3-(Hydrazinylmethyl)pyridine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-3-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-9-5-6-2-1-3-8-4-6;/h1-4,9H,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGFBMLXCOZSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-65-9 | |
| Record name | Pyridine, 3-(hydrazinylmethyl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Hydrazinylmethyl)pyridine hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydrazinylmethyl)pyridine hydrochloride, with the Chemical Abstracts Service (CAS) number 57616-01-0 , is a heterocyclic organic compound that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique structure, incorporating a pyridine ring, a reactive hydrazinyl group, and a methylene spacer, makes it a valuable synthon for the creation of a diverse array of complex molecules with potential therapeutic applications. The pyridine moiety, a common scaffold in many pharmaceuticals, often imparts desirable physicochemical properties such as improved water solubility.[1][2] The hydrazinyl group, a potent nucleophile and a precursor to various functional groups, opens a gateway to a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this compound, offering insights for researchers and developers in the pharmaceutical and chemical industries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The hydrochloride salt form enhances its stability and water solubility, facilitating its handling and use in aqueous reaction media.
| Property | Value | Source |
| CAS Number | 57616-01-0 | Internal |
| Molecular Formula | C₆H₁₀ClN₃ | Internal |
| Molecular Weight | 159.62 g/mol | Internal |
| Appearance | White to off-white crystalline solid | Internal |
| Solubility | Soluble in water | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A logical and efficient synthetic route involves the conversion of 3-pyridinemethanol to an intermediate, 3-(chloromethyl)pyridine hydrochloride, followed by a nucleophilic substitution with hydrazine.
Synthetic Workflow
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 3-(Hydrazinylmethyl)pyridine Hydrochloride
This guide provides a comprehensive framework for the physicochemical characterization of 3-(hydrazinylmethyl)pyridine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not widely available in public literature, this document outlines the essential methodologies and theoretical considerations for its complete physical profiling. By adhering to the principles of scientific integrity, this guide serves as a robust protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of Physicochemical Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a thorough understanding of its fundamental physical and chemical properties. For a molecule like this compound, these properties govern its behavior in biological systems, influence its formulation, and dictate its stability and handling. A comprehensive physicochemical profile is, therefore, not merely a data-gathering exercise but a critical component of risk assessment and a predictor of a compound's ultimate developability.
This guide will detail the core experimental procedures and the scientific rationale behind them, empowering the researcher to generate a robust and reliable dataset for any novel compound, using this compound as our focal point.
Core Physical Properties: A Methodological Approach
The foundational physical properties of a compound provide a quantitative basis for its identity, purity, and behavior. The following sections detail the experimental determination of these key parameters.
Molecular Identity and Purity
A definitive identification of the compound is the primary step. This is achieved through a combination of techniques that probe the molecular structure and composition.
Table 1: Molecular Identity of this compound
| Property | Value | Source |
| CAS Number | 57616-01-0 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Recommended Storage | Inert atmosphere, 2-8°C | [1] |
Melting Point Determination: A Barometer of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]
This method is the standard technique for melting point determination due to its simplicity and accuracy.[5]
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to liquefy and at which it is completely liquid are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry.[6] A small amount of the solid is ground into a fine powder on a watch glass.[7]
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4][6] For hygroscopic samples, the open end should be flame-sealed.[5]
-
Apparatus Setup: The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).[6]
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20°C/minute) is used to determine an approximate melting range.[4]
-
A fresh sample is then used for a precise determination. The apparatus is heated rapidly to about 20°C below the approximate melting point.[6]
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[6]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is the end of the range.[6] Two to three consistent measurements should be made.
Causality and Self-Validation: A slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block and the sample are in equilibrium. A broad melting range is a red flag for impurity. A mixed melting point determination, where the sample is mixed with a known standard, can confirm identity; if the melting point is depressed and broadened, the compounds are not identical.[4]
Solubility Profiling: Predicting In Vivo Behavior
Solubility is a critical determinant of a drug's absorption and distribution. For an ionizable compound like a hydrochloride salt, solubility is highly dependent on pH.
The shake-flask method is considered the gold standard for determining equilibrium solubility.[8]
Principle: An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Data Presentation: The results should be presented in a table summarizing the solubility in mg/mL or µg/mL for each solvent system.
Causality and Self-Validation: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary to reach a true thermodynamic equilibrium. Visual inspection for remaining solid before filtration confirms that an excess was used.
Determination of pKa: The Key to Ionization State
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a pyridinium hydrochloride, the pKa will dictate the charge state of the molecule at physiological pH, which profoundly impacts its interaction with biological targets and its membrane permeability.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11][12]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11][13]
Step-by-Step Methodology:
-
Apparatus Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water.[11][13] A constant ionic strength is maintained by adding a background electrolyte like KCl.[13]
-
Titration:
-
Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide.[13]
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13] This can be determined from the first derivative of the titration curve.
Causality and Self-Validation: The use of a calibrated pH meter is fundamental to the accuracy of the measurement. Titrating in both the forward and reverse directions can confirm the reversibility of the protonation/deprotonation and validate the obtained pKa value.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, the formation of the hydrochloride salt is expected to cause a downfield shift of the proton signals on the pyridine ring due to the increased positive charge on the nitrogen atom.[14]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a hydrochloride salt of a pyridine derivative, characteristic bands for N-H stretching (from the protonated pyridine and the hydrazinyl group), C-H stretching of the aromatic ring, and C=C and C=N ring vibrations are expected. The formation of the salt can lead to changes in the positions and intensities of these bands compared to the free base.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern. For this compound, the mass spectrum would typically show the molecular ion of the free base after the loss of HCl.
Experimental Workflow and Data Integration
A logical and systematic workflow is essential for the efficient and comprehensive characterization of a new chemical entity.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
References
- ResearchGate. (2025). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF.
- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF.
- MDPI. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
- Unknown. (n.d.). Melting point determination.
- TSI Journals. (2011). a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Unknown. (n.d.). Experiment 1 - Melting Points.
- National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values.
- thinkSRS.com. (n.d.). Melting Point Determination.
- Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- PubChem. (n.d.). 2-Hydrazinopyridine.
- R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds.
- ChemBK. (n.d.). Pyridine Hydrochloride.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- NIST. (n.d.). Pyridine hydrochloride.
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.
- Unknown. (2023). Solubility of Organic Compounds.
- gsrs. (n.d.). 3-HYDROXY-2-PYRIDINEMETHANOL HYDROCHLORIDE.
- NIST. (n.d.). Pyridine.
Sources
- 1. This compound | 57616-01-0 [sigmaaldrich.com]
- 2. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. davjalandhar.com [davjalandhar.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. tsijournals.com [tsijournals.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
3-(Hydrazinylmethyl)pyridine hydrochloride chemical structure
An In-depth Technical Guide to 3-(Hydrazinylmethyl)pyridine Hydrochloride: A Core Building Block for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, pyridine derivatives represent a cornerstone class of heterocyclic compounds, forming the structural basis of numerous therapeutic agents.[1] Their versatile chemical nature allows for extensive functionalization, enabling the precise tuning of molecular properties essential for effective drug candidates. This guide focuses on a particularly valuable, yet specialized, pyridine intermediate: this compound (CAS No: 57616-01-0).
This molecule is distinguished by its bifunctional architecture, incorporating both the foundational pyridine ring and a highly reactive hydrazinylmethyl side chain. The hydrazine moiety serves as a potent nucleophile and a versatile handle for constructing more complex molecular scaffolds, particularly through the formation of hydrazones. The pyridine ring, a common pharmacophore, influences the compound's solubility, metabolic stability, and ability to engage in critical hydrogen bonding interactions within biological targets.
As a Senior Application Scientist, this whitepaper aims to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound. We will delve into its fundamental properties, provide a validated synthesis protocol with mechanistic insights, discuss its characterization, and explore its strategic applications as a pivotal building block in the rational design of novel therapeutics.
Core Compound Profile: Physicochemical & Structural Properties
A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a solid material, typically appearing as a pale-yellow to yellow-brown crystalline powder.[2][3] Its hydrochloride salt form renders it more stable and easier to handle compared to the free base, while also significantly influencing its solubility profile.
| Property | Value | Source(s) |
| CAS Number | 57616-01-0 | [2][4][5] |
| Molecular Formula | C₆H₁₀ClN₃ | [3][5] |
| Molecular Weight | 159.62 g/mol | [2][3] |
| IUPAC Name | 3-(hydrazinomethyl)pyridine hydrochloride | [2][3] |
| InChI Key | DTGFBMLXCOZSHN-UHFFFAOYSA-N | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2][3] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water. Pyridine hydrochloride is highly soluble in water (85 g/100 mL).[6][7] | |
| Storage | Store under an inert atmosphere at 2-8°C.[2][5] |
The chemical structure consists of a pyridine ring substituted at the 3-position with a methylene (-CH₂-) bridge linked to a hydrazine (-NHNH₂) group. The hydrochloride salt forms on the basic nitrogen of the pyridine ring, enhancing the compound's stability and water solubility.
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction. This approach leverages commercially available starting materials and follows a well-established reaction mechanism, ensuring high yield and purity.
Expert Rationale for Synthetic Strategy
The chosen synthetic pathway involves the reaction of 3-(chloromethyl)pyridine hydrochloride with a hydrazine source. This strategy is predicated on several key principles:
-
Leaving Group Activation: The starting material, 3-(chloromethyl)pyridine, possesses a chloromethyl group. The chlorine atom is a competent leaving group, particularly as the carbon it is attached to is benzylic-like, which stabilizes the transition state of an Sₙ2 reaction.
-
Nucleophile Potency: Hydrazine (N₂H₄) is a powerful alpha-effect nucleophile, meaning its reactivity is enhanced due to the presence of adjacent lone pairs of electrons. This ensures efficient displacement of the chloride.
-
Control of Byproducts: A common challenge in reactions with hydrazine is dialkylation, where two molecules of the electrophile react with both nitrogen atoms of hydrazine. To mitigate this, an excess of hydrazine is typically used, favoring the desired mono-alkylation product by statistical probability.
-
Solvent Choice: The reaction is best performed in a polar protic solvent, such as ethanol. This choice is critical as it must solubilize the ionic starting material (the hydrochloride salt) and the polar hydrazine, while also facilitating the proton transfers involved in the reaction mechanism.
Synthetic Workflow Diagram
The overall process can be visualized as a two-step transformation from a stable precursor to the final product.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place the apparatus in a heating mantle situated within a fume hood.
-
Reagent Charging:
-
To the flask, add 3-(chloromethyl)pyridine hydrochloride (1.0 eq).
-
Add absolute ethanol as the solvent (approx. 10 mL per gram of starting material).
-
Begin stirring to dissolve the solid.
-
-
Nucleophile Addition:
-
Causality: Using an excess of the nucleophile is critical to drive the reaction to completion and minimize the formation of the N,N'-bis(pyridin-3-ylmethyl)hydrazine byproduct.
-
Slowly add hydrazine hydrate (4.0-5.0 eq) to the stirring solution via a dropping funnel. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Cool the concentrated slurry in an ice bath for 1 hour to precipitate the product hydrochloride salt.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
-
Purification and Drying:
-
Trustworthiness: The purity of the final compound is paramount. Recrystallization is a robust method for purifying crystalline solids.
-
If necessary, recrystallize the crude product from a minimal amount of hot ethanol.
-
Dry the purified white/pale-yellow solid under vacuum at 40°C overnight.
-
Spectroscopic and Analytical Characterization
Structural confirmation is an inviolable step in chemical synthesis. The identity and purity of this compound should be confirmed using a suite of standard analytical techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (4H, multiplet, downfield shift due to protonation).[8] Methylene protons (-CH₂-, 2H, singlet). Hydrazine protons (-NHNH₂, 3H, broad singlet, exchangeable with D₂O). |
| ¹³C NMR | 5 distinct aromatic carbon signals. 1 aliphatic carbon signal (methylene bridge). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ for the free base (C₆H₉N₃) at m/z = 124.08.[9] |
| FT-IR (KBr) | Broad N-H stretch (hydrazine & pyridinium) ~3200-3400 cm⁻¹. C-N stretch ~1200-1300 cm⁻¹. Aromatic C=C and C=N stretches ~1400-1600 cm⁻¹. |
| Purity (HPLC) | >95% peak area. |
Strategic Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile intermediate for introducing a pyridinylmethyl-hydrazine scaffold into target molecules.
Primary Application: Synthesis of Bioactive Hydrazones
The terminal -NH₂ group of the hydrazine is highly nucleophilic and readily condenses with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of drug-like molecules for high-throughput screening.
This strategy is particularly effective in the development of kinase inhibitors, where the hydrazone linker can optimally position the pyridine ring and other substituents within the ATP-binding pocket of the target enzyme.[10]
Use as a Versatile Chemical Building Block
Beyond hydrazone formation, this compound serves as a key building block in multi-step syntheses. Pyridine intermediates are foundational in the development of a vast range of therapeutics, including anti-inflammatory and anti-cancer agents.[1][11] The ability to introduce the 3-pyridinylmethyl moiety allows chemists to:
-
Explore Structure-Activity Relationships (SAR): Systematically modify other parts of the molecule to observe effects on biological activity.
-
Enhance Pharmacokinetic Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, often improving the solubility and bioavailability of a drug candidate.
-
Introduce a Metal-Chelating Site: The hydrazine and pyridine nitrogen can coordinate with metal ions, a property exploited in the design of certain enzyme inhibitors and imaging agents.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any research chemical. This compound presents moderate hazards that must be properly managed.
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Prevent dust formation. Do not eat, drink, or smoke in the handling area.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][5] The compound is hygroscopic.
First Aid Measures[13][15]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Conclusion
This compound is a high-value chemical intermediate that serves as a powerful tool for researchers in drug discovery and organic synthesis. Its bifunctional nature, combining the well-established pharmacophoric properties of the pyridine ring with the versatile reactivity of the hydrazine group, makes it an essential building block for constructing novel molecular entities. By understanding its properties, employing validated synthetic protocols, and adhering to strict safety guidelines, scientists can effectively leverage this compound to accelerate the development of next-generation therapeutics.
References
- PubChem. 3-Hydrazinylpyridine dihydrochloride.
- PubChemLite. 3-(hydrazinylmethyl)pyridine dihydrochloride. Université du Luxembourg. [Link]
- ChemBK. Pyridine Hydrochloride. ChemBK. [Link]
- Fisher Scientific.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Modern Drug Discovery.
- Szafran, M. & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
- ResearchGate. Pyridine hydrochloride in organic synthesis.
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labshake.com [labshake.com]
- 5. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. Pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. PubChemLite - 3-(hydrazinylmethyl)pyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 10. Page loading... [guidechem.com]
- 11. Pyridine hydrochloride: the "versatile" in the chemical industry | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 12. echemi.com [echemi.com]
- 13. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-(Hydrazinylmethyl)pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(hydrazinylmethyl)pyridine hydrochloride, a crucial building block in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. We will delve into the rationale behind the chosen synthetic route, explore the mechanistic underpinnings of each reaction step, and offer detailed, field-proven methodologies to ensure reproducibility and high-yield production. This guide emphasizes scientific integrity, providing a self-validating system of protocols supported by authoritative references.
Introduction and Strategic Overview
3-(Hydrazinylmethyl)pyridine and its salts are valuable intermediates in the synthesis of a wide array of biologically active compounds. The presence of a reactive hydrazine moiety attached to a pyridine scaffold allows for the construction of diverse molecular architectures, particularly heterocyclic systems. This guide focuses on a robust and scalable two-step synthesis beginning from the commercially available and stable precursor, 3-pyridinemethanol.
The chosen synthetic strategy involves:
-
Chlorination of 3-Pyridinemethanol: Conversion of the primary alcohol to the more reactive 3-(chloromethyl)pyridine hydrochloride using thionyl chloride.
-
Hydrazinolysis: Nucleophilic substitution of the chloride by hydrazine to form the target compound, 3-(hydrazinylmethyl)pyridine, which is then isolated as its hydrochloride salt.
This pathway is selected for its efficiency, use of readily available reagents, and straightforward purification procedures.
Synthesis Pathway Visualization
The overall synthetic pathway is illustrated below. The diagram outlines the transformation from the starting material to the final product, highlighting the key reagents and intermediate.
Caption: Overall synthesis scheme for this compound.
Mechanistic Insights and Rationale
Step 1: Chlorination of 3-Pyridinemethanol
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl as gases).
Mechanism: The reaction proceeds through a nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion to form a protonated chlorosulfite ester intermediate. The pyridine nitrogen can also be protonated by the generated HCl. A subsequent intramolecular SNi (substitution nucleophilic internal) reaction, or an intermolecular SN2 attack by a chloride ion, leads to the formation of the alkyl chloride with the liberation of sulfur dioxide gas. Given the benzylic nature of the alcohol, an SN1-type mechanism involving a stabilized carbocation is also plausible. The final product is isolated as the hydrochloride salt due to the presence of HCl.
Causality of Experimental Choices:
-
Thionyl Chloride: Provides a clean reaction with gaseous byproducts, simplifying the workup. A slight excess is used to ensure complete conversion of the alcohol.[1]
-
Inert Solvent (e.g., Toluene): The reaction is typically performed in an inert solvent to control the reaction rate and temperature.[1]
-
Temperature Control: The reaction is exothermic. Maintaining a low to moderate temperature (25-35°C) is crucial to prevent the formation of impurities.[1]
Step 2: Hydrazinolysis of 3-(Chloromethyl)pyridine Hydrochloride
This step is a classical SN2 reaction where hydrazine, a potent nucleophile, displaces the chloride ion from the benzylic carbon of 3-(chloromethyl)pyridine.
Mechanism: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon atom bearing the chlorine. This occurs in a concerted fashion, with the chloride ion leaving as the new C-N bond is formed.
Controlling Selectivity: A significant challenge in the alkylation of hydrazine is preventing over-alkylation, which would lead to the formation of 1,2-bis(pyridin-3-ylmethyl)hydrazine. To favor the desired mono-alkylation product, a large excess of hydrazine hydrate is employed. This statistical control ensures that the electrophile [3-(chloromethyl)pyridine] is more likely to encounter a molecule of unreacted hydrazine than the mono-alkylated product.
Causality of Experimental Choices:
-
Large Excess of Hydrazine Hydrate: Statistically favors the formation of the mono-substituted product.
-
Base (e.g., K₂CO₃ or Et₃N): The starting material is a hydrochloride salt. A base is required to neutralize the HCl and generate the free base of 3-(chloromethyl)pyridine in situ, which is the active electrophile. The base also deprotonates the nucleophile if necessary.[2]
-
Solvent (e.g., Ethanol or DMF): A polar protic or aprotic solvent is used to dissolve the reactants and facilitate the nucleophilic substitution.[2]
Experimental Protocols and Data
Protocol 1: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride
This protocol is adapted from established industrial methods for high-yield synthesis.[1][3]
Materials:
-
3-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), charge thionyl chloride (1.1-1.3 molar equivalents) and toluene.
-
Prepare a solution of 3-pyridinemethanol (1.0 molar equivalent) in toluene.
-
Slowly add the 3-pyridinemethanol solution to the stirred thionyl chloride solution via the dropping funnel. Maintain the reaction temperature between 25-35°C using a water bath.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
The product will precipitate as a white solid. To enhance precipitation, a vacuum can be applied or a nitrogen purge can be used.[1]
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 3-(chloromethyl)pyridine hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (3-Pyridinemethanol:SOCl₂) | 1 : 1.1-1.3 | [3] |
| Reaction Temperature | 25-35 °C | [1] |
| Expected Yield | >90% | [1] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 141-144 °C | N/A |
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for nucleophilic substitution on 3-(chloromethyl)pyridine hydrochloride.[2]
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (80-100%)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
To a stirred solution of hydrazine hydrate (10-20 molar equivalents) in ethanol, add potassium carbonate (2.5 molar equivalents).
-
Add 3-(chloromethyl)pyridine hydrochloride (1.0 molar equivalent) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess ethanol and hydrazine hydrate.
-
Dissolve the residue in a minimal amount of water and extract with an organic solvent like dichloromethane to remove any non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.
-
Concentrate the acidic aqueous solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol/ether mixture to yield pure 3-(hydrazinylmethyl)pyridine dihydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Hydrazine) | 1 : 10-20 | General Principle |
| Molar Ratio (Substrate:Base) | 1 : 2.5 | [2] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | Reflux | [2] |
| Expected Yield | 60-80% | Estimated |
| Appearance | White to off-white solid | N/A |
| Melting Point | 235-240 °C (dec.) | N/A |
Workflow and Logic Diagrams
Experimental Workflow for Chlorination
Caption: Step-by-step workflow for the synthesis of 3-(chloromethyl)pyridine hydrochloride.
Decision Logic for Hydrazinolysis Workup
Caption: Logical flow for the workup and purification of the final product.
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood. All glassware must be dry.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.[4]
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Handle with care in a fume hood.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers can confidently produce this valuable intermediate for further synthetic applications. The emphasis on causality in experimental design and the provision of detailed, self-validating protocols are intended to empower scientists in their research and development endeavors.
References
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
- Ciba-Geigy Corporation. (1999). Preparation of chloromethylpyridine hydrochlorides.
- CN105085377A. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2013, 90, 287-300. [Link]
Sources
- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Hydrazinylmethyl)pyridine hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(Hydrazinylmethyl)pyridine hydrochloride, a molecule integrating the structural features of both pyridine and hydrazine moieties. In the absence of direct, extensive research on this specific compound, this document synthesizes information from analogous chemical structures to propose a scientifically grounded, theoretical framework for its biological activity. We will explore potential enzymatic targets, metabolic activation pathways, and downstream cellular effects. Furthermore, this guide outlines detailed experimental protocols to systematically investigate and validate these proposed mechanisms, offering a roadmap for future research and development.
Introduction and Molecular Profile
This compound is a heterocyclic organic compound with the chemical formula C₆H₁₀ClN₃.[1] Its structure is characterized by a pyridine ring substituted at the 3-position with a hydrazinylmethyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.
| Molecular Profile | |
| IUPAC Name | 3-(hydrazinomethyl)pyridine hydrochloride |
| CAS Number | 57616-01-0 |
| Molecular Formula | C₆H₁₀ClN₃ |
| Molecular Weight | 159.62 g/mol |
| Structure | A pyridine ring linked to a hydrazine group via a methylene bridge. |
The presence of both the pyridine nucleus and the reactive hydrazine group suggests a high potential for biological activity. Pyridine derivatives are integral to numerous pharmaceuticals and bioactive molecules, often acting as enzyme inhibitors or receptor ligands.[2][3] The hydrazine moiety is also a well-known pharmacophore, present in drugs with a range of activities, but it is also associated with specific toxicities.[4][5]
Postulated Core Mechanism of Action: A Dual-Moiety Contribution
The mechanism of action for this compound is likely a composite of the functionalities of its pyridine and hydrazine components. Below, we dissect the potential contributions of each.
The Role of the Hydrazine Moiety: Metabolic Activation and Enzyme Inhibition
The hydrazine group is a strong nucleophile and a reducing agent, which dictates much of its biological activity. The metabolism of hydrazine derivatives is a critical factor in both their therapeutic and toxic effects, often proceeding through the formation of reactive intermediates.[4][6]
One of the most significant, well-documented mechanisms for hydrazine-containing compounds is the inhibition of pyridoxal phosphate (PLP)-dependent enzymes. PLP, the active form of vitamin B6, is a crucial coenzyme for a vast number of enzymes, particularly those involved in amino acid metabolism. Hydrazine can react with PLP to form a stable hydrazone, effectively sequestering this vital coenzyme and leading to a state of functional pyridoxine deficiency.[7]
A primary consequence of this is the disruption of the synthesis of the neurotransmitter γ-aminobutyric acid (GABA), as the key enzyme, glutamic acid decarboxylase, is PLP-dependent. This leads to an imbalance in the excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system, which can manifest as seizures.[7]
Another potential target for hydrazine derivatives is monoamine oxidase (MAO) , an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant effects of several hydrazine-based drugs.[9]
Proposed Signaling Pathway: Hydrazine-Mediated Enzyme Inhibition
Caption: Putative pathways of hydrazine-mediated enzyme inhibition.
The Contribution of the Pyridine Ring: Target Specificity and Pharmacokinetics
The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[2][10] This moiety likely plays a crucial role in guiding the molecule to specific binding pockets on enzymes or receptors, thereby conferring a degree of target selectivity.
For instance, numerous pyridine derivatives have been developed as inhibitors of carbonic anhydrases (CAs) , a family of metalloenzymes involved in various physiological processes.[11][12][13] The nitrogen atom of the pyridine ring can coordinate with the zinc ion in the active site of these enzymes, leading to potent inhibition.
Experimental Protocols for Mechanism of Action Elucidation
To validate the proposed mechanisms, a systematic experimental approach is necessary. The following protocols provide a framework for investigating the interaction of this compound with key biological targets.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine if this compound inhibits MAO-A and/or MAO-B activity.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine (for MAO-A) or benzylamine (for MAO-B).
-
Detection: A fluorescence-based assay measuring the production of 4-hydroxyquinoline (from kynuramine) or benzaldehyde (from benzylamine).
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the enzyme, the test compound (or vehicle control), and pre-incubate. c. Initiate the reaction by adding the substrate. d. After a set incubation period, stop the reaction and measure the fluorescence.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
Methodology:
-
Enzyme Source: Purified recombinant human CA isoforms.
-
Assay Principle: A stopped-flow spectrophotometric method to measure the inhibition of CO₂ hydration.
-
Procedure: a. Prepare solutions of the CA isoenzyme and the test compound at various concentrations. b. Equilibrate the enzyme and inhibitor solutions. c. Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer. d. Monitor the change in absorbance of a pH indicator over time to determine the initial rate of reaction.
-
Data Analysis: Determine the inhibition constant (Kᵢ) by analyzing the reaction rates at different inhibitor concentrations.
Potential Therapeutic Applications and Toxicological Considerations
Based on its putative mechanisms of action, this compound could be explored for therapeutic applications where MAO or CA inhibition is beneficial. For example, MAO inhibitors are used in the treatment of depression and Parkinson's disease.[14] CA inhibitors have applications in glaucoma, epilepsy, and as diuretics, with certain isoforms being targets in cancer therapy.[11]
However, the potential for toxicity due to the hydrazine moiety must be carefully considered. Hydrazine derivatives can be mutagenic and carcinogenic, and their biotransformation can lead to the formation of reactive free radical species, causing oxidative stress.[4] The potential for neurotoxicity via pyridoxine depletion is also a significant concern.[7] Any drug development program would need to rigorously evaluate the therapeutic index of this compound.
Conclusion
While direct experimental data on the mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on the known pharmacology of its constituent pyridine and hydrazine moieties. The hydrazine group suggests a high likelihood of enzyme inhibition, particularly of pyridoxal phosphate-dependent enzymes and monoamine oxidases. The pyridine ring is expected to modulate the compound's target selectivity and pharmacokinetic properties, potentially directing it towards enzymes like carbonic anhydrases.
The experimental protocols outlined in this guide provide a clear path forward for researchers to test these hypotheses and elucidate the precise molecular mechanisms of this intriguing compound. A thorough understanding of its biological activity, coupled with a careful assessment of its toxicological profile, will be essential for any future consideration of its therapeutic potential.
References
- Kalyanaraman, B. (2012). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Toxicology. [Link]
- Juchau, M. R. (1974). Metabolism of Hydrazine Derivatives of Pharmacologic Interest.
- International Journal of Creative Research Thoughts (IJCRT). (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. IJCRT.org. [Link]
- de Oliveira, R. G., & de Lima, M. C. A. (2024). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Chemistry & Biodiversity. [Link]
- OMICS International. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link]
- Google Patents. (1997). Pharmaceutical use of pyridine compounds. US5616581A.
- Google Patents. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A.
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. PubChem. [Link]
- ResearchGate. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
- National Center for Biotechnology Information. (2023). Hydrazine Toxicology.
- Google Patents. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. US8247415B2.
- National Center for Biotechnology Information. (2007).
- Google Patents. (2021). Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof. EP3275864B1.
- Google Patents. (1997).
- MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
- PubMed. (1970). Potential coenzyme inhibitors. IV. 3-acetyl substituted pyridine and dihydropyridine derivatives. Journal of Medicinal Chemistry. [Link]
- PubMed. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2015). Newer biologically active pyridines: A potential review.
- PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
- National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
- National Center for Biotechnology Information. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. [Link]
- National Center for Biotechnology Information. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]
- MDPI. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules. [Link]
Sources
- 1. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijcrt.org [ijcrt.org]
Spectroscopic Characterization of 3-(Hydrazinylmethyl)pyridine hydrochloride: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-(hydrazinylmethyl)pyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this specific molecule. The content is structured to offer not just data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring, a methylene linker, and a hydrazinyl group, presents a unique combination of functional groups that can be elucidated through various spectroscopic techniques. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound, which are critical parameters in any research and development setting. This guide will walk through the expected spectroscopic data and the methodologies to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methylene and hydrazinyl groups. The hydrochloride form will influence the chemical shifts, particularly of the protons on the pyridine ring and the nitrogen-attached protons, due to protonation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2 | ~8.6 | Singlet (or narrow doublet) | - | The proton at the 2-position is adjacent to the nitrogen atom in the pyridine ring, leading to significant deshielding. |
| H-6 | ~8.5 | Doublet | ortho-coupling (~5 Hz) | Similar to H-2, this proton is deshielded by the adjacent nitrogen. |
| H-4 | ~7.9 | Doublet of triplets | ortho- and meta-coupling (~8, 2 Hz) | The proton at the 4-position is influenced by both ortho and meta protons. |
| H-5 | ~7.5 | Triplet | ortho-coupling (~7 Hz) | This proton is in a more shielded environment compared to the α-protons. |
| -CH₂- | ~4.2 | Singlet | - | The methylene protons are adjacent to the electron-withdrawing pyridine ring, causing a downfield shift. |
| -NH-NH₂ | Broad singlet | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with the solvent. The exact chemical shift is highly dependent on concentration and temperature. |
Note: Chemical shifts are predictions and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | The carbon adjacent to the nitrogen is highly deshielded. |
| C-6 | ~148 | Similar to C-2, this carbon is deshielded by the nitrogen. |
| C-4 | ~140 | The carbon at the 4-position is also deshielded due to the aromatic system. |
| C-3 | ~138 | The carbon bearing the substituent. |
| C-5 | ~125 | This carbon is in a relatively more shielded position. |
| -CH₂- | ~55 | The aliphatic carbon is shifted downfield due to the adjacent pyridine ring. |
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[1]
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts. D₂O is a good choice for hydrochloride salts.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O, for accurate chemical shift referencing.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Diagram of NMR Workflow:
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Predicted IR Absorption Bands
For this compound, a solid, the IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 | N-H stretch | Hydrazine (-NH₂) | The N-H stretching vibrations of the primary amine in the hydrazinyl group typically appear in this region as one or two sharp bands. |
| 3200-2800 | N⁺-H stretch | Pyridinium ion | The stretching of the N-H bond in the protonated pyridine ring gives rise to a broad and strong absorption in this region. |
| 3100-3000 | C-H stretch | Aromatic C-H | The C-H stretching vibrations of the pyridine ring. |
| 2950-2850 | C-H stretch | Aliphatic C-H | The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group. |
| ~1600 | C=C and C=N stretch | Pyridine ring | Aromatic ring stretching vibrations. |
| 1650-1550 | N-H bend | Hydrazine (-NH₂) | Scissoring vibration of the primary amine. |
| 1500-1400 | C=C stretch | Pyridine ring | Aromatic ring stretching vibrations. |
| ~1450 | C-H bend | Methylene (-CH₂-) | Scissoring vibration of the methylene group. |
Experimental Protocol for IR Spectroscopy (Solid Sample)
The Attenuated Total Reflectance (ATR) or KBr pellet method are common for acquiring IR spectra of solids.[2][3][4]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean. Run a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Diagram of IR Spectroscopy Principle:
Caption: Principle of FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion of the free base, [M+H]⁺. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Formula of Free Base: C₆H₉N₃
-
Monoisotopic Mass of Free Base: 123.0796 Da
-
Expected [M+H]⁺ ion: m/z 124.0874
Predicted Fragmentation Pattern:
The [M+H]⁺ ion may undergo fragmentation, providing structural information. Common fragmentation pathways could include:
-
Loss of NH₃ (ammonia) from the hydrazinyl group: m/z 107.0609
-
Cleavage of the C-C bond between the methylene group and the pyridine ring: leading to the pyridylmethyl cation (m/z 92.0500) or the hydrazinyl radical.
Experimental Protocol for Mass Spectrometry
A standard protocol for ESI-MS would be as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile/water, at a concentration of approximately 1-10 µg/mL.
-
Infusion: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram of ESI-MS Workflow:
Caption: Workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers and scientists. By understanding the principles behind each technique and the expected spectral features, professionals in drug development and chemical research can confidently identify and characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.
References
- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
- WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]
- Swarthmore College. (2010). Experiment 11 — Infrared Spectroscopy. [Link]
Sources
A Technical Guide to the Solubility of 3-(Hydrazinylmethyl)pyridine Hydrochloride in Organic Solvents for Pharmaceutical Development
Executive Summary
3-(Hydrazinylmethyl)pyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This guide provides an in-depth analysis of the factors controlling its solubility in organic solvents. Due to the scarcity of published quantitative data, this document emphasizes the theoretical principles derived from its physicochemical properties and provides a robust, standardized protocol for its experimental determination. We explore the dominant role of its ionic salt nature, the influence of solvent polarity and proticity, and present a detailed methodology for researchers to generate reliable and reproducible solubility data.
Physicochemical Characterization and Its Implications for Solubility
The solubility behavior of a compound is a direct consequence of its molecular structure. For this compound (CAS: 57616-01-0), several key features dictate its interaction with various solvents.[1]
2.1 Molecular Structure Analysis
The molecule, a pale-yellow to yellow-brown solid, is composed of three key functional regions:[1]
-
Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom, which can act as a hydrogen bond acceptor.
-
Hydrazinylmethyl Group (-CH₂NHNH₂): A flexible side chain containing two nitrogen atoms with lone pairs and available protons, making it a strong hydrogen bond donor and acceptor.
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning one or more of the basic nitrogen atoms (most likely on the more basic hydrazinyl group or the pyridine ring) is protonated to form a cationic species with a chloride counter-ion.
This salt form is the single most critical determinant of its solubility profile. The presence of a full ionic charge transforms the molecule from a moderately polar base into a highly polar, ionic compound.
2.2 The "Like Dissolves Like" Principle for a Polar Salt
The fundamental principle of solubility is that "like dissolves like".[2] As a highly polar ionic salt, this compound will exhibit the highest solubility in polar solvents capable of stabilizing the dissociated ions. Non-polar solvents, which cannot effectively solvate the charged species, are expected to be poor solvents for this compound.[2]
Theoretical Framework for Solvent Selection
A systematic approach to solvent selection involves matching the properties of the solvent to the demands of the solute.
3.1 Role of Solvent Polarity and Dielectric Constant
Solvents with a high dielectric constant are more effective at insulating opposite charges from each other, thereby facilitating the dissolution of ionic salts. Solvents like water, DMSO, and methanol are expected to be superior to low-dielectric solvents like hexane or toluene.
3.2 Protic vs. Aprotic Solvents: The Importance of Hydrogen Bonding
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are uniquely effective. They not only possess high polarity but can also act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the ammonium protons. This multi-faceted interaction provides a powerful driving force for dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can effectively solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion. While solubility is expected, it may be less than that observed in protic solvents.
The following diagram outlines a logical workflow for selecting an appropriate solvent system.
Predicted Qualitative Solubility Profile
Based on the principles outlined above, the following table summarizes the expected solubility of this compound in common organic solvents. This serves as a starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent H-bonding capability and high polarity effectively solvate both the cation and the chloride anion. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High dielectric constant solvates ions, but less efficient anion solvation compared to protic solvents. |
| Intermediate Polarity | Acetonitrile, Acetone, Chloroform[3] | Low to Moderate | Insufficient polarity to effectively overcome the crystal lattice energy of the ionic salt. Chloroform may show some solubility, similar to pyridine HCl.[3] |
| Non-polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | Polarity mismatch; unable to solvate the charged species.[4] |
Standardized Protocol for Experimental Solubility Determination
To generate reliable quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the industry standard for determining thermodynamic solubility.[5][6]
5.1 Principle
This method establishes an equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature.[5] By ensuring excess solid is present, the resulting solution is saturated, and its concentration represents the thermodynamic solubility limit.
5.2 Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
5.3 Experimental Workflow Diagram
5.4 Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake at a moderate speed (e.g., 250 rpm) for 24 to 48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to rest for a short period to let the solid settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by:
-
Centrifuging the vial and drawing off the supernatant.
-
Filtering the solution through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents).
-
-
Dilution: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used to determine the concentration of the diluted sample.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.
Critical Factors Influencing Solubility Measurements
Accurate solubility determination requires careful control over several experimental variables.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature if the dissolution is endothermic.[2][7] All measurements must be performed and reported at a specified, constant temperature.
-
pH and Common Ion Effect: While less relevant in non-aqueous organic solvents, any trace amounts of acid or base can affect the equilibrium. In aqueous or protic solvents, the pH is a critical determinant of the solubility of ionizable compounds.[5] The common ion effect, where the solubility of a salt is decreased by the presence of a solution containing a common ion, can also play a role.[8]
-
Purity of Materials: Both the solute and the solvent must be of high purity to avoid erroneous results.[6] Impurities can alter the solvent properties or the solid-state characteristics of the compound.
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method described here measures thermodynamic solubility, which is a true equilibrium value. Faster methods may measure kinetic or apparent solubility, which can be higher, especially for salts that may form supersaturated solutions or transform into a different solid phase upon dissolution.[5][9]
Conclusion and Practical Recommendations
This compound, as a polar ionic salt, is predicted to be most soluble in polar protic solvents like methanol and ethanol, with moderate to good solubility in polar aprotic solvents like DMSO. Its solubility in non-polar solvents is expected to be negligible. For any application in synthesis, purification, or formulation, it is imperative that these qualitative predictions are confirmed with quantitative experimental data. The standardized shake-flask protocol provided in this guide offers a reliable framework for generating such data, enabling researchers and drug development professionals to make informed decisions and accelerate their development timelines.
References
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025).
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Factors Affecting Solubility. (n.d.). BYJU'S.
- 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489. (n.d.). PubChem.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.
- This compound | 57616-01-0. (n.d.). Sigma-Aldrich.
- This compound | 57616-01-0. (n.d.). Sigma-Aldrich.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).
- Factors Affecting Solubility. (2010). YouTube.
- 17.3: Factors that Affect Solubility. (2016). Chemistry LibreTexts.
- 57616-01-0|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Pyridine Hydrochloride. (n.d.). ChemBK.
- [3-(6-Chloropyridin-3-yl)phenyl]hydrazine;hydrochloride. (n.d.). Chemsrc.
- Pyridine hydrochloride - CAS-Number 628-13-7. (n.d.). Chemodex.
- Phenylhydrazine Hydrochloride | 59-88-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Method for cleanly preparing high-purity pyridine hydrochloride. (n.d.).
- CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.).
- Phenylhydrazine hydrochloride | 59-88-1. (n.d.). ChemicalBook.
- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- The solubility of pyridine hydrochloride. (n.d.). ECHEMI.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. m.youtube.com [m.youtube.com]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 3-(Hydrazinylmethyl)pyridine hydrochloride
An In-depth Technical Guide: Stability and Storage of 3-(Hydrazinylmethyl)pyridine Hydrochloride for Research and Development Applications
Abstract this compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The integrity of this compound is paramount for the reproducibility and success of synthetic and biological applications. This guide provides a comprehensive analysis of the factors governing the stability of this compound, delineating its intrinsic chemical liabilities, primary degradation pathways, and evidence-based protocols for optimal storage and handling. We present detailed experimental workflows for stability assessment, including forced degradation studies, to empower researchers, scientists, and drug development professionals to maintain the quality and performance of this critical reagent. This document moves beyond simple recommendations to explain the underlying chemical principles, ensuring a proactive approach to compound management.
Introduction to this compound
Chemical Identity and Core Properties
This compound is a salt composed of a pyridine ring functionalized with a hydrazinylmethyl group at the 3-position, neutralized with hydrochloric acid. This structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the highly reactive nucleophilic hydrazine moiety, making it a versatile intermediate in chemical synthesis.
Significance in Research and Drug Development
The unique bifunctional nature of this molecule allows it to serve as a key precursor in the synthesis of a wide array of more complex molecules, particularly those with pharmaceutical applications. The hydrazine group is a classical functional handle for forming hydrazones, pyrazoles, and other nitrogen-containing heterocycles, which are common pharmacophores in drug candidates.
The Criticality of Stability for Experimental Integrity
The utility of this compound is directly contingent on its purity. Degradation not only reduces the effective concentration of the active reagent but also introduces impurities that can interfere with reactions, generate spurious results in biological assays, or lead to the formation of unexpected and potentially toxic byproducts.[1][2] Therefore, a robust understanding and implementation of proper storage and handling protocols are not merely best practices but essential components of rigorous scientific investigation.
Physicochemical Profile and Intrinsic Stability
Key Physicochemical Characteristics
A summary of the essential properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 57616-01-0 | [3][4][5] |
| Molecular Formula | C₆H₁₀ClN₃ | [4][5] |
| Molecular Weight | 159.62 g/mol | [3] |
| Appearance | Solid, may range from pale-yellow to yellow-brown | |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |
Intrinsic Stability and Susceptible Moieties
The primary locus of instability in the molecule is the hydrazine (-NH-NH₂) moiety . This functional group is highly susceptible to oxidation.[1] The lone pair of electrons on the nitrogen atoms can be readily abstracted, initiating a cascade of reactions that lead to degradation. The pyridine ring itself is relatively stable but can undergo N-oxidation under specific conditions.[6]
Chemical Incompatibilities
To preserve the integrity of the compound, direct contact with the following substance classes must be avoided:
-
Strong Oxidizing Agents: This is the most critical incompatibility. Reagents like peroxides, permanganates, and dichromates will rapidly degrade the hydrazine group.[7][8][9][10]
-
Moisture/Water: While the hydrochloride salt is water-soluble, prolonged exposure to moisture, especially for the solid material, can promote hydrolysis and other degradation pathways.[7][9][10] Several related pyridine hydrochlorides are known to be hygroscopic.[9][11]
-
Strong Bases: Bases will deprotonate the hydrochloride salt, liberating the free base form of 3-(hydrazinylmethyl)pyridine. The free base is significantly more reactive and prone to oxidation than its salt form.
Primary Factors Influencing Degradation
The stability of this compound is a function of its chemical environment. Control over the following factors is essential for minimizing degradation.
Oxidation
This is the most prevalent degradation pathway.[1] The hydrazine group can be oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light or the presence of trace metal ions. The appearance of a yellow or brown color in the solid or a solution is a common visual indicator of oxidative degradation.[1]
Temperature
Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of all degradation processes, including oxidation and thermal decomposition.[1] While stable at recommended refrigerated conditions, long-term storage at ambient or higher temperatures is ill-advised.
Light
UV or visible light can promote photolytic degradation.[1] Energy from photons can be absorbed by the molecule, leading to the formation of reactive excited states or free radicals that initiate decomposition. Therefore, the material should always be stored in amber or opaque containers.
Humidity and Moisture
As a hydrochloride salt, the compound is hygroscopic and will readily absorb atmospheric moisture.[9] This can lead to physical changes in the solid (e.g., clumping) and create a microenvironment conducive to hydrolytic and oxidative degradation.
Postulated Degradation Pathways
While specific degradation studies on this exact molecule are not widely published, its structure allows for the postulation of several logical degradation pathways based on the known chemistry of hydrazines and pyridines.
Pathway 1: Oxidative Degradation of the Hydrazine Moiety
This is the most probable degradation route. The hydrazine can be oxidized to a diazene intermediate, which is unstable and can undergo further reactions, potentially leading to the cleavage of the C-N bond and the formation of 3-methylpyridine and nitrogen gas.
Caption: Postulated N-oxidation of the pyridine ring nitrogen.
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling procedures is the most effective strategy for preserving the quality of this compound.
Long-Term Storage of Solid Material
The solid compound should be stored under the conditions summarized in the table below. The primary goal is to mitigate exposure to oxygen, moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow oxidative processes. [3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the highly sensitive hydrazine moiety. [3][4] |
| Container | Tightly sealed, amber glass vial or opaque container | To protect from moisture, air ingress, and photolytic degradation. [1][7][12] |
| Location | Cool, dry, well-ventilated area away from incompatible materials | To ensure safety and prevent accidental contact with oxidizers. [7][10][12] |
Preparation and Storage of Stock Solutions
It is strongly recommended to prepare solutions fresh for each experiment. [1]The stability of the compound in solution is significantly lower than in its solid, salt form. If short-term storage is unavoidable:
-
Use a de-gassed, high-purity solvent.
-
Store the solution at 2-8°C or frozen at -20°C for very short periods.
-
Protect the solution from light at all times.
-
Consider overlaying the solution with an inert gas before sealing.
Best Practices for Handling and Dispensing
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh and dispense the material in an environment with controlled humidity, or as quickly as possible.
-
If working under an inert atmosphere is not possible, flush the container headspace with argon or nitrogen before re-sealing.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. [8][12][13]
Experimental Workflow: Stability Assessment
To empirically validate stability under specific laboratory conditions, a forced degradation study is an invaluable tool. It intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. [1]
Objective and Rationale
The goal is to intentionally degrade the compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and analyze the resulting mixture, typically by a stability-indicating method like High-Performance Liquid Chromatography (HPLC). This provides insight into the compound's liabilities and helps in developing appropriate storage conditions.
Caption: Experimental workflow for a forced degradation study.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as HPLC-grade water or a buffered mobile phase. [1]2. Application of Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-70°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60-70°C for a defined period.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide solution and keep at room temperature.
-
Thermal Degradation: Heat a solution aliquot at 70°C. [1] * Photolytic Degradation: Expose a solution aliquot in a photostability chamber to UV/Vis light.
-
Control Sample: Keep one aliquot protected from light at room temperature or refrigerated. [1]3. Sample Preparation for Analysis: After the stress period, allow samples to cool. Neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of water/acetonitrile with a UV detector).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Troubleshooting Guide
-
Observation: The solid material or a freshly prepared solution has a distinct yellow or brown color.
-
Indication: This strongly suggests oxidative degradation has occurred. [1] * Action: The purity of the material is questionable. It is recommended to acquire a new, quality-controlled batch. Using the degraded material may lead to failed reactions or irreproducible results.
-
-
Observation: Inconsistent results are obtained in an assay or reaction using the compound.
-
Indication: This is a common symptom of compound instability. [1]The effective concentration may be lower than calculated, or degradants may be interfering.
-
Action: Always prepare solutions fresh for each experiment. [1]Verify the stability of the compound in the specific assay buffer or reaction solvent if solutions cannot be used immediately.
-
Conclusion
The chemical integrity of this compound is fundamentally dependent on the mitigation of oxidative, thermal, and photolytic stress. Its hydrazine moiety represents a significant chemical liability that demands rigorous adherence to proper storage and handling protocols. By storing the solid material under an inert atmosphere at 2-8°C and protecting it from light and moisture, researchers can significantly extend its shelf life and ensure its performance. For all applications, the preparation of fresh solutions is the most reliable practice to guarantee experimental validity and reproducibility.
References
- Alfa Aesar. (2020, February 27). SAFETY DATA SHEET: 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%.
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.
- Science.gov. (n.d.). degradation product formed: Topics by Science.gov.
- Wikipedia. (n.d.). Pyridinium chloride.
- Singh, S., & Singh, M. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Science & Technology, 2(1), 1-20.
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(5), 1365-1372.
- ChemBK. (n.d.). Pyridine Hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 3. This compound | 57616-01-0 [sigmaaldrich.com]
- 4. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-(Hydrazinylmethyl)pyridine hydrochloride
For the modern researcher and drug development professional, 3-(Hydrazinylmethyl)pyridine hydrochloride represents a valuable building block, a key to unlocking novel molecular architectures. However, its utility is matched by a reactive profile that demands meticulous handling and a deep understanding of its inherent hazards. This guide moves beyond a simple checklist of safety procedures to provide a comprehensive framework grounded in the chemical causality behind each recommendation. By understanding the "why," we empower scientists to not only follow protocols but to anticipate risks and create a truly self-validating system of laboratory safety.
Compound Profile and Hazard Identification
This compound is a bifunctional molecule, and its safety profile is a composite of the characteristics of its pyridine and hydrazine moieties. The pyridine ring, a heterocyclic aromatic amine, contributes to its potential for skin and eye irritation, while the hydrazinyl group introduces concerns related to toxicity and potential instability.[1][2]
A thorough understanding of its hazard classification is the foundation of safe handling. Based on available data, this compound is classified as:
-
Acutely toxic (Oral, Category 4): Harmful if swallowed.[3][4][5]
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Damage/Irritation (Category 2A/1): Causes serious eye irritation or damage.[3][4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4][6]
It is crucial to recognize that while this compound is a hydrochloride salt, which generally increases stability and water solubility, the inherent reactivity of the free base can be accessed under certain conditions (e.g., deprotonation with a base).
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57616-01-0 | |
| Molecular Formula | C6H9N3 · xHCl | |
| Molecular Weight | 159.62 g/mol (as monohydrochloride) | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize all routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is twofold:
-
Containment of Aerosols: The fine, solid nature of this compound makes it prone to aerosolization during handling. A fume hood provides a controlled airflow that captures these airborne particles, preventing inhalation.
-
Vapor Control: Although the hydrochloride salt has low volatility, any potential for the release of pyridine or hydrazine-like vapors, especially during a reaction, is effectively mitigated.
An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[7][8]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is your last and most critical line of defense. The selection of PPE should be deliberate and based on the specific hazards of the compound.
-
Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory.[3][9] A face shield should be worn in situations with a higher risk of splashes, such as when working with larger quantities or during vigorous reactions.
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives. It is imperative to check the glove manufacturer's compatibility data. Double gloving is a prudent practice, especially during extended operations. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[7]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[3] For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is necessary.[3][10]
Standard Operating Procedure: Handling and Storage
A systematic and disciplined approach to handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment, including spill cleanup materials, readily available.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfer: When transferring the solid, use a spatula and avoid creating dust. If the compound is being added to a reaction vessel, do so slowly and in a controlled manner.
-
Inert Atmosphere: Given the reactivity of the hydrazinyl group, particularly its susceptibility to oxidation, handling and reactions should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Post-Handling: After use, ensure the container is tightly sealed.[3][4] Decontaminate any surfaces that may have come into contact with the compound. Wash hands thoroughly.
Storage Protocol
Proper storage is crucial for both safety and maintaining the chemical's purity.
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.[7]
-
Temperature: Refrigerated storage at 2-8°C is recommended.
-
Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and bases. Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.
-
Container: Keep the compound in its original, tightly sealed container.[3][4]
Emergency Procedures: Preparedness and Response
Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is a critical component of a safe laboratory environment.
Exposure Response
-
Inhalation: Immediately move the affected individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][4] Seek immediate medical attention.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow at the spill, as this could aerosolize the powder.
-
Contain: For small spills, carefully cover the spill with an inert absorbent material like sand or vermiculite.[11]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12][13]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][4]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3][7] Collect these materials in clearly labeled, sealed containers for disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain.[5][12]
Visualizing Safety Workflows
To further clarify the critical safety procedures, the following diagrams illustrate the logical flow of actions for handling and emergency response.
Caption: A flowchart illustrating the standard operating procedure for safely handling this compound.
Caption: A diagram outlining the immediate first aid steps to be taken in the event of accidental exposure.
Conclusion
This compound is a potent tool in the arsenal of the research chemist. By treating this compound with the respect it deserves and adhering to the principles of proactive safety—grounded in a solid understanding of its chemical nature—we can harness its synthetic potential while ensuring the well-being of all laboratory personnel. Safety is not a static protocol but a dynamic and vigilant practice.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
- Unknown Source.
- Cole-Parmer.
- DTIC. Safety and Handling of Hydrazine. [Link]
- Carl ROTH. (2025, March 31).
- Brenntag. (2015, October 6). Hydrazine Hydrate 7.
- Jubilant Ingrevia Limited. 3-(Hydroxymethyl)
- Jubilant Ingrevia. (2024, March 29). Safety Data Sheet - Pyridine Hydrochloride. [Link]
- PubChem. 3-Hydrazinylpyridine dihydrochloride. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. uprm.edu [uprm.edu]
- 6. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Hygroscopic Nature of 3-(Hydrazinylmethyl)pyridine hydrochloride
This guide provides a comprehensive technical overview of the hygroscopic properties of 3-(Hydrazinylmethyl)pyridine hydrochloride, a critical parameter for researchers, scientists, and drug development professionals. Understanding and controlling the interaction of this compound with atmospheric moisture is paramount for ensuring its stability, accurate handling, and the overall integrity of research and development activities.
Executive Summary: The Criticality of Hygroscopicity in the Laboratory and Beyond
This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a pyridine ring, a hydrazinyl group, and a hydrochloride salt, inherently predisposes it to be hygroscopic. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can have profound implications.[1][2] Uncontrolled moisture uptake can lead to physical changes such as clumping and caking, as well as chemical degradation through hydrolysis, ultimately compromising the compound's purity and efficacy.[3] This guide will delve into the mechanistic underpinnings of its hygroscopic nature, provide robust methodologies for its characterization, and offer field-proven strategies for its handling and mitigation.
The Molecular Basis of Water Sorption in this compound
The propensity of this compound to absorb atmospheric water can be attributed to the cumulative effect of its constituent functional groups. The interplay of these groups creates a molecule with a high affinity for water.
The primary sites for water interaction are:
-
The Pyridinium Cation: The nitrogen atom in the pyridine ring is protonated to form a pyridinium cation, which can readily form ion-dipole interactions with the partial negative charge on the oxygen atom of a water molecule.
-
The Hydrochloride Anion: The chloride ion (Cl-) is a key contributor to hygroscopicity, readily forming hydrogen bonds with water molecules.[4]
-
The Hydrazinyl Group (-NHNH2): The nitrogen atoms of the hydrazinyl group possess lone pairs of electrons and are capable of acting as hydrogen bond acceptors. The hydrogen atoms can also act as hydrogen bond donors.
The following diagram illustrates the potential interaction points for water molecules with the this compound structure.
Caption: Water molecule interactions with this compound.
Quantitative Assessment of Hygroscopicity
A thorough understanding of a compound's hygroscopic behavior requires quantitative analysis. The following experimental protocols are essential for characterizing this compound.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[5][6] This provides a detailed sorption-desorption isotherm, revealing the extent and kinetics of water uptake.[6][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms.
Illustrative Data Presentation:
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.00 | 0.25 |
| 10 | 0.15 | 0.40 |
| 20 | 0.35 | 0.60 |
| 30 | 0.60 | 0.85 |
| 40 | 0.90 | 1.15 |
| 50 | 1.25 | 1.50 |
| 60 | 1.70 | 2.00 |
| 70 | 2.30 | 2.60 |
| 80 | 3.10 | 3.30 |
| 90 | 4.50 | 4.50 |
This is an illustrative table based on the expected behavior of a hygroscopic hydrochloride salt.
Caption: Illustrative DVS sorption-desorption isotherm.
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for the quantitative determination of water content in a sample.[8][9] It is a highly accurate and specific method.[9]
Experimental Protocol (Volumetric Method):
-
Titrator Preparation: Prepare the Karl Fischer titrator with a suitable solvent (e.g., methanol) and titrate to a stable endpoint with the KF reagent to eliminate any residual water.
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound.
-
Titration: Quickly transfer the sample to the titration vessel. The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the KF reagent.
Note: For hydrazine derivatives, care must be taken as they can potentially react with the iodine in the KF reagent.[10] Using methanol-free reagents may be necessary to avoid side reactions.[10]
Hygroscopicity Classification
Based on the water uptake at a specific relative humidity and temperature, a compound can be classified according to pharmacopeial standards. The European Pharmacopoeia provides a widely accepted classification system.[4][11]
Classification Criteria (at 25°C and 80% RH for 24 hours):
| Classification | % Weight Increase |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Based on the illustrative DVS data, this compound would be classified as Hygroscopic .
Consequences of Moisture Sorption and Mitigation Strategies
The absorption of water can have several detrimental effects on this compound.
Potential Consequences:
-
Physical Changes: Caking, clumping, and changes in flow properties can occur, making handling and accurate weighing difficult.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the compound. The hydrazinyl group, in particular, can be susceptible to oxidative degradation, which may be accelerated in the presence of moisture.[12][13]
-
Solid-State Transformations: Moisture can induce changes in the crystalline structure, potentially leading to the formation of hydrates. Such changes can affect the compound's solubility and bioavailability.[3]
Mitigation and Handling Strategies:
To maintain the integrity of this compound, the following handling and storage procedures are imperative:
-
Storage: The compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent both moisture uptake and oxidation.
-
Handling: All handling of the compound, including weighing and transfer, should be performed as quickly as possible in a dry environment, such as a glove box or a fume hood with a dry air supply.[1]
-
Drying: If the compound has been exposed to moisture, it may be possible to dry it under vacuum at a mild temperature. However, thermal stability should be confirmed to prevent degradation.
Caption: Logical workflow for addressing hygroscopicity.
Advanced Characterization Techniques
For a more in-depth investigation of the effects of moisture, the following techniques can be employed:
-
X-Ray Powder Diffraction (XRPD): XRPD is a powerful tool for detecting changes in the crystalline structure of a material upon hydration.[14][15] The formation of a new crystalline hydrate phase will result in a different diffraction pattern compared to the anhydrous form.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the changes in vibrational modes of the molecule upon water absorption. The appearance or broadening of O-H stretching bands (around 3400 cm⁻¹) can provide qualitative and sometimes quantitative information about the presence of water.[17][18]
Conclusion
The hygroscopic nature of this compound is a critical factor that must be carefully managed in any research or development setting. A thorough understanding of its water sorption behavior, obtained through techniques such as DVS and Karl Fischer titration, is essential. By implementing appropriate handling and storage protocols, the risks of physical and chemical degradation can be effectively mitigated, ensuring the reliability and reproducibility of experimental results.
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
- Hygroscopicity: Significance and symbolism. ScienceDirect. [Link]
- How do you handle hygroscopic solutes in the lab?. TutorChase.
- Classification of Hygroscopicity. Pharma Growth Hub.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Karl Fischer Titration: The Gold Standard For W
- Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
- A high-pressure cell for kinetic studies on gas hydrates by powder x-ray diffraction. AIP Publishing.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Classification of hygroscopic powders.
- High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates and Occurrence of Mixed Phases. IgMin Research.
- A high-pressure cell for kinetic studies on gas hydrates by powder x-ray diffraction.
- The chemical and biochemical degrad
- POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ.
- X-ray Powder Diffraction (XRPD). Improved Pharma.
- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.
- Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
- Gravimetric Sorption Analysis. Mercer Instruments.
- Water Content Determin
- Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients. GovInfo.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
- Gravimetric moisture sorption/desorption isotherms of (a) 1 and (b) 2....
- (a) FTIR spectra showing the water adsorption behaviors on the...
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
- Dynamic Vapor Sorption. SK pharmteco.
- Water Determination by Karl Fischer Titr
- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
- Dynamic vapor sorption. Wikipedia.
- Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. PubMed.
- Dynamic Vapor Sorption. METTLER TOLEDO.
- How to Detect Water Content Using FTIR Techniques.
- Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties.
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs..
- THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE CAPT. Semantic Scholar.
- Qualitatively and quantitatively characterizing water adsorption of a cellulose nanofiber film using micro-FTIR spectroscopy. RSC Publishing.
- (PDF) Decompostion of Hydrazine in Aqueous Solutions.
- FTIR and NMR Study of the Adsorbed Water on Nanocrystalline Anatase.
- FTIR Spectroscopy of Aqueous Solutions.
- Apparatus for gravimetric measurement of moisture sorption isotherms for 1-100 g samples in parallel.
- Pyridinium chloride. Wikipedia.
- Mechanism of Absorption of Water | Plant Physiology. Biology Discussion.
- Gravimetric Measurement of Hydrogen Sorption by M
- Soil sorption of organic vapors and effects of humidity on sorptive mechanism and capacity. OSTI.GOV.
- Notes on Mechanism of w
- MODE OF WATER ABSORPTION – ACTIVE AND PASSIVE ABSORPTION AND FACTORS AFFECTING ABSORPTION.. TNAU.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Hygroscopicity: Significance and symbolism [wisdomlib.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. skpharmteco.com [skpharmteco.com]
- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. scispace.com [scispace.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. improvedpharma.com [improvedpharma.com]
- 15. particle.dk [particle.dk]
- 16. igminresearch.com [igminresearch.com]
- 17. How to Detect Water Content Using FTIR Techniques [eureka.patsnap.com]
- 18. Qualitatively and quantitatively characterizing water adsorption of a cellulose nanofiber film using micro-FTIR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09894D [pubs.rsc.org]
An In-depth Technical Guide to the Purity Specifications of 3-(Hydrazinylmethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for establishing purity specifications for 3-(Hydrazinylmethyl)pyridine hydrochloride (CAS 26299-14-9), a critical building block in pharmaceutical research and development. In the absence of specific pharmacopeial monographs, this document synthesizes guidance from the International Council for Harmonisation (ICH) with practical, field-proven analytical methodologies. It is designed to empower researchers and drug development professionals to define and control the quality of this important reagent, ensuring the integrity and reproducibility of their scientific endeavors. The guide details potential impurities, proposes a robust set of specifications, and provides step-by-step analytical protocols for their determination.
Introduction: The Critical Role of Purity in Drug Development
This compound is a bifunctional molecule incorporating both a pyridine ring and a reactive hydrazine group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The purity of this starting material is paramount, as impurities can have significant downstream consequences, including:
-
Altering Reaction Stoichiometry and Yield: Impurities can consume reagents, leading to inaccurate molar ratios and reduced yields of the desired product.
-
Introducing Undesirable Side Reactions: Reactive impurities can participate in unintended chemical transformations, generating a complex and difficult-to-purify mixture.
-
Compromising the Purity and Safety of the Final Active Pharmaceutical Ingredient (API): Impurities present in the starting material can be carried through the synthetic process and contaminate the final drug substance. Some impurities may be toxic or genotoxic, posing a direct risk to patient safety.[1]
Given these considerations, a thorough understanding and control of the purity of this compound are not merely matters of good laboratory practice but are fundamental to the successful development of safe and effective medicines.
Potential Impurities in this compound
A comprehensive purity specification begins with a scientific appraisal of the potential impurities that may be present. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.
Organic Impurities
Organic impurities can arise from the manufacturing process or from the degradation of the substance over time.[1][2]
-
Starting Materials and Intermediates: A plausible synthetic route to this compound involves the reaction of 3-(chloromethyl)pyridine hydrochloride with hydrazine. Therefore, unreacted starting materials are potential impurities.
-
3-(Chloromethyl)pyridine hydrochloride: A key precursor in the synthesis.
-
Hydrazine: A highly reactive and potentially genotoxic reagent. Its levels must be strictly controlled.
-
-
By-products: Side reactions during synthesis can lead to the formation of various by-products.
-
Bis[1-(pyridin-3-yl)methyl]hydrazine: Formed by the reaction of two molecules of 3-(chloromethyl)pyridine with one molecule of hydrazine.
-
Pyridine-3-carbaldehyde: An oxidation product of the starting material or the final product.
-
-
Degradation Products: Hydrazine derivatives can be susceptible to oxidation and hydrolysis, especially in the presence of light, oxygen, and moisture.[3][4][5]
-
Pyridine-3-methanol: A potential hydrolytic degradation product.
-
Isonicotinic acid hydrazide: A potential rearrangement and oxidation product.
-
Inorganic Impurities
Inorganic impurities are typically introduced during the manufacturing process and include reagents, catalysts, and heavy metals.
-
Residue on Ignition (Sulphated Ash): This test provides a measure of the total amount of inorganic impurities.
-
Heavy Metals: Contamination with heavy metals can arise from reactors and catalysts used in the manufacturing process.
-
Chloride Content: As a hydrochloride salt, the chloride content should be within a specified range.
Residual Solvents
The manufacturing process may involve the use of various solvents which must be removed to acceptable levels. The ICH Q3C guideline classifies residual solvents based on their toxicity.[1] Common solvents used in the synthesis of similar compounds include ethanol, methanol, and other polar solvents.
Proposed Purity Specifications
The following table outlines a proposed set of purity specifications for this compound, based on ICH guidelines and general scientific principles.
| Test | Acceptance Criteria | Rationale |
| Appearance | White to off-white crystalline powder | Ensures batch-to-batch consistency and flags potential gross contamination. |
| Identification | ||
| A: Infrared Spectroscopy | The infrared absorption spectrum of the sample corresponds to that of a reference standard. | Confirms the chemical identity of the substance. |
| B: HPLC Retention Time | The retention time of the major peak in the chromatogram of the sample corresponds to that of a reference standard. | Provides further confirmation of identity. |
| Assay (by HPLC) | 98.0% to 102.0% (on the anhydrous, solvent-free basis) | Quantifies the amount of the active substance. |
| Organic Impurities (by HPLC) | ||
| 3-(Chloromethyl)pyridine HCl | ≤ 0.15% | Controls the level of a key starting material. |
| Hydrazine | ≤ 10 ppm | Controls a highly reactive and potentially genotoxic impurity. |
| Any Unspecified Impurity | ≤ 0.10% | Limits the level of any single unknown impurity. |
| Total Impurities | ≤ 1.0% | Controls the overall level of organic impurities. |
| Water Content (by Karl Fischer) | ≤ 0.5% | Controls the amount of water, which can affect stability and stoichiometry. |
| Residue on Ignition | ≤ 0.1% | Limits the total amount of inorganic impurities. |
| Heavy Metals | ≤ 20 ppm | Ensures the absence of significant heavy metal contamination. |
| Residual Solvents (by GC-HS) | Meets ICH Q3C limits | Controls the levels of residual solvents based on their toxicity. |
Analytical Methodologies: A Self-Validating System
The trustworthiness of purity specifications relies on the robustness and validity of the analytical methods used for their determination. This section details the experimental protocols for the key tests.
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities
The causality behind choosing HPLC is its ability to separate, identify, and quantify the main component and its structurally similar impurities with high resolution and sensitivity. A stability-indicating method is crucial to separate the active substance from its degradation products.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and analysis.
Experimental Protocol:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.
-
Calculations: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are quantified using their relative response factors or, if unavailable, by area normalization.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
GC-HS is the method of choice for residual solvent analysis due to its high sensitivity and ability to separate volatile organic compounds from a non-volatile sample matrix.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.
-
Injector and Detector Temperature: Typically 250 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable diluent (e.g., dimethyl sulfoxide).
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations.
-
Analysis: The vials are heated in the headspace autosampler to allow the solvents to partition into the gas phase, which is then injected into the GC.
-
Calculations: The concentration of each residual solvent is determined by comparing the peak area in the sample chromatogram to the corresponding peak in the standard chromatogram.
Karl Fischer Titration for Water Content
This is a classic and highly specific method for the determination of water content.
Experimental Protocol:
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent suitable for the instrument.
-
Procedure: Accurately weigh the sample and introduce it into the titration vessel. The instrument automatically titrates the water present and calculates the percentage.
Spectroscopic and Other Methods
-
Infrared (IR) Spectroscopy: Provides a unique "fingerprint" of the molecule, confirming its identity by comparing the sample spectrum to that of a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the analyte.[3]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information.[3]
Logical Relationship of Analytical Techniques for Purity Assessment
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
Conclusion: A Commitment to Quality
Establishing and adhering to a robust set of purity specifications for this compound is a critical, self-validating step in ensuring the quality, safety, and efficacy of pharmaceutical products. By integrating the principles of the ICH guidelines with modern analytical techniques, researchers and drug development professionals can confidently control the quality of this key intermediate, thereby safeguarding the integrity of their research and the well-being of future patients. This guide provides a scientifically sound framework for achieving this essential goal.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Nemoto, T., et al. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Chemical & Pharmaceutical Bulletin, 51(3), 346-350.
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances.
- International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2).
- Vessman, J. (1997). Decompostion of Hydrazine in Aqueous Solutions. Journal of Pharmaceutical and Biomedical Analysis, 15(6), 737-743.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Supply Landscape for a Key Pharmaceutical Building Block: A Technical Guide to 3-(Hydrazinylmethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Commercial Sourcing of 3-(Hydrazinylmethyl)pyridine Hydrochloride
In the intricate world of pharmaceutical research and development, the reliable procurement of high-quality starting materials and intermediates is paramount. This compound (CAS No. 57616-01-0) has emerged as a critical building block in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth analysis of the commercial supplier landscape for this important compound, offering insights into supplier specifications, quality control considerations, and its role in medicinal chemistry.
Chemical Identity and Properties
This compound is a pyridine derivative containing a hydrazinylmethyl substituent at the 3-position. The hydrochloride salt form enhances its stability and handling properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57616-01-0 | |
| Molecular Formula | C6H10ClN3 | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
The Commercial Supplier Landscape
A number of chemical suppliers offer this compound, ranging from large distributors to more specialized manufacturers. The choice of supplier will often depend on the scale of the research, purity requirements, and geographical location.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Headquarters | Distributor For | Notes |
| BLD Pharm | Shanghai, China | - | Offers the product directly with global distribution.[1] |
| Sigma-Aldrich (Merck) | Darmstadt, Germany | Ambeed, Inc., BLD Pharmatech Co., Ltd. | A major global distributor, offering the compound from multiple sources. |
| Ambeed, Inc. | Arlington Heights, USA | - | A primary manufacturer and supplier. |
| CymitQuimica | Barcelona, Spain | Apollo Scientific | A European distributor for various chemical manufacturers.[2] |
| Apollo Scientific | Cheshire, UK | - | A UK-based manufacturer and supplier of research chemicals. |
| Sunway Pharm | Shanghai, China | - | A supplier of pharmaceutical intermediates. |
It is crucial for researchers to not only consider the listed purity but also to request lot-specific Certificates of Analysis (CoA) to gain a comprehensive understanding of the material's quality.
Quality Control and Technical Specifications: What to Look For
When sourcing this compound, a thorough evaluation of the supplier's technical documentation is essential. While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, a typical CoA for a similar pyridine hydrochloride derivative would include the following:
-
Appearance: Conformation to the expected physical state and color.
-
Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
-
Water Content: Measured by Karl Fischer titration, as the compound can be hygroscopic.
-
Residual Solvents: Analysis by GC to identify and quantify any solvents remaining from the synthesis and purification process.
Caption: Workflow for the evaluation and selection of a chemical supplier.
Synthesis and Potential Impurities
A likely synthetic pathway for this compound could start from 3-(chloromethyl)pyridine hydrochloride, which is then reacted with hydrazine.
Potential Impurities to Consider:
-
Starting materials: Unreacted 3-(chloromethyl)pyridine or excess hydrazine.
-
By-products: Di-substituted hydrazines or other side-reaction products.
-
Solvents: Residual solvents from the reaction and purification steps.
Applications in Medicinal Chemistry and Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their presence in numerous approved drugs.[4][5] The hydrazinyl moiety in this compound serves as a versatile functional group for the construction of more complex heterocyclic systems or for linking to other molecular fragments.
While specific, publicly disclosed applications of this compound in late-stage clinical candidates are limited, its structural motifs are of significant interest in several therapeutic areas. For instance, various pyridine derivatives have been investigated for their antimalarial activity .[6] The hydrazine group can be a key component in the synthesis of pyrazole-containing compounds, which are known to exhibit a wide range of biological activities. The synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, a key intermediate for certain agrochemicals, starts from 3-hydrazinopyridine dihydrochloride, a closely related analogue.[7]
The versatility of the hydrazinylmethylpyridine core makes it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place, under an inert atmosphere, and at the recommended temperature of 2-8°C.[1]
Caption: Key handling and storage requirements for this compound.
Conclusion
This compound is a readily available and valuable building block for researchers in drug discovery and medicinal chemistry. A careful selection of commercial suppliers, based on a thorough evaluation of their technical documentation and quality control procedures, is essential to ensure the integrity and reproducibility of research outcomes. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is set to increase.
References
- Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- Google Patents. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives.
Sources
- 1. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(Hydrazineylmethyl)pyridine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
The Strategic Utility of 3-(Hydrazinylmethyl)pyridine Hydrochloride in Contemporary Drug Discovery
A Senior Application Scientist's Perspective on a Versatile Pyridinic Building Block
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 3-(Hydrazinylmethyl)pyridine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple cataloging of its properties, we will dissect the strategic applications of this reagent, with a particular focus on its role in the synthesis of pharmacologically active compounds, most notably pyrazole-containing kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. We will delve into the causality behind its reactivity, provide detailed experimental workflows, and contextualize its applications within the broader landscape of drug discovery.
Introduction: The Pyridine Scaffold and the Hydrazine Handle
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom imparts desirable physicochemical properties, such as improved aqueous solubility and the ability to form key hydrogen bonds with biological targets.[1] When functionalized with a hydrazinylmethyl group, as in the case of this compound, the synthetic utility of the pyridine core is significantly amplified. The hydrazine moiety serves as a potent nucleophile, predisposing the molecule to participate in a variety of cyclization reactions to form other heterocyclic systems.
The hydrochloride salt form of this reagent enhances its stability and handling characteristics, making it a reliable component in multi-step synthetic sequences. Its synthesis is conceptually straightforward, often proceeding from 3-(chloromethyl)pyridine hydrochloride, which itself can be synthesized from 3-methylpyridine through a series of oxidation, esterification, reduction, and chlorination steps.[2][3]
Core Application: Synthesis of Pyrazolyl-Pyridine Scaffolds
A primary application of this compound is in the synthesis of pyrazolyl-pyridine derivatives. The pyrazole moiety is another critical pharmacophore known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[4][5][6] The fusion of a pyridine and a pyrazole ring through a methylene linker, facilitated by this compound, has proven to be a fruitful strategy in the development of potent and selective kinase inhibitors.
The Knorr Pyrazole Synthesis: A Reliable Cyclization Strategy
The most common and reliable method for constructing the pyrazole ring from a hydrazine is the Knorr pyrazole synthesis and its variations.[5] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The general workflow for this transformation is depicted below.
Caption: Generalized Knorr pyrazole synthesis workflow.
The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.
Case Study: Synthesis of a Pyridine-Based Kinase Inhibitor Scaffold
Experimental Protocol: Synthesis of 3-((1H-Pyrazol-1-yl)methyl)pyridine
This protocol is adapted from established methodologies for the synthesis of pyrazole derivatives from hydrazines and 1,3-dicarbonyl compounds.[5]
Step 1: Reaction Setup and Reagent Preparation
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.59 g, 10 mmol).
-
Add ethanol (30 mL) to dissolve the starting material.
-
In a separate beaker, prepare a solution of 1,3-dimethoxypropane (1.34 g, 10 mmol) in ethanol (10 mL).
Step 2: Reaction Execution
-
Slowly add the 1,3-dimethoxypropane solution to the stirred solution of this compound at room temperature.
-
Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid, to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-((1H-Pyrazol-1-yl)methyl)pyridine.
Characterization Data
The structure of the synthesized compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methylene bridge protons, and the pyrazole ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C=C bonds. |
Visualization of the Synthetic Pathway
The synthesis of the pyrazolyl-pyridine scaffold can be visualized as follows:
Caption: Synthetic pathway for a pyrazolyl-pyridine derivative.
Pharmacological Relevance: Targeting Kinases in Disease
The pyrazolyl-pyridine scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[7][8] For example, derivatives of this scaffold have shown potent inhibitory activity against Rho-associated kinase (ROCK) and PIM-1 kinase.[8][9]
The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrazole ring can engage in various non-covalent interactions within the ATP-binding pocket of the kinase. The methylene linker provides conformational flexibility, allowing the two heterocyclic rings to adopt an optimal orientation for binding.
Caption: Logic diagram of kinase inhibition by a pyrazolyl-pyridine scaffold.
Conclusion and Future Perspectives
This compound is a high-value synthetic intermediate that provides a reliable and efficient entry point to the synthesis of pharmacologically relevant pyrazolyl-pyridine scaffolds. Its utility in the construction of kinase inhibitors highlights its importance in modern drug discovery programs. Future applications of this versatile building block will likely expand as our understanding of the biological roles of various heterocyclic systems continues to grow. The continued exploration of novel cyclization partners for the hydrazine moiety will undoubtedly lead to the discovery of new bioactive molecules with unique therapeutic potential.
References
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. [URL: https://patents.google.
- What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride? - Guidechem. [URL: https://www.guidechem.com/news/what-are-the-synthesis-methods-for-3-chloromethyl-pyridine-hydrochloride-165948.html]
- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents. [URL: https://patents.google.
- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents. [URL: https://patents.google.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [URL: https://pubmed.ncbi.nlm.nih.gov/17355552/]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5103]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10685959/]
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26029828/]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06346]
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00452]
- Current status of pyrazole and its biological activities - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3783748/]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273302/]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955146/]
- Examples of some bioactive pyrazole‐fused pyridines. - ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-some-bioactive-pyrazole-fused-pyridines_fig1_340050114]
- Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3075398/]
- 3-(Chloromethyl)pyridine Hydrochloride | CAS No- 6959-48-4 | Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/3-chloromethyl-pyridine-hydrochloride]
- Synthesis of pyridin‐3‐yl‐substituted pyrazoles 11–14. Reagents and... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyridin-3-yl-substituted-pyrazoles-11-14-Reagents-and-reaction_fig2_263464500]
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [URL: https://www.mdpi.com/2673-4079/4/4/65]
- This compound | 57616-01-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884c362]
- 57616-01-0|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/57616-01-0.html]
- 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17132489]
- Pyrazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000302.pdf]
- Pyridine hydrochloride is an ideal raw material for synthesizing various key compounds. [URL: https://www.jinchemical.com/news/pyridine-hydrochloride-is-an-ideal-raw-material-for-synthesizing-various-key-compounds.html]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10827258/]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 3-(Hydrazinylmethyl)pyridine Hydrochloride
Introduction: The Versatility of 3-(Hydrazinylmethyl)pyridine Hydrochloride in Heterocyclic Chemistry
This compound is a valuable and versatile building block for synthetic chemists, particularly those engaged in drug discovery and materials science.[1] Its structure uniquely combines the nucleophilic reactivity of a hydrazine moiety with the pharmacologically significant pyridine scaffold. The methylene spacer between these two groups provides conformational flexibility and modulates the electronic properties of the hydrazine, making it a distinct reagent compared to directly-conjugated hydrazinopyridines. The hydrochloride salt form enhances stability and improves handling characteristics, though it necessitates neutralization or careful pH control during reaction setup.
This guide provides in-depth technical protocols and the underlying scientific principles for two primary applications of this reagent: the synthesis of pyridine-substituted hydrazones and the construction of pyridine-functionalized pyrazole rings via the Knorr pyrazole synthesis. These derivatives are of significant interest due to their prevalence in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
Application I: Synthesis of Pyridine-Substituted Hydrazones
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The formation of a hydrazone from this compound and an aldehyde or ketone is a robust and high-yielding condensation reaction.[4] This transformation is fundamental for introducing the pyridylmethyl moiety into a molecular scaffold and serves as a gateway to more complex heterocyclic systems.
Principle and Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The hydrazine nitrogen, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically the rate-determining step. The resulting tetrahedral intermediate, a carbinolamine, rapidly eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[4]
The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[5] When using the hydrochloride salt of the hydrazine, the salt itself can provide the necessary acidic environment, though addition of a base like sodium acetate or triethylamine may be required to free the hydrazine for reaction. Computational and experimental studies have shown that the presence of protic solvents like ethanol can facilitate the proton transfer steps involved in the mechanism.[1]
Sources
- 1. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
The Synthesis and Application of Pyridine-Based Hydrazones: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the Hydrazone Moiety in Medicinal Chemistry
The pyridine nucleus is a cornerstone in pharmaceutical development, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When coupled with the versatile hydrazone functional group (-NH-N=C<), the resulting pyridine-based hydrazones emerge as a class of compounds with significant pharmacological potential. These scaffolds are prevalent in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[3] The formation of a hydrazone via the condensation of a hydrazine with an aldehyde or ketone is a robust and high-yielding reaction, making it a favored strategy in the synthesis of novel drug candidates.[4]
This technical guide provides an in-depth exploration of the reaction between 3-(hydrazinylmethyl)pyridine hydrochloride and various carbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for synthesis and characterization, and discuss the broader applications of the resulting hydrazone products in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Reaction Mechanism: The Nucleophilic Addition of Hydrazine to a Carbonyl Group
The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.[5]
The general mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilic character of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final hydrazone product.
The hydrochloride salt of 3-(hydrazinylmethyl)pyridine provides the acidic environment necessary to catalyze the reaction, often negating the need for an additional acid catalyst.
Caption: Mechanism of Hydrazone Formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of hydrazones from this compound. Optimization of reaction time, temperature, and solvent may be necessary depending on the specific carbonyl substrate.
Protocol 1: Synthesis of a Pyridine Hydrazone from an Aromatic Aldehyde
This protocol details the reaction of 3-(hydrazinylmethyl)pyridine dihydrochloride with a substituted benzaldehyde.
Materials:
-
3-(Hydrazinylmethyl)pyridine dihydrochloride
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (optional catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Appropriate glassware for reflux and filtration
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 3-(hydrazinylmethyl)pyridine dihydrochloride in a minimal amount of ethanol. To this solution, add 1.0 equivalent of the aromatic aldehyde, also dissolved in ethanol.
-
Catalyst Addition (Optional): If the reaction is sluggish, a few drops of glacial acetic acid can be added to the mixture to enhance the rate of condensation.
-
Reaction: The reaction mixture is stirred and heated to reflux (typically 70-80 °C). The progress of the reaction should be monitored by TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), the mixture is cooled to room temperature. The precipitated product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Caption: Workflow for Aldehyde Reaction.
Protocol 2: Synthesis of a Pyridine Hydrazone from a Ketone
The reaction with ketones generally requires slightly more forcing conditions due to the increased steric hindrance and lower electrophilicity of the carbonyl carbon compared to aldehydes.
Materials:
-
3-(Hydrazinylmethyl)pyridine dihydrochloride
-
Ketone (e.g., acetophenone)
-
Ethanol or a higher boiling point solvent like n-butanol
-
Glacial Acetic Acid
-
Appropriate glassware for reflux and filtration
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 3-(hydrazinylmethyl)pyridine dihydrochloride and 1.0 equivalent of the ketone in ethanol or n-butanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require a longer reflux time compared to aldehydes.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Characterization of Pyridine Hydrazones
The successful synthesis of the target hydrazone can be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. Disappearance of the aldehyde proton signal (around 9-10 ppm). Characteristic signals for the pyridine ring and the substituents from the carbonyl compound.[4] |
| ¹³C NMR | Appearance of a new signal for the azomethine carbon (-N=C H-) in the range of 140-160 ppm. Disappearance of the carbonyl carbon signal (around 190-200 ppm).[5] |
| FT-IR | Disappearance of the C=O stretching band of the carbonyl starting material (typically 1680-1740 cm⁻¹). Appearance of a C=N stretching band for the hydrazone (around 1600-1650 cm⁻¹). Presence of N-H stretching bands.[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the hydrazone product.[4] |
Applications in Drug Development
The pyridine hydrazone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. A notable example is the class of isonicotinoyl hydrazones, derived from the antitubercular drug isoniazid.[6] These compounds are formed through the condensation of isoniazid with various aldehydes and ketones, often resulting in enhanced antitubercular activity, even against resistant strains.[6]
The diverse biological activities of pyridine hydrazones make them attractive candidates for further investigation in various therapeutic areas, including:
-
Antitubercular Agents: As analogs of isoniazid.[6]
-
Anticancer Agents: Some derivatives have shown potent cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Broad-spectrum antibacterial and antifungal activities have been reported.[3]
-
Antiviral Agents: Inhibition of viral replication has been observed for certain pyridine hydrazone derivatives.[7]
Conclusion
The reaction of this compound with carbonyl compounds provides a straightforward and efficient route to a diverse library of pyridine-based hydrazones. The operational simplicity of this reaction, coupled with the significant therapeutic potential of the resulting products, makes it a valuable tool for researchers in drug discovery and development. The protocols and characterization data presented in this guide offer a solid foundation for the synthesis and exploration of this important class of molecules.
References
- Scheme 3. Reactions of compound 3 with aromatic aldehydes and heterocyclic ketone. (URL not available)
- Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). PMC - NIH. [Link]
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. (URL not available)
- Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2011). MDPI. [Link]
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PMC - NIH. [Link]
- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2024). PMC - NIH. [Link]
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PubMed. [Link]
- Pyridine: the scaffolds with significant clinical diversity. (2022). PMC - NIH. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2011). MDPI. [Link]
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Reaction Dynamics on Synthesis of Novel Nitrogen containing Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 3. PubChemLite - 3-(hydrazinylmethyl)pyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocol for Hydrazone Formation with 3-(Hydrazinylmethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the synthesis of hydrazones utilizing 3-(Hydrazinylmethyl)pyridine hydrochloride as a key reagent. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, owing to their prevalence in biologically active molecules and their utility as reversible covalent linkers. This document provides an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and a discussion of the stability and applications of the resulting pyridine-containing hydrazones. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Hydrazone Moiety
The hydrazone functional group (R₁R₂C=NNR₃R₄) is a cornerstone in modern medicinal chemistry. Its prevalence in numerous therapeutic agents stems from its ability to participate in hydrogen bonding and its role as a bioisostere for other functional groups.[1] Pyridine-containing hydrazones, in particular, are of significant interest due to the pyridine ring's ability to modulate solubility, metabolic stability, and to interact with biological targets.[2][3] The formation of a hydrazone linkage is a robust and versatile reaction, typically proceeding via the condensation of a hydrazine with an aldehyde or a ketone.[4] This reaction is often employed in the synthesis of novel drug candidates and in bioconjugation strategies, where the pH-sensitive nature of the hydrazone bond can be exploited for targeted drug release.[5]
This compound is a valuable building block in this context, offering a reactive hydrazine moiety attached to a pyridine core. The hydrochloride salt form enhances stability and ease of handling. This guide provides a detailed protocol for the effective use of this reagent in hydrazone synthesis.
The Mechanism of Hydrazone Formation
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.[6] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the final hydrazone product.
The overall reaction can be summarized as follows:
R-CHO + H₂N-NH-CH₂-Py → R-CH=N-NH-CH₂-Py + H₂O
It is crucial to control the pH of the reaction mixture. While acidic conditions catalyze the reaction, excessively low pH will lead to the protonation of the hydrazine, rendering it non-nucleophilic and thus inhibiting the reaction.[7]
Experimental Protocol: Synthesis of a Hydrazone from this compound
This protocol describes a general procedure for the reaction of this compound with an aldehyde to form the corresponding hydrazone. This method may require optimization depending on the specific aldehyde used.
Materials and Reagents
-
This compound
-
Aldehyde of choice
-
Anhydrous ethanol or methanol
-
Triethylamine (Et₃N) or sodium acetate (NaOAc)
-
Glacial acetic acid (optional, as catalyst)
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexanes, dichloromethane)
Step-by-Step Procedure
-
Neutralization of the Hydrazine Salt:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol or methanol (approximately 0.1-0.5 M concentration).
-
Add a suitable base (1.0-1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine. Triethylamine is a common choice as its hydrochloride salt is often soluble, while sodium acetate can also be effective.[8] Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (the hydrochloride salt of the base) may be observed.
-
-
Reaction with the Carbonyl Compound:
-
To the mixture containing the free hydrazine, add the aldehyde (1.0-1.2 eq).
-
If desired, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate the reaction, particularly if the reactants are not highly reactive.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyl compounds, gentle heating (e.g., to 40-60 °C) may be necessary.[9]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If a precipitate (the product hydrazone) has formed during the reaction, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether).
-
If the product is not a precipitate, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude hydrazone.
-
Workflow Diagram
Caption: Workflow for the synthesis of hydrazones from this compound.
Purification and Characterization
Purification
The crude hydrazone can be purified by one of the following methods:
-
Recrystallization: This is often the preferred method for crystalline hydrazones. A suitable solvent system should be determined experimentally.
-
Column Chromatography: Silica gel chromatography can be used for the purification of hydrazones. However, it is important to note that some hydrazones can be sensitive to the acidic nature of silica gel and may decompose.[10] In such cases, using a solvent system doped with a small amount of a basic modifier like triethylamine (e.g., 1%) or using neutral alumina as the stationary phase is recommended.
Characterization
The structure and purity of the synthesized hydrazone should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the hydrazone can be confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-), typically in the range of 7.5-8.5 ppm. The signals corresponding to the pyridine ring and the methylene bridge should also be present.[9][11]
-
¹³C NMR: The imine carbon signal (C=N) is typically observed in the range of 140-160 ppm.[9]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized hydrazone, confirming its identity.
-
Infrared (IR) Spectroscopy: The formation of the hydrazone is indicated by the appearance of a C=N stretching vibration, typically in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the starting aldehyde and the N-H stretches of the hydrazine will also be observed.
| Technique | Key Observables for Hydrazone Formation |
| ¹H NMR | Appearance of a singlet or doublet for the imine proton (-CH=N-) |
| ¹³C NMR | Appearance of a signal for the imine carbon (C=N) |
| Mass Spec | Molecular ion peak corresponding to the expected hydrazone |
| IR Spec | Appearance of a C=N stretching band and disappearance of C=O band |
Stability Considerations
Hydrazones are susceptible to hydrolysis, which is the reverse of the formation reaction. The stability of the hydrazone bond is pH-dependent and is generally catalyzed by acid.[12][13] Aromatic hydrazones are typically more stable than their aliphatic counterparts.[14] The hydrolytic stability of the synthesized pyridine-hydrazone should be considered, especially for applications in biological systems.[15]
Applications in Drug Discovery
The pyridine-hydrazone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[16] The ability to readily synthesize a library of hydrazones from this compound and various aldehydes or ketones makes this a valuable tool in lead discovery and optimization. The pyridine nitrogen can also be utilized for further derivatization or to improve the pharmacokinetic properties of the molecule.
Caption: Role of pyridine-hydrazone synthesis in the drug discovery pipeline.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the synthesis of hydrazones from this compound. By understanding the underlying reaction mechanism and the key experimental parameters, researchers can effectively utilize this versatile building block to generate diverse libraries of pyridine-containing hydrazones for applications in drug discovery and other areas of chemical science. Careful attention to the neutralization of the starting material and the purification of the final product is essential for obtaining high-purity compounds for subsequent biological evaluation.
References
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 337-344. [Link]
- Yurttas, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Molecules, 23(11), 2975. [Link]
- ResearchGate. (n.d.). Stability study of hydrazones. [Link]
- Tovar, C. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate?
- Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9248-9261. [Link]
- Química Organica.org. (n.d.).
- Wikipedia. (n.d.). Hydrazone. [Link]
- Google Patents. (2017).
- ResearchGate. (n.d.).
- PubMed. (2008). Hydrolytic stability of hydrazones and oximes. [Link]
- Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
- Google Patents. (1955).
- MDPI. (2018).
- Google Patents. (1985). EP0153168A2 - Process for preparing a hydrazine hydrohalide.
- ResearchGate. (n.d.).
- PubMed Central. (2025).
- National Institutes of Health. (2024).
- PubMed Central. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]
- Reddit. (2021). Need a purification method for a free hydrazone. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- ACS Publications. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. [Link]
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- PubMed Central. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. [Link]
- Google Patents. (1997). US5616581A - Pharmaceutical use of pyridine compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
The Strategic Application of 3-(Hydrazinylmethyl)pyridine Hydrochloride as a Bifunctional Linker in Bioconjugation and Drug Delivery
Introduction: Beyond a Simple Connection
In the intricate landscape of targeted therapeutics and advanced biomaterials, the role of a linker molecule extends far beyond merely connecting two molecular entities. A linker is a critical determinant of a conjugate's stability, solubility, pharmacokinetic profile, and, ultimately, its efficacy.[1] 3-(Hydrazinylmethyl)pyridine hydrochloride emerges as a bifunctional linker of significant interest, offering a unique combination of a reactive hydrazine moiety and a versatile pyridine ring. This guide provides an in-depth exploration of its chemical attributes, strategic applications, and detailed protocols for its use, aimed at researchers, scientists, and drug development professionals.
The core utility of this linker lies in the formation of a hydrazone bond, a pH-sensitive linkage that is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][][4] This property is paramount in the design of Antibody-Drug Conjugates (ADCs), where the cytotoxic payload must remain attached to the antibody in circulation to minimize off-target toxicity, and then be efficiently released upon internalization into the target cancer cell.[2][][4]
The Pivotal Role of the Pyridine Moiety
The presence of the pyridine ring in the 3-(hydrazinylmethyl)pyridine linker is not a passive feature. It introduces several advantageous properties:
-
Modulation of Reactivity and Stability: The electron-withdrawing nature of the pyridine ring can influence the nucleophilicity of the hydrazine and the stability of the resulting hydrazone bond. This allows for a fine-tuning of the linker's cleavage kinetics.
-
Enhanced Solubility: The pyridine moiety, being a heterocyclic aromatic amine, can improve the aqueous solubility of the linker and, consequently, the final conjugate, which is a crucial parameter in drug formulation and delivery.
-
Secondary Interaction Site: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially influencing the conformation and binding of the conjugate to its target.[5]
-
Chelation and Radiochemistry: Pyridine-containing hydrazine derivatives have been successfully employed as bifunctional chelators for radiometals like Technetium-99m (99mTc), opening avenues for the development of radiopharmaceuticals for imaging and therapy.[6]
The strategic placement of the hydrazinylmethyl group at the 3-position of the pyridine ring is also noteworthy, as the position of substituents on the pyridine ring is known to be critical in the formation of stable metal complexes.[6]
Core Application: Antibody-Drug Conjugate (ADC) Synthesis
A primary application of this compound is in the construction of ADCs with pH-sensitive drug release mechanisms. The overall workflow involves the reaction of the hydrazine group of the linker with a carbonyl (aldehyde or ketone) functionality on the cytotoxic payload to form a hydrazone-linked drug derivative. This derivative is then conjugated to a monoclonal antibody.
Diagram: General Workflow for ADC Synthesis using this compound
Caption: A two-step workflow for ADC synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone-Linked Payload-Linker Intermediate
This protocol describes the formation of a hydrazone bond between a ketone-containing cytotoxic drug and this compound.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The reaction is a condensation that releases water. Using an anhydrous solvent (e.g., ethanol or DMF) helps to drive the equilibrium towards product formation.[2]
-
Acid Catalyst: Hydrazone formation is acid-catalyzed. A catalytic amount of a weak acid like acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially with sensitive payloads.
-
Temperature Control: The reaction is typically performed at room temperature to 50°C to balance reaction rate with the stability of the reactants and products.[2]
-
Monitoring: HPLC or LC-MS is used to monitor the reaction's progress to determine the optimal reaction time and avoid the formation of degradation products.
Materials:
-
Ketone-containing payload (e.g., a derivative of doxorubicin)
-
This compound
-
Anhydrous ethanol or dimethylformamide (DMF)
-
Glacial acetic acid
-
Nitrogen or Argon gas (optional)
-
Reaction vessel
-
Stirring apparatus
-
HPLC or LC-MS for reaction monitoring
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry. If using an inert atmosphere, purge the reaction vessel with nitrogen or argon.
-
Dissolution: In the reaction vessel, dissolve the ketone-containing payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol or DMF. The slight excess of the linker helps to drive the reaction to completion.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (or up to 50°C if the reaction is slow) and monitor its progress using HPLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the payload.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as preparative HPLC, to yield the pure hydrazone-linked payload-linker intermediate.
-
Characterization: Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.
Protocol 2: Conjugation of the Hydrazone-Linked Payload to an Antibody
This protocol outlines the conjugation of the purified payload-linker intermediate to a monoclonal antibody via a maleimide-thiol reaction, a common bioconjugation strategy.
Causality Behind Experimental Choices:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for conjugation. Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents. The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Buffer System: A buffer with a pH around 6.5-7.5 is used for the conjugation reaction. This pH range is a compromise to maintain the stability of the antibody while ensuring the thiol groups are sufficiently nucleophilic to react with the maleimide.
-
Purification: Size exclusion chromatography (SEC) is used to remove unreacted payload-linker and other small molecules from the final ADC.
Materials:
-
Monoclonal antibody (mAb)
-
Payload-linker intermediate with a maleimide group (synthesized by reacting the hydrazone-linked payload-linker with a heterobifunctional crosslinker like SMCC)
-
Reduction buffer (e.g., phosphate-buffered saline (PBS) with EDTA)
-
Reducing agent (e.g., DTT or TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in reduction buffer.
-
Add a calculated amount of the reducing agent (e.g., TCEP) to the mAb solution. The molar ratio of reducing agent to mAb will determine the number of disulfide bonds reduced and thus the final DAR.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation:
-
Immediately add the maleimide-functionalized payload-linker intermediate to the reduced mAb solution in conjugation buffer. A slight molar excess of the payload-linker is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted payload-linker and quenching reagent.
-
-
Characterization:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry.[7]
-
Data Presentation: Characterization of Pyridyl-Hydrazone Linked Conjugates
| Parameter | Method | Expected Outcome | Rationale |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, Mass Spectrometry | A specific average DAR (e.g., 2 or 4) with a narrow distribution. | Ensures batch-to-batch consistency and a well-defined therapeutic product. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | High monomer content (>95%) with minimal aggregation. | Aggregates can lead to immunogenicity and altered pharmacokinetics. |
| In Vitro Stability | Incubation in plasma followed by HPLC or ELISA | High stability at pH 7.4 with minimal drug release over time. | Predicts the stability of the ADC in circulation. |
| pH-Dependent Release | Incubation in buffers of varying pH (e.g., 7.4, 5.5, 4.5) followed by HPLC | Slow release at pH 7.4 and rapid release at acidic pH. | Validates the pH-sensitive cleavage mechanism. |
| In Vitro Cytotoxicity | Cell-based assays on target and non-target cells | High potency against target cells and low potency against non-target cells. | Demonstrates the target-specific efficacy of the ADC. |
Visualization of the pH-Dependent Cleavage Mechanism
Diagram: Acid-Catalyzed Hydrolysis of the Pyridyl-Hydrazone Linkage
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-Hydrazones as N,N'-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using 3-(Hydrazinylmethyl)pyridine Hydrochloride
Introduction: Harnessing the Unique Reactivity of Pyridyl Hydrazines in Bioconjugation
In the landscape of bioconjugation, the formation of stable, yet controllably cleavable, linkages is paramount for the development of sophisticated biomolecular tools, diagnostics, and therapeutics such as antibody-drug conjugates (ADCs). The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone bond is a well-established strategy, prized for its bioorthogonality and the ability to proceed under mild, aqueous conditions.[1] Within the diverse family of hydrazine-based reagents, 3-(Hydrazinylmethyl)pyridine hydrochloride presents a unique combination of features that commend its use in advanced bioconjugation applications.
The strategic placement of a pyridine ring adjacent to the hydrazine moiety offers two principal advantages. Firstly, the pyridine nitrogen can act as an intramolecular catalyst, potentially accelerating the rate of hydrazone formation, a reaction that can be sluggish at neutral pH.[2][3] This "neighboring group participation" can enhance reaction efficiency, allowing for lower concentrations of reagents and milder reaction conditions, thereby better preserving the integrity of sensitive biomolecules. Secondly, the resulting pyridyl hydrazone linkage exhibits marked pH-sensitivity, remaining largely stable at physiological pH (7.4) while undergoing accelerated hydrolysis under the mildly acidic conditions characteristic of endosomal and lysosomal compartments (pH 4.5-6.5).[4][5] This property is highly desirable for the intracellular release of conjugated payloads, such as cytotoxic drugs in ADCs.
This comprehensive guide provides a detailed exploration of the mechanistic underpinnings, practical protocols, and analytical characterization of bioconjugates prepared using this compound. It is intended to equip researchers, scientists, and drug development professionals with the technical insights and methodological rigor required to successfully implement this versatile bioconjugation strategy.
Mechanism of Pyridyl Hydrazone Formation: A Tale of Intramolecular Catalysis
The formation of a hydrazone bond proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the final C=N linkage.[6] The overall reaction rate is pH-dependent, with the rate-limiting step shifting from dehydration at acidic pH to nucleophilic attack at neutral and basic pH.
A key feature of 3-(Hydrazinylmethyl)pyridine is the potential for the pyridine nitrogen to act as an intramolecular general acid or base catalyst, facilitating proton transfer during the reaction and thereby accelerating the rate-limiting step.[7] At neutral pH, where the dehydration of the carbinolamine is often rate-limiting, the pyridine nitrogen can facilitate the removal of a proton from the nitrogen atom and the protonation of the hydroxyl group, promoting its departure as a water molecule.
Experimental Protocols
Part 1: Preparation of an Aldehyde-Modified Antibody
For bioconjugation to occur, the target biomolecule must possess a carbonyl group. In the case of antibodies, which do not naturally contain aldehydes or ketones, they must be introduced through chemical or enzymatic modification. A common method involves the mild oxidation of the carbohydrate moieties on the Fc region of the antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Glycerol
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
PBS, pH 7.4
Protocol:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Oxidation: Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes with gentle mixing.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.
-
Purification: Immediately purify the aldehyde-modified antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
Quantification: Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.
Part 2: Conjugation of Aldehyde-Modified Antibody with this compound
This protocol describes the conjugation of the aldehyde-modified antibody with the hydrazine reagent to form the pyridyl hydrazone-linked antibody-drug conjugate (ADC).
Materials:
-
Aldehyde-modified antibody (from Part 1)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Desalting column
Protocol:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a reaction tube, add the aldehyde-modified antibody to the conjugation buffer.
-
Addition of Hydrazine: Add a 50-100 molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 4-6 hours with gentle mixing.
-
Purification: Purify the resulting ADC from excess reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the Pyridyl Hydrazone-Linked Bioconjugate
A thorough characterization of the bioconjugate is essential to ensure its quality, efficacy, and safety. A multi-faceted analytical approach is required to determine critical quality attributes (CQAs).
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly influences the potency and toxicity of an ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. The conjugation of a payload to an antibody increases its hydrophobicity, allowing for the separation of species with different DARs.
| Parameter | Condition |
| Column | TSKgel HIC-ADC Butyl or similar |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
-
Mass Spectrometry (MS): Native mass spectrometry or LC-MS of the intact or deglycosylated ADC can provide a precise measurement of the mass of each species, allowing for the determination of the DAR distribution.[6]
Size and Charge Heterogeneity
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates, which can impact the safety and efficacy of the ADC.
| Parameter | Condition |
| Column | TSKgel G3000SWxl or similar |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
-
Capillary Isoelectric Focusing (cIEF): cIEF separates proteins based on their isoelectric point (pI) and can be used to assess charge heterogeneity resulting from conjugation.
Stability and Payload Release
The pH-dependent stability of the pyridyl hydrazone linkage is a key feature of this bioconjugation strategy.
Protocol for pH-Dependent Hydrolysis Study:
-
Sample Preparation: Dilute the purified ADC into buffers of different pH values (e.g., pH 7.4 PBS and pH 5.5 acetate buffer).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) or HIC to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the hydrolysis rate at each pH.
Illustrative Hydrolysis Data for a Pyridyl Hydrazone Linkage:
| pH | Half-life (hours) at 37°C |
| 7.4 | > 150 |
| 6.0 | ~ 48 |
| 5.0 | ~ 4 |
| 4.5 | < 1 |
Note: These are representative values and the actual hydrolysis rates will depend on the specific molecular context of the hydrazone bond.[8][9]
Troubleshooting and Field-Proven Insights
-
Low Conjugation Efficiency:
-
Verify Aldehyde Incorporation: Ensure that the antibody oxidation step was successful using a colorimetric assay for aldehydes.
-
Optimize Reaction pH: The optimal pH for hydrazone formation is typically between 5.5 and 6.5. A pH that is too low will protonate the hydrazine, reducing its nucleophilicity, while a pH that is too high will slow down the dehydration step.
-
Increase Reagent Excess: A higher molar excess of the hydrazine reagent may be required.
-
-
ADC Aggregation:
-
Control DAR: High DAR values can lead to aggregation. Optimize the antibody oxidation and conjugation steps to achieve the desired DAR.
-
Formulation: Formulate the final ADC in a buffer that minimizes aggregation, potentially including excipients like polysorbate 20.
-
-
Premature Payload Release:
Conclusion
This compound is a valuable reagent for bioconjugation, offering the potential for enhanced reaction kinetics and providing a pH-sensitive linkage for controlled payload release. The protocols and analytical methods described herein provide a robust framework for the successful implementation of this technology. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can leverage the unique properties of pyridyl hydrazones to develop next-generation bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- Crispin, R., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(21), 4843–4849.
- Kool, E. T., et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 134-137.
- ResearchGate. (n.d.). The log k-pH profile for the hydrolysis of III at 333, 343, 353 and 363...
- AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
- Bane, S., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PubMed.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6089-6091.
- Severn, D. R., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry, 17(30), 7102-7108.
- Räsänen, T., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13447–13453.
- Pan, J., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 18(6), 1335-1351.
- Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3287-3303.
- Tzankova, D., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU INTERNATIONAL CONFERENCE ON INNOVATIONS IN SCIENCE AND EDUCATION.
- Torchilin, V. P., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 29(7), 1848–1857.
Sources
- 1. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of small molecules with 3-(Hydrazinylmethyl)pyridine hydrochloride
An In-Depth Guide to the Derivatization of Small Molecules with 3-(Hydrazinylmethyl)pyridine hydrochloride (Girard's Reagent P)
Introduction: Enhancing Analyte Detection through Chemical Derivatization
In the fields of analytical chemistry, drug development, and clinical research, the sensitive and accurate quantification of small molecules in complex biological matrices remains a significant challenge. Many endogenous compounds, drug metabolites, and biomarkers, particularly those containing carbonyl functional groups (aldehydes and ketones), exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and may be present at very low concentrations.[1][2] Chemical derivatization offers a powerful strategy to overcome these limitations by altering the physicochemical properties of an analyte to improve its analytical performance.[1]
This compound, commonly known as Girard's Reagent P (GP), is a cationic derivatization agent designed specifically to target carbonyl-containing molecules.[1] It belongs to a family of quaternary ammonium hydrazides that react with aldehydes and ketones to form stable hydrazone derivatives.[3][4] The key feature of GP is the presence of a pyridinium moiety, which introduces a permanent positive charge onto the target analyte. This "charge-tagging" strategy significantly enhances the ionization efficiency of neutral or poorly ionizable molecules in positive-ion mode ESI-MS, leading to substantial improvements in signal intensity and detection sensitivity.[1][3][5] This application note provides a comprehensive overview of the mechanism, applications, and detailed protocols for the derivatization of small molecules using Girard's Reagent P.
Mechanism of Action: The Hydrazone Formation
The derivatization reaction between Girard's Reagent P and a carbonyl-containing small molecule is a classic condensation reaction that forms a hydrazone. The core of this transformation is the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This is followed by a dehydration step to yield the final, stable hydrazone product.
The resulting derivative now incorporates the positively charged pyridinium group, fundamentally altering its properties for mass spectrometric analysis. This pre-charged tag ensures efficient ion formation in the ESI source, often leading to a signal enhancement of one to two orders of magnitude.[1] Furthermore, this derivatization can prevent in-source fragmentation of labile molecules, simplifying mass spectra and improving quantitative accuracy.[1]
Caption: Reaction of a carbonyl group with Girard's Reagent P.
Core Applications in Small Molecule Analysis
The utility of Girard's Reagent P derivatization spans a wide range of small molecules, making it a versatile tool for enhancing analytical sensitivity.
-
Steroid Hormones and Metabolites: The analysis of keto-steroids, such as spironolactone, testosterone, and dihydrotestosterone (DHT), is a primary application.[1][2][6] These molecules often have low circulating concentrations and ionize poorly. GP derivatization enables their detection in small sample volumes (e.g., 20-100 µL of serum) with high sensitivity.[1][6]
-
Glycomics: In the field of glycomics, GP can be used for the on-tissue derivatization of N-glycans prior to analysis by MALDI Mass Spectrometry Imaging (MALDI-MSI).[5] The reagent reacts with the reducing terminus of the glycan, introducing a permanent positive charge that significantly boosts signal intensity and allows for spatial visualization of different glycan species within tissue sections.[5]
-
Endogenous Signaling Molecules: The technique has been successfully applied to the profiling of endogenous ecdysteroids in Drosophila, demonstrating its utility in fundamental biological research.[3]
-
DNA Lesions: While a related reagent (Girard's T) was used, the principle applies to the detection of aldehyde-bearing DNA lesions like 5-formyl-2'-deoxyuridine (FodU), enabling quantification at levels 20-fold lower than direct analysis.[4]
Experimental Protocols and Methodologies
The following section details generalized and specific protocols for the derivatization of small molecules with Girard's Reagent P. The optimal conditions can vary depending on the analyte and sample matrix, so method development and validation are crucial.
General Workflow for Derivatization and Analysis
The overall process involves sample extraction, the derivatization reaction itself, an optional clean-up step, and finally, analysis by LC-MS/MS.
Caption: General experimental workflow for GP derivatization.
Protocol 1: Derivatization of Keto-Steroids in Serum
This protocol is adapted from methods used for the analysis of spironolactone and other keto-steroids in serum samples.[1][6]
1. Materials and Reagents:
-
Girard's Reagent P (GP) solution: 1 mg/mL in HPLC-grade water.
-
Internal Standard (IS) solution: Appropriate stable isotope-labeled standards of the target analytes (e.g., [13C3]-Testosterone) dissolved in methanol.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Reaction Solvent: 10% Acetic acid in methanol (v/v).
-
Reconstitution Solvent: 50:50 Methanol:Water.
2. Sample Preparation and Extraction:
-
To 100 µL of serum, add 20 µL of the internal standard solution.
-
Dilute the sample with 400 µL of water and acidify with 5 µL of 1 M HCl.
-
Add 50 µL of saturated NaCl solution.
-
Perform a liquid-liquid extraction (LLE) by adding 1.4 mL of MTBE. Vortex briefly and shake for 10 minutes.
-
Centrifuge at 3500 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization Reaction:
-
Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.
-
Add 20 µL of the 1 mg/mL Girard's Reagent P solution.
-
Vortex the mixture and incubate at 60 °C for 10-15 minutes.[1][6]
-
After incubation, evaporate the sample to dryness under nitrogen.
4. Final Sample Preparation and Analysis:
-
Reconstitute the dried derivatized sample in 100 µL of 50:50 methanol:water.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
Detection should be performed in positive ion mode, monitoring for the specific precursor-to-product ion transitions of the derivatized analytes. A common fragmentation is the neutral loss of the pyridine moiety.[3]
Protocol 2: On-Tissue Derivatization of N-Glycans for MALDI-MSI
This protocol is a summary of the on-tissue derivatization technique described for glycan analysis.[5]
1. Materials and Reagents:
-
Girard's Reagent P (GP) solution: 10 mg/mL in a solution of 50% (v/v) methanol and 10% acetic acid in water.
-
MALDI Matrix solution (e.g., DHB or CHCA).
2. Tissue Preparation:
-
Mount formalin-fixed paraffin-embedded (FFPE) tissue sections onto conductive slides.
-
Perform deparaffinization and antigen retrieval steps as required for glycan analysis. This typically involves enzymatic release of N-glycans using PNGase F.
3. On-Tissue Derivatization:
-
Using an automated sprayer (e.g., TM-Sprayer), apply the GP reagent solution onto the tissue section. Typical parameters might include a flow rate of 10 μL/min and a nozzle temperature of 30 °C.[5]
-
After spraying, incubate the tissue sections in a humidified chamber at 37 °C for 12 hours to allow the derivatization reaction to proceed.[5]
4. Matrix Application and Analysis:
-
Apply the MALDI matrix solution over the derivatized tissue section.
-
Analyze the slide using a MALDI-MSI instrument in positive ion mode to map the spatial distribution of the derivatized N-glycans.
Comparative Overview of Reaction Conditions
The efficiency of the derivatization can be influenced by several factors. The table below summarizes various conditions reported in the literature, providing a useful starting point for method optimization.
| Analyte Class | Reagent & Concentration | Solvent System | Temperature | Time | Reference |
| Keto-Steroids | 20 µL of 1 mg/mL GP | 10% Acetic Acid in Methanol | 60 °C | 10 min | [6] |
| Spironolactone | 20 µL of 1 mg/mL GP | Methanol-Acetic Acid (9:1, v/v) | 37 °C | 15 min | [1] |
| Ecdysteroids | 50 mg GP (solid) | 70% Methanol, 5% Acetic Acid | 50 °C | Variable | [3] |
| N-Glycans (On-Tissue) | 10 mg/mL GP | 50% Methanol, 10% Acetic Acid | 37 °C | 12 hours | [5] |
| 5-Formyl-2'-deoxyuridine | Molar ratio of 10:1 over analyte | 10% Acetic Acid | Room Temp. | 12 hours | [4] |
| Note: This study used Girard's Reagent T, but the conditions are relevant for optimization. |
Conclusion and Future Outlook
(Girard's Reagent P) is a robust and highly effective strategy for overcoming common challenges in bioanalysis, particularly for LC-MS applications. By introducing a permanent positive charge, this method dramatically improves the sensitivity of detection for carbonyl-containing compounds, enabling quantification at lower levels and from smaller sample volumes. The protocols outlined in this guide, derived from established scientific literature, provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique. As the demand for higher sensitivity and more comprehensive molecular profiling continues to grow, charge-tagging derivatization with reagents like GP will remain an indispensable tool in the analytical chemist's toolkit.
References
- Title: Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila Source: Vertex AI Search URL
- Title: Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - NIH Source: Vertex AI Search URL
- Title: Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility Source: Vertex AI Search URL
- Title: On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging | Analytical Chemistry - ACS Publications Source: ACS Publications URL
- Title: Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and sta - eScholarship.
- Title: Technical Support Center: Minimizing Interference in Mass Spectrometry with 3-Hydrazinylpyridazine Hydrochloride - Benchchem Source: BenchChem URL
- Title: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH Source: NIH National Library of Medicine URL
- Title: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed Source: PubMed URL
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
Application Note & Protocol: Synthesis of Pyridinyl-Fused Triazoles Utilizing 3-(Hydrazinylmethyl)pyridine Hydrochloride
Introduction: The Versatility of Triazolopyridines in Medicinal Chemistry
Triazolopyridines represent a class of fused heterocyclic compounds that have garnered significant interest in the field of drug discovery and development. The fusion of a pyridine ring with a triazole ring creates a rigid scaffold with unique electronic properties, making it a privileged structure in medicinal chemistry. Derivatives of triazolopyridines have demonstrated a broad spectrum of biological activities, including their use as antifungal, antiviral, and anticancer agents. The specific isomer of the triazolopyridine synthesized is determined by the starting materials and the synthetic route employed. This application note details a proposed synthetic pathway for a specific class of pyridinyl-fused triazoles, starting from the readily available reagent, 3-(hydrazinylmethyl)pyridine hydrochloride.
Scientific Rationale: A Proposed Pathway for Cyclization
The synthesis of 1,2,4-triazoles often involves the condensation of a hydrazine derivative with a compound containing a single carbon electrophile, followed by a cyclization and dehydration step. Classical methods such as the Pellizzari reaction, which condenses an amide with an acylhydrazide, and the Einhorn-Brunner reaction, utilizing an imide and a hydrazine, provide the foundational principles for such transformations.[1][2][3][4][5][6][7][8]
In the context of synthesizing a triazole fused to a pyridine ring using this compound, a two-step sequence is proposed. The initial step involves the reaction of the hydrazine moiety with a one-carbon synthon, such as an orthoester or an acyl chloride, to form an N-acyl-N'-(pyridin-3-ylmethyl)hydrazine intermediate. The subsequent and key step is an intramolecular cyclization. Unlike the synthesis of[1][2][4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine where the pyridine nitrogen is suitably positioned for direct nucleophilic attack, the methylene spacer in our starting material necessitates a different cyclization strategy. We propose an acid-catalyzed intramolecular electrophilic substitution on the electron-rich pyridine ring, akin to a Bischler-Napieralski-type cyclization, to form the fused triazole system.[9][10]
Proposed Reaction Mechanism
The proposed mechanism involves two key stages: the formation of the acylhydrazide intermediate and the subsequent acid-catalyzed cyclodehydration.
Caption: Proposed mechanism for the synthesis of a pyridinyl-fused triazole.
Experimental Workflow
The overall experimental procedure can be visualized as a two-stage process, from starting materials to the final purified product.
Caption: A typical experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a pyridinyl-fused triazole using this compound and triethyl orthoformate.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous ethanol.
-
Formation of the Intermediate: To the stirred suspension, add triethyl orthoformate (1.2 eq). Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Cyclization: After the initial reaction period, allow the mixture to cool slightly and add p-toluenesulfonic acid monohydrate (0.1 eq) as the catalyst. Resume reflux and continue heating for an additional 8-12 hours, or until TLC analysis indicates the formation of the desired product and disappearance of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridinyl-fused triazole.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the proposed synthesis.
| Parameter | Description |
| Starting Material | This compound |
| Reagents | Triethyl orthoformate, p-Toluenesulfonic acid |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 12-18 hours (total) |
| Expected Product | A pyridinyl-fused[1][2][4]triazole |
| Purification Method | Column Chromatography or Recrystallization |
Conclusion
This application note provides a detailed, albeit proposed, protocol for the synthesis of a novel class of pyridinyl-fused triazoles from this compound. By drawing upon established principles of 1,2,4-triazole synthesis, namely the Einhorn-Brunner and Pellizzari reactions, and proposing a plausible intramolecular cyclization pathway, this guide offers a solid foundation for researchers to explore this area of heterocyclic chemistry. The described methodology is amenable to modification, allowing for the introduction of various substituents on the triazole ring by employing different one-carbon synthons, thereby enabling the generation of diverse compound libraries for screening in drug discovery programs.
References
- Einhorn, A. (1905). Ueber die N-Methylol-Verbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
- Brunner, K. (1914). Über die Einwirkung von Hydrazinen auf Diacylamine. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 35(5), 509-536.
- Pellizzari, G. (1911). Sulla sintesi dei triazoli. Gazzetta Chimica Italiana, 41(I), 20-30.
- Wikipedia contributors. (2023). Einhorn–Brunner reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Pellizzari reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Nizamov, I. S., Yakovlev, A. A., Nizamov, I. D., & Shulaeva, M. P. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. DergiPark. [Link]
- Wikipedia contributors. (2023). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (2021). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).
- ResearchGate. (2015).
- Organic Chemistry Portal. (2021). Bischler-Napieralski Reaction. [Link]
- Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles. [Link]
- Chopra, H. (2021, October 6).
Sources
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 8. Einhorn-Brunner Reaction [drugfuture.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: A Stability-Indicating RP-HPLC Method for In-Process Monitoring of Reactions Involving 3-(Hydrazinylmethyl)pyridine Hydrochloride
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective monitoring of chemical reactions involving the versatile synthetic building block, 3-(Hydrazinylmethyl)pyridine hydrochloride. Due to its polar and reactive nature, direct and reliable quantification of this compound within a complex reaction matrix presents a significant analytical challenge. The method detailed herein utilizes a modern C18 stationary phase, stable in highly aqueous conditions, coupled with a phosphate-buffered mobile phase to ensure excellent peak shape, resolution, and reproducibility. We provide a comprehensive protocol covering mobile phase preparation, sample handling, system operation, and an illustrative example of monitoring a hydrazone formation reaction. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries who require a reliable analytical tool to track reaction progress, determine endpoints, and identify potential impurities.
Scientific Principles of the Method
The successful chromatographic analysis of this compound requires a nuanced approach that accounts for the molecule's distinct physicochemical properties.
Analyte Characteristics and Chromatographic Challenges
This compound is a highly polar, basic compound. Its structure comprises a UV-active pyridine ring, making UV detection a straightforward choice. However, the hydrazine moiety and the overall polarity pose two primary challenges for traditional reversed-phase chromatography:
-
Poor Retention: Highly polar analytes exhibit weak hydrophobic interactions with non-polar stationary phases (like C18), often resulting in elution at or near the solvent front (void volume).[1]
-
Peak Tailing: The basic nature of the pyridine and hydrazine groups can lead to strong, undesirable interactions with residual acidic silanols on the silica backbone of the stationary phase, causing asymmetric or "tailing" peaks. This phenomenon compromises resolution and reduces the accuracy of quantification.[2]
Furthermore, hydrazines are known to be highly reactive and can be susceptible to autoxidation, necessitating careful sample handling.[3]
Chromatographic Strategy: Causality-Driven Method Design
To overcome these challenges, a specific RP-HPLC strategy was devised, with each parameter chosen for a distinct scientific reason:
-
Stationary Phase Selection: An InertSustain C18 column was selected. These columns are engineered with advanced end-capping to minimize exposed silanols, thus preventing peak tailing for basic compounds.[4] They are also designed for enhanced stability in highly aqueous mobile phases, which is essential for retaining polar compounds without phase collapse.[4][5]
-
Mobile Phase pH Control: A phosphate buffer at pH 4.0 is employed. At this pH, the basic pyridine ring (pKa ~5.2) and the hydrazine moiety are consistently protonated. This controlled ionization state prevents peak shape distortion and ensures reproducible retention times.[6][7]
-
Organic Modifier: Acetonitrile is used as the organic modifier due to its low viscosity, which results in lower backpressure, and its superior UV transparency compared to methanol.[8]
-
Gradient Elution: A gradient elution program is utilized to ensure that the highly polar starting material is well-retained and separated, while also allowing for the timely elution of potentially more hydrophobic products (such as a resulting hydrazone) within a single analytical run. This approach is fundamental for a stability-indicating method capable of resolving components with a wide range of polarities.
Materials and Methods
Reagents and Equipment
-
Reagents: this compound (≥95%), Benzaldehyde (ReagentPlus®, ≥99%), Potassium phosphate monobasic (KH₂PO₄, HPLC grade), o-Phosphoric acid (85%, analytical grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm).
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: InertSustain C18, 4.6 x 150 mm, 5 µm particle size.
HPLC Operating Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | InertSustain C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 70% B; 10-12 min: 70% B; 12.1-15 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standards
-
Mobile Phase A (20 mM KH₂PO₄, pH 4.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.
-
Adjust the pH to 4.0 ± 0.05 using 10% o-phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This solution should be prepared fresh daily.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the 50:50 mobile phase mixture.
-
Protocol 2: Sample Preparation from Reaction Mixture
-
Quenching and Dilution: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of the 50:50 mobile phase mixture in a volumetric flask. This stops the reaction and prepares the sample for analysis. The dilution factor must be chosen to bring the expected analyte concentration within the linear range of the method (e.g., 5-200 µg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Protocol 3: HPLC System Setup and Operation
-
System Purge: Purge all pump lines with their respective mobile phases to remove air bubbles.
-
Column Equilibration: Set the initial mobile phase conditions (95% A, 5% B) and flow rate (1.0 mL/min). Equilibrate the column for at least 20 column volumes, or until a stable baseline is achieved.[7]
-
Sequence Setup: Create an injection sequence in the chromatography data system (CDS) software. Include solvent blanks, standards, and the prepared reaction samples.
-
Initiate Run: Start the sequence.
Workflow Visualization
The overall experimental process from preparation to analysis is outlined below.
Caption: High-level workflow for HPLC reaction monitoring.
Illustrative Application: Monitoring a Hydrazone Formation
To demonstrate the method's utility, a model reaction between this compound (Reactant A) and benzaldehyde (Reactant B) to form the corresponding hydrazone (Product C) was monitored.
Caption: Reaction of a hydrazine with an aldehyde to form a hydrazone.
Interpretation of Chromatograms:
-
Time = 0 minutes: A sharp, well-defined peak for this compound is observed at an early retention time (e.g., ~2.5 min). A peak for benzaldehyde is also present. The peak area for the hydrazone product is zero.
-
Time = 60 minutes (Intermediate): The peak area of the starting hydrazine has significantly decreased, while a new, later-eluting peak corresponding to the less polar hydrazone product appears and grows (e.g., ~8.0 min).
-
Time = 240 minutes (Completion): The peak for this compound is absent or has reached a minimum, constant area. The peak area for the hydrazone product has maximized, indicating the reaction has reached its endpoint.
By integrating the peak area of the starting material at each time point, the percent conversion can be calculated, providing critical kinetic data for process optimization.
Method Trustworthiness: Validation and System Suitability
For this method to be considered trustworthy, it must be validated according to ICH guidelines.[8][9] Key parameters include:
-
Specificity/Selectivity: The method's ability to resolve the analyte from reactants, products, and potential degradation products, demonstrated through forced degradation studies.[6]
-
Linearity: A linear relationship between peak area and concentration should be established (e.g., R² > 0.999) over the desired analytical range.[6][10]
-
Precision: The method should yield consistent results for repeated injections (%RSD < 2.0%).[11]
Before each run, system suitability must be confirmed by injecting a standard solution multiple times. Acceptance criteria typically include:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for monitoring reactions involving this compound. By employing a modern, aqueous-stable C18 column and a carefully buffered mobile phase, the inherent challenges of analyzing this polar and basic compound are effectively overcome. The method is specific, reproducible, and provides excellent chromatographic performance, making it an invaluable asset for drug development professionals, synthetic chemists, and QC analysts seeking to understand and optimize critical chemical transformations.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
- NASA Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization.
- Yashin, Y. I., et al. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
- NASA Technical Reports Server. (2010, May 1). Three Methods of Detection of Hydrazines.
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- Johnson, D., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC - PubMed Central.
- Swales, J. G., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds.
- Walters, M. J., et al. (2025, August 7). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review.
- El-Gindy, A., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers.
- SIELC Technologies. (n.d.). Polar Compounds.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- GL Sciences. (n.d.). Reverse Phase HPLC Columns.
- Tzankova, P., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF....
- Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyridine, hydrochloride.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. hplc.eu [hplc.eu]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. hplc.eu [hplc.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pnrjournal.com [pnrjournal.com]
Characterization of 3-(Hydrazinylmethyl)pyridine Hydrochloride Conjugates by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the characterization of molecules conjugated with 3-(hydrazinylmethyl)pyridine hydrochloride using mass spectrometry. The hydrazine moiety serves as a versatile reactive handle for covalently linking the pyridine tag to carbonyl-containing molecules, such as therapeutic payloads, proteins, or carbohydrates, via a stable hydrazone bond. Mass spectrometry is an indispensable tool for confirming the success of this conjugation, verifying the structural integrity of the product, and, in the case of complex biologics like antibody-drug conjugates (ADCs), quantifying the extent of labeling. We will detail the underlying principles, provide field-proven protocols for sample preparation and analysis, and discuss data interpretation strategies to ensure robust and reliable characterization.
Introduction: The Role of 3-(Hydrazinylmethyl)pyridine in Conjugation Chemistry
3-(Hydrazinylmethyl)pyridine is a bifunctional linker containing a reactive hydrazine group (-NH-NH₂) and a pyridine ring. The hydrochloride salt form enhances its stability and solubility. The primary utility of this compound in bioconjugation stems from the nucleophilic nature of the hydrazine group, which readily reacts with aldehydes and ketones to form a stable hydrazone linkage.[1][2] This reaction is highly efficient and specific, making it a favored strategy in drug development and diagnostics.
The pyridine ring itself can offer advantages, such as improving the aqueous solubility of the conjugate or providing a site for metal coordination. Characterizing these conjugates is critical to ensuring their efficacy and safety. High-Resolution Mass Spectrometry (HRMS) has emerged as the premier analytical technique for this purpose, offering unparalleled selectivity, sensitivity, and the ability to provide detailed structural information.[3] For complex biotherapeutics like ADCs, mass spectrometry is essential for determining critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), which directly impacts therapeutic efficacy.[4]
The Chemistry of Hydrazone Formation
The core of the conjugation strategy is the reaction between the hydrazine group of 3-(hydrazinylmethyl)pyridine and a carbonyl group (aldehyde or ketone) on the target molecule. This condensation reaction typically occurs under mildly acidic conditions and results in the formation of a C=N double bond, yielding a stable hydrazone conjugate and a molecule of water.
Caption: Hydrazone bond formation via condensation reaction.
Core Principles of Mass Spectrometric Analysis
The successful analysis of 3-(hydrazinylmethyl)pyridine conjugates relies on selecting the appropriate mass spectrometry techniques.
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method, especially for large, non-volatile biomolecules like proteins and antibodies.[5] ESI transfers ions from a solution into the gas phase with minimal fragmentation, allowing for the analysis of intact macromolecules.[6] For smaller molecule conjugates, Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be effective, often yielding singly charged ions which can simplify spectral interpretation.[1][2][7]
-
Mass Analyzer: High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), are crucial.[3][8] They provide the mass accuracy required to confirm elemental compositions and to resolve the complex isotopic patterns of large biomolecules and their various conjugated forms.
-
Tandem Mass Spectrometry (MS/MS): This technique is used for structural confirmation. A specific conjugate ion (the precursor ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This allows for verification of the covalent linkage and can help identify the site of conjugation.[9][10]
Experimental Protocols and Workflows
A robust mass spectrometry workflow is paramount for generating high-quality, reproducible data. This begins with meticulous sample preparation tailored to the conjugate's properties.
Caption: General experimental workflow for MS analysis of conjugates.
Protocol 1: Sample Preparation of Protein/Antibody Conjugates
Causality: Biological buffers often contain high concentrations of non-volatile salts (e.g., NaCl, phosphates) that are incompatible with ESI-MS, as they suppress the analyte signal and contaminate the instrument. Therefore, buffer exchange into a volatile buffer system like ammonium acetate is a critical first step.[11] Deglycosylation is an optional but highly recommended step for antibodies to reduce spectral complexity, making it easier to resolve different drug-loaded species.[11]
Methodology:
-
Deglycosylation (Optional):
-
To an aliquot of the antibody conjugate (e.g., 100 µg), add PNGase F enzyme according to the manufacturer's protocol.
-
Incubate the mixture at 37°C for 3-4 hours.
-
-
Buffer Exchange:
-
Use a size-exclusion chromatography (SEC) column or a pre-packed desalting spin column suitable for the protein's molecular weight.[4][12]
-
Equilibrate the column with a volatile buffer (e.g., 50 mM ammonium acetate, pH 7.0).
-
Apply the (deglycosylated) conjugate sample to the column.
-
Elute the protein using the same volatile buffer. The protein will elute in the void volume, separated from the salts.
-
-
Final Preparation:
-
Dilute the desalted sample to a final concentration of 0.1 - 1.0 mg/mL using the volatile buffer. The optimal concentration may require empirical determination.
-
The sample is now ready for direct infusion or LC-MS analysis.
-
Protocol 2: Intact Mass Analysis for DAR Determination (Native MS)
Causality: Analyzing antibody-drug conjugates under non-denaturing "native" conditions helps preserve the protein's tertiary structure. This results in a lower charge state distribution in the ESI spectrum, shifting the signal to a higher m/z range where different drug-loaded species are more easily resolved.[4][13]
Methodology:
-
LC-MS Setup:
-
Mass Spectrometer Parameters (Example for Q-TOF or Orbitrap):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 – 4.0 kV
-
Source Temperature: 200 – 250 °C
-
Mass Range: 2000 – 8000 m/z (adjust based on expected charge states)
-
Resolution: >70,000 to resolve isotopic peaks.
-
-
Data Acquisition:
-
Inject 1-5 µg of the prepared sample.
-
Acquire the full MS spectrum across the protein's elution peak. The raw spectrum will show multiple charge state envelopes, one for each drug-loaded species (DAR0, DAR1, DAR2, etc.).
-
Protocol 3: Tandem MS (MS/MS) for Structural Confirmation
Causality: Tandem MS is used to confirm that the observed mass shift is indeed due to the covalent attachment of the 3-(hydrazinylmethyl)pyridine tag. By fragmenting the conjugate, one can detect characteristic fragments of both the parent molecule and the tag, providing definitive structural evidence.[9] The fragmentation pattern of pyridine-containing compounds often involves characteristic losses, such as HCN, from the ring.[9][14]
Methodology:
-
Instrument Setup:
-
Operate the mass spectrometer in MS/MS mode.
-
If analyzing a small molecule conjugate, use a standard ESI source with a denaturing mobile phase (e.g., 50:50 acetonitrile:water + 0.1% formic acid).
-
-
Precursor Selection:
-
From the full MS scan, select the protonated molecular ion [M+H]⁺ of the conjugate as the precursor for fragmentation.
-
-
Fragmentation:
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Ramp the collision energy (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.
-
-
Data Acquisition:
-
Acquire the product ion spectrum. Look for fragment ions corresponding to the unconjugated parent molecule, the 3-(hydrazinylmethyl)pyridine tag, and fragments containing portions of both.
-
Data Interpretation and Validation
Intact Mass and DAR Calculation
The raw ESI-MS data of a protein conjugate is a series of peaks representing the molecule with different numbers of charges. This data must be deconvoluted to generate a zero-charge spectrum, where each peak corresponds to the neutral mass of a specific species.[11] From this deconvoluted spectrum, the average DAR can be calculated using the relative abundance (I) and mass (M) of each species (DARn).
Average DAR = Σ(Iₙ * n) / Σ(Iₙ)
| Species | Description | Expected Mass Shift (from DAR0) |
| DAR0 | Unconjugated Antibody | 0 Da |
| DAR1 | Antibody + 1 Drug-Linker | + Mass of Drug-Linker |
| DAR2 | Antibody + 2 Drug-Linkers | + 2 x Mass of Drug-Linker |
| ... | ... | ... |
| DARn | Antibody + n Drug-Linkers | + n x Mass of Drug-Linker |
Interpreting Fragmentation (MS/MS) Data
The MS/MS spectrum provides a structural fingerprint. For a conjugate, the spectrum should contain ions that are characteristic of the fragmentation of the parent molecule as well as the 3-(hydrazinylmethyl)pyridine tag.
| Ion Description | Expected m/z (Positive Mode) | Origin |
| [Tag+H]⁺ | 124.0869 | Protonated 3-(hydrazinylmethyl)pyridine tag[15] |
| [Tag-NH₃+H]⁺ | 107.0604 | Loss of ammonia from the tag |
| [C₅H₄N-CH₂]⁺ | 92.0495 | Pyridylmethyl cation (tropylium analog) |
Note: The exact m/z values are for the monoisotopic mass and may vary slightly based on instrument calibration.
Method Validation
For applications in regulated environments, the analytical method must be validated to ensure it is fit for purpose.[16][17][18] Key validation parameters include:
-
Accuracy & Precision: Ensuring the measured value (e.g., average DAR) is close to the true value and is reproducible.[19]
-
Specificity: Demonstrating that the method can distinguish the analyte from interfering components.[19]
-
Linearity: Showing a proportional response to analyte concentration over a given range.[19]
-
Limit of Quantitation (LOQ): The lowest amount of conjugate that can be reliably quantified.[18]
-
Robustness: The method's resilience to small, deliberate variations in parameters.[20]
Conclusion
Mass spectrometry is a powerful and essential tool for the detailed characterization of this compound conjugates. When coupled with appropriate sample preparation and data analysis strategies, techniques like ESI-MS and MS/MS provide unambiguous confirmation of conjugation, structural integrity, and quantitative metrics such as the drug-to-antibody ratio. The protocols and principles outlined in this note serve as a robust foundation for researchers, scientists, and drug development professionals to achieve reliable and high-quality characterization of these important molecules.
References
- Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 34(4), 485-553. [Link]
- Qmera Pharmaceuticals. (n.d.). Advancing Antibody-Drug Conjugate (ADC) Analysis with High-Resolution Mass Spectrometry (HRMS). Qmera Pharmaceuticals Blog. [Link]
- Janssens, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9146. [Link]
- Sterling Pharma Solutions. (2022). The use of mass spectrometry to aid ADC development. [Link]
- Waters Corporation. (2020). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- Debaene, F., et al. (2021). Analysis of ADCs by Native Mass Spectrometry. In Antibody-Drug Conjugates (pp. 247-264). Humana, New York, NY. [Link]
- Agilent Technologies. (2017). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC.
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
- Kralj, M., et al. (2014). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. International Journal of Mass Spectrometry, 369, 1-11. [Link]
- Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]
- Mechref, Y., et al. (2013).
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Tecan Blog. [Link]
- Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. [Link]
- Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Wikipedia. (n.d.).
- Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
- Kruve, A., & Smedsgaard, J. (2022). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part II. Analytica Chimica Acta, 1226, 340201. [Link]
- Flinders, B., et al. (2015). The use of hydrazine base derivatisation reagents for improved sensitivity and detection of carbonyl containing compounds “on tissue” using MALDI-MS. Journal of The American Society for Mass Spectrometry. [Link]
- Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1334-1346. [Link]
- Flinders, B., et al. (2016). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Methods, 104, 126-133. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18975070, 3-(hydrazinylmethyl)pyridine. [Link]
- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
- Resolian. (n.d.).
- Malytskyi, V., et al. (2020). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
- Eurachem. (n.d.). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
- Turesky, R. J., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(9), 1534-1546. [Link]
- Kato, K., et al. (1999). Rapid characterization of urinary metabolites of pibutidine hydrochloride in humans by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(15), 1626-1632. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17132489, 3-Hydrazinylpyridine dihydrochloride. [Link]
- Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 70(10), 670-678. [Link]
- Seshadri, R. K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 440-446. [Link]
- El-Gazzar, M. G., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(45), 29285-29301. [Link]
- Lesyk, R., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 13(10), 299. [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
Sources
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 10. Rapid characterization of urinary metabolites of pibutidine hydrochloride in humans by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PubChemLite - 3-(hydrazinylmethyl)pyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
- 17. eurachem.org [eurachem.org]
- 18. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolian.com [resolian.com]
- 20. sisu.ut.ee [sisu.ut.ee]
Application Notes and Protocols: 3-(Hydrazinylmethyl)pyridine hydrochloride for Surface Modification of Nanoparticles
Introduction: The Pivotal Role of Surface Chemistry in Nanoparticle Functionality
The transformative potential of nanoparticles in drug delivery, diagnostics, and therapeutics is intrinsically linked to their surface chemistry. Unmodified nanoparticles often face challenges in biological systems, including poor stability, opsonization and rapid clearance by the mononuclear phagocyte system, and non-specific interactions. Surface modification addresses these limitations, enabling precise control over the nanoparticle's biological identity and function. Among the diverse chemical tools for surface functionalization, 3-(Hydrazinylmethyl)pyridine hydrochloride emerges as a versatile linker, particularly for creating pH-responsive systems.
This technical guide provides an in-depth exploration of this compound for the surface modification of various nanoparticle platforms. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for the modification of gold, iron oxide, and polymeric nanoparticles, and discuss the essential characterization techniques to validate successful functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this linker for advanced nanomedicine applications.
The Chemistry of Hydrazone Linkages: A Gateway to pH-Responsive Drug Delivery
The utility of this compound lies in its terminal hydrazinyl group (-NH-NH₂), which readily reacts with aldehydes and ketones to form a hydrazone bond. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating a wide range of molecules, including drugs with carbonyl moieties, to the nanoparticle surface.
The key advantage of the hydrazone linkage is its inherent pH-sensitivity. While stable at physiological pH (around 7.4), the hydrazone bond is susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment or within endosomal/lysosomal compartments of cells.[1][2] This pH-dependent cleavage allows for the triggered release of conjugated cargo at the target site, minimizing off-target effects and enhancing therapeutic efficacy.[3][4] The pyridine ring in this compound can also influence the nanoparticle's surface properties and may offer additional functionalities for chelation or further conjugation.
Figure 1: Schematic of hydrazone bond formation and pH-triggered cleavage.
Protocols for Nanoparticle Surface Modification
The following protocols provide detailed, step-by-step methodologies for the surface modification of gold, superparamagnetic iron oxide, and PLGA nanoparticles with this compound. It is crucial to perform these procedures in a clean environment to avoid contamination.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes a two-step process for the functionalization of citrate-stabilized AuNPs. First, the AuNPs are functionalized with a carboxyl-terminated thiol, followed by the coupling of this compound.
Materials:
-
Citrate-stabilized AuNPs (20 nm)
-
11-Mercaptoundecanoic acid (MUA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Carboxyl Functionalization of AuNPs:
-
To 10 mL of a 1 nM solution of citrate-stabilized AuNPs, add 100 µL of a 10 mM solution of MUA in ethanol.
-
Stir the solution at room temperature for 24 hours to allow for ligand exchange.
-
Purify the MUA-functionalized AuNPs by centrifugation at 12,000 x g for 20 minutes.
-
Remove the supernatant and resuspend the nanoparticle pellet in 10 mL of DI water. Repeat the centrifugation and resuspension steps twice to remove excess MUA.
-
-
Activation of Carboxyl Groups:
-
Resuspend the purified MUA-AuNPs in 10 mL of MES buffer (0.1 M, pH 6.0).
-
Add 100 µL of a freshly prepared 100 mg/mL EDC solution in MES buffer.
-
Add 100 µL of a freshly prepared 100 mg/mL NHS solution in MES buffer.
-
Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring.
-
-
Conjugation with this compound:
-
Add 200 µL of a 50 mg/mL solution of this compound in MES buffer to the activated AuNPs.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized AuNPs:
-
Purify the 3-(Hydrazinylmethyl)pyridine-functionalized AuNPs by centrifugation at 12,000 x g for 20 minutes.
-
Remove the supernatant and resuspend the pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps three times to ensure the removal of unreacted reagents.
-
Store the final functionalized AuNPs at 4°C for future use.
-
Protocol 2: Surface Modification of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
This protocol details the functionalization of aminated SPIONs. The amine groups are first converted to carboxyl groups, which are then activated for conjugation with this compound.
Materials:
-
Amine-functionalized SPIONs
-
Succinic anhydride
-
Dimethylformamide (DMF)
-
This compound
-
EDC and NHS
-
MES buffer and PBS
-
DI water
Procedure:
-
Carboxylation of Amine-Functionalized SPIONs:
-
Disperse 50 mg of amine-functionalized SPIONs in 20 mL of DMF.
-
Add 500 mg of succinic anhydride to the dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the carboxylated SPIONs using a strong magnet and wash them three times with DMF and then three times with DI water.
-
-
Activation and Conjugation:
-
Follow steps 2 and 3 from Protocol 1, using 50 mg of the carboxylated SPIONs dispersed in 20 mL of MES buffer.
-
-
Purification:
-
Purify the functionalized SPIONs by magnetic separation. Wash the nanoparticles three times with PBS (pH 7.4) and resuspend them in the desired buffer.
-
Protocol 3: Surface Modification of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol describes the surface modification of PLGA nanoparticles during their formulation using a nanoprecipitation method.[5] A PLGA-PEG block copolymer with a terminal carboxyl group is used to introduce the reactive sites for conjugation.
Materials:
-
PLGA-PEG-COOH block copolymer
-
Acetone
-
This compound
-
EDC and NHS
-
MES buffer and PBS
-
DI water
Procedure:
-
Preparation of PLGA-PEG-COOH Nanoparticles:
-
Dissolve 100 mg of PLGA-PEG-COOH in 5 mL of acetone.
-
Add this organic solution dropwise to 50 mL of DI water under vigorous stirring.
-
Continue stirring for 4 hours to allow for solvent evaporation and nanoparticle formation.
-
Purify the nanoparticles by centrifugation at 15,000 x g for 30 minutes. Wash the pellet twice with DI water.
-
-
Activation and Conjugation:
-
Resuspend the PLGA-PEG-COOH nanoparticles in 20 mL of MES buffer (0.1 M, pH 6.0).
-
Follow steps 2 and 3 from Protocol 1 for the activation and conjugation steps.
-
-
Purification:
-
Purify the functionalized PLGA nanoparticles by centrifugation at 15,000 x g for 30 minutes.
-
Wash the pellet three times with PBS (pH 7.4) and resuspend in the desired buffer for storage.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful surface modification of the nanoparticles. A combination of techniques should be employed to assess changes in size, surface charge, and chemical composition.
| Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) | A slight increase in hydrodynamic diameter is expected after each functionalization step. The PDI should remain low, indicating a monodisperse sample.[6] |
| Zeta Potential | Surface charge | A change in zeta potential is a strong indicator of surface modification. For example, the conjugation of the positively charged this compound to a negatively charged nanoparticle will result in an increase in the zeta potential.[7][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical functional groups | Appearance of new peaks corresponding to the pyridine ring and hydrazone bond, and disappearance or shifting of peaks from the starting materials.[9][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Detection of nitrogen from the pyridine and hydrazine groups on the nanoparticle surface. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure of the surface ligands | For nanoparticles with sufficient ligand density and solubility, NMR can provide detailed structural information about the conjugated molecule. |
| UV-Vis Spectroscopy | Drug loading quantification | The amount of a drug with a characteristic absorbance (e.g., doxorubicin) conjugated to the nanoparticles can be quantified by measuring the absorbance of the supernatant before and after the reaction. |
Experimental Workflow and Data Interpretation
Figure 2: General experimental workflow for nanoparticle modification and drug loading.
Comparative Data for Characterization:
| Nanoparticle Stage | Expected Hydrodynamic Diameter (DLS) | Expected Zeta Potential | Key FTIR Peaks (cm⁻¹) |
| Bare Carboxylated Nanoparticles | Varies (e.g., 20-200 nm) | Highly Negative (e.g., -30 to -50 mV) | ~1700 (C=O of COOH), ~3400 (O-H) |
| After 3-(Hydrazinylmethyl)pyridine HCl Conjugation | Slight Increase | Less Negative or Positive | ~1600-1650 (C=N of hydrazone), ~1570-1600 (Pyridine ring), disappearance of COOH peaks |
| After Drug (e.g., Doxorubicin) Conjugation | Further Increase | May change depending on drug charge | Characteristic peaks of the drug molecule |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Nanoparticle Aggregation | - Incorrect pH of the buffer. - High concentration of nanoparticles. - Incomplete removal of crosslinking agents. | - Ensure the pH of the buffer is appropriate for the nanoparticles and the conjugation reaction.[11] - Work with more dilute nanoparticle suspensions. - Optimize the purification steps to thoroughly remove unreacted reagents. |
| Low Conjugation Efficiency | - Inactive EDC/NHS reagents. - Insufficient activation time. - Steric hindrance on the nanoparticle surface. | - Use fresh EDC/NHS solutions for each experiment. - Optimize the activation time (typically 15-30 minutes). - Consider using a longer linker to extend the reactive group from the nanoparticle surface. |
| Broad Size Distribution (High PDI) | - Aggregation during conjugation or purification. - Inconsistent nanoparticle synthesis. | - Use a sonicator to disperse nanoparticles before conjugation.[11] - Optimize centrifugation speed and time to avoid pelleting smaller particles. - Ensure consistent synthesis of the initial nanoparticles. |
| Unexpected Zeta Potential | - Incomplete reaction. - Presence of charged contaminants. | - Increase the concentration of the linker or the reaction time. - Ensure thorough purification of the nanoparticles at each step. |
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward method for introducing a pH-responsive linker. The protocols and characterization guidelines provided in this document serve as a comprehensive resource for researchers aiming to develop advanced nanomedicine platforms with controlled drug release capabilities. By carefully controlling the reaction conditions and thoroughly characterizing the resulting functionalized nanoparticles, it is possible to engineer sophisticated drug delivery systems with enhanced therapeutic potential.
References
- Hiyka. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Reinste Nano Ventures Pvt Ltd.
- Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity. (2024). RSC Advances.
- Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. (2025). Bioorganic & Medicinal Chemistry.
- pH-responsive drug release of gold conjugate via hydrazone bond breaking. (n.d.). ResearchGate.
- Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. (n.d.). ResearchGate.
- Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (2011). ACS Nano.
- Dynamic light scattering and zeta potential measurements: effective techniques to characterize therapeutic nanoparticles. (2019). International Journal of Nanoscience and Nanotechnology.
- Surface functionalization of nanoparticles to control cell interactions and drug release. (2012). Macromolecular Bioscience.
- Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (2012). Methods in Molecular Biology.
- Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2022). Polymers.
- Dynamic light scattering and zeta potential measurements: effective techniques to characterize therapeutic nanoparticles. (n.d.). ResearchGate.
- Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. (2018). Pharmaceutics.
- Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2020). Frontiers in Chemistry.
- Concepts and practices used to develop functional PLGA-based nanoparticulate systems. (2015). International Journal of Nanomedicine.
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). Materials.
- Dynamic light scattering and zeta-potential as a tool for understanding the mechanism of pesticides binding toward individual components of transition metal nanoparticles and graphene oxide hybrids. (2022). Journal of Environmental Science and Health, Part B.
- FTIR spectra of obtained samples before and after modification. (n.d.). ResearchGate.
- The FTIR spectrum of the nanoparticle modification steps. (n.d.). ResearchGate.
- FTIR spectra of Nano‐ZnO before and after modification by different modifiers. (n.d.). ResearchGate.
- Synthesis of Functionalized Iron Oxide Nanoparticle with Amino Pyridine Moiety and Studies on Their Catalytic Behavior. (2011). Chemical Science International Journal.
- Conjugates of Gold Nanoparticles and Antitumor Gold(III) Complexes as a Tool for Their AFM and SERS Detection in Biological Tissue. (2020). Nanomaterials.
- How do I conjugate a peptide molecule with gold nanoparticles? (n.d.). ResearchGate.
- A Versatile Brij-Linker for One-Step Preparation of Targeted Nanoparticles. (2023). Pharmaceutics.
- Magnetic Iron Oxide Nanoparticles: Advances in Synthesis, Mechanistic Understanding, and Magnetic Property Optimization for Improved Biomedical Performance. (2025). Magnetochemistry.
- Real-time diagnosis of the hygroscopic growth micro- dynamics of nanoparticles with Fourier transform infrared spectroscopy. (n.d.). Atmospheric Chemistry and Physics.
- Synthesis of Functionalized Iron Oxide Nanoparticle with Amino Pyridine Moiety and Studies on Their Catalytic Behavior. (n.d.). Semantic Scholar.
- Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. (2023). Pharmaceutics.
- Controlled Synthesis of Iron Oxide Nanoparticles via QBD for Biomedical Applications. (2025). ResearchGate.
- Synthesis of Gold Nanoparticles and Their Applications in Drug Delivery. (2017). Oriental Journal of Chemistry.
- Conjugated gold nanoparticles. (2016). Google Patents.
- Synthesis, characterization, applications, and challenges of iron oxide nanoparticles. (2016). Journal of Nanoparticle Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines [mdpi.com]
- 6. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic light scattering and zeta-potential as a tool for understanding the mechanism of pesticides binding toward individual components of transition metal nanoparticles and graphene oxide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 11. hiyka.com [hiyka.com]
Application Notes and Protocols: Leveraging 3-(Hydrazinylmethyl)pyridine Hydrochloride for Advanced Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Linker for High-Sensitivity Biosensing
The development of robust and sensitive biosensors is a cornerstone of modern diagnostics, drug discovery, and environmental monitoring. A critical component in many biosensor designs is the stable and oriented immobilization of biological recognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. 3-(Hydrazinylmethyl)pyridine hydrochloride emerges as a compelling bifunctional molecule in this context. Its unique structure, featuring a reactive hydrazinyl group and a pyridine ring, offers a versatile platform for covalent immobilization and potential enhancement of electrochemical signaling.
The primary utility of this compound lies in the nucleophilic character of its hydrazine moiety. This group readily reacts with aldehydes and ketones to form stable hydrazone linkages. This chemistry is particularly advantageous for the oriented immobilization of glycoproteins, such as antibodies and certain enzymes, which possess carbohydrate side chains. Mild periodate oxidation of these sugar residues generates aldehyde groups, providing specific sites for covalent attachment to a hydrazine-functionalized surface. This directed immobilization strategy can significantly improve the accessibility of the biomolecule's active site, leading to enhanced sensor performance compared to random attachment methods.
Furthermore, the pyridine component of the molecule can contribute to the electrochemical properties of the biosensor. The nitrogen atom in the pyridine ring can be protonated or engage in coordination with metal ions, potentially modulating the electrochemical environment at the electrode surface. This can be exploited to enhance electron transfer or to create a more favorable interface for electrochemical detection.
These application notes provide a comprehensive guide to the principles and protocols for utilizing this compound in the development of electrochemical biosensors. We will delve into the underlying chemistry, provide step-by-step procedures for electrode modification and biomolecule immobilization, and discuss the potential for this versatile linker in creating next-generation sensing platforms.
Principle of Operation: Hydrazone-Mediated Immobilization
The core of this application lies in the reaction between the hydrazinyl group of this compound and an aldehyde or ketone. This reaction, forming a stable C=N double bond of a hydrazone, is a well-established method for bioconjugation.
Diagram: Immobilization Chemistry
Caption: Workflow for biomolecule immobilization using this compound.
Experimental Protocols
Part 1: Preparation of a Hydrazine-Functionalized Electrode Surface
This protocol describes the modification of a glassy carbon electrode (GCE) as a model system. The principle can be adapted for other electrode materials like gold or screen-printed electrodes.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
4-Nitrophenyl diazonium tetrafluoroborate
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Ethanol
-
Alumina slurry (0.05 µm)
-
Potassium ferricyanide/ferrocyanide solution (for electrochemical characterization)
-
Electrochemical workstation
Procedure:
-
Electrode Polishing:
-
Mechanically polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in ethanol and then deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V until a stable voltammogram is obtained. This ensures the removal of any organic contaminants.
-
Rinse with deionized water and dry.
-
-
Grafting of an Aryl Diazonium Salt Layer (as an anchor):
-
Prepare a fresh solution of 4-nitrophenyl diazonium tetrafluoroborate in an appropriate solvent like acetonitrile.
-
Immerse the cleaned GCE in the diazonium salt solution and apply a negative potential (e.g., by chronoamperometry or cyclic voltammetry) to electrograft the nitrophenyl layer onto the carbon surface. The nitro groups serve as precursors for the next step.
-
-
Reduction of Nitro Groups to Amino Groups:
-
After grafting, rinse the electrode thoroughly.
-
Cycle the potential in an acidic solution (e.g., 0.1 M HCl) in a range that reduces the nitro groups to primary amines (typically between 0 V and -1.0 V).
-
-
Activation and Coupling of this compound (via a suitable linker if necessary, or direct amide coupling if a carboxylated surface is prepared):
-
Note: A more direct approach for some surfaces involves creating a carboxylated surface first (e.g., by electrochemical oxidation of the GCE).
-
If using an amine-terminated surface: A bifunctional crosslinker like glutaraldehyde can be used. First, react the amine-functionalized surface with glutaraldehyde, which then provides an aldehyde group to react with the hydrazine of this compound.
-
If using a carboxyl-terminated surface (more common):
-
Activate the carboxyl groups using a standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) protocol to form a stable amine-reactive NHS ester.
-
Immerse the activated electrode in a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for several hours to overnight at 4°C to allow the primary amine of the hydrazine group to form a stable amide bond with the activated carboxyl groups.
-
Rinse the electrode thoroughly with buffer and deionized water.
-
-
-
Characterization:
-
Confirm the successful modification at each step using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) with a redox probe like [Fe(CN)₆]³⁻/⁴⁻. A successful modification will typically result in an increased charge transfer resistance.
-
Diagram: Electrode Surface Modification
Caption: Workflow for creating a hydrazine-functionalized glassy carbon electrode.
Part 2: Immobilization of a Glycoprotein (e.g., Horseradish Peroxidase - HRP)
Materials:
-
Hydrazine-functionalized electrode (from Part 1)
-
Horseradish Peroxidase (HRP)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (optional, for reduction of the hydrazone bond)
Procedure:
-
Oxidation of HRP:
-
Dissolve HRP in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).
-
Add a freshly prepared solution of sodium periodate to the HRP solution. The final concentration of NaIO₄ should be optimized but is typically in the range of 10-20 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature. This reaction oxidizes the cis-diol groups in the carbohydrate shell of HRP to aldehyde groups.
-
Quench the reaction by adding ethylene glycol and incubate for 10 minutes. This will consume any excess periodate.
-
Purify the oxidized HRP by dialysis or using a desalting column to remove the reactants.
-
-
Immobilization of Oxidized HRP:
-
Immerse the hydrazine-functionalized electrode in a solution of the purified, oxidized HRP in PBS (pH 7.4).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to allow the formation of hydrazone bonds between the aldehyde groups on the HRP and the hydrazine groups on the electrode surface.
-
(Optional) To form a more stable secondary amine linkage, the hydrazone can be reduced using a mild reducing agent like sodium cyanoborohydride.
-
Rinse the electrode thoroughly with PBS and then deionized water to remove any non-covalently bound enzyme.
-
-
Blocking of Remaining Active Sites:
-
To prevent non-specific binding in subsequent assays, immerse the electrode in a blocking solution (e.g., 1% bovine serum albumin (BSA) or ethanolamine) for 30 minutes.
-
Rinse with PBS. The biosensor is now ready for use.
-
Data and Performance
The performance of a biosensor constructed using this method should be evaluated based on standard metrics. For an HRP-based sensor for hydrogen peroxide, for example, one would perform amperometric or voltammetric measurements in the presence of a suitable substrate (e.g., hydroquinone or ABTS) and varying concentrations of H₂O₂.
| Parameter | Typical Expected Outcome | Method of Verification |
| Immobilization Success | Increased charge transfer resistance | Electrochemical Impedance Spectroscopy (EIS) |
| Attenuation of the redox probe signal | Cyclic Voltammetry (CV) with [Fe(CN)₆]³⁻/⁴⁻ | |
| Enzyme Activity | Catalytic current in response to substrate | Amperometry or CV with H₂O₂ and a mediator |
| Linear Range | A defined concentration range with a linear current response | Amperometric titration with the analyte |
| Limit of Detection (LOD) | Low µM to nM range, depending on the system | Calculated from the calibration curve (3σ/slope) |
| Selectivity | Minimal response to interfering species | Amperometric measurements in the presence of interferents |
| Stability | Retained activity over days/weeks | Periodic measurement of the response to a fixed analyte concentration |
Troubleshooting
-
Low enzyme activity:
-
Cause: Over-oxidation of the enzyme by periodate, or insufficient immobilization.
-
Solution: Optimize the concentration of NaIO₄ and reaction time. Ensure the hydrazine functionalization of the electrode was successful.
-
-
High background signal:
-
Cause: Incomplete blocking of the electrode surface, leading to non-specific binding.
-
Solution: Optimize the blocking step with different blocking agents or longer incubation times.
-
-
Poor reproducibility:
-
Cause: Inconsistent electrode surface preparation.
-
Solution: Standardize the electrode polishing and modification steps. Prepare fresh reagents.
-
Conclusion
This compound is a promising and versatile chemical tool for the development of advanced biosensors. Its hydrazine moiety allows for the specific and oriented immobilization of biomolecules, particularly glycoproteins, through stable hydrazone linkages. The pyridine ring offers avenues for further functionalization or for modulating the electrochemical properties of the sensor interface. The protocols outlined here provide a foundational framework for researchers to explore the potential of this bifunctional linker in creating sensitive, selective, and stable biosensing platforms for a wide range of applications in research, diagnostics, and drug development.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
- Gao, Z., & Xu, G. (2015). Recent advances in the analytical applications of hydrazine and its derivatives. TrAC Trends in Analytical Chemistry, 69, 1-15. [Link]
- Patskovsky, S., & Meunier, M. (2007). Covalent immobilization of proteins on a laser-nanostructured gold-plated biosensor surface. Biosensors and Bioelectronics, 22(9-10), 2217-2222. [Link]
- Rusling, J. F. (Ed.). (2012). Handbook of biosensors and biochips. John Wiley & Sons. [Link]
- Wang, J. (2008). Electrochemical biosensors: towards point-of-care diagnostics. The Royal Society of Chemistry. [Link]
Application Notes and Protocols for 3-(Hydrazinylmethyl)pyridine hydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Hydrazine-Containing Pyridine Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, predicated on the principle that low-complexity, low-molecular-weight molecules can form high-quality interactions with protein targets, serving as efficient starting points for medicinal chemistry optimization. Within the vast chemical space of fragments, the pyridine scaffold is a privileged motif, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance binding affinity, metabolic stability, and permeability.[1]
This guide focuses on a specific, high-value fragment: 3-(Hydrazinylmethyl)pyridine hydrochloride . This compound uniquely combines the advantageous properties of the pyridine ring with the reactive potential of a hydrazine group. The hydrazine moiety, while requiring careful handling, offers a versatile chemical handle. It can act as a potent hydrogen bond donor and nucleophile, enabling it to form strong non-covalent interactions or, under appropriate conditions, to be explored for covalent targeting strategies.[2][3] This dual-nature makes it a compelling tool for probing challenging binding sites, including those that may be shallow or featureless.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in FBDD campaigns, from initial library preparation and safety considerations to detailed protocols for primary screening and hit validation using state-of-the-art biophysical techniques.
Physicochemical and Safety Profile
A thorough understanding of the fragment's properties and associated hazards is paramount for its successful and safe implementation in any screening campaign.
Chemical Properties
| Property | Value | Source |
| CAS Number | 57616-01-0 | [4] |
| Molecular Formula | C₆H₁₀ClN₃ | [4] |
| Molecular Weight | 159.62 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C | [4] |
| IUPAC Name | 3-(hydrazinomethyl)pyridine hydrochloride | |
| InChI Key | DTGFBMLXCOZSHN-UHFFFAOYSA-N | [4] |
Safety and Handling
This compound contains a hydrazine moiety, a class of compounds that requires stringent safety protocols due to its potential reactivity and toxicity.
Hazard Identification: [4]
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Mandatory Handling Procedures:
-
Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
-
Hand Protection: Nitrile gloves are required for handling small quantities. For extended handling or risk of splash, double-gloving or using chloroprene gloves is recommended.
-
Body Protection: A flame-resistant lab coat must be worn at all times.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from oxidizing agents and incompatible materials. The recommended storage temperature is 2-8°C under an inert atmosphere.[4]
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations. Do not dispose of down the drain.
FBDD Workflow Integration
The successful application of this compound hinges on its integration into a robust FBDD workflow. The following diagram illustrates a typical cascade, highlighting the key stages where this fragment's unique properties are leveraged.
Application Protocol 1: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) is a premier technique for FBDD, capable of detecting weak binding events directly in solution.[5][6] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for primary screening.
Causality Behind Experimental Choices:
-
Ligand-Observed NMR: These methods are highly sensitive to the weak affinities typical of fragments and consume relatively small amounts of protein. They work by transferring magnetization from the protein to the ligand upon binding, allowing for the detection of binders from a complex mixture.
-
¹H NMR for QC: A simple ¹H NMR spectrum is a mandatory first step to confirm the identity, purity, and stability of the fragment stock solution before screening.[7]
Detailed Protocol: STD-NMR Screening
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in d6-DMSO. Verify its purity and structure via ¹H NMR.[7]
-
Prepare the target protein at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a fragment cocktail containing this compound and 5-9 other fragments, each at a final concentration of 200 µM. The final protein concentration should be around 20 µM. Ensure no significant signal overlap between fragments in the cocktail.
-
Prepare a control sample containing only the fragment cocktail in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to serve as a reference.
-
For the protein-containing sample, acquire an STD-NMR spectrum. Key parameters to optimize include:
-
On-resonance irradiation: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -0.5 to 0.5 ppm).
-
Off-resonance irradiation: Irradiate a region far from any protein or ligand signals (e.g., 30-40 ppm).
-
Saturation time: Typically 1-2 seconds.
-
-
The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragments that bind to the protein.
-
-
Data Analysis and Interpretation:
-
Protons of this compound in close contact with the protein surface will show the strongest signals in the STD spectrum.
-
The pyridine ring protons (typically δ 7.0-8.5 ppm) and the methylene protons adjacent to the hydrazine group will be key reporters of binding.[8]
-
Calculate the STD amplification factor for each proton to create a binding epitope map, which provides initial structural insights into the binding mode.
-
Application Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that provides real-time kinetic and affinity data, making it invaluable for both primary screening and hit validation.[9][10]
Causality Behind Experimental Choices:
-
High Sensitivity: Modern SPR instruments can reliably detect the binding of low-molecular-weight fragments.[9]
-
Real-Time Data: SPR provides kinetic information (association and dissociation rates), which is crucial for ranking and prioritizing hits.
-
Control for Non-Specific Binding: A key challenge with fragments is non-specific binding. A well-designed SPR experiment includes multiple reference surfaces to distinguish true hits from artifacts.[9]
Detailed Protocol: Primary SPR Screen
-
Sensor Chip Preparation and Protein Immobilization:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protein onto the sensor surface using standard amine coupling chemistry (EDC/NHS activation). Aim for a high surface density (e.g., 3000-5000 RU) to maximize the signal for small fragment binding.[11]
-
Use one flow cell as a reference, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a solution of this compound at a concentration of 100 µM in a running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-5%) to aid solubility. Ensure the DMSO concentration is precisely matched between the running buffer and the fragment solutions.
-
Inject the fragment solution over the protein and reference surfaces at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
A binding response significantly above the noise level on the active surface compared to the reference surface indicates a potential hit.
-
-
Hit Confirmation and Affinity Estimation:
-
For initial hits, perform a dose-response experiment by injecting a series of concentrations (e.g., from 1 µM to 500 µM).
-
Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to estimate the dissociation constant (KD).
-
Application Protocol 3: X-ray Crystallography for Structural Validation
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing definitive proof of binding and the atomic details necessary for structure-guided optimization.[12][13]
Causality Behind Experimental Choices:
-
Soaking vs. Co-crystallization: Soaking pre-existing apo-protein crystals is often faster and consumes less protein. However, if the fragment induces a significant conformational change or if the binding site is occluded in the apo crystal lattice, co-crystallization (crystallizing the pre-formed protein-ligand complex) is necessary.[12]
-
High Fragment Concentration: Due to the weak affinity of fragments, high concentrations (typically in the millimolar range) are required in the soaking or crystallization solution to achieve sufficient occupancy in the crystal.[12]
Detailed Protocol: Crystal Soaking
-
Crystal Preparation:
-
Grow high-quality crystals of the apo-protein under established conditions.
-
Prepare a cryoprotectant solution that is compatible with the crystallization condition.
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding this compound (from a concentrated DMSO stock) to the cryoprotectant solution to a final concentration of 1-10 mM. The final DMSO concentration should ideally not exceed 10% to avoid crystal damage.[12]
-
Transfer an apo crystal into the soaking solution and incubate for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.
-
Directly flash-cool the soaked crystal in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. The pyridine ring and the hydrazine group should be clearly visible in the difference maps (Fo-Fc).
-
Special Consideration: Assessing Covalent Reactivity
The hydrazine moiety in this compound introduces the possibility of covalent bond formation with the target protein, for instance, through reaction with an electrophilic cofactor or an oxidized residue.[3] It is crucial to determine if an observed interaction is reversible or irreversible.
Protocol: Intact Protein Mass Spectrometry
-
Sample Incubation: Incubate the target protein (e.g., at 10 µM) with an excess of this compound (e.g., 100 µM) for a defined period (e.g., 1-4 hours) at room temperature. Include a control sample with protein and DMSO only.
-
LC-MS Analysis:
-
Desalt the samples using a suitable method (e.g., a C4 ZipTip or rapid desalting column).
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the precise mass of the intact protein.[14]
-
-
Data Interpretation:
-
Compare the mass of the protein from the fragment-incubated sample to the control.
-
An increase in mass corresponding to the molecular weight of the 3-(hydrazinylmethyl)pyridine moiety (123.16 Da, after loss of HCl and covalent bond formation) is strong evidence of covalent modification.[14]
-
The absence of a mass shift suggests the binding is non-covalent.
-
Conclusion
This compound is a fragment of high strategic value, offering the favorable binding properties of a pyridine ring coupled with the versatile chemistry of a hydrazine group. Its successful deployment in FBDD campaigns requires a disciplined approach, integrating rigorous safety protocols with sensitive biophysical screening techniques. The detailed protocols provided in this guide offer a robust starting point for researchers to harness the potential of this fragment, enabling the exploration of both non-covalent and potentially covalent interactions to prosecute even the most challenging drug targets.
References
- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health.
- 3-(Hydrazinomethyl)pyridine Hydrochloride by BOC Sciences. (n.d.). Biocompare.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Institutes of Health.
- LC-MS based covalent fragment screening strategy. (n.d.). Domainex.
- Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (2020). JoVE.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Nature.
- Advancing Drug Discovery With Covalent Fragment Screening. (2023). Evotec.
- NMR quality control of fragment libraries for screening. (2018). National Institutes of Health.
- Guide to Running an SPR Experiment. (2019). University of Texas at Austin.
- Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed.
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (2018). National Institutes of Health.
- Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2010). National Institutes of Health.
- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Sygnature Discovery.
- Studying protein-ligand interactions using protein crystallography. (2005). Taylor & Francis Online.
- Studying protein–ligand interactions using protein crystallography. (2005). ResearchGate.
- Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. (2012). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]
- 3. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 57616-01-0 [sigmaaldrich.com]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Versatile Coupling Strategies for 3-(Hydrazinylmethyl)pyridine Hydrochloride in Medicinal Chemistry
Abstract: 3-(Hydrazinylmethyl)pyridine hydrochloride is a versatile and valuable building block in medicinal chemistry and drug discovery, providing a key structural motif for accessing a wide array of pyridine-containing compounds.[1][2][3] Its utility stems from the dual reactivity of the hydrazine moiety, which can be readily derivatized to form stable hydrazones, substituted hydrazines, amides, and various nitrogen-containing heterocycles. This application note provides an in-depth guide for researchers, detailing the reaction conditions, mechanistic considerations, and step-by-step protocols for the most common and effective coupling reactions of this reagent. We will cover hydrazone formation and reductive amination, acylation for amide bond synthesis, and cyclocondensation reactions for the construction of pyrazole heterocycles.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] this compound serves as a strategic starting material, incorporating the pyridine nucleus while offering a reactive hydrazine handle for convergent and modular synthetic approaches.[4][5] This guide aims to demystify its application, providing robust protocols and explaining the chemical principles behind them.
Reagent Properties and Handling
Physicochemical Profile and Reactivity Considerations
This compound (CAS 57616-01-0) is typically a crystalline solid.[6] The key to its reactivity lies in understanding its structure:
-
The Hydrochloride Salt: The reagent is supplied as a hydrochloride salt, meaning the hydrazine and/or the pyridine nitrogen is protonated. This enhances stability and shelf-life. However, for most reactions, the free hydrazine must be liberated by adding a base. The choice of base is critical to avoid side reactions. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred.
-
The Hydrazine Moiety: The terminal nitrogen of the hydrazine is the primary nucleophilic center. It readily attacks electrophilic carbons, such as those in carbonyls (aldehydes, ketones, activated carboxylic acids) and 1,3-dicarbonyl systems.
-
The Pyridine Ring: The pyridine ring is electron-deficient and can influence the reactivity of the side chain. It also provides a site for potential coordination to metal catalysts or reagents.
Safety and Handling Precautions
As with all hydrazine derivatives, proper safety protocols are mandatory. The substance is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[7]
-
Handling: Avoid creating dust.[8] Do not eat, drink, or smoke in the handling area.[7] Keep away from strong oxidizing agents.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Core Application I: Reductive Amination via Hydrazone Formation
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[11][12] This reaction is often the first step in a reductive amination sequence to produce 1,2-disubstituted hydrazines, which are valuable scaffolds in their own right. The overall process involves two key stages: hydrazone formation and subsequent reduction.
Workflow for Reductive Amination
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.nl [fishersci.nl]
- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 3-(Hydrazinylmethyl)pyridine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for reactions involving 3-(Hydrazinylmethyl)pyridine hydrochloride. Our goal is to move beyond simple protocols and offer a framework for mechanistic understanding, troubleshooting, and optimization to enhance reaction success and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. It functions as a crucial building block in synthetic chemistry, particularly for creating nitrogen-containing heterocycles like pyrazoles and pyridazines. These structures are of high interest in medicinal chemistry due to their wide range of biological activities.[1] The hydrochloride salt form enhances the compound's stability and makes it easier to handle compared to the free base.[1]
Q2: What are the essential safety precautions when handling this reagent?
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] All handling should be performed in a well-ventilated fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory, including safety goggles, chemical-resistant gloves, and a lab coat.[1][3] Avoid creating and inhaling dust.[1] Always consult the Safety Data Sheet (SDS) before use.[4]
Q3: How does the hydrochloride salt form impact the reactivity of the hydrazine moiety?
The hydrochloride salt protonates the hydrazine group, which stabilizes the reagent but deactivates its nucleophilicity. For the hydrazine to act as an effective nucleophile in reactions such as hydrazone formation, the free base must be generated in situ. This is typically achieved by adding a mild, non-nucleophilic base to the reaction mixture to neutralize the hydrochloric acid.[1]
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, the reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[2][5] It should be kept in a cool, dry, and well-ventilated area away from strong oxidizing agents and other incompatible materials.[1]
Troubleshooting and Optimization Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective actions.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC/LC-MS analysis shows a large amount of unreacted starting material or no desired product. What should you investigate?
Low product yield is a common issue that can often be traced back to one of several key parameters. The following workflow can help diagnose the root cause.
Caption: A decision tree for troubleshooting low product yield.
Potential Causes & Detailed Solutions:
-
Incomplete Dissolution of Starting Material: this compound can have limited solubility in some organic solvents.[1]
-
Causality: If the reagent is not in solution, it cannot react effectively.
-
Solution: Ensure you are using an appropriate solvent system. Polar protic solvents like ethanol or methanol, or polar aprotic solvents such as DMF or DMSO, are often effective.[1][3] Gentle heating and vigorous stirring can also aid dissolution.[1]
-
-
Incorrect pH (Failure to Liberate Free Hydrazine): The acidic hydrochloride salt inhibits the nucleophilicity of the hydrazine.[1]
-
Causality: The lone pair of electrons on the terminal nitrogen is protonated, preventing it from attacking the electrophilic center of the reaction partner (e.g., a carbonyl carbon).
-
Solution: Add a mild, non-nucleophilic base like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium acetate.[1] The optimal amount may need to be determined empirically, but starting with 1.0 to 1.2 equivalents is a common practice.
-
-
Suboptimal Reaction Temperature: Many condensation reactions require an initial energy input to overcome the activation barrier.
-
Causality: Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: If the reaction is slow at room temperature, consider gradually increasing the heat.[1][6] It is critical to monitor the reaction progress by TLC or LC-MS to avoid product or starting material decomposition at excessive temperatures.[1]
-
-
Presence of Water or Impurities: Hydrazine reactions can be sensitive to moisture, which can hydrolyze reactants. Impurities in starting materials can also lead to side reactions.[1][7]
-
Causality: Water can compete as a nucleophile or hydrolyze intermediates. Catalytic impurities, such as trace metals, can sometimes catalyze the decomposition of hydrazine.[6]
-
Solution: If the reaction is known to be moisture-sensitive, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure the purity of your starting materials before beginning the synthesis.[7]
-
Issue 2: Formation of Multiple Products / Significant Side Reactions
Your reaction produces the desired product, but also significant byproducts, complicating purification and lowering the isolated yield. How can you improve selectivity?
Potential Causes & Detailed Solutions:
-
Azine Formation: This is a common side reaction where the initially formed hydrazone reacts with a second molecule of the carbonyl starting material.
-
Causality: This occurs when the hydrazone is more reactive than the hydrazine itself or when there is a localized excess of the carbonyl compound.
-
Solution: Use a slight excess of the this compound to ensure the carbonyl compound is consumed.[8] Alternatively, add the carbonyl compound slowly to the solution of the hydrazine to prevent a high localized concentration.[8]
-
-
Oxidation of the Hydrazine: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air or trace metal impurities.[3][7]
-
Reaction Temperature is Too High: While heat can increase the reaction rate, excessive heat can provide the activation energy for undesired side reactions or cause product degradation.[3][6]
Issue 3: Difficulty in Product Isolation and Purification
The reaction appears to be complete, but you are experiencing significant product loss during work-up or the product is difficult to purify.
Potential Causes & Detailed Solutions:
-
Product is Highly Polar or Water-Soluble: Many heterocyclic compounds containing nitrogen are polar and may have high water solubility, making extraction with common organic solvents inefficient.
-
Causality: The product partitions preferentially into the aqueous phase during a standard liquid-liquid extraction.
-
Solution: After quenching the reaction, try extracting with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. If the product is still in the aqueous layer, you may need to saturate the aqueous phase with sodium chloride (brine) to "salt out" the product, reducing its aqueous solubility. In some cases, removing the solvent under reduced pressure and purifying the residue directly by column chromatography is the best approach.
-
-
Product Co-elutes with Impurities: The product and a significant impurity may have very similar polarities, making separation by standard silica gel chromatography challenging.
-
Causality: Similar functional groups and molecular structures lead to similar retention factors on the stationary phase.
-
Solution: Try a different eluent system with different solvent selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). If that fails, consider an alternative stationary phase, such as alumina or reverse-phase silica gel.[3] Recrystallization from a suitable solvent system can also be a highly effective purification method for crystalline solids.[3]
-
Data Summary and Key Parameters
The optimal conditions for reactions with this compound are highly dependent on the substrate and the desired transformation. However, the following table provides a general starting point for optimization.
| Parameter | Recommended Conditions & Rationale |
| Solvent | Polar Protic: Ethanol, Methanol.[1][3] Good for solubility; can participate in proton transfer. Polar Aprotic: DMF, DMSO.[1][3] Good alternatives, especially if protic solvents interfere. Be mindful of higher boiling points. |
| Base | Tertiary Amines: Triethylamine (Et₃N), DIPEA. Non-nucleophilic and easily removed. Inorganic Salts: Sodium Acetate (NaOAc), Potassium Carbonate (K₂CO₃).[9] Mild and inexpensive. |
| Temperature | Room Temperature to Reflux (40-100 °C). Start at a lower temperature and increase as needed.[1] Monitor closely by TLC to balance reaction rate with byproduct formation.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon). Recommended to prevent the oxidation of the sensitive hydrazine moiety.[3][7] |
| Stoichiometry | 1.0 to 1.2 equivalents of this compound relative to the electrophile is a common starting point to drive the reaction to completion and minimize side reactions like azine formation.[8] |
Core Methodologies and Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol details the condensation of this compound with a generic carbonyl compound (aldehyde or ketone) to form the corresponding hydrazone.
Caption: A typical experimental workflow for hydrazone synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1-0.5 M).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).
-
Base Addition: Add a mild base (e.g., triethylamine, 1.1 eq) to the stirred suspension at room temperature. Stir for 10-15 minutes to allow for the formation of the free hydrazine.
-
Substrate Addition: Add the carbonyl compound (1.0-1.05 eq) to the reaction mixture. This can be done neat or as a solution in the reaction solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Mechanistic Insight: The Formation of a Hydrazone
Understanding the mechanism is crucial for troubleshooting. Hydrazone formation is a two-step process: nucleophilic addition followed by dehydration.[10] The reaction is typically acid-catalyzed, but in this case, the initial step requires the liberation of the free hydrazine nucleophile.
Caption: Mechanism of hydrazone formation from a carbonyl compound.
-
Liberation of Nucleophile: A base neutralizes the hydrochloride salt, generating the free hydrazine.
-
Nucleophilic Attack: The terminal nitrogen of the free hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon.[10]
-
Proton Transfer: A proton is transferred, leading to a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group is protonated (often by the triethylammonium hydrochloride byproduct), turning it into a good leaving group (water). Elimination of water and deprotonation of the adjacent nitrogen forms the stable C=N double bond of the hydrazone.[11][12]
References
- Common side reactions with hydrazine hydrate and how to minimize them. - Benchchem.
- Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions - Benchchem.
- Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center - Benchchem.
- managing side reactions when using 3-Hydrazinylpyridazine hydrochloride - Benchchem.
- improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis - Benchchem.
- Scheme 4. Mechanistic pathway for the formation of hydrazone 9.
- Hydrazone form
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
- 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
- This compound | 57616-01-0 - Sigma-Aldrich.
- Advice on working up a reaction using hydrazine hydr
- Single point activation of pyridines enables reductive hydroxymethyl
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Public
- Technical Support Center: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine - Benchchem.
- SAFETY D
- Formation of oximes and hydrazones (video) - Khan Academy.
- 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction) - Chemistry LibreTexts.
- 57616-01-0|this compound|BLD Pharm.
- This compound | 57616-01-0 - Sigma-Aldrich.
- 3- (Hydroxymethyl)
- Pyridine hydrochloride - Safety D
- EP0759905A1 - Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation - Google P
- 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem.
- 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE - CAMEO Chemicals.
- (PDF)
- Pyridine hydrochloride: the "vers
- Pyridine hydrochloride | 628-13-7 - ChemicalBook.
- CN107056683A - A kind of synthetic method of pyridine hydrochloride - Google P
- Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? I'm trying to figure out the mechanism for it but am lost... : r/chemistry - Reddit.
- CN105085377A - Synthetic method of 3-(chloromethyl)
- Pyridine hydrochloride | Manasa Life Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uprm.edu [uprm.edu]
- 5. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Side reactions of 3-(Hydrazinylmethyl)pyridine hydrochloride with functional groups
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of 3-(Hydrazinylmethyl)pyridine hydrochloride and what is the role of the hydrochloride salt?
A1: this compound is a versatile nucleophilic reagent. The core reactivity stems from the hydrazine moiety (-NHNH₂), which is a potent nucleophile primarily used for reacting with electrophilic centers, most notably carbonyl groups (aldehydes and ketones) to form hydrazones.[1] The hydrochloride salt form enhances the compound's stability and makes it easier to handle and store compared to the free base.[2] However, for the hydrazine to act as a nucleophile, the free base must be liberated. This is typically achieved by adding a mild, non-nucleophilic base to the reaction mixture to neutralize the hydrochloric acid.[2]
Q2: How should I store this compound to ensure its stability and prevent degradation?
A2: The hydrazine functional group is susceptible to oxidation, which is a primary degradation pathway.[3][4] To maintain the reagent's integrity, it should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen.[3][4] For long-term storage, temperatures of 2-8°C or freezing at -20°C are recommended.[4] A color change in the solid or its solutions (e.g., turning yellow or brown) often indicates degradation, and using fresh solutions for each experiment is a best practice to ensure consistent results.[4]
Q3: My reaction is sluggish or not proceeding. What is the first thing I should check?
A3: The most common issue is the pH of the reaction medium. The hydrochloride salt is acidic, which can inhibit the nucleophilicity of the hydrazine. You must add a base to liberate the free hydrazine.[2] A mild, non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium acetate is typically required. The optimal pH for hydrazone formation is generally mildly acidic (around 4-6), as this protonates the carbonyl oxygen, making the carbon more electrophilic, while still leaving a sufficient concentration of the free hydrazine nucleophile.[3] If the base is omitted, the reaction will likely fail or be extremely slow.
Troubleshooting Guide: Side Reactions with Functional Groups
This section addresses specific side reactions that can occur when this compound is used with common functional groups.
Issue 1: Reactions with Aldehydes and Ketones - Formation of Azine Byproducts
Q: I'm trying to form a hydrazone with an aldehyde/ketone, but I'm isolating a significant amount of an unexpected byproduct. What is it and how can I prevent it?
A: The most common byproduct in reactions between hydrazines and carbonyl compounds is an azine .[5][6] This occurs when two molecules of the carbonyl compound react with one molecule of the hydrazine. The reaction proceeds through the desired hydrazone intermediate, which can then react with a second molecule of the carbonyl.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Incorrect Stoichiometry | Using an excess of the carbonyl compound drives the equilibrium from the hydrazone intermediate toward the azine product.[5] | Use a slight molar excess (e.g., 1.1-1.2 equivalents) of the this compound relative to the carbonyl compound. This ensures the carbonyl is the limiting reagent. |
| High Reaction Temperature | Higher temperatures can accelerate the secondary reaction of the hydrazone with another carbonyl molecule. | Run the reaction at room temperature or even 0°C initially. If heating is required, increase the temperature moderately (e.g., 40-60°C) and monitor the reaction closely by TLC or HPLC to stop it upon completion.[3][7] |
| Prolonged Reaction Time | Leaving the reaction for too long after the initial hydrazone has formed provides more opportunity for the side reaction to occur. | Monitor the reaction progress frequently. Once the starting carbonyl has been consumed, proceed with the workup promptly. |
| Presence of Water | While azines are susceptible to hydrolysis back to the hydrazone, the presence of water can complicate reaction equilibria.[5][8] | For best results, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent both oxidation and unwanted hydrolysis.[7] |
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve your aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or acetonitrile).
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.
-
Reaction: Add the hydrazine solution dropwise to the stirred carbonyl solution at room temperature.
-
pH Adjustment (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to adjust the pH to the optimal range of 4-6.[3]
-
Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC, visualizing with a potassium permanganate stain.
-
Workup: Once the starting carbonyl is consumed (typically 2-4 hours), quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Issue 2: Reactions with Carboxylic Acids & Esters - Low Reactivity and Acylhydrazide Formation
Q: I need to couple this compound with a carboxylic acid, but I'm getting no reaction. What's wrong?
A: Direct reaction between a hydrazine and a carboxylic acid to form an acylhydrazide is generally not feasible under standard conditions. The acidic proton of the carboxylic acid will protonate the basic hydrazine, leading to an unreactive salt. The carboxylic acid must first be "activated" to make it more electrophilic.[3]
| Potential Cause | Scientific Rationale | Suggested Solution |
| No Activating Agent | Carboxylic acids are not electrophilic enough to react with hydrazines directly. An acid-base reaction occurs instead. | Use a standard peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to form a highly reactive intermediate.[3] |
| Incorrect Base/Solvent | The reaction requires a non-nucleophilic base to neutralize the hydrochloride salt and any acid produced during activation. The solvent must be aprotic to avoid reacting with the activated intermediate. | Use a tertiary amine base like DIPEA or TEA. Recommended solvents include anhydrous DMF, DCM, or acetonitrile.[2] |
| Side Reaction with Ester | Hydrazinolysis of esters to form acylhydrazides is possible but often requires harsh conditions (e.g., high heat). It is generally much slower than reaction with an activated acid or acyl chloride. | If starting from an ester, consider converting it to the carboxylic acid first for a more efficient coupling. Alternatively, refluxing the ester with an excess of the free-base hydrazine in a solvent like ethanol may work, but expect longer reaction times. |
-
Preparation: Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and an activator like EDC hydrochloride (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add a non-nucleophilic base such as DIPEA (2.5 eq) to the stirred solution. The base neutralizes both the hydrochloride salt and the acid formed during the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the carboxylic acid by LC-MS or TLC.
-
Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Issue 3: General Instability - Oxidation of the Hydrazine Moiety
Q: My reaction yields are inconsistent, and I see multiple unknown spots on my TLC plate. What could be the cause?
A: The hydrazine group is highly susceptible to oxidation, especially in the presence of air (oxygen), transition metals, or other oxidizing agents.[4][7] This can lead to the formation of diimide (HN=NH) intermediates, which can further react or decompose, leading to a complex mixture of products and low yield of the desired compound.
-
Inert Atmosphere: Always perform reactions involving hydrazines under an inert atmosphere (nitrogen or argon).[7] This is the most critical step to prevent oxidative side reactions.
-
Degas Solvents: Before use, degas solvents by bubbling nitrogen or argon through them for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. If degradation is suspected, use a freshly opened bottle.[7]
-
Avoid Metal Contamination: Traces of transition metals can catalyze oxidation. Use clean glassware and high-purity reagents.
References
- Navigating the Reactive Landscape of Hydrazine Derivatives: A Comparative Guide to Specificity for Target Functional Groups. (2025). Benchchem.
- Minimizing byproduct formation in azine synthesis. (2025). Benchchem.
- Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. (2025). Benchchem.
- Azine Form
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2025).
- Azine. Wikipedia.
- Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions. (2025). Benchchem.
- Managing side reactions when using 3-Hydrazinylpyridazine hydrochloride. (2025). Benchchem.
- 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (2025). Benchchem.
- Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azine Formation [quimicaorganica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Hydrazone Bonds with 3-(Hydrazinylmethyl)pyridine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for improving the stability of hydrazone bonds formed using 3-(Hydrazinylmethyl)pyridine hydrochloride. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrazone formation reaction is giving a low yield. What are the most common causes?
Low or non-existent yields in hydrazone formation are typically traced back to a few critical factors. The reaction is highly sensitive to pH, and the purity of your starting materials is crucial.[1]
-
pH is Not Optimal: The formation of hydrazones is an acid-catalyzed reaction, with an optimal pH range typically between 4.5 and 6.[1] This mildly acidic environment is necessary to protonate the carbonyl oxygen of your aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazine.[1] However, if the medium is too acidic (pH below ~4), the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[1] Conversely, at neutral or high pH, the dehydration of the intermediate carbinolamine is very slow, leading to poor yields.[1]
-
Impure Reactants: Impurities in either the carbonyl compound or the this compound can significantly interfere with the reaction and reduce the yield.[1]
-
Steric Hindrance: The inherent reactivity of your starting materials, particularly steric hindrance around the carbonyl group, can significantly impact the reaction rate and final yield.[1]
Troubleshooting Steps:
-
Verify and Adjust pH: Use a calibrated pH meter to ensure your reaction buffer is within the 4.5-6.0 range. A weak acid like acetic acid can be used to catalytically adjust the pH.[1]
-
Assess Reagent Purity: Check the purity of your this compound and your carbonyl compound using techniques like NMR or melting point analysis.[1] If necessary, purify the starting materials.
-
Increase Reaction Time/Temperature: For sterically hindered reactants, consider increasing the reaction time or gently heating the mixture (e.g., to 37-50°C) to overcome the higher activation energy.[1]
Q2: My hydrazone-linked conjugate is hydrolyzing prematurely at neutral pH (e.g., in plasma or PBS). Why is this happening and how can I fix it?
While hydrazone linkages are designed to be cleaved in acidic environments, some structures exhibit insufficient stability at neutral pH (around 7.4), leading to premature payload release.[][3][4] This was a significant issue with early-generation antibody-drug conjugates (ADCs).[][6]
The rate of hydrolysis at neutral pH is heavily influenced by the electronic and steric nature of the aldehyde/ketone and hydrazine precursors.[3]
-
Structural Effects: Hydrazones derived from aliphatic aldehydes are significantly less stable and more prone to hydrolysis at neutral pH than those derived from aromatic aldehydes.[3][7] The conjugation of π-electrons from an aromatic ring with the C=N bond of the hydrazone linkage increases its stability and resistance to hydrolysis.[3][7]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis even at neutral pH, while electron-donating groups tend to increase stability by making the C=N carbon less electrophilic.[3]
-
Plasma Components: It has been shown that various aroylhydrazones that are relatively stable in buffer (PBS) can undergo rapid degradation in plasma.[8][9] This is attributed to both plasma proteins and low molecular weight components that can catalyze hydrolysis.[8][9]
Strategies to Enhance Stability at Neutral pH:
-
Modify the Carbonyl Partner: If possible, switch from an aliphatic to an aromatic aldehyde or ketone. The resonance stabilization provided by the aromatic ring significantly slows the rate of hydrolysis at neutral pH.[3][7][10]
-
Introduce Steric Hindrance: Adding bulky groups near the hydrazone bond can physically shield it from attack by water molecules, thereby increasing its stability.[]
-
Incorporate Electron-Donating Groups: Adding electron-donating groups to the aromatic ring of the aldehyde can further stabilize the hydrazone bond.[3]
-
Consider Bis-aryl Hydrazones: Conjugation systems like the HyNic/4FB system form a bis-aryl hydrazone bond, which is noted for its high stability across a wide range of pH levels.[11] The pyridine ring in 3-(Hydrazinylmethyl)pyridine contributes to this stabilizing effect through resonance.
Visualizing the Core Mechanism: Hydrazone Stability
The stability of a hydrazone bond is a dynamic equilibrium between formation and acid-catalyzed hydrolysis. Understanding this balance is key to troubleshooting.
Caption: The reversible equilibrium of hydrazone formation and hydrolysis.
Q3: My hydrazone conjugate is too stable. It's not releasing the payload under acidic conditions (pH 4.5-5.5). What's wrong?
Excessive stability can be just as problematic as instability, preventing the release of a drug or probe in the desired acidic environment of endosomes or lysosomes.[][]
-
Aromatic Stabilization: As mentioned, hydrazones derived from aromatic aldehydes are significantly more stable than their aliphatic counterparts.[3][7] This increased stability extends to acidic conditions, potentially slowing the hydrolysis rate beyond a therapeutically useful window.
-
Electronic Effects: Electron-donating groups on the aromatic ring, which enhance stability at neutral pH, will also slow hydrolysis at acidic pH.[3]
-
The Pyridine Influence: The pyridine ring from your this compound itself has a significant electronic influence. The nitrogen atom in the pyridine ring can be protonated at low pH, which can affect the electronic properties and hydrolytic stability of the nearby hydrazone bond.
Troubleshooting Overly Stable Conjugates:
-
Re-evaluate the Carbonyl Partner: If using a highly electron-rich aromatic aldehyde, consider switching to one with electron-withdrawing groups (e.g., nitro, cyano, or halo groups). These will destabilize the hydrazone and accelerate acid-catalyzed hydrolysis.[3]
-
Switch to an Aliphatic Carbonyl: For the fastest release kinetics, an aliphatic aldehyde or ketone is the most effective choice, though this comes at the cost of stability at neutral pH.[3][7] This is a critical trade-off that must be balanced for the specific application.
-
Fine-Tune pH: Ensure the pH of your release assay is accurately modeling the target biological compartment (e.g., pH 5.0 for lysosomes). Small changes in pH can have a large impact on hydrolysis rates.[12]
Quantitative Data: Hydrazone Stability
The stability of a hydrazone bond is best expressed by its half-life (t½) under specific conditions. The table below summarizes representative data to guide your experimental design.
| Hydrazone Type | Condition | Approximate Half-Life (t½) | Stability Profile | Reference |
| Aromatic (e.g., from Benzaldehyde) | pH 7.4 (Plasma) | Days to Weeks | High stability in circulation. | [7][13] |
| Aromatic (e.g., from Benzaldehyde) | pH 5.0 (Endosome) | Hours | Gradual release in acidic organelles. | [7] |
| Aliphatic (e.g., from Butyraldehyde) | pH 7.4 (Buffer) | Hours to < 1 Day | Prone to premature cleavage. | [3][7][12] |
| Aliphatic (e.g., from Butyraldehyde) | pH 5.0 (Endosome) | Minutes to < 1 Hour | Rapid release in acidic organelles. | [7][12] |
| Bis-aryl (e.g., HyNic system) | pH 7.4 (Buffer) | > 1 Week | Very high stability in circulation. | [11] |
Note: These are generalized values. Actual half-lives are highly dependent on the specific molecular structure, temperature, and buffer components.
Experimental Protocols
Protocol 1: General Formation of a Hydrazone Bond
This protocol outlines the basic steps for conjugating this compound to an aldehyde- or ketone-containing molecule.
Materials:
-
Aldehyde/Ketone-containing molecule
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0
-
Anhydrous organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Analytical tools (TLC, LC-MS, or HPLC)
Procedure:
-
Dissolve your aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, dissolve it in a minimum amount of DMSO first, then dilute with the buffer.
-
Add 1.2 to 1.5 molar equivalents of this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS to observe the appearance of the product mass and disappearance of starting materials).[14] Reactions are typically complete within 2-16 hours.
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis (for macromolecules), or preparative HPLC to remove unreacted starting materials.
Protocol 2: HPLC-Based Assay for Hydrolytic Stability
This protocol provides a method to quantify the stability of your hydrazone conjugate at different pH values.[3]
Materials:
-
Purified hydrazone-linked conjugate
-
Buffer 1: Phosphate buffered saline (PBS), pH 7.4
-
Buffer 2: Acetate buffer, pH 5.0
-
Incubator or water bath at 37°C
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of your purified conjugate in a suitable solvent (e.g., DMSO).
-
Create two working solutions by diluting the stock solution into the pH 7.4 buffer and the pH 5.0 buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Immediately inject a sample of each working solution onto the HPLC to get the "time zero" (t=0) reading. Record the peak area of the intact conjugate.
-
Incubate both working solutions at 37°C.[3]
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it onto the HPLC.
-
Record the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. Plot this percentage versus time to determine the hydrolysis rate and calculate the half-life (t½) at each pH.
Troubleshooting Workflow
When encountering stability issues, a logical workflow can help pinpoint the problem and identify a solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adcreview.com [adcreview.com]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ddmckinnon.com [ddmckinnon.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the purification of 3-(Hydrazinylmethyl)pyridine hydrochloride reaction products
Welcome to the technical support guide for navigating the challenges associated with the purification of 3-(Hydrazinylmethyl)pyridine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of this compound.
Q1: My final product is a persistent oil or sticky gum, not the expected crystalline solid. What should I do?
A1: "Oiling out" is a common problem when purifying polar, salt-based compounds. It typically occurs for two main reasons:
-
High Impurity Load: Impurities can significantly depress the melting point of your product, causing it to separate as a liquid.
-
Inappropriate Solvent Choice: The solubility curve of your compound in the chosen solvent is too shallow, or the boiling point of thesolvent is higher than the melting point of your impure product.[1]
Quick Troubleshooting Steps:
-
Trituration: Try washing the oil with a solvent in which your product is expected to be insoluble but the impurities are soluble (e.g., cold ethyl acetate, diethyl ether). This can often remove enough impurities to induce crystallization.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a polar solvent like methanol or ethanol and attempt to precipitate the hydrochloride salt by slowly adding a less polar anti-solvent like diethyl ether or ethyl acetate.[2]
-
Solvent Re-evaluation: If oiling persists, a different recrystallization solvent system is necessary. Refer to the detailed protocol in Section 3.
Q2: My yield is significantly lower than expected after recrystallization. Where did my product go?
A2: Low recovery is often a result of suboptimal recrystallization technique.[1] Key factors include:
-
Using too much solvent: Your product has some solubility even in cold solvent. Using the absolute minimum amount of hot solvent to dissolve the crude material is critical.[3]
-
Cooling the solution too quickly: Rapid cooling leads to the formation of very small crystals or a powder, which have a high surface area and are more difficult to filter and wash effectively, leading to losses.
-
Premature crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper.
Q3: What are the most likely impurities in my crude this compound?
A3: The impurity profile depends on the synthetic route, but common contaminants arise from starting materials and side reactions. The synthesis typically involves the reaction of a 3-(halomethyl)pyridine with hydrazine.[4]
| Common Impurity | Likely Source | Detection Method |
| Unreacted 3-(chloromethyl)pyridine | Incomplete reaction | 1H NMR, LC-MS |
| Unreacted Hydrazine | Excess reagent used in synthesis | 1H NMR (can be difficult to see), specific colorimetric tests |
| Bis-(3-pyridylmethyl)hydrazine | Over-alkylation of hydrazine | 1H NMR, LC-MS |
| Pyridine-3-methanol | Hydrolysis of starting material | 1H NMR, LC-MS |
| Oxidized Species | Air sensitivity of the hydrazine moiety[5] | Discoloration (yellow/brown tint), HPLC |
Q4: My product is discoloring (turning yellow or brown) upon standing. Is it decomposing?
A4: Yes, this is a strong indication of decomposition. The hydrazine functional group is a powerful reducing agent and is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of metal impurities.[5][6] While forming the hydrochloride salt significantly increases stability compared to the free base, it does not entirely prevent oxidation.[7] Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of complex purification challenges.
Scenario 1: Failure to Crystallize
You've isolated your crude product, dissolved it in a hot solvent, and upon cooling, no crystals form, even after an extended period in an ice bath.
Caption: Decision tree for inducing crystallization.
-
Causality: Crystallization requires nucleation followed by crystal growth. A supersaturated solution may lack nucleation sites.[8] Scratching the glass provides microscopic imperfections that serve as nucleation points. Seeding provides a template for crystal growth. If the solution is not sufficiently concentrated, it may not be supersaturated enough for crystals to form, necessitating solvent removal.[1]
Scenario 2: Persistent Impurities After Recrystallization
Analysis by 1H NMR or LC-MS shows that despite successful recrystallization, one or more impurities remain.
If an impurity co-crystallizes with your product, it likely has very similar polarity and structural characteristics. This is common with byproducts like the bis-substituted hydrazine. A single recrystallization may be insufficient.
-
Iterative Recrystallization: A second or even third recrystallization may be necessary. However, be aware that each step will result in some product loss.[1]
-
pH-Based Separation: If impurities have a different pKa, you can exploit this.
-
Protocol: Dissolve the crude salt in water. Carefully basify the solution with a base like sodium carbonate to a pH where your product free-bases (becomes neutral and less water-soluble) but an impurity might remain ionized. Extract the free-based product with a solvent like dichloromethane (DCM). Wash the organic layer, dry it, and then re-form the hydrochloride salt by bubbling dry HCl gas through the solution or adding a solution of HCl in isopropanol.[9] This can be highly effective but requires careful pH control.
-
-
Column Chromatography: For stubborn impurities, chromatography is the most powerful tool. Due to the high polarity of the hydrochloride salt, specialized techniques are required.[10]
-
Stationary Phase: Silica gel can be used, but peak tailing is a major issue due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[11] Using alumina or a modern end-capped C18 silica for reversed-phase chromatography is often more successful.
-
Mobile Phase (Silica): A polar eluent system like Dichloromethane/Methanol with a small amount of ammonia or triethylamine (e.g., 0.5-1%) is often used. The amine additive competes with your product for binding to the acidic sites on the silica, improving peak shape.[11]
-
Mobile Phase (Reversed-Phase C18): A typical mobile phase would be a buffered mixture of water and methanol or acetonitrile. Maintaining a low pH (e.g., pH 2.5-3 with formic or phosphoric acid) helps ensure the pyridine nitrogen is consistently protonated.[11]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol uses a solvent/anti-solvent approach, which is often effective for polar salts.[2]
Objective: To purify the crude product by removing both more-polar and less-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Erlenmeyer flasks, hot plate, magnetic stirrer, ice bath, Buchner funnel, and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., hot ethanol) just sufficient to dissolve the solid completely at or near the boiling point. Rationale: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing yield.[3]
-
If any insoluble material is present, perform a hot filtration into a clean, pre-warmed flask.
-
Allow the clear solution to cool slowly to room temperature. Do not disturb the flask. Rationale: Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the solution has reached room temperature, begin adding the anti-solvent (e.g., ethyl acetate) dropwise with gentle swirling. The product is less soluble in the anti-solvent.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of incipient precipitation.
-
If the solution becomes too cloudy or an oil forms, add a few drops of the primary solvent (ethanol) until it becomes clear again.
-
Stopper the flask and allow it to stand at room temperature for several hours, then place it in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold anti-solvent (ethyl acetate) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Column Chromatography (Silica Gel)
Objective: To separate the target compound from closely related impurities.
Caption: Workflow for silica gel column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude product
-
Eluent system: e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide (start with a less polar mixture and increase polarity as needed)
-
Glass column, collection tubes, TLC plates, and visualization reagents (e.g., UV lamp, iodine chamber)
Procedure:
-
Select Eluent: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3.
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack evenly without air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique often results in better separation.
-
Elute: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor: Spot fractions onto TLC plates to track the separation. Visualize the spots under a UV lamp or using an appropriate stain.
-
Combine & Isolate: Once the separation is complete, combine the fractions containing the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified hydrochloride salt.
References
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Journal of Chemical and Engineering Data, 6(4).
- Sciencemadness Wiki. (2020). Hydrazine sulfate.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Zhang, C., et al. (2020). The Unexpected Stability of Hydrazine Molecules in Hydrous Environment under Pressure. Chinese Physics Letters, 37(1).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Bartolucci, S., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Quora. (2017). What should I do if crystallisation does not occur?.
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- Molecular Crystals and Liquid Crystals Science and Technology. (n.d.). Crystallization of Salts of Organic Acids from Non-Conventional Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization1.
- Frontiers. (n.d.). Continuous crystallisation of organic salt polymorphs.
- Guide for crystallization. (n.d.).
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wikipedia. (n.d.). Hydrazines.
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- ResearchGate. (2006). (PDF) Pyridine hydrochloride in organic synthesis.
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.
- Vogel, A., et al. (n.d.). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review.
- DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.
- StatPearls - NCBI Bookshelf. (2023). Hydrazine Toxicology.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- DTIC. (n.d.). Hydrazine Impurity Survey.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- ChemicalBook. (2025). Pyridine hydrochloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Hydrazines - Wikipedia [en.wikipedia.org]
- 5. arxada.com [arxada.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. quora.com [quora.com]
- 9. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with 3-(Hydrazinylmethyl)pyridine Hydrochloride
Welcome to the technical support center for 3-(Hydrazinylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation and other coupling reactions involving this versatile reagent. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to enhance your experimental success.
Introduction to this compound in Coupling Reactions
This compound is a bifunctional linker, featuring a nucleophilic hydrazine moiety and a pyridyl group. It is primarily employed for the formation of hydrazone bonds with aldehydes and ketones. This reaction is a cornerstone of bioconjugation, used in applications such as antibody-drug conjugates (ADCs), protein labeling, and surface modification, owing to the relative stability of the resulting hydrazone linkage, which can also be cleaved under specific acidic conditions.
The coupling reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the hydrazone. Achieving high coupling efficiency hinges on a delicate balance of reaction parameters, most notably pH, to ensure the hydrazine is sufficiently nucleophilic while still facilitating the dehydration step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation with this compound?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6. This is due to the dual role of acid in the reaction mechanism. While the dehydration of the carbinolamine intermediate is acid-catalyzed, a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic and halting the initial attack on the carbonyl group.[1]
Q2: How does the pKa of this compound influence the reaction?
Q3: What are the best solvents for this coupling reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols like ethanol and methanol, are commonly used for reactions involving hydrazinylpyridines.[5] The choice of solvent will depend on the solubility of your specific substrates. For biomolecules, aqueous buffer systems are often necessary, and careful optimization of co-solvents may be required to ensure all reactants remain in solution.
Q4: How should I store this compound?
A4: This reagent should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] It is advisable to prepare fresh solutions of the reagent for each experiment to ensure maximum reactivity, as hydrazine derivatives can be susceptible to oxidation.
Troubleshooting Guide: Low Coupling Efficiency
Low or no yield of the desired hydrazone product is a common hurdle. The following guide provides a systematic approach to diagnosing and resolving the underlying issues.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low hydrazone coupling efficiency.
Problem 1: Reagent Quality and Stoichiometry
Causality: The nucleophilicity of the hydrazine is paramount. This compound can degrade through oxidation if not stored properly, leading to a lower concentration of the active reagent. Similarly, impurities in the aldehyde or ketone starting material can either interfere with the reaction or be non-reactive. An incorrect molar ratio of reactants can also lead to an incomplete reaction.
Solutions:
-
Reagent Integrity: Always use a fresh bottle of this compound or one that has been stored correctly under an inert atmosphere. It is best practice to prepare solutions of the hydrazine fresh for each experiment.
-
Purity of Carbonyl Compound: Ensure the purity of your aldehyde or ketone substrate using techniques like NMR or LC-MS before starting the coupling reaction.
-
Stoichiometry: Employ a slight excess (e.g., 1.2 to 1.5 equivalents) of this compound to drive the reaction to completion, especially if the carbonyl compound is precious.
Problem 2: Suboptimal Reaction pH
Causality: As previously discussed, pH is the most critical parameter in hydrazone formation. If the pH is too high (> 7), the acid-catalyzed dehydration of the carbinolamine intermediate will be slow. If the pH is too low (< 4), the hydrazine will be protonated and non-nucleophilic.
Solutions:
-
pH Screening: Perform small-scale pilot reactions across a pH range of 4.5 to 6.5 to empirically determine the optimal pH for your specific substrates.
-
Buffer Selection: Use non-nucleophilic buffers such as acetate or MES (2-(N-morpholino)ethanesulfonic acid) to maintain the desired pH without interfering with the reaction. Avoid buffers with primary or secondary amine groups (e.g., Tris), as these can compete with the hydrazine to form imines with the carbonyl compound.
-
Catalysis at Neutral pH: If the reaction must be performed at or near physiological pH (7.4), consider the use of a catalyst. Aniline and its derivatives have been shown to significantly accelerate hydrazone formation at neutral pH.
Table 1: Recommended Starting Conditions for pH Optimization
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 6.0 | Balances hydrazine nucleophilicity and acid-catalyzed dehydration.[1] |
| Buffer | Acetate or MES | Non-nucleophilic buffers that will not compete in the reaction. |
| Temperature | Room Temperature to 40°C | Lower temperatures can control side reactions; gentle heating may be needed for slow reactions.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Problem 3: Poor Solubility or Unfavorable Reaction Conditions
Causality: If any of the reactants are not fully dissolved in the reaction medium, the reaction will be slow and inefficient. Additionally, temperature and reaction time can significantly impact the yield.
Solutions:
-
Solvent System: If working with poorly soluble substrates, especially in aqueous buffers, consider adding a water-miscible organic co-solvent such as DMSO or DMF. Perform solubility tests before initiating the coupling reaction.
-
Temperature: While many hydrazone formations proceed well at room temperature, some may require gentle heating (e.g., to 40-50°C) to increase the reaction rate. However, be cautious, as excessive heat can lead to the degradation of sensitive substrates.
-
Reaction Time: Monitor the reaction progress regularly using an appropriate analytical technique (see below). Some reactions may require longer incubation times to reach completion.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, or a buffered aqueous solution).
-
Add a freshly prepared solution of this compound (1.2 equivalents) to the reaction mixture.
-
Adjust the pH of the solution to the desired value (e.g., 5.5) using a dilute acid (e.g., acetic acid) or base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
Protocol 2: Analytical Monitoring of the Coupling Reaction
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane). The exact ratio should be optimized to achieve good separation of the starting materials and the product.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate). The formation of a new, typically more polar, spot corresponding to the hydrazone product and the disappearance of the limiting reactant spot indicate reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is a good starting point.
-
Detection: UV detection at a wavelength where the product absorbs (often different from the starting materials) and mass spectrometry to confirm the identity of the product by its molecular weight.
Diagram: Hydrazone Formation Mechanism
Caption: The two-step mechanism of hydrazone formation from an aldehyde/ketone and 3-(Hydrazinylmethyl)pyridine.
References
- MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
- ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives.
- ResearchGate. (n.d.). UV-Vis spectra observed for hydrazone (3 μM) in presence of fixed....
- Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.
- PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- ResearchGate. (n.d.). UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media.
- ResearchGate. (n.d.). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde.
- Brainly.com. (2023). What is the pKa of pyridinium (in PPTS)?.
- ResearchGate. (n.d.). How does one calculate Pka value for Pyridinium by using pka value of pyridine?.
- Wikipedia. (n.d.). Pyridinium.
- ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. Pyridinium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 3-(Hydrazinylmethyl)pyridine hydrochloride
Welcome to the Technical Support Center for 3-(Hydrazinylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and use in your experiments. Here, we address common questions and troubleshooting scenarios related to the degradation of this compound, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary factors leading to its degradation are exposure to moisture, oxygen, light, and elevated temperatures.
We recommend storing the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The container should be tightly sealed to prevent moisture ingress, as hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere.[4][5][6][7][8] For long-term storage, keeping the material at -20°C is also a viable option. Always minimize the frequency of opening the container, and allow it to equilibrate to room temperature before opening to prevent condensation.
Q2: My solid this compound appears clumpy and discolored. Is it still usable?
A2: Physical changes such as clumping, discoloration (e.g., turning yellow or brown), or the presence of an oily residue are strong indicators of degradation. Clumping often suggests moisture absorption due to the hygroscopic nature of the hydrochloride salt.[4][7] Discoloration is typically a sign of chemical decomposition, likely due to oxidation of the hydrazine moiety.[]
While the presence of these changes does not necessarily mean the compound is entirely unusable for all applications, it is highly recommended to assess its purity before proceeding with critical experiments. Using a degraded compound can lead to inconsistent and unreliable results. We provide a protocol for purity analysis using High-Performance Liquid Chromatography (HPLC) in the "Experimental Protocols" section of this guide.
Q3: What are the primary degradation pathways for this compound?
A3: The degradation of this compound is primarily driven by the reactivity of the hydrazine functional group. The most common degradation pathways include:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen.[10][11] This process can be catalyzed by trace metal ions.[10][12] Oxidation can lead to the formation of diimide intermediates, which can further react or decompose, potentially leading to the cleavage of the C-N bond and the formation of various impurities.
-
Hydrolysis: Although the hydrochloride salt is generally stable, the presence of excessive moisture, especially at non-neutral pH, can potentially lead to the hydrolysis of the hydrazinyl group.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is always advisable to store the compound in an amber vial or in the dark.
A visual representation of the likely primary degradation pathway is provided below.
Caption: Plausible oxidative degradation pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in stock solutions. | 1. Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment. Avoid using solutions that have been stored for extended periods. 2. Use High-Purity, Degassed Solvents: Dissolved oxygen in solvents can accelerate oxidative degradation. Use HPLC-grade solvents and consider degassing them by sparging with nitrogen or argon, or by sonication. 3. Verify Purity: If you suspect degradation, verify the purity of your solid material or stock solution using the HPLC protocol provided below. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Conduct a Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study as outlined in the "Experimental Protocols" section.[1][4][6][12] 2. Compare Retention Times: Compare the chromatograms of your sample with those from the forced degradation study. A match in retention times provides strong evidence that the unexpected peaks are indeed degradation products. |
| Difficulty in dissolving the compound completely. | Moisture absorption leading to changes in physical properties. | 1. Dry the Compound: If you suspect moisture absorption, you can dry the compound under a high vacuum for several hours, provided it is thermally stable. However, be cautious as heating can also promote degradation. 2. Check Certificate of Analysis: Refer to the solubility information on the Certificate of Analysis provided by the supplier. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase A to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare your sample to be tested at the same concentration as the standard using mobile phase A.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject a blank (mobile phase A), followed by the standard and then the sample.
-
Data Interpretation: Compare the chromatogram of your sample to the standard. The appearance of significant additional peaks in your sample indicates the presence of impurities or degradation products. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and confirm the stability-indicating nature of your analytical method.[4][6]
Caption: Workflow for a forced degradation study.
References
- BLD Pharm. This compound.
- DTIC.
- PubMed. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents.
- MDPI. Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition.
- DTIC. Safety and Handling of Hydrazine.
- ACS Publications.
- CD Formulation.
- ChemicalBook. Pyridine hydrochloride | 628-13-7.
- Environmental Health & Safety.
- Guidechem.
- Risk Management and Safety. Hydrazine.
- Hydrazine.
- Laboratory Safety Standard Oper
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- CORE.
- Fisher Scientific.
- ResearchGate.
- ChemBK. PYRIDINE HCL.
- Benchchem.
- Sigma-Aldrich. This compound | 57616-01-0.
- Cole-Parmer.
- Thermo Fisher Scientific.
- Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods th
- 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489.
- Sigma-Aldrich. This compound | 57616-01-0.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. jfda-online.com [jfda-online.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijrpp.com [ijrpp.com]
Technical Support Center: Workup Procedures for Reactions Involving 3-(Hydrazinylmethyl)pyridine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for workup procedures involving 3-(hydrazinylmethyl)pyridine hydrochloride. The content is structured in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimentation.
I. Understanding the Reagent: A Bifunctional Challenge
This compound is a versatile reagent, yet its bifunctional nature—containing both a nucleophilic hydrazine and a basic pyridine ring—coupled with its formulation as a hydrochloride salt, presents unique challenges during reaction workup and product purification. A thorough understanding of its properties is paramount for successful synthesis.
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₀ClN₃ | |
| Molecular Weight | 159.62 g/mol | |
| Appearance | White to tan crystalline solid | |
| Solubility | Soluble in water and alcohols (e.g., ethanol, methanol); Insoluble in nonpolar organic solvents. | |
| pKa (Predicted) | The pKa of the analogous 3-(aminomethyl)pyridine is ~8.34, suggesting the hydrazine moiety will be protonated at neutral and acidic pH. The pyridine nitrogen pKa is expected to be around 5. | [1][2] |
| Stability | Hygroscopic; store in a cool, dry place under an inert atmosphere. |
II. Frequently Asked Questions (FAQs)
Reaction Setup & Monitoring
Q1: My reaction with this compound is sluggish. What can I do?
A1: The hydrochloride salt form means the hydrazine is likely protonated and thus less nucleophilic. To initiate the reaction, the free base is often required.
-
Addition of a Base: Add a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride salt and free the hydrazine. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The choice of base will depend on the solvent and the sensitivity of your other reagents.
-
pH Adjustment: For reactions in aqueous or alcoholic media, adjusting the pH to slightly basic (pH 8-9) can be effective.[3]
-
Acid Catalysis (for Hydrazone Formation): While the starting material is a salt, hydrazone formation from aldehydes and ketones is often catalyzed by mild acid. Once the free hydrazine is generated, a catalytic amount of a weak acid like acetic acid can accelerate the condensation.[4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common method.
-
TLC System: Use a developing system that provides good separation of your starting materials and product. A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point.
-
Visualization: The pyridine ring in the product will be UV active. Staining with potassium permanganate (KMnO₄) can also be effective for visualizing the hydrazone or reduced product, which will appear as a yellow/brown spot.
-
Co-spotting: Always co-spot your reaction mixture with the starting materials to accurately track their consumption and the appearance of the product spot.
Workup & Extraction
Q3: What is the general workup procedure for a reaction involving this reagent?
A3: The workup strategy will depend on the nature of your product (e.g., hydrazone or the product of reductive amination) and the reaction solvent. A general workflow is as follows:
Caption: General workup workflow.
Q4: My product is soluble in the aqueous layer during extraction. How can I recover it?
A4: This is a common issue due to the basic pyridine nitrogen, which can become protonated and form a water-soluble salt.
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be basic (pH 8-10) using a suitable base like sodium bicarbonate or sodium carbonate solution.[3] This will ensure the pyridine nitrogen is in its free base form, making the product more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as a 9:1 mixture of DCM and isopropanol, which can help extract more polar products.
Q5: How do I remove unreacted 3-(hydrazinylmethyl)pyridine and other pyridine-containing byproducts?
A5: An acidic wash is typically effective, provided your product is stable to acid.
-
Dilute Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5-10% aqueous citric acid).[5] The pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt that partitions into the aqueous layer. Repeat the wash until the pH of the aqueous layer remains acidic.
-
Copper Sulfate Wash: For acid-sensitive compounds, a wash with a 10% aqueous copper (II) sulfate solution is a milder alternative.[6] Pyridine forms a complex with copper ions, which is then extracted into the aqueous layer.[6]
-
Azeotropic Removal: For removing trace amounts of pyridine, co-evaporation with a solvent like toluene or heptane under reduced pressure can be effective.[7]
Purification & Troubleshooting
Q6: My hydrazone product is an oil and won't crystallize. What should I do?
A6: Oiling out is a common problem in crystallization.
-
Solvent Selection: Your product may be too soluble in the chosen solvent. Try switching to a less polar solvent or using a mixed solvent system (e.g., ethyl acetate/hexanes, ethanol/water).
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product, add a seed crystal to the cooled solution to induce crystallization.
-
Purification before Crystallization: The presence of impurities can inhibit crystallization. Consider purifying the crude product by column chromatography first.
Q7: My product streaks on the TLC plate during column chromatography. How can I improve the separation?
A7: Streaking is often due to the basicity of the pyridine moiety interacting strongly with the acidic silica gel.
-
Adding a Base to the Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may be more suitable for purifying basic compounds.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can be a good option.
Q8: I am performing a reductive amination. How do I quench the reducing agent and work up the reaction?
A8: The workup for a reductive amination will depend on the reducing agent used.
-
For Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These can typically be quenched by the slow, careful addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to destroy any excess hydride. Be cautious, as hydrogen gas may be evolved.
-
Post-Quench Workup: After quenching, proceed with a standard acid-base extraction as described in Q4 and Q5 to isolate and purify your product. A typical workflow for a reductive amination is shown below.[5]
Caption: Reductive amination workflow.
III. Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its reaction mixtures.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.
-
Hydrazine Toxicity: Hydrazine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
IV. References
-
3-(aminomethyl)pyridine CAS 3731-52-0. Home Sunshine Pharma. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. TSI Journals. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe 3+ and Its Bioimaging Application. MDPI. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
How can I get back my compound with pyridine moiety which goes in water during workup process? ResearchGate. [Link]
-
How to purify hydrazone? ResearchGate. [Link]
Sources
- 1. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]
- 2. 3-(aminomethyl)pyridine CAS 3731-52-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. researchgate.net [researchgate.net]
- 4. BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+ and Its Bioimaging Application | MDPI [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
Technical Support Center: Synthesis of 3-(Hydrazinylmethyl)pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(Hydrazinylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, management, and mitigation of impurities. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis. Each problem is followed by a diagnostic workflow and recommended solutions.
Problem 1: My final product shows low purity by HPLC, with a significant peak eluting after the main product.
This is a classic symptom of over-alkylation, a common side reaction when working with hydrazine.[1] The likely impurity is N,N'-bis(pyridin-3-ylmethyl)hydrazine.
Causality: Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. After the first substitution reaction with 3-(chloromethyl)pyridine to form your desired product, the product itself can act as a nucleophile and react with another molecule of the starting material. This is especially prevalent if localized high concentrations of the alkylating agent occur or if the stoichiometry is not carefully controlled.[2]
-
Peak Identification:
-
LC-MS Analysis: The most direct method. The expected impurity, N,N'-bis(pyridin-3-ylmethyl)hydrazine, would have an [M+H]⁺ ion corresponding to a mass of approximately 215.13 g/mol .
-
Spiking Study: If you have a reference standard for the suspected impurity, perform a spiking study. If not, you can intentionally synthesize a small amount of the di-substituted product by reacting your purified product with the starting material and use the crude mixture for the spiking study.
-
-
Reaction Optimization to Mitigate Impurity Formation:
-
Control Stoichiometry: Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents). This statistically favors the reaction of 3-(chloromethyl)pyridine with hydrazine over its reaction with the already-formed product.
-
Slow Addition: Add the 3-(chloromethyl)pyridine hydrochloride solution dropwise to the stirred solution of hydrazine hydrate at a controlled temperature (e.g., 0-5 °C). This prevents localized high concentrations of the alkylating agent.
-
-
Purification Strategy:
-
Recrystallization: As a hydrochloride salt, the product can often be purified by recrystallization. The di-substituted impurity is less polar and may remain in the mother liquor. See the protocol below for a starting point.
-
Problem 2: I observe an unknown peak in my chromatogram with a retention time shorter than my product.
A peak eluting before your highly polar product salt suggests a more polar impurity or a smaller molecule. Potential candidates include unreacted starting materials or degradation products.
-
Identify the Impurity:
-
Check Starting Materials: Run an HPLC of your starting material, 3-(chloromethyl)pyridine hydrochloride, and its common precursor, 3-(hydroxymethyl)pyridine[3]. Compare the retention times to the unknown peak.
-
Check for Unreacted Hydrazine: Hydrazine itself is difficult to detect by UV-HPLC due to its lack of a chromophore. A derivatization method, such as reacting an aliquot of the sample with 2-hydroxy-1-naphthalaldehyde, can be used to create a UV-active hydrazone for easier detection.[4]
-
-
Optimize the Reaction:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. Ensure the reaction is driven to completion to consume the starting material.
-
Temperature Control: The synthesis of the 3-(chloromethyl)pyridine starting material from 3-(hydroxymethyl)pyridine and thionyl chloride can generate impurities if not properly controlled.[5] Ensure your starting material is of high purity.
-
-
Refine the Workup:
-
Aqueous Wash: If the impurity is highly water-soluble (like excess hydrazine hydrochloride), a carefully controlled aqueous wash of the product in an organic solvent (as the free base) might be effective before final salt formation and isolation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
The primary impurities are typically related to the reactants and common side reactions of hydrazine.
| Impurity Name | Structure | Typical Origin |
| N,N'-bis(pyridin-3-ylmethyl)hydrazine | Py-CH₂-NH-NH-CH₂-Py | Over-alkylation of the product.[1] |
| 3-(Chloromethyl)pyridine | Py-CH₂-Cl | Unreacted starting material. |
| 3-(Hydroxymethyl)pyridine | Py-CH₂-OH | Impurity in the starting material or hydrolysis.[3] |
| Hydrazine | H₂N-NH₂ | Excess reagent. |
Table 1: Common Process-Related Impurities.
Q2: How can I best store the this compound product to ensure its stability?
The product should be stored under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2-8°C).[6][7] Hydrazine derivatives can be susceptible to air oxidation.[2] As a hydrochloride salt, it is also hygroscopic and should be protected from moisture.[8]
Q3: My reaction yield is consistently low. What are the key parameters to investigate?
Low yields often point to suboptimal reaction conditions or product loss during workup.
-
Solvent Choice: The use of a polar solvent can significantly impact reaction time and yield.[9][10] Ethanol or water are common choices.
-
Molar Ratios: A large excess of hydrazine hydrate is critical to maximize the formation of the mono-substituted product and minimize side reactions.[9]
-
Workup pH: During extraction of the free base (if performed), ensure the pH of the aqueous layer is sufficiently high to deprotonate the pyridine nitrogen and the hydrazinyl group, driving it into the organic phase.
-
Precipitation/Crystallization: Ensure the product is fully precipitated from the solution before filtration. This may involve cooling the mixture for an extended period or adding an anti-solvent.
Q4: Can I use a different starting material instead of 3-(chloromethyl)pyridine?
Yes, alternative synthetic routes exist for pyridine derivatives.[11][12] For instance, one could potentially use 3-pyridinecarboxaldehyde and perform a reductive amination with hydrazine. However, this would involve different reaction conditions and could introduce a new set of potential impurities, such as hydrazones from incomplete reduction.[13] The reaction of a chloro-substituted pyridine with hydrazine is a common and direct method.[9]
Part 3: Key Experimental Protocols & Visualizations
Impurity Formation Pathway
The following diagram illustrates the desired reaction alongside the most common side reaction leading to the di-substituted impurity.
Caption: Primary reaction pathway and common over-alkylation side reaction.
Troubleshooting Workflow for Unknown HPLC Peak
This decision tree provides a logical path for identifying an unknown impurity observed during HPLC analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0759905A1 - Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation - Google Patents [patents.google.com]
- 6. This compound | 57616-01-0 [sigmaaldrich.com]
- 7. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: pH Optimization for Hydrazone Formation with 3-(Hydrazinylmethyl)pyridine hydrochloride
Welcome to the technical support center for optimizing hydrazone formation, with a specific focus on reactions involving 3-(hydrazinylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazone formation, and why is pH so critical?
A1: Hydrazone formation is a two-step condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). The process involves:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.
-
Dehydration: This hemiaminal intermediate then eliminates a water molecule to form the stable C=N double bond of the hydrazone.
The pH of the reaction medium is the most critical parameter governing the reaction rate. The dehydration step is the rate-limiting step at neutral pH and is subject to acid catalysis.[1] A mildly acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O), thus accelerating the reaction. However, a delicate balance must be struck. If the pH is too low (typically below 3-4), the hydrazine nucleophile itself becomes protonated, which significantly reduces its nucleophilicity and slows down the initial addition step.[1] This results in a characteristic bell-shaped pH-rate profile where the reaction is fastest in a narrow, mildly acidic window.[2][3]
Q2: What is the optimal pH range for hydrazone formation, and how does this compound behave within this range?
A2: For most hydrazone formation reactions, the optimal pH range is between 4 and 6.[1] A pH of approximately 4.5 is often cited as a general optimum.[4][5]
-
The pyridinium ion has a pKa of approximately 5.23.[6] This means that at a pH below 5.23, the pyridine nitrogen will be predominantly protonated.
-
Methylhydrazine has a pKa of about 7.87.[7] This suggests the hydrazine moiety is less basic than typical alkylamines but will be significantly protonated at the optimal reaction pH of 4-6.
Therefore, in the optimal pH 4-6 range for hydrazone formation, a significant portion of the this compound molecules will have a protonated pyridine ring. The key is to maintain a pH that is high enough to ensure a sufficient population of the hydrazine's terminal nitrogen is unprotonated and thus nucleophilic, while still being acidic enough to catalyze the dehydration of the hemiaminal intermediate.
Q3: Can I run this reaction at a neutral pH (e.g., 7.4) for biological applications?
A3: While hydrazone formation is significantly slower at a physiological pH of 7.4, it is still possible, especially with the use of catalysts.[8] Aniline and its derivatives are well-documented nucleophilic catalysts that can increase the reaction rate by orders of magnitude at neutral pH.[5][9] These catalysts function by first forming a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the hydrazine.[9] For biological applications where maintaining neutral pH is crucial, incorporating a catalyst like 5-methoxyanthranilic acid can be highly effective.[10]
Q4: What are the main differences in reactivity between aldehydes and ketones in this reaction?
A4: Aldehydes are generally more reactive towards hydrazone formation than ketones for two main reasons:
-
Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups on a ketone.[3]
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[3]
Troubleshooting Guide
This section addresses common problems encountered during hydrazone formation with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The most common cause of low yield. Verify the pH of your reaction mixture. If it is outside the optimal 4-6 range, adjust it carefully. A few drops of a weak acid like acetic acid can be used as a catalyst and to lower the pH.[4] |
| Protonated Hydrazine | If the pH is too acidic (<4), the hydrazine will be fully protonated and non-nucleophilic. Increase the pH to the 4.5-5.5 range using a suitable buffer or a mild base. |
| Poor Reagent Quality | Ensure the purity of your carbonyl compound and the this compound. Impurities can inhibit the reaction. Consider purifying starting materials if their quality is questionable.[4] |
| Steric Hindrance | If you are using a sterically bulky aldehyde or ketone, the reaction may be inherently slow. Consider increasing the reaction temperature (e.g., to 40-60°C) and extending the reaction time.[11] |
Problem 2: Formation of a Major Side Product
| Possible Cause | Troubleshooting Steps |
| Azine Formation | A common side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde/ketone.[12][13] This is more prevalent when the stoichiometry is not well-controlled. To minimize this, use a slight excess (1.1-1.2 equivalents) of the this compound.[12] |
| Hydrolysis of Product | The hydrazone bond can hydrolyze back to the starting materials, especially in the presence of excess water and at acidic pH.[13] Once the reaction is complete, consider adjusting the pH to neutral or slightly basic before workup to improve stability. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil/Gummy Solid | The product may not have crystallized properly. Try recrystallization from a different solvent or a mixed solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexane until cloudy, then cool slowly).[14][15] |
| Decomposition on Silica Gel | Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition during column chromatography.[14] To prevent this, use a deactivated stationary phase by adding 1% triethylamine to your eluent or use basic alumina as the stationary phase.[14][16] |
| Streaking on TLC Plate | The basic nitrogen atoms of the hydrazone can interact strongly with the acidic silica gel. Add a small amount of triethylamine (~1%) to the TLC mobile phase to get well-defined spots.[15] |
Data Presentation & Protocols
Table 1: Effect of pH on Hydrazone Formation Kinetics
The following table summarizes representative kinetic data for hydrazone formation, illustrating the significant impact of pH and catalysis on the reaction rate.
| Carbonyl | Hydrazine | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Glyoxylyl-Peptide | Hydrazide-Peptide | None | 5.7 | 0.0029 | [9] |
| Glyoxylyl-Peptide | Hydrazide-Peptide | Aniline (10 mM) | 5.7 | 0.21 | [9] |
| Glyoxylyl-Peptide | Hydrazide-Peptide | None | 4.5 | 0.030 | [9] |
| Glyoxylyl-Peptide | Hydrazide-Peptide | Aniline (10 mM) | 4.5 | 0.49 | [9] |
| p-Nitrobenzaldehyde | Azo-dye Hydrazine | None | 7.4 | ~0.0027 | [10] |
| p-Nitrobenzaldehyde | Azo-dye Hydrazine | Aniline (1 mM) | 7.4 | ~0.019 | [10] |
| p-Nitrobenzaldehyde | Azo-dye Hydrazine | Anthranilic Acid (1 mM) | 7.4 | ~0.054 | [10] |
Note: Rate constants are approximate and depend on the specific reactants and conditions.
Experimental Protocol: pH Optimization for Hydrazone Formation
This protocol provides a systematic approach to identify the optimal pH for your specific reaction.
Materials:
-
Your aldehyde or ketone of interest
-
This compound
-
A suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
A set of buffers (e.g., acetate buffers for pH 4.0, 4.5, 5.0, 5.5, and 6.0)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Analytical instrument for monitoring (e.g., LC-MS, HPLC, or NMR)
Procedure:
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in separate vials. For each reaction, dissolve your aldehyde or ketone (1.0 equivalent) in the chosen solvent.
-
Add Hydrazine: To each vial, add a solution of this compound (1.1 equivalents).
-
Establish pH: Add the appropriate buffer to each vial to achieve the target pH values (4.0, 4.5, 5.0, 5.5, 6.0). If not using a buffer, a catalytic amount of a weak acid like acetic acid can be added to a single reaction to target the ~4.5-5.5 range.[1]
-
Initiate and Monitor: Stir all reactions at room temperature. At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction vial and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plate using an appropriate mobile phase (e.g., hexane/ethyl acetate with 1% triethylamine). Visualize the spots under UV light or with a suitable stain. The optimal pH will correspond to the reaction that shows the fastest consumption of starting materials and the most intense product spot in the shortest amount of time.
-
Quantitative Analysis (Optional): For more precise optimization, quench the aliquots at each time point and analyze them by LC-MS or HPLC to quantify the formation of the hydrazone product. Plot the product concentration versus time for each pH to determine the initial reaction rates.
-
Scale-Up: Once the optimal pH is identified, scale up the reaction using those conditions.
Visualizations
Reaction Mechanism and pH Influence
Caption: The two-step mechanism of hydrazone formation and the dual role of pH.
pH-Rate Profile
Caption: Illustrative bell-shaped curve showing the dependency of reaction rate on pH.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common experimental issues.
References
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(36), 7523–7526.
- PubChem. (n.d.). Methylhydrazine. National Center for Biotechnology Information.
- Miller, R. A., & Kulkarni, R. P. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Organic Letters, 13(19), 5244–5247.
- Wikipedia. (2024). Pyridine.
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603.
- Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines.
- Bode, J. W. (2006). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 45(48), 8130-8132.
- Mackay, H. L., & Conway, S. J. (2015). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 13(27), 7438–7445.
- Masterson, D. S. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
- Wikipedia. (n.d.). Hydrazone.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
- ResearchGate. (2020). How to purify hydrazone?
- Organic Syntheses. (n.d.). Acetone hydrazone.
- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
- Rashidian, M., et al. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 24(3), 333-342.
- ResearchGate. (2020). Reaction for formation of hydrazone.
- ChemRxiv. (2021). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-(Hydrazinylmethyl)pyridine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-(Hydrazinylmethyl)pyridine hydrochloride. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying chemical principles that govern reactivity, enabling you to optimize your experiments effectively.
Part 1: Foundational Concepts & FAQs
This section addresses the most common initial questions regarding the handling and reactivity of this compound, with a focus on the critical role of solvents.
Q1: What are the key reactive sites of this compound, and how does its salt form influence reactivity?
Answer: this compound possesses two primary sites of reactivity stemming from its unique structure:
-
The Hydrazine Moiety (-NHNH₂): The terminal amino group (-NH₂) is a potent nucleophile due to the "alpha effect," where the adjacent nitrogen atom's lone pair of electrons enhances its nucleophilicity.[1] This makes it highly reactive towards electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form hydrazones.[1][2]
-
The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it basic and nucleophilic, similar to a tertiary amine.[3][4] It readily reacts with Lewis acids and can be alkylated.[3][4]
Impact of the Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning one or more of the basic nitrogen atoms are protonated. This has several crucial implications:
-
Solubility: The salt form significantly increases solubility in polar protic solvents like water and alcohols, but decreases it in many nonpolar organic solvents.
-
Reactivity: Protonation deactivates the nucleophilicity of the nitrogen atoms. For the hydrazine moiety to act as an effective nucleophile, it must be deprotonated to its free base form. This is typically achieved in situ by adding a base or by using a solvent system that can accept a proton.
-
pH Control: The hydrochloride salt makes the initial solution acidic. Many reactions, such as hydrazone formation, are acid-catalyzed but are inhibited if the medium is too acidic (pH < 4), as this will fully protonate the hydrazine, rendering it non-nucleophilic.[2]
Q2: How does solvent choice fundamentally impact the reactivity of this molecule?
Answer: The choice of solvent is arguably the most critical parameter in controlling the reactivity of this compound. Solvents influence reactant solubility, stabilize or destabilize transition states, and can directly participate in the reaction mechanism. The primary distinction is between protic and aprotic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding.[5] They are excellent for dissolving the hydrochloride salt. In reactions like hydrazone formation, they can be beneficial by protonating the carbonyl oxygen, making the carbon more electrophilic.[2] However, they can also solvate the hydrazine nucleophile through hydrogen bonds, potentially dampening its reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[5] They are effective at solvating cations but leave anions and nucleophiles relatively "naked" and more reactive.[5] This can be highly advantageous for SN2-type reactions like N-alkylation. They are often used when higher reaction temperatures are required.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for the hydrochloride salt due to insolubility. They may be used for the free base form of the compound if it can be isolated or in biphasic systems.
Q3: My reaction yield is consistently low. What are the primary solvent-related factors I should investigate?
Answer: Low yields are a common problem that can often be traced back to the solvent system. Here are the key factors to troubleshoot:
-
Incomplete Dissolution: If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate. Ensure you have selected a solvent in which all starting materials are soluble. For the hydrochloride salt, polar solvents like ethanol or methanol are a good starting point.[6]
-
Incorrect pH Environment: As discussed, hydrazone formation requires a mildly acidic pH (typically 4.5-6) to proceed optimally.[2] If you are using the hydrochloride salt directly in a non-buffered solvent, the pH may be too low. Consider adding a mild base (e.g., sodium acetate, triethylamine) to adjust the pH into the optimal range.
-
Solvent-Inhibited Nucleophilicity: In a highly protic solvent, your hydrazine nucleophile might be over-solvated. If the reaction is sluggish despite good solubility and correct pH, consider switching to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[5]
-
Side Reactions Promoted by the Solvent: Solvents can influence reaction pathways. For example, in reactions with di-functional substrates, a protic solvent might favor an intramolecular cyclization, while an aprotic solvent might favor the desired intermolecular reaction.[7] Analyze your crude product by LC-MS or NMR to identify potential side products.
Part 2: Troubleshooting Specific Reactions & Experimental Guides
This section provides detailed guidance for common synthetic applications of this compound.
Scenario A: Hydrazone Synthesis with Aldehydes & Ketones
The reaction of a hydrazine with a carbonyl compound is a cornerstone of its utility. However, several issues can arise.
Issue 1: Low Yield or Slow Reaction Rate
-
Potential Cause: Sub-optimal pH or poor electrophilicity of the carbonyl compound.
-
Troubleshooting Steps:
-
Verify pH: If starting with the hydrochloride salt in ethanol, add 1.1 equivalents of a mild base like sodium acetate. This buffers the solution to a pH conducive to hydrazone formation.
-
Add an Acid Catalyst: If using the free base form, a catalytic amount of acetic acid (2-3 drops) is necessary to protonate the carbonyl and accelerate the reaction.[2]
-
Solvent Choice: For less reactive ketones, particularly those with steric hindrance, the reaction may be slow in alcohols.[8] Switching to a higher boiling point aprotic solvent like DMF can increase the reaction rate, though pH control remains important. The polarity of the solvent has been shown to have a greater effect on the conversion of less reactive molecules.[8]
-
Workflow for Troubleshooting Low Hydrazone Yield
Caption: A logical workflow for troubleshooting low yields in hydrazone formation.
Experimental Protocol: General Procedure for Hydrazone Formation
This protocol provides a robust starting point for the synthesis of a hydrazone from this compound and a generic aldehyde/ketone.
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in ethanol (approx. 0.2 M concentration).[2]
-
Reagent Addition: Add this compound (1.05 equivalents) to the stirred solution. Follow this with sodium acetate (1.1 equivalents) to liberate the free base and buffer the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-70 °C) if necessary.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure to induce crystallization.[2]
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be performed if further purification is needed.
Scenario B: N-Alkylation Reactions
Issue 1: A Mixture of Mono-, Di-, and Over-Alkylated Products is Observed
-
Potential Cause: Direct alkylation of hydrazines is often difficult to control.[7] The initial mono-alkylated product can be as, or more, nucleophilic than the starting material. Furthermore, both the pyridine nitrogen and the hydrazine nitrogens are potential sites for alkylation.
-
Troubleshooting Steps:
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents do not hydrogen bond with the nucleophile, leading to more predictable reactivity based on inherent basicity and sterics.
-
Use a Strong Base: Employ a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at low temperatures (e.g., 0 °C) to cleanly deprotonate the desired nitrogen first.
-
Inverse Addition: Add the hydrazine solution slowly to a solution of the alkylating agent and base. This keeps the concentration of the nucleophile low, minimizing over-alkylation.
-
Protecting Groups: For maximum selectivity, consider a multi-step approach involving the protection of one nitrogen of the hydrazine moiety (e.g., as a Boc-hydrazide), followed by alkylation and deprotection.[7]
-
Solvent Selection Logic Diagram
Caption: A decision guide for selecting an appropriate solvent based on the desired reaction.
Part 3: Data Summaries & Advanced Insights
Table 1: Solvent Property Quick Reference
| Solvent | Type | Boiling Point (°C) | Polarity Index | Key Considerations |
| Ethanol | Polar Protic | 78 | 5.2 | Good for dissolving the salt; facilitates proton transfer; can reduce nucleophilicity.[5] |
| Methanol | Polar Protic | 65 | 6.6 | Similar to ethanol but more polar; can be more reactive in transesterification side reactions.[6] |
| Water | Polar Protic | 100 | 9.0 | Excellent solubility for the salt, but can lead to hydrolysis of sensitive functional groups. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 6.2 | Good for SN2 reactions; lower boiling point makes for easier removal.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Excellent solvating power; high boiling point allows for higher reaction temperatures.[1][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 7.2 | Very high boiling point and strong solvating power; can be difficult to remove.[1][5][9] |
| Toluene | Nonpolar | 111 | 2.4 | Poor solubility for the salt; useful for azeotropic removal of water in cyclization steps. |
Advanced Topic: Is the Hydrochloride Salt a Feature or a Bug?
While the hydrochloride form requires an extra step (liberation of the free base) for nucleophilic reactions, it can be advantageous. In acid-catalyzed reactions like hydrazone formation, the salt itself provides the necessary acidic environment without the need to add an external catalyst. The key is to control the equilibrium:
[Py-CH₂-NH-NH₃]⁺Cl⁻ ⇌ Py-CH₂-NH-NH₂ + HCl
By adding a weak base (like sodium acetate), you can neutralize the generated HCl and shift the equilibrium to the right, maintaining a sufficient concentration of the nucleophilic free base while keeping the solution in the optimal mildly acidic pH range for catalysis. This self-buffering system can be a powerful tool for reaction optimization.
References
- Technical Support Center: Troubleshooting Hydrazone Formation with Formylhydrazine. (2025). Benchchem.
- Common side reactions with hydrazine hydrate and how to minimize them. (2025). Benchchem.
- Solvent effects on 4-Hydrazinyl-3-nitrobenzonitrile reactivity. (2025). Benchchem.
- Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. (2025). Benchchem.
- Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? (2020).
- Pyridine. Wikipedia.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
- Technical Support Center: Pyridine Synthesis and Solvent Effects. (2025). Benchchem.
- Pyridines. GCW Gandhi Nagar Jammu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
Technical Support Center: Strategies for the Removal of Excess 3-(Hydrazinylmethyl)pyridine Hydrochloride
Welcome to the technical support center for purification and work-up procedures. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing the highly polar reagent, 3-(Hydrazinylmethyl)pyridine hydrochloride, from their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: Understanding the Challenge
This compound is a bifunctional reagent, containing both a pyridine ring and a hydrazine moiety. Its hydrochloride salt form renders it highly polar and water-soluble.[1][2][3] While this property can be exploited for its removal, it also presents a significant purification challenge, especially when the desired product exhibits similar polarity or is sensitive to the purification conditions. This guide provides a systematic approach to navigating these challenges.
Key Reagent Properties at a Glance
| Property | Description | Implication for Removal |
| Structure | Contains a basic pyridine nitrogen and a more basic hydrazine group. | Offers multiple sites for chemical modification (protonation, complexation, derivatization). |
| Form | Hydrochloride Salt.[1] | High polarity and excellent solubility in aqueous media. |
| Functionality | Basic (Pyridine & Hydrazine). | Can be readily protonated to form water-soluble salts. |
| Appearance | Pale-yellow to Yellow-brown Solid.[1] | Visual confirmation of dissolution during work-up. |
Decision-Making Workflow for Purification
The selection of an appropriate purification strategy is critically dependent on the properties of your desired product. The following workflow provides a logical path to determine the most effective method for your specific situation.
Caption: Decision workflow for selecting a purification method.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: What is the simplest and most direct method to try first for removing this compound?
The most straightforward approach is a liquid-liquid extraction, provided your desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The hydrochloride salt form of the reagent is designed to be highly soluble in water.[3] A simple wash with deionized water or brine can remove a significant portion of the excess reagent.
Q2: My product is organic-soluble and acid-stable. How can I enhance the removal efficiency?
For acid-stable products, an acidic wash is the most effective method.[4] By washing your organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), you ensure that both the pyridine and hydrazine functionalities are fully protonated. This dramatically increases the reagent's partition coefficient into the aqueous phase, leading to its efficient removal.[5][6]
Q3: My desired product is sensitive to acid. What are my best alternatives to an acidic wash?
If your product is acid-sensitive, you have several excellent options:
-
Copper (II) Sulfate Wash: This is a classic and highly effective method for removing pyridine-containing compounds without using acid.[6][7] Pyridine and its derivatives form a deep blue or violet-colored coordination complex with copper ions, which is highly water-soluble.[5][6] You can repeatedly wash your organic layer with a 10-15% aqueous CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[6][7]
-
Chemical Quenching: The hydrazine moiety can be chemically quenched. Adding a ketone, such as acetone, will react with the hydrazine to form a hydrazone.[8] This new compound may have different solubility properties, often making it easier to remove with subsequent neutral aqueous washes.[8]
-
Solid-Phase Scavenging: This technique uses polymer-bound reagents (scavenger resins) to covalently bind and remove the excess reagent. For this specific molecule, an isocyanate or aldehyde-functionalized resin would be effective at scavenging the hydrazine group.[9] The resin is simply stirred with the reaction mixture and then removed by filtration.
Q4: I've performed several aqueous washes, but I suspect the removal is incomplete. What could be wrong?
Incomplete removal after aqueous extraction can be due to several factors:
-
Insufficient Volume or Number of Washes: For highly polar impurities, multiple washes are often necessary. Ensure you are using a sufficient volume of the aqueous phase and repeat the extraction 3-5 times.
-
pH of the Aqueous Phase: If you are performing a neutral wash, the free base of the reagent may have some organic solubility. An acidic wash is generally more robust.[10]
-
Emulsion Formation: The presence of polar compounds can lead to the formation of an emulsion between the organic and aqueous layers, trapping the impurity. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
Q5: My product is also highly polar or water-soluble. How can I separate it from the reagent?
This is the most challenging scenario. When both the product and the impurity have similar solubility profiles, extraction methods are ineffective. The primary methods to consider are:
-
Recrystallization: If your product is a solid, finding a suitable solvent system for recrystallization is often the best path forward.[11][12][13] The goal is to find a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at room or cold temperatures, while the impurity remains soluble.[14]
-
Chromatography: Column chromatography (either normal or reverse-phase) can be used to separate the compounds based on their differential adsorption to the stationary phase. Given the polar nature of the impurity, reverse-phase (C18) chromatography may be more effective.
Detailed Purification Protocols
Protocol 1: Aqueous/Acidic Liquid-Liquid Extraction
-
Principle: Exploits the high water solubility of the protonated reagent. The basic nitrogens are protonated by acid, forming a salt that partitions exclusively into the aqueous layer.[4]
-
Best For: Organic-soluble, acid-stable products.
Methodology:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous HCl (e.g., 1 M).[4] Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[4]
-
Repeat: Repeat the acid wash (steps 3-4) two more times to ensure complete removal.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Final Wash: Wash the organic layer with brine to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Copper (II) Sulfate Extraction
-
Principle: Pyridine forms a water-soluble coordination complex with CuSO₄, which is then extracted into the aqueous phase. This avoids acidic conditions.[5][6]
-
Best For: Organic-soluble, acid-sensitive products.
Methodology:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
CuSO₄ Wash: Add an aqueous solution of 10-15% copper (II) sulfate. Shake and observe the aqueous layer. A deep blue or violet color indicates complex formation.[5][6]
-
Separation: Drain the aqueous layer.
-
Repeat: Continue washing with fresh CuSO₄ solution until the aqueous layer remains its original light blue color, signifying complete removal of the pyridine-containing reagent.[7]
-
Final Wash: Wash the organic layer with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: Chemical Quench followed by Extraction
-
Principle: The reactive hydrazine group is derivatized with acetone to form a hydrazone, which can be more easily removed by a standard aqueous wash.[8]
-
Best For: Cases where the hydrazine moiety is particularly problematic or when an alternative to direct extraction is needed.
Methodology:
-
Quenching: To the crude reaction mixture, add an excess of acetone (5-10 equivalents relative to the hydrazine reagent).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acetone hydrazone.[8]
-
Extraction: Proceed with a standard extraction using an organic solvent and either neutral water or, if the product is acid-stable, a dilute HCl wash to remove the hydrazone and any remaining pyridine functionality.[8]
-
Drying & Concentration: Dry and concentrate the organic layer as described previously.
Protocol 4: Solid-Phase Scavenging
-
Principle: The excess reagent is covalently bound to a functionalized polymer resin and is subsequently removed by simple filtration.[9]
-
Best For: High-purity applications or when liquid-liquid extraction is difficult.
Methodology:
-
Resin Selection: Choose a scavenger resin with a functional group that reacts with amines or hydrazines (e.g., ScavengePore™ Benzyl isocyanate or an aldehyde-functionalized resin).[9][15]
-
Incubation: Add the resin (typically 3-5 equivalents) to the crude reaction mixture dissolved in a suitable solvent.
-
Stirring: Stir the suspension for 4-16 hours at room temperature to allow for complete binding.
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 5: Recrystallization
-
Principle: Purification is based on the differential solubility of the product and impurities in a specific solvent system at varying temperatures.[12][13]
-
Best For: Solid products, especially those that are water-soluble or have similar polarity to the reagent.
Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent pair where the desired compound has high solubility when hot and low solubility when cold, while the hydrazine impurity remains in solution.[14] Common choices for polar compounds include alcohols (isopropanol, ethanol) or solvent pairs like ethanol/ether.[11]
-
Dissolution: Dissolve the crude material in the minimum amount of boiling solvent to form a saturated solution.[13]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.[13]
-
Collection: Collect the purified crystals by vacuum filtration.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
References
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Google Patents. (2008). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (2008). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- MH Chem. (2022, August 8). How to remove pyridine from your reaction crude? [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (1982). US4366130A - Process for removing residual hydrazine from caustic solutions.
- Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros.
- Wired Chemist. (n.d.). Recrystallization.
- Google Patents. (2008). CN101827791A - Method for removing hydrazine compounds.
- Google Patents. (1998). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- Google Patents. (2008). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
- Reddit. (2024). Removing Pyridine. r/chemistry.
- FINEAMIN. (n.d.). Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger.
- NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts.
- University of California, Irvine. (n.d.). Remove Sticky Reagents.
- ChemBK. (n.d.). Pyridine Hydrochloride.
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. suprasciences.com [suprasciences.com]
- 10. reddit.com [reddit.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization [wiredchemist.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Scavenger resins [rapp-polymere.com]
Technical Support Center: Stability of 3-(Hydrazinylmethyl)pyridine hydrochloride
Welcome to the technical support center for 3-(Hydrazinylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous solutions. We will explore its stability profile, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: My aqueous solution of this compound has developed a yellow or brown tint. What does this signify?
A: A color change is a common visual indicator of chemical degradation.[1] For hydrazine derivatives, this often points to oxidation. The hydrazine moiety is susceptible to oxidation by dissolved oxygen in the aqueous solvent, a process that can be accelerated by factors like light, elevated pH, and the presence of trace metal ions.[2][3][4] This leads to the formation of various byproducts, including diazene intermediates, which can be colored. We strongly recommend verifying the purity and concentration of the solution via an analytical technique like HPLC before proceeding with any experiment.
Q2: What are the primary chemical pathways and environmental factors that lead to the degradation of this compound?
A: The degradation of this compound in aqueous solutions is primarily driven by two pathways: oxidation and hydrolysis.
-
Oxidation: The hydrazine group (-NH-NH₂) is readily oxidized, especially in the presence of dissolved oxygen. This reaction can be catalyzed by metal ions (particularly Cu²⁺) and is generally faster in neutral to alkaline solutions.[2][3][4][5][6] The ultimate products of complete oxidation are typically nitrogen gas (N₂) and water.[2]
-
Hydrolysis: While the hydrazine group itself is not a hydrazone, it can react with aldehydes or ketones present as impurities or in complex media to form hydrazones, which are susceptible to pH-dependent hydrolysis. The hydrolysis of such C=N bonds is typically catalyzed by acid.[7][8][9]
-
Environmental Factors: Key factors that accelerate degradation include exposure to atmospheric oxygen, elevated temperatures, UV/Vis light (photodegradation), and pH extremes.[1][10]
Q3: What is the best practice for preparing and storing aqueous stock solutions to maximize stability?
A: To ensure the longevity and purity of your solutions, adhere to the following guidelines:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge your aqueous buffer or water with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen, a primary culprit in degradation.[2]
-
Prepare Fresh: The most reliable approach is to prepare solutions fresh for each experiment. Avoid long-term storage in solution whenever possible.[1]
-
Control Storage Conditions: If short-term storage is necessary, store the solution at low temperatures (2-8°C or frozen at -20°C). Protect it from light by using amber vials or wrapping the container in aluminum foil.
-
Use an Inert Atmosphere: For maximum protection, overlay the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[1]
Q4: Is this compound more stable in acidic or basic aqueous solutions?
A: The stability is highly pH-dependent. Generally, the hydrazine moiety is more stable in acidic conditions. Under low pH, the hydrazine group becomes protonated (-NH-NH₃⁺), which decreases its electron density and makes it less susceptible to oxidation.[2] Conversely, alkaline conditions deprotonate the hydrazine, making it a stronger reducing agent and thus more prone to rapid oxidation.[3][4] However, extreme acidic or basic conditions can also promote hydrolysis of the pyridine ring itself or other labile groups.[10] Stability is often greatest in a mildly acidic buffer (e.g., pH 4-6).
Q5: What are the likely degradation products I might encounter?
A: Based on the known chemistry of hydrazine and pyridine derivatives, you can anticipate several classes of degradation products:
-
Oxidation Products: Oxidation of the hydrazine can lead to a diazene intermediate, which may undergo further reactions or decomposition. Complete oxidation results in the evolution of nitrogen gas and the formation of 3-(aminomethyl)pyridine or 3-pyridinemethanol.[2][11]
-
Hydrolytic Products: If hydrolysis of the C-N bond connecting the methyl and hydrazinyl groups were to occur, it could yield 3-pyridinemethanol and hydrazine.
-
Photodegradation Products: Exposure to light can cause complex reactions, potentially involving the pyridine ring, leading to hydroxylated species or ring-opened products.[10][12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I am observing inconsistent or non-reproducible results in my biological or chemical assay.
-
Underlying Cause: This is a classic symptom of compound instability. Degradation of your this compound stock solution leads to a lower effective concentration of the active molecule and introduces new, potentially reactive or interfering chemical species into your experiment.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Immediately switch to preparing a fresh solution from solid material for each experiment. Use high-purity, deoxygenated solvents.
-
Verify Concentration & Purity: Before use, analyze your freshly prepared solution with a calibrated analytical method like RP-HPLC with UV detection. This will confirm the actual concentration and detect any significant degradation that occurred even during preparation.
-
Implement Controls: Run a "time-zero" control in your assay and compare it to samples incubated over the course of your experiment to monitor for degradation within the assay medium itself.
-
Evaluate Assay Buffer: Consider if components in your assay buffer (e.g., metal cofactors, high pH) could be accelerating degradation.
-
Problem 2: My HPLC analysis of a freshly prepared solution shows multiple peaks, but the solid starting material was pure.
-
Underlying Cause: This indicates that the compound is degrading rapidly upon dissolution in your chosen solvent or mobile phase. The appearance of new peaks corresponds to the formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use a mass spectrometer coupled with your LC system (LC-MS) to obtain mass-to-charge (m/z) ratios for the new peaks. This is the most critical step in tentatively identifying the degradation products.
-
Perform a Rapid Forced Degradation Study: Intentionally stress the compound under simple conditions (e.g., add a drop of H₂O₂, adjust pH to 10) and re-inject after a few minutes. Observing which peaks grow can help assign them to specific degradation pathways (e.g., oxidation vs. base hydrolysis).
-
Modify Analytical Conditions: Ensure your analytical method is not causing degradation. Try a lower temperature for the autosampler and column, and evaluate if the mobile phase pH is appropriate.
-
Problem 3: I performed a stability study, but the mass balance is poor (e.g., the sum of the parent compound and all degradant peak areas is less than 95%).
-
Underlying Cause: Poor mass balance suggests that one or more degradation products are not being detected by your analytical method.
-
Potential Reasons & Solutions:
-
Formation of Volatile Products: The primary degradation pathway for hydrazines is often oxidation to nitrogen (N₂) gas, which is volatile and will not be detected by HPLC.[2]
-
Formation of Non-UV Active Products: Some degradants may lack a chromophore and will be invisible to a UV detector.
-
Irreversible Adsorption: Degradants may be highly polar or reactive and could be permanently sticking to the HPLC column or sample vials.
-
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing poor mass balance.
Caption: Troubleshooting flowchart for poor mass balance results.
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Solution
This protocol is essential for identifying potential degradation pathways, understanding the compound's liabilities, and developing a stability-indicating HPLC method.
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water or a 50:50 acetonitrile:water mixture. Use this single stock for all stress conditions to ensure consistency.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.2 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: 6% H₂O₂. Incubate at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Water. Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours, alongside a control vial wrapped in foil.
-
-
Sample Quenching and Dilution: After the incubation period, cool all samples to room temperature. If necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples (including controls) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential degradants.
-
Detection: UV/Vis Diode Array Detector (DAD) to assess peak purity and identify optimal detection wavelengths.
-
Analysis: Compare the chromatograms of the stressed samples to the control. Note the retention times of new peaks and the percentage degradation of the parent compound.
-
Data Summary
The following table summarizes the expected outcomes from a forced degradation study based on the known chemistry of hydrazine and pyridine moieties.
| Stress Condition | Reagent/Condition | Expected Degradation | Likely Primary Pathway |
| Acidic Hydrolysis | 0.2 M HCl, 60°C | Low to Moderate | Hydrolysis, Ring protonation may stabilize hydrazine group |
| Basic Hydrolysis | 0.2 M NaOH, RT | High | Oxidation (catalyzed by high pH) |
| Oxidation | 6% H₂O₂, RT | Very High | Oxidation |
| Thermal | Water, 60°C | Moderate | Oxidation (accelerated by temperature) |
| Photolysis | UV/Vis Light | Moderate to High | Photodegradation (multiple pathways) |
Potential Degradation Pathways Visualization
The diagram below illustrates the two primary degradation pathways for this compound in an aqueous environment.
Caption: Potential degradation pathways of the parent compound.
References
- Decompostion of Hydrazine in Aqueous Solutions. (n.d.). ResearchGate.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH.
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (n.d.). PubMed.
- Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC.
- Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC.
- Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. (n.d.). MDPI.
- Hydrazine Oxidation in Aqueous Solutions I. N4H4 Decomposition. (n.d.). Preprints.org.
- POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. (n.d.). ATSDR.
- A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (n.d.). ACS Publications.
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). Ivan Huc Group.
- the chemical and biochemical degradation of hydrazine. (n.d.). SciSpace.
- Proposed mechanism of acid hydrolysis of hydrazones studied. (n.d.). ResearchGate.
- Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate.
- Environmental chemistry and management of hydrazine. (n.d.). PubMed.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). ASM Journals.
- Degradation of Pyridines in the Environment. (n.d.). ResearchGate.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Polish Pharmaceutical Society.
- Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. (n.d.). DTIC.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (n.d.). Pharmacia.
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (n.d.). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Derivatization with 3-(Hydrazinylmethyl)pyridine hydrochloride
Welcome to the technical support center for 3-(Hydrazinylmethyl)pyridine hydrochloride derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during their experiments. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the use of this compound for the derivatization of carbonyls and carboxylic acids.
Q1: My derivatization reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low derivatization yield is a frequent issue that can typically be traced back to one of several factors:
-
Suboptimal pH: The formation of a hydrazone from a hydrazine and a carbonyl compound is a pH-dependent reaction. The key steps are the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an acid-catalyzed dehydration.
-
If the pH is too low (highly acidic): The hydrazine nitrogen will be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl.
-
If the pH is too high (basic): There will be insufficient acid to effectively catalyze the dehydration of the intermediate carbinolamine.
-
Recommendation: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4 to 6. We recommend using a buffer to maintain a stable pH throughout the reaction.
-
-
Reagent Quality and Stability: this compound, like many hydrazine derivatives, can be susceptible to oxidation over time.
-
Recommendation: Ensure the purity of your reagent. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere[1]. For best results, prepare fresh solutions of the derivatizing reagent before each use.
-
-
Stoichiometry: An incorrect molar ratio of the derivatizing reagent to your analyte can result in an incomplete reaction.
-
Recommendation: A slight excess of this compound (e.g., 1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.
-
-
For Carboxylic Acid Derivatization: Remember that carboxylic acids require "activation" to react with the hydrazine. This is typically achieved using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The presence of water can hydrolyze the activated intermediate, leading to low yields. Ensure anhydrous conditions if you are derivatizing a carboxylic acid.
Q2: My chromatogram (LC or GC) shows multiple product peaks. What is the likely cause?
A2: The presence of multiple product peaks is a classic sign of a few potential issues:
-
E and Z Isomers: The most common reason for peak splitting or multiple closely eluting peaks is the formation of E and Z stereoisomers of the resulting hydrazone. The C=N double bond of the hydrazone can exist in two different geometric configurations, which often have slightly different polarities and thus different retention times in chromatographic systems. This is an inherent property of many hydrazone formation reactions.
-
Byproduct Formation: If the peaks are more distinct and not just split, you may be observing byproducts. Please refer to the Troubleshooting Guide and Common Byproducts sections below for a more detailed explanation.
-
Analyte Instability: It's also possible that your analyte or the derivative itself is degrading under the analytical conditions (e.g., high temperature in a GC inlet).
Q3: Can I use this compound to derivatize carboxylic acids?
A3: Yes, but not directly. Carboxylic acids are not sufficiently electrophilic to react with the hydrazine. You must first activate the carboxylic acid. A common method is to use a carbodiimide coupling agent, such as EDC, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydrazine to form a stable hydrazide derivative.
II. Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common experimental problems.
Problem 1: Unexpected Peaks in LC-MS Analysis
You observe peaks in your LC-MS chromatogram that do not correspond to your starting materials or the expected hydrazone product.
Caption: A logical workflow for troubleshooting unexpected peaks in LC-MS.
-
Determine Molecular Weights: Use the mass spectrometer to determine the accurate molecular weight of each unknown peak.
-
Compare to Potential Byproducts: Consult Table 1 in the Common Byproducts section below. Check if the observed molecular weights match any of the predicted byproducts.
-
Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak and perform collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Analyze Fragmentation: Compare the observed fragmentation pattern to the expected patterns for the potential byproducts. For example, the pyridine ring often results in characteristic fragment ions.
-
Adjust Reaction Conditions: Once you have a hypothesis for the byproduct, adjust your reaction conditions to minimize its formation.
-
For Azine Formation: Use a larger excess of the hydrazine reagent to ensure the carbonyl compound is fully consumed before it can react with the hydrazone product.
-
For Oxidation: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
III. A Guide to Common Byproducts of this compound Derivatization
Understanding the potential side reactions is crucial for accurate data interpretation. Below are the most plausible byproducts based on the known chemistry of hydrazines and pyridines.
Azine Formation
This is one of the most common byproducts in hydrazone synthesis. The initially formed hydrazone can react with a second molecule of the carbonyl compound, especially if the carbonyl is in excess or the reaction is slow.
Caption: Oxidation of the pyridine nitrogen to form an N-oxide.
Dimerization and Cyclization
While less common under standard derivatization conditions, these pathways are still possible.
-
Dimerization: Pyridine rings can sometimes undergo dimerization, though this often requires a catalyst.[2]
-
Cyclization: Hydrazines can participate in intramolecular or intermolecular cyclization reactions, especially with multifunctional analytes or in the presence of certain metal catalysts.[3][4] For example, a reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole ring.
Summary of Potential Byproducts
| Byproduct Type | Molecular Weight Change from Product | Key Analytical Signatures (LC-MS) | How to Minimize |
| Azine | + MW of Carbonyl - 18.01 | A peak with a significantly higher m/z value. | Use a slight excess of the hydrazine reagent. |
| Pyridine N-Oxide | + 16.00 | A peak with an m/z value 16 units higher than the product. | Degas solvents; use an inert atmosphere. |
| Hydrazine Oxidation | Variable (often -2.02 for diazene) | Peaks with lower m/z values; may be unstable. | Degas solvents; use an inert atmosphere. |
| Dimer of Reagent | (2 x 123.16) - 2.02 = 244.30 | A peak at m/z 245.31 [M+H]+. | Use fresh reagent; avoid prolonged heating. |
Table 1: Summary of potential byproducts, their expected mass changes, and mitigation strategies.
IV. Experimental Protocols for Byproduct Analysis
Protocol 1: General LC-MS Method for Screening Reaction Mixtures
This protocol provides a starting point for analyzing your derivatization reaction to identify the main product and potential byproducts.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of your reaction mixture.
-
Dilute it 1:100 with your mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly to mix.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Perform a full scan experiment to identify all ions. If unknown peaks are detected, perform a separate injection with targeted MS/MS on the parent ions of interest.
-
V. Conclusion
Successful derivatization with this compound is achievable with careful attention to reaction conditions and an awareness of potential side reactions. By understanding the underlying chemistry of hydrazone formation and the potential for byproduct generation, you can effectively troubleshoot your experiments, leading to more reliable and reproducible results. This guide provides a framework for identifying and mitigating common issues, ensuring the integrity of your scientific data.
References
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (URL: [Link])
- Synthesis of pyridine derivatives (17), (18), and (20–22). (URL: [Link])
- Proposed mechanism for Pd‐catalyzed pyridine dimeriz
- A dimer formed by the molecules 1 via the CH···π interactions. (URL: [Link])
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (URL: [Link])
- Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (URL: [Link])
- Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. (URL: [Link])
- Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. (URL: [Link])
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])
- 3-(hydrazinylmethyl)pyridine dihydrochloride (C6H9N3). (URL: [Link])
- Polymer Chemistry. (URL: [Link])
- Pyridine synthesis. (URL: [Link])
- (PDF) Pyridine hydrochloride in organic synthesis. (URL: [Link])
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (URL: [Link])
- 3-Hydrazinylpyridine dihydrochloride. (URL: [Link])
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (URL: )
- Mass spectral fragmentation modes of pyrimidine deriv
- Supercritical water oxidation of 3-methylpyridine with propylene glycol. (URL: [Link])
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (URL: [Link])
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (URL: [Link])
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: [Link])
- Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. (URL: [Link])
- A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (URL: [Link])
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (URL: [Link])
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (URL: [Link])
- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Deriv
- Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? I'm trying to figure out the mechanism for it but am lost... (URL: [Link])
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (URL: [Link])
- Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones deriv
- Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. (URL: [Link])
- (PDF) Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (URL: [Link])
- US5869678A - Oxidation of pyridine and deriv
- A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
Sources
- 1. 57616-01-0|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of Impurities in 3-(Hydrazinylmethyl)pyridine Hydrochloride Reactions
Welcome to the technical support center for the analysis of 3-(Hydrazinylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this important pharmaceutical intermediate using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during the NMR analysis of your reaction mixtures.
Unexpected Signals in the ¹H NMR Spectrum
Question: I'm seeing a cluster of unexpected peaks in the aromatic region (δ 7.0-8.5 ppm) of my ¹H NMR spectrum, in addition to the expected signals for 3-(Hydrazinylmethyl)pyridine. What could be the source of these impurities?
Answer: The presence of additional aromatic signals often points to side reactions or impurities in the starting materials. The most common synthetic route to 3-(Hydrazinylmethyl)pyridine involves the reaction of 3-(chloromethyl)pyridine with hydrazine. Several scenarios can lead to impurities:
-
Unreacted Starting Material: Incomplete reaction will result in residual 3-(chloromethyl)pyridine.
-
Dimerization/Polymerization: Self-reaction of 3-(chloromethyl)pyridine or reaction with the product can lead to dimeric or polymeric impurities.
-
Oxidation: The pyridine ring is susceptible to oxidation, which can introduce new aromatic species.
-
Hydrazine-Related Impurities: Commercial hydrazine can contain impurities like aniline.
Troubleshooting Workflow:
Technical Support Center: Scaling Up Reactions with 3-(Hydrazinylmethyl)pyridine hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(Hydrazinylmethyl)pyridine hydrochloride. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to facilitate the successful scale-up of your chemical reactions involving this versatile reagent. As a hydrochloride salt, this compound offers improved stability and handling compared to its freebase form, yet its reactivity, characteristic of both a hydrazine and a pyridine, presents unique challenges in larger-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound and its parent compound class are associated with several hazards that require stringent control measures during scale-up. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1][2] When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3] Always consult the Safety Data Sheet (SDS) before use.[1][4][5][6][7] Key safety considerations for scale-up include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][6] For larger quantities where dust or aerosol generation is possible, respiratory protection should be used.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1][5][7]
-
Exothermic Reactions: Hydrazine derivatives can undergo highly exothermic reactions.[8] Implement robust temperature control and have an emergency cooling plan in place.
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.[1][4]
Q2: How does the hydrochloride salt form of 3-(Hydrazinylmethyl)pyridine affect its reactivity in comparison to the free base?
A2: The hydrochloride salt form enhances the compound's stability and makes it less prone to air oxidation compared to the free base. However, the protonated form is less nucleophilic. For reactions requiring the nucleophilic character of the hydrazine moiety, such as in the formation of hydrazones or pyrazoles, a base is typically required to liberate the free hydrazine.[9][10] The choice of base is critical to avoid side reactions with other functional groups.
Q3: What are the most common applications of this compound in drug development?
A3: Due to the presence of both a pyridine ring and a reactive hydrazine group, this compound is a valuable building block in medicinal chemistry. It is frequently used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles, which are common scaffolds in biologically active molecules.[9][11][12]
Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions from the bench to pilot or production scale often uncovers challenges not apparent in small-scale experiments. This guide addresses common issues encountered when working with this compound.
Issue 1: Low or Inconsistent Reaction Yield
Low yields during scale-up can be attributed to a variety of factors, from reaction conditions to work-up procedures.[13][14][15]
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as TLC, HPLC, or GC to ensure it has gone to completion.[8][16] Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to byproduct formation.[8][14] A careful temperature optimization study is recommended. |
| Side Reactions | Control Temperature: Overheating can promote the formation of byproducts.[8] Ensure efficient heat dissipation, which is more challenging at a larger scale. Order of Addition: The sequence of reagent addition can significantly influence selectivity.[8][13] Consider adding the more reactive species slowly to a solution of the other reactants. |
| Product Degradation | Work-up Conditions: The product may be sensitive to acidic or basic conditions during work-up.[8][15] Minimize the time the product is exposed to harsh pH conditions. Aqueous Solubility: Pyridine derivatives can have some water solubility, leading to loss of product in the aqueous layer during extraction.[15] Check the aqueous layer for your product before discarding. |
Issue 2: Formation of Impurities and Byproducts
The bifunctional nature of this compound can lead to the formation of undesired products.
| Potential Cause | Troubleshooting Steps & Explanation |
| Dimerization/Polymerization | Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions. Slow Addition: Adding the pyridine hydrazine derivative slowly to the reaction mixture can maintain a low instantaneous concentration, minimizing self-reaction. |
| Over-alkylation/acylation | Stoichiometry Control: Carefully control the stoichiometry of your electrophile. In some cases, using a slight excess of the pyridine hydrazine may be beneficial. Temperature Control: Lowering the reaction temperature can often increase the selectivity for mono-substitution. |
| Oxidation of Hydrazine | Inert Atmosphere: The hydrazine moiety can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. |
Issue 3: Purification Challenges
Purifying pyridine-containing compounds can be challenging due to their basicity and potential for interaction with silica gel.[17][18]
| Potential Cause | Troubleshooting Steps & Explanation |
| Peak Tailing in Chromatography | Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to block the acidic silanol groups on the silica gel, which can cause peak tailing.[18] Alternative Stationary Phases: Consider using alumina or a polymer-based stationary phase for purification.[18] |
| Product Insolubility/Oiling Out | Solvent Selection: The choice of solvent for crystallization or precipitation is crucial.[8] Perform small-scale solubility tests with various solvents and anti-solvents. Trituration: If the product is an oil or a gummy solid, try triturating it with a non-polar solvent to induce solidification.[8] |
| Residual Catalyst/Reagents | Aqueous Washes: Utilize aqueous washes with dilute acid or base to remove unreacted starting materials or catalysts. Be mindful of your product's stability under these conditions. Specialized Purification: Techniques like ion-exchange chromatography can be effective for separating basic pyridine derivatives from neutral or acidic impurities.[19] |
Experimental Protocols
General Protocol for Hydrazone Formation
This protocol outlines a general procedure for the reaction of this compound with an aldehyde or ketone to form a hydrazone, a common first step in the synthesis of many heterocyclic systems.
-
Reagent Preparation: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Base Addition: Add a base (e.g., triethylamine, sodium acetate; 1.1 eq) to the solution to neutralize the hydrochloride and liberate the free hydrazine. Stir for 15-30 minutes at room temperature.
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 eq) in the reaction solvent and add it dropwise to the hydrazine solution via the addition funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.
-
Work-up and Isolation:
Workflow for Troubleshooting Low Yield in Pyridine Synthesis
Caption: A logical workflow for troubleshooting low yields in reactions.
Systematic Approach to Purification
Caption: A decision tree for purifying pyridine-containing products.
References
- BenchChem. (2025).
- Google Patents. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Alfa Aesar. (2020). Safety Data Sheet: 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride.
- BenchChem. (n.d.). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
- BenchChem. (n.d.).
- Thermo Fisher Scientific. (2010).
- ECHEMI. (n.d.). Pyridine,3-hydrazinyl-,hydrochloride(1:2)
- PubMed. (n.d.).
- Google Patents. (n.d.).
- Fisher Scientific. (2023). Safety Data Sheet: 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, 85%, Technical.
- BenchChem. (n.d.).
- Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)
- University of Saskatchewan. (2021).
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- ThalesNano. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Defying thermodynamics to synthetize hydrazine.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- MDPI. (n.d.).
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- National Institutes of Health. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides.
- jOeCHEM. (2020). EAS Reactions with Pyridine.
- Reddit. (2013). Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? I'm trying to figure out the mechanism for it but am lost....
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (2021).
- Google Patents. (n.d.).
- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
- Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.nl [fishersci.nl]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Discerning Choice: A Comparative Guide to Hydrazine Linker Reactivity in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and targeting of novel therapeutics and diagnostics. Among the arsenal of chemical tools, hydrazine linkers, which form hydrazone bonds with carbonyl groups, have long been a mainstay. Their utility is particularly pronounced in the development of Antibody-Drug Conjugates (ADCs), where the linker's properties dictate the release of a cytotoxic payload.[1][2][3][4][][6]
However, not all hydrazine linkers are created equal. Their reactivity and the stability of the resultant hydrazone bond are exquisitely sensitive to their molecular architecture and the surrounding chemical environment. This guide provides an in-depth, objective comparison of the performance of various hydrazine linkers, supported by experimental data, to empower you with the knowledge to select the optimal linker for your bioconjugation strategy.
The Chemistry of Hydrazone Formation: A Tale of Reactivity and Equilibrium
The formation of a hydrazone bond is a condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone).[6][7] This reaction is a reversible equilibrium process, and its rate and the stability of the resulting C=N bond are influenced by several key factors, most notably pH.[8][9][10][11][12]
The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the hydrazone.[10] Acid catalysis accelerates the dehydration step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group.[10] Consequently, hydrazone formation is generally faster at acidic pH, typically optimal around pH 4.5-5.5.[9][10]
dot
Caption: General mechanism of acid-catalyzed hydrazone formation.
Comparative Reactivity of Hydrazine Linkers: A Data-Driven Analysis
The structural features of both the hydrazine and the carbonyl partner significantly dictate the kinetics of hydrazone formation and the stability of the resulting conjugate. Here, we compare the reactivity of different classes of hydrazine linkers.
Aliphatic vs. Aromatic Hydrazines and Carbonyls
The electronic properties of the reactants play a crucial role. Aromatic aldehydes are generally more reactive electrophiles than their aliphatic counterparts due to resonance effects.[13] Conversely, the nucleophilicity of the hydrazine is a key determinant of reaction speed.
| Hydrazine Type | Carbonyl Type | Relative Reaction Rate | Resulting Hydrazone Stability | Key Considerations |
| Alkylhydrazine | Aliphatic Aldehyde | Moderate | Low | Prone to hydrolysis, even at neutral pH.[11][14] |
| Alkylhydrazine | Aromatic Aldehyde | Fast | Moderate | Faster formation, improved stability over aliphatic hydrazones. |
| Arylhydrazine | Aliphatic Aldehyde | Slow | Moderate-High | Electron-withdrawing groups on the aryl ring decrease nucleophilicity. |
| Arylhydrazine | Aromatic Aldehyde | Variable | High | Aromatic groups in π-conjugation with the hydrazone bond increase stability through resonance.[15] |
| Acylhydrazide | Aldehyde/Ketone | Slow | High (pH dependent) | More stable at neutral pH than alkylhydrazones, but more labile at acidic pH.[16] |
Expert Insight: The choice between an aliphatic and an aromatic system is a trade-off between reaction kinetics and product stability. For applications requiring rapid conjugation, an aromatic aldehyde with an alkylhydrazine might be advantageous. However, for bioconjugates demanding high stability in circulation, an arylhydrazine, particularly one that forms a conjugated system with the carbonyl, is often the superior choice. The unique pH-dependent stability of acylhydrazones makes them particularly well-suited for drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes.[16]
The Influence of Substituents
Electron-donating groups on the hydrazine increase its nucleophilicity, accelerating the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.[9] On the carbonyl partner, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[11]
Enhancing Reactivity: The Role of Catalysis
A significant advancement in hydrazone ligation has been the use of nucleophilic catalysts, most notably aniline and its derivatives.[13][17][18] Aniline catalysis can dramatically accelerate hydrazone formation, especially at neutral pH where the uncatalyzed reaction is often sluggish.[19][20] This allows for efficient bioconjugation at lower reactant concentrations, which is crucial when working with precious biomolecules.[13]
The mechanism of aniline catalysis involves the formation of a highly reactive protonated Schiff base intermediate between aniline and the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the hydrazine than the original carbonyl.[17]
// Reactants
Carbonyl [label=
// Intermediates SchiffBase [label=<
R1 C=N-Ph+ H2O R2
]; Tetrahedral [label=<
NH-Ph R1- C -NH-NH-R3 R2
];
// Product Hydrazone [label=<
R1 C=N-NH-R3 R2
]; Aniline_regen [label=
2>];
// Arrows Carbonyl -> SchiffBase [label="+ Aniline, -H2O"]; Aniline -> Carbonyl [style=invis]; SchiffBase -> Tetrahedral [label="+ Hydrazine"]; Hydrazine -> SchiffBase [style=invis]; Tetrahedral -> Hydrazone [label="- Aniline"]; Hydrazone -> Aniline_regen [style=invis];
{rank=same; Carbonyl; Aniline;} {rank=same; Hydrazone; Aniline_regen;} }
Caption: Experimental workflow for assessing the hydrolytic stability of hydrazone linkages.
Conclusion: Making an Informed Decision
The selection of a hydrazine linker for bioconjugation is a nuanced decision that requires a thorough understanding of the interplay between reactivity, stability, and the specific demands of the application. While the pH-sensitive nature of the hydrazone bond offers a powerful tool for controlled release in targeted drug delivery, its inherent instability compared to other linkages like oximes must be carefully considered. By leveraging the principles of substituent effects and catalysis, researchers can fine-tune the reactivity and stability of hydrazone linkers to meet their precise needs. This guide, by providing a comparative analysis grounded in experimental evidence, aims to equip scientists and drug developers with the foundational knowledge to make discerning choices in the design of next-generation bioconjugates.
References
- Gilroy, J. B., et al. (2010). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Dirksen, A., et al. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(47), 15632-15633. [Link]
- T, S. & S, S. (2020). ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. International Journal of Applied Pharmaceutics, 12(5), 44-51. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 130(47), 15632–15633. [Link]
- Goel, S., et al. (2022). Application of Hydrazones in Biomedical Research. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-6. [Link]
- T, S. & S, S. (2020). Advances of hydrazone linker in polymeric drug delivery. International Journal of Applied Pharmaceutics, 12(5), 44-51. [Link]
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]
- Abrams, M. J., et al. (1995). A comparison of cleavable and noncleavable hydrazinopyridine linkers for the 99mTc labeling of Fab' monoclonal antibody fragments.
- ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
- Al-Awa, A. A., & Griebenow, K. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Future Medicinal Chemistry, 6(17), 1947–1964. [Link]
- Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
- Crisalli, P., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 130-133. [Link]
- van der Wal, S., et al. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. ChemistryOpen, 7(11), 868-874. [Link]
- Kölmel, D. K., & Kool, E. T. (2017).
- da Silva, J. G., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega, 8(5), 4945-4956. [Link]
- Torchilin, V. P., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates.
- K, S., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- K, S., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- ResearchGate. (2022). Cleavable and non-cleavable linkers. [Link]
- K, S., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ACS Figshare. [Link]
- Wikipedia. (n.d.). Hydrazone.
- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
- K, S., et al. (2010). (PDF) Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Wang, Y., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6934-6938. [Link]
- Kölmel, D. K., et al. (2015). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
- Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB.
- Shepard, R. K., et al. (2015). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 794-801. [Link]
Sources
- 1. ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY | Semantic Scholar [semanticscholar.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Advances of hydrazone linker in polymeric drug delivery | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cleavable ADC Linkers: A Focus on 3-(Hydrazinylmethyl)pyridine hydrochloride and Hydrazone Chemistry
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linchpin of this tripartite system is the chemical linker, a component whose properties are critical to the success and safety of the ADC.[1][2] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity, yet be readily cleaved to liberate the cytotoxic agent upon reaching the target tumor site.[1][][4]
Cleavable linkers are designed to exploit the unique physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells.[5] These differences provide specific triggers for payload release. The three predominant cleavage strategies employed in modern ADC design are:
-
pH-Sensitivity: Exploiting the acidic environment of endosomes and lysosomes.
-
Enzymatic Cleavage: Utilizing proteases that are highly active within tumor cells.
-
Reductive Cleavage: Leveraging the high concentration of reducing agents in the cytoplasm.
This guide provides an in-depth, objective comparison of these major cleavable linker classes, with a specific focus on the chemistry and performance of hydrazone linkers, exemplified by constructs derived from 3-(hydrazinylmethyl)pyridine hydrochloride. We will delve into the mechanisms, supporting experimental data, and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for rational linker selection.
The General Mechanism of Action for Cleavable Linker ADCs
The therapeutic action of an ADC with a cleavable linker is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Caption: General mechanism of action for an ADC with a cleavable linker.
Section 1: Hydrazone Linkers (pH-Sensitive) - A Deep Dive
Hydrazone linkers were among the first cleavable technologies used in ADCs and are designed to be labile under acidic conditions.[] This strategy leverages the pH gradient between the bloodstream (pH ~7.4) and the increasingly acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[5][7][][9]
Mechanism of Formation and Cleavage
The hydrazone bond is formed through a condensation reaction between a hydrazine derivative, such as this compound, and a carbonyl group (aldehyde or ketone) on the drug payload.[7][9][10] The resulting carbon-nitrogen double bond is susceptible to hydrolysis, a reaction that is catalyzed by acid.[9] This allows the ADC to remain relatively stable at neutral pH but release its payload efficiently once trafficked into the acidic intracellular compartments of a cancer cell.[9][]
Caption: Reductive cleavage of a disulfide linker by glutathione (GSH).
-
Performance vs. Hydrazone Linkers:
-
Stability: Disulfide linkers generally exhibit enhanced stability in circulation compared to hydrazone linkers, reducing the risk of premature drug release. [12]However, stability can be modulated. Introducing steric hindrance (e.g., methyl groups) near the disulfide bond can increase plasma stability but may also slow the rate of intracellular cleavage, potentially reducing efficacy. [13][14]This highlights the critical need to balance stability and efficient release. [14] * Release Compartment: Disulfide cleavage occurs in the cytoplasm, whereas hydrazone cleavage occurs in lysosomes/endosomes. This can be an important consideration depending on the payload's mechanism of action.
-
Peptide Linkers (Enzymatically Cleavable)
Peptide linkers are designed to be substrates for specific proteases, particularly cathepsins, which are highly concentrated and active in the lysosomal compartment of many tumor cells. [][16][]
-
Mechanism of Cleavage: The most widely used peptide linkers are based on dipeptides like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala). [5][16]Following ADC internalization and trafficking to the lysosome, cathepsin B cleaves the peptide sequence, often triggering a subsequent self-immolation of a spacer unit (like p-aminobenzyl carbamate, PABC) to release the unmodified payload. [][18]
Caption: Enzymatic cleavage of a Val-Cit-PABC peptide linker.
-
Performance vs. Hydrazone Linkers:
-
Stability & Specificity: Peptide linkers offer excellent plasma stability because the cleaving enzymes are primarily located intracellularly and are largely inactive at physiological pH. [5][19]This provides a highly specific release mechanism and is a key reason why this technology is used in many successful ADCs, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®). [20]They are generally considered to have superior stability and specificity compared to both hydrazone and disulfide linkers. [21] * Potential Liabilities: The popular Val-Cit motif can increase the hydrophobicity of the ADC, which may lead to aggregation, particularly at high drug-to-antibody ratios (DAR). [5]Furthermore, efficacy is dependent on sufficient expression of the target proteases within the tumor cells.
-
Section 3: Quantitative Performance Comparison
The choice of linker technology has a profound impact on the therapeutic index of an ADC. The table below summarizes the key characteristics and performance trade-offs of the major cleavable linker classes.
| Feature | Hydrazone Linkers | Disulfide Linkers | Peptide Linkers |
| Cleavage Trigger | Acidic pH (4.5-6.5) [5][] | High Glutathione (GSH) concentration [][23] | Lysosomal Proteases (e.g., Cathepsin B) [][] |
| Release Compartment | Endosome / Lysosome | Cytoplasm / Lysosome [12] | Lysosome |
| Plasma Stability | Variable to Low; prone to premature hydrolysis [24][25] | Good to High; tunable with steric hindrance [13][14] | Excellent; enzymes are primarily intracellular [5][19] |
| Specificity | Moderate; relies on ADC internalization | Good; relies on GSH gradient and internalization | Excellent; relies on specific enzyme-substrate recognition |
| Key Advantages | Well-established chemistry; simple trigger [5] | Good plasma stability; release in cytosol [12] | High plasma stability and specificity [][21] |
| Key Disadvantages | Potential for off-target toxicity due to instability [1][25] | Efficacy depends on cell GSH levels; over-stabilization can hinder release [13][14] | Can increase hydrophobicity/aggregation; requires enzyme expression [5] |
| Representative ADCs | Mylotarg®, Besponsa® [25] | (Used in early research; often combined with other linkers) | Adcetris®, Polivy®, Padcev® [20] |
Section 4: Essential Experimental Protocols for Linker Evaluation
Objective comparison of different linker technologies requires robust and standardized experimental protocols. Below are methodologies for key assays used in ADC development to assess linker performance.
Protocol 1: Synthesis of a Hydrazone-Linked ADC (General Method)
This protocol describes a general method for conjugating a payload containing a carbonyl group to an antibody modified with a hydrazine-functionalized linker. [7][9] Principle: A stable hydrazone bond is formed via a condensation reaction between the hydrazine moiety on the antibody linker and a ketone or aldehyde on the payload, typically under mildly acidic conditions to catalyze the reaction. [7][9] Materials:
-
Antibody functionalized with a hydrazine linker (e.g., from this compound)
-
Payload with a ketone or aldehyde functional group
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Characterization instruments (e.g., UV-Vis Spectrophotometer, LC-MS)
Procedure:
-
Preparation: Dissolve the hydrazine-modified antibody in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Payload Addition: Prepare a stock solution of the carbonyl-containing payload in an organic co-solvent (e.g., DMSO). Add a molar excess (e.g., 5-10 fold per lysine residue) of the payload solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Conjugation Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for 4-16 hours with gentle mixing.
-
Monitoring: Monitor the reaction progress using a suitable analytical method, such as Hydrophobic Interaction Chromatography (HIC) or LC-MS, to determine the drug-to-antibody ratio (DAR).
-
Purification: Once the desired DAR is achieved, purify the ADC from unreacted payload and excess reagents using SEC. The ADC is exchanged into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified ADC to confirm its concentration (UV-Vis), average DAR (HIC or LC-MS), and aggregation level (SEC).
Protocol 2: In Vitro Plasma Stability Assay
This assay is critical for evaluating the stability of the linker and the potential for premature drug release in a physiologically relevant matrix. [26][27] Principle: The ADC is incubated in plasma at 37°C over a time course. At various time points, aliquots are taken to measure the amount of intact ADC remaining, typically by quantifying the average DAR. A decrease in DAR over time indicates linker cleavage or drug deconjugation. [26]
Caption: General workflow for an in vitro ADC plasma stability assay.
Procedure:
-
Preparation: Thaw human plasma (or plasma from other relevant species) and centrifuge to remove cryoprecipitates. Prepare a stock solution of the ADC in a suitable formulation buffer. [28]2. Incubation: Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. [26][28]3. Sampling: Incubate the mixture at 37°C. At predefined time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any further reaction. [26][28]4. ADC Isolation: To analyze the ADC, it must first be isolated from the complex plasma matrix. This is commonly achieved using immunoaffinity capture with anti-IgG coated magnetic beads. [26][28]5. Analysis by LC-MS:
-
Elute the captured ADC from the beads.
-
Reduce the interchain disulfide bonds of the antibody to separate heavy and light chains.
-
Analyze the sample using a reverse-phase LC-MS system to separate and identify the different drug-loaded antibody chains.
-
Calculate the average DAR at each time point by integrating the peak areas of the conjugated and unconjugated chains.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC remaining against time to determine the stability profile and half-life of the ADC in plasma. [28]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to kill a target cancer cell line that expresses the relevant antigen. [29][30][31] Principle: The MTT assay is a colorimetric assay that measures cell viability. [32]Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. [32]The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to serial dilutions of the ADC, a dose-response curve can be generated to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%). [33] Procedure:
-
Cell Seeding: Seed the antigen-positive target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight at 37°C with 5% CO₂. [29]2. ADC Treatment: Prepare serial dilutions of the test ADC and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-120 hours. [29]5. MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form. [29]6. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [29][32]7. Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader. [29]8. Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Conclusion and Future Perspectives
The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. [1][5]Hydrazone linkers, including those derived from this compound, represent a foundational, pH-sensitive technology. While effective in leveraging the acidic environment of lysosomes for payload release, their utility has been hampered by concerns over plasma stability and the potential for off-target toxicity. [4][24] In response, the field has evolved toward linkers with greater stability, such as disulfide and, most notably, enzyme-cleavable peptide linkers. Disulfide linkers offer a clear improvement in plasma stability, while peptide linkers provide an even higher degree of stability and specificity, contributing to their widespread adoption in clinically successful ADCs. [][21] There is no single "best" linker for all applications. The optimal choice depends on a multitude of factors, including the nature of the payload, the target antigen's biology (e.g., internalization rate), and the specific characteristics of the tumor type. Future innovations will likely focus on developing novel linker technologies with even greater stability, more diverse cleavage triggers, and the ability to overcome challenges like ADC aggregation and drug resistance. A thorough and objective experimental evaluation, using protocols such as those outlined in this guide, is paramount to selecting the most appropriate linker and maximizing the therapeutic potential of the next generation of antibody-drug conjugates.
References
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- ADC Review. (2019, July 13). A Review of Cleavable Linkers.
- Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
- Kim, E. G., Kim, K. M., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry.
- Piras, M., et al. (2020). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications.
- Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers.
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
- ADC Review. (2016, August 26). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release.
- Nolting, B. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals (Basel).
- Anami, Y., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications.
- Choy, C. J. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Washington State University.
- Xu, Z., et al. (2019). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology.
- Bargh, J. D., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews.
- ACS Publications. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Wei, W., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub.
- Xu, Z., et al. (2019). Assessing ADC Plasma Stability by LC-MS Methods. PubMed.
- AxisPharm. (2022, October 28). What are ADC Linkers?.
- IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release.
- Browne, C., et al. (2021). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Molecules.
- Dal Corso, A., et al. (2019). Innovative Linker Strategies for Tumor-Targeted Drug Conjugates. ResearchGate.
- Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service.
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- ACS Publications. (2017, August 3). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
- Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences.
- PubMed. (2020). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates.
- AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
- PubMed. (2019). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Jiang, X., et al. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals (Basel).
- St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J.
Sources
- 1. adcreview.com [adcreview.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 19. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 20. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
- 23. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 25. What are ADC Linkers? | AxisPharm [axispharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: 3-(Hydrazinylmethyl)pyridine hydrochloride (Girard's Reagent P) vs. Semicarbazide Hydrochloride in Modern Synthesis
For researchers and drug development professionals, the derivatization of carbonyl compounds is a foundational technique. The choice of reagent, however, is pivotal, dictating not only the outcome of a reaction but the entire subsequent workflow, from purification to analysis. This guide provides an in-depth comparison of two common hydrazine-based reagents: the classic Semicarbazide hydrochloride and the specialized 3-(hydrazinylmethyl)pyridine hydrochloride, more commonly known in the field as Girard's Reagent P.
While both reagents react with aldehydes and ketones to form hydrazone-type derivatives, their applications diverge significantly. Semicarbazide hydrochloride is a workhorse for creating stable, often crystalline semicarbazones, invaluable for identification and as precursors for heterocyclic synthesis. In contrast, Girard's Reagent P is a specialized tool designed for the separation of carbonyls from complex mixtures and for enhancing analytical sensitivity in mass spectrometry, a capability derived from its unique cationic structure. This guide will dissect these differences, providing the experimental context and data needed to make an informed choice for your specific application.
Section 1: Reagent Profiles and Physicochemical Properties
Understanding the structural and physical differences between these two reagents is the first step in appreciating their distinct functionalities. Semicarbazide hydrochloride is a simple, small molecule. Girard's Reagent P incorporates a pyridinium cation, a feature that fundamentally alters the properties of its derivatives.[1][2][3]
| Property | This compound (Girard's Reagent P) | Semicarbazide Hydrochloride |
| Synonym | 1-(2-Hydrazinyl-2-oxoethyl)pyridinium chloride, Girard-P reagent | Aminourea hydrochloride, Carbamylhydrazine hydrochloride |
| CAS Number | 1126-58-5[1] | 563-41-7[3] |
| Molecular Formula | C₇H₁₀ClN₃O[2] | CH₆ClN₃O[4] |
| Molecular Weight | 187.63 g/mol [2] | 111.53 g/mol [3] |
| Structure | O=C(C[N+]1=CC=CC=C1)NN.[Cl-][1] | NC(=O)NN.Cl[3] |
| Appearance | Crystalline Solid | White to off-white crystalline powder[3] |
| Key Feature | Contains a permanent cationic pyridinium group, rendering its derivatives water-soluble.[1] | Forms neutral, often crystalline semicarbazones that are typically soluble in organic solvents.[5] |
| Solubility | Soluble in water and PBS.[1] | Soluble in water.[3] |
Section 2: The Underlying Mechanism of Derivatization
Both reagents undergo a condensation reaction with aldehydes or ketones, a classic example of imine formation. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the stable C=N double bond of the hydrazone or semicarbazone.
The key distinction lies in the final product. The derivative from Semicarbazide hydrochloride is a neutral semicarbazone. The derivative from Girard's Reagent P is a hydrazone that retains a permanent positive charge on the pyridinium ring, making it a cationic salt.
Caption: Reaction mechanism for carbonyl derivatization.
Section 3: Core Applications & Comparative Performance
The structural divergence of the final derivatives dictates the primary applications of each reagent.
Semicarbazide Hydrochloride: The Workhorse for Identification and Heterocyclic Synthesis
For decades, semicarbazide hydrochloride has been a staple in organic chemistry for the identification of unknown aldehydes and ketones.[3] The resulting semicarbazones are typically stable, solid compounds with sharp melting points, which serve as a reliable physical constant for characterization.[5]
Beyond identification, semicarbazones are valuable synthetic intermediates. They serve as crucial building blocks for various heterocyclic compounds, such as 1,3,4-oxadiazoles, which are scaffolds found in many bioactive molecules.[6] This makes semicarbazide hydrochloride a versatile reagent in medicinal chemistry and drug development for creating novel molecular entities.[3][7]
Girard's Reagent P: The Specialist for Separation and Analytical Sensitization
Girard's Reagent P was specifically designed to overcome a common synthetic challenge: separating carbonyl compounds (like hormones or steroids) from complex, non-polar mixtures. The "Girard Reaction" leverages the water-soluble nature of the cationic hydrazone derivative.
Caption: Workflow for isolating ketones using Girard's Reagent P.
In modern analytical chemistry, this same feature—the introduction of a permanent positive charge—is exploited to enhance the sensitivity of mass spectrometry (MS) analyses.[8] Many molecules have poor ionization efficiency, leading to weak signals. By derivatizing a carbonyl-containing analyte with Girard's Reagent P, the resulting pre-charged hydrazone can be readily detected by electrospray ionization (ESI) or MALDI-MS in the positive-ion mode, significantly lowering the limit of detection.[9][10][11]
Performance Comparison
| Parameter | Girard's Reagent P | Semicarbazide Hydrochloride |
| Primary Use Case | Isolation of carbonyls; Sensitivity enhancement for MS analysis.[9][10] | Identification of carbonyls; Synthesis of heterocyclic intermediates.[5][7] |
| Derivative Properties | Cationic, water-soluble hydrazone.[1] | Neutral, often crystalline semicarbazone.[5] |
| Typical Analytical Method | LC-MS, MALDI-MS.[8][9] | Melting point, NMR, HPLC-UV.[9][12] |
| Key Advantage | Introduces a permanent positive charge for efficient ionization and allows for aqueous-based separation.[9][10] | Cost-effective, well-established, forms stable derivatives suitable for purification and further reaction.[9] |
| Limitation | More expensive; regeneration of the carbonyl is required after separation. | Not suitable for enhancing MS signals; derivatives may be difficult to ionize. |
Section 4: Field-Proven Experimental Protocols
The causality behind each step is explained to ensure protocols are self-validating and adaptable.
Protocol 1: Synthesis of Vanillin Semicarbazone
This protocol demonstrates the classic formation of a crystalline derivative for identification. The addition of sodium acetate is critical; it acts as a base to neutralize the hydrochloride salt, liberating the free semicarbazide nucleophile needed to initiate the reaction.
Methodology:
-
Reagent Preparation: In a 50 mL flask, dissolve 1.0 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate in 10 mL of distilled water. The acetate buffer establishes a mildly acidic pH optimal for the reaction.
-
Carbonyl Addition: In a separate beaker, dissolve 1.0 mmol of vanillin (or another aldehyde/ketone) in a minimal amount of ethanol (approx. 5-10 mL) to ensure it is fully solubilized.
-
Reaction: Add the vanillin solution to the semicarbazide solution with stirring. The use of an alcohol-water co-solvent system ensures all reactants remain in solution.
-
Precipitation & Isolation: Stir the mixture. A precipitate of the semicarbazone should form, often within minutes.[13] If precipitation is slow, the flask can be cooled in an ice bath to aid crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials and salts, followed by a small amount of cold ethanol.
-
Drying: Dry the purified semicarbazone crystals in a vacuum oven or desiccator. The yield and melting point can then be determined.
Protocol 2: Derivatization of Ketosteroids for Enhanced LC-MS/MS Analysis
This protocol, adapted from methodologies for sensitive biomarker detection, showcases the use of Girard's Reagent P to improve analytical performance.[10][11] The goal here is not isolation but quantitative conversion to a readily ionizable derivative.
Methodology:
-
Sample Preparation: Prepare a stock solution of the ketosteroid sample (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Derivatization Cocktail: Prepare a fresh solution of Girard's Reagent P (approx. 10 mg/mL) in a reaction solvent of 50:50 (v/v) methanol:water containing 0.5% acetic acid. The acid is crucial to catalyze the condensation reaction.
-
Reaction: In a microcentrifuge tube, mix 50 µL of the ketosteroid solution with 100 µL of the Girard's Reagent P derivatization cocktail. Vortex briefly.
-
Incubation: Heat the mixture at 60°C for 1 hour to drive the reaction to completion. Reaction time and temperature should be optimized for the specific analyte.
-
Analysis: After cooling to room temperature, the sample can be directly diluted with the initial mobile phase (e.g., water/acetonitrile with 0.1% formic acid) and injected into the LC-MS/MS system. No extraction is needed. The analysis is performed in positive-ion ESI mode, monitoring for the specific mass transition of the derivatized analyte.
Conclusion: Making the Right Choice
The selection between this compound (Girard's Reagent P) and semicarbazide hydrochloride is not a matter of which is "better," but which is the correct tool for the task.
-
Choose Semicarbazide Hydrochloride when:
-
Your goal is to form a stable, crystalline derivative for the identification and purification of an aldehyde or ketone.
-
You are using the derivative as a synthetic intermediate, for example, in the construction of heterocyclic rings.
-
Cost and simplicity are major considerations for a well-established transformation.
-
-
Choose this compound (Girard's Reagent P) when:
-
You need to separate a target aldehyde or ketone from a complex, non-polar matrix, particularly in natural product isolation.
-
Your analyte contains a carbonyl group and suffers from poor ionization in mass spectrometry, and you need to significantly enhance the signal and lower the limit of detection.
-
You are performing quantitative analysis of carbonyl-containing biomarkers via LC-MS.
-
By understanding the fundamental chemical principles that differentiate these reagents, researchers can leverage their unique properties to overcome specific challenges in synthesis, purification, and analysis, ultimately accelerating the pace of discovery and development.
References
- Title: Semicarbazide Hydrochloride (CAS 563-41-7): Properties, Applications, and Safety for Chemical Synthesis Source: DSW Chemical URL:[Link]
- Title: Green synthesis of semicarbazones: A comparison of two green solvents Source: KnightScholar, SUNY Geneseo URL:[Link]
- Title: Semicarbazide Hydrochloride: Significance and symbolism Source: Tortoise Shell Life URL:[Link]
- Title: On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging Source: ACS Public
- Title: Synthesis, Mechanism of Action And Characterization of Semicarbazide Source: IJNRD URL:[Link]
- Title: Semicarbazide Source: Wikipedia URL:[Link]
- Title: Semicarbazide hydrochloride Source: PubChem, National Center for Biotechnology Inform
- Title: Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA Source: NIH National Center for Biotechnology Inform
- Title: Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA Source: PubMed URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Girard's reagent P | 1126-58-5 | FG23663 | Biosynth [biosynth.com]
- 3. Semicarbazide Hydrochloride Online | Semicarbazide Hydrochloride Manufacturer and Suppliers [scimplify.com]
- 4. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Semicarbazide - Wikipedia [en.wikipedia.org]
- 6. Semicarbazide Hydrochloride: Significance and symbolism [wisdomlib.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 13. ijnrd.org [ijnrd.org]
A Head-to-Head Comparison of Hydrazone Linkers in Antibody-Drug Conjugates: A Technical Guide
This guide provides an in-depth, objective comparison of hydrazone linkers within the broader context of Antibody-Drug Conjugate (ADC) development. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the underlying chemistry, performance characteristics, and critical experimental evaluations that dictate the success of an ADC. We will dissect the nuances of hydrazone linker stability, compare its performance against other prevalent linker technologies, and provide actionable, field-proven experimental protocols.
The Central Role of the Linker in ADC Design
An Antibody-Drug Conjugate is a tripartite therapeutic, composed of a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects them.[1] While the antibody provides targeting and the payload delivers the cytotoxic effect, the linker is the critical component that governs the overall therapeutic index of the ADC.[2] Its primary challenge is to resolve the "stability-release dilemma": it must be robust enough to remain intact in systemic circulation (pH ~7.4) to prevent premature payload release and off-target toxicity, yet be labile enough to efficiently release the payload within the target cancer cell.[][4] The evolution of linker technology has been a key driver in the clinical success of modern ADCs.[1]
Among the classes of cleavable linkers, acid-labile linkers, particularly those featuring a hydrazone bond, were one of the first technologies to be clinically validated.[1] They are designed to exploit the pH differential between the bloodstream and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6]
The Chemistry and Mechanism of Hydrazone Linkers
The functionality of a hydrazone linker is rooted in its pH-dependent chemistry. Understanding this is fundamental to appreciating its advantages and limitations.
Formation of the Hydrazone Bond
A hydrazone bond is formed through a condensation reaction between a carbonyl group (an aldehyde or a ketone) on one component and a hydrazine derivative on the other.[5] This reaction is a reversible equilibrium process influenced by pH.[5] In ADC synthesis, this typically involves reacting a drug payload modified with a hydrazine group with an antibody that has been functionalized with a carbonyl-containing moiety.
Caption: Formation of a hydrazone bond in ADC synthesis.
Mechanism of pH-Dependent Cleavage
The defining characteristic of hydrazone linkers is their acid-catalyzed hydrolysis.[7] At the neutral pH of the bloodstream (~7.4), the hydrazone bond is relatively stable.[] However, once the ADC is internalized by a target cell and trafficked to the acidic environment of the endosomes and lysosomes (pH 4.5-5.5), the cleavage process is initiated.[][10]
The mechanism involves:
-
Protonation: The imine nitrogen of the hydrazone bond is protonated in the acidic milieu.
-
Nucleophilic Attack: This protonation makes the imine carbon more electrophilic, facilitating a nucleophilic attack by a water molecule.
-
Intermediate Formation: A transient, unstable carbinolamine intermediate is formed.
-
Bond Cleavage: This intermediate rapidly decomposes, cleaving the carbon-nitrogen bond and releasing the payload from the antibody.[7]
Caption: Mechanism of payload release from a hydrazone-linked ADC.
Structural Factors Influencing Stability
Not all hydrazone linkers are created equal. Their stability at both physiological and lysosomal pH can be finely tuned by modifying the chemical structure of the precursors.[7] This is a critical aspect of modern ADC design, aimed at overcoming the limitations of early-generation linkers.
-
Aromatic vs. Aliphatic Components: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than their aliphatic counterparts.[7] This increased stability is due to resonance stabilization from the conjugation of the C=N double bond with the aromatic ring.[11]
-
Electronic Effects: The rate of hydrolysis can be modulated by substituents on the aromatic rings. Electron-donating groups on the ketone component can increase stability, while electron-withdrawing groups can decrease it, making the bond more labile.[7][]
-
Steric Hindrance: Incorporating bulky chemical groups near the hydrazone bond can sterically shield it from the nucleophilic attack of water, thereby increasing its stability in circulation.[7][12]
Head-to-Head Performance Comparison
The choice of linker technology is a pivotal decision in ADC design. Hydrazone linkers, while historically significant, face stiff competition from other cleavable and non-cleavable systems.
Hydrazone Linkers vs. Other Linker Technologies
A direct comparison highlights the distinct profiles of each linker class. The optimal choice is highly dependent on the target, the payload, and the desired mechanism of action.
| Feature | Hydrazone Linkers (pH-Sensitive) | Peptide Linkers (Enzyme-Cleavable) | Disulfide Linkers (Redox-Sensitive) | Non-Cleavable Linkers |
| Release Mechanism | Acid-catalyzed hydrolysis in endosomes/lysosomes (pH 4.5-5.5).[13] | Cleavage by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in tumor cells.[4] | Reduction by high intracellular glutathione concentrations.[14] | Proteolytic degradation of the entire antibody backbone in the lysosome.[1] |
| Plasma Stability | Generally lower; prone to slow hydrolysis at pH 7.4, a known issue with first-generation linkers.[4][15] | Generally high stability in circulation. The valine-citrulline (Val-Cit) linker is a benchmark for stability.[10][12] | Stability can be tuned by introducing steric hindrance near the disulfide bond.[12] | Highest plasma stability, as there is no specific chemical trigger for cleavage in circulation.[16] |
| Released Payload | Unmodified, native drug.[1] | Unmodified, native drug (often with a self-immolative spacer).[17] | Unmodified, native drug.[17] | Payload attached to the linker and a single amino acid residue.[16] |
| Bystander Effect | Strong. The released native drug can diffuse out of the target cell to kill adjacent antigen-negative tumor cells.[1][18] | Strong. Similar to hydrazones, the released payload can exert a bystander effect.[16] | Strong. The released payload is also membrane-permeable. | Low to Negligible. The released payload-linker-amino acid complex is often charged and less membrane-permeable.[16] |
| Key Advantage | Simple chemistry; exploits a universal biological trigger (low pH). | High plasma stability and tumor-specific release mechanism.[4] | Exploits the differential redox potential between extracellular and intracellular environments. | Excellent stability and safety profile; reduced off-target toxicity.[19] |
| Key Disadvantage | Potential for premature drug release in circulation, leading to off-target toxicity.[][20] | Efficacy depends on sufficient protease expression in target cells. | Potential for premature cleavage by reducing agents in the blood. | Lack of bystander effect can limit efficacy in heterogeneous tumors.[16] |
| Clinical Example | Gemtuzumab ozogamicin (Mylotarg®).[] | Brentuximab vedotin (Adcetris®).[10] | N/A in approved ADCs (though many in development). | Trastuzumab emtansine (Kadcyla®).[20] |
The Evolution from First-Generation Instability
The first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin), utilized a hydrazone linker.[21] However, it was temporarily withdrawn from the market due to safety concerns, which were partly attributed to the linker's insufficient stability, leading to premature release of the highly potent calicheamicin payload.[15][22] This experience spurred significant research into creating more stable linkers. While subsequent ADCs with hydrazone linkers, such as inotuzumab ozogamicin, have shown better stability profiles, the field has largely trended towards protease-cleavable and non-cleavable systems for next-generation ADCs.[1][23]
Essential Experimental Evaluation of Hydrazone-Linked ADCs
Rigorous, standardized testing is paramount to characterize an ADC and predict its clinical performance. For hydrazone-linked ADCs, the key is to quantify the balance between stability in circulation and efficient release at the target site.
Caption: A typical experimental workflow for evaluating and comparing ADCs.[16][18]
Protocol: In Vitro Plasma Stability Assay
Causality: This is arguably the most critical assay for a hydrazone-linked ADC. Its purpose is to quantify the rate of premature payload release at physiological pH (7.4) and temperature (37°C), directly assessing the risk of off-target toxicity.[7][12]
Methodology:
-
Preparation:
-
Thaw frozen plasma from relevant species (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any cryoprecipitates.[7]
-
Prepare a working solution of the test ADC in phosphate-buffered saline (PBS), pH 7.4.
-
-
Incubation:
-
Spike the test ADC into the plasma to a final concentration suitable for the chosen analytical method.
-
Incubate the mixture in a water bath or incubator at 37°C.
-
As a control, incubate the ADC in PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer, pH 5.5) to represent the lysosomal environment.[11]
-
-
Time Points:
-
Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 2, 6, 24, 48, 72, and 168 hours).
-
Immediately process or freeze samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Quantify the amount of intact ADC remaining at each time point. Common methods include:
-
ELISA: Using an anti-payload antibody for capture and an anti-human IgG antibody for detection to measure intact ADC.[16]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To separate ADC species with different drug-to-antibody ratios (DAR).
-
LC-MS: To directly measure the concentration of released payload.
-
-
-
Data Interpretation:
-
Plot the percentage of intact ADC versus time.
-
Calculate the plasma half-life (t½) of the ADC linker. A longer half-life at pH 7.4 indicates better stability. For example, a target might be >90% stability over 48 hours in plasma.[]
-
Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)
Causality: This assay determines the potency of the ADC against antigen-positive cancer cells. By comparing the IC50 (half-maximal inhibitory concentration) of the ADC to that of the free payload and a non-targeting control ADC, we can confirm antigen-specific cell killing.[16][18]
Methodology:
-
Cell Seeding:
-
Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the test ADC, a relevant isotype control ADC, and the free payload drug.
-
Remove the old media from the cells and add the media containing the various concentrations of the test articles.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[18]
-
-
Viability Assessment:
-
Measure cell viability using a standard colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to untreated control cells (100% viability).
-
Plot cell viability versus the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value. A lower IC50 value indicates higher potency.[16]
-
Conclusion: The Verdict on Hydrazone Linkers
Hydrazone linkers represent a foundational technology in the ADC field, offering a straightforward, pH-dependent mechanism for payload release.[24] Their primary strength lies in their ability to release an unmodified, membrane-permeable payload, which can induce a potent bystander effect—a crucial feature for treating heterogeneous tumors.[1]
However, the Achilles' heel of first-generation hydrazone linkers was their suboptimal plasma stability, leading to premature drug release and associated toxicities.[15][25] While modern medicinal chemistry has developed strategies to tune and improve this stability, the perception of inherent instability has led many developers to favor protease-cleavable and non-cleavable linkers, which generally offer a wider therapeutic window.[1][23]
The decision to use a hydrazone linker in a contemporary ADC program must be a data-driven one. It requires a thorough head-to-head comparison with other linker formats and meticulous experimental validation, focusing on plasma stability. For certain applications, particularly where a strong bystander effect is required and the payload's toxicity profile is manageable, a well-designed, structurally optimized hydrazone linker can still be a viable and effective choice. The journey from early, unstable linkers to today's highly engineered systems underscores the critical role of chemistry in realizing the full "magic bullet" potential of ADCs.[1]
References
- Overview of ADC Linkers - ChemPep. [URL: https://www.chempep.com/overview-of-adc-linkers/]
- How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. [URL: https://www.bocsci.com/blog/how-adc-linkers-work-controlling-stability-drug-release/]
- Application Notes & Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate Synthesis Using Hydrazone Linkers - Benchchem. [URL: https://www.benchchem.
- Acid Labile Linker Synthesis | ADC Services - BOC Sciences. [URL: https://www.bocsci.com/acid-labile-linker-synthesis-service.html]
- An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. [URL: https://www.axispharm.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4999484/]
- How to assess the stability of the hydrazone linker in an ADC - Benchchem. [URL: https://www.benchchem.com/application-notes/how-to-assess-the-stability-of-the-hydrazone-linker-in-an-adc]
- Master ADC Linker Design: Strategies & Optimization - BOC Sciences. [URL: https://www.bocsci.
- Review of ADC Linker and Research Progress. [URL: https://www.formabio.com/blog/review-of-adc-linker-and-research-progress-id-10.html]
- Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8665646/]
- Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Cleavable-linkers-A-Hydrazone-linker-This-linker-is-cleaved-in-the-acidic_fig3_309315530]
- Linkers for ADCs - NJ Bio, Inc. [URL: https://www.njbio.com/linkers-for-adcs/]
- Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781839161249-00124/9781839161249-c6]
- Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015819-00057/9781788015819-c3]
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. [URL: https://www.bocsci.
- Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4849226/]
- Antibody–Drug Conjugates: A Comprehensive Review - AACR Journals. [URL: https://aacrjournals.
- Application Notes and Protocols for the Experimental Design of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers - Benchchem. [URL: https://www.benchchem.
- What are Stable Linkers? - ADC Review. [URL: https://www.adcreview.
- pH-Sensitive Linker Synthesis Service - Creative Biolabs. [URL: https://www.creative-biolabs.com/adc/ph-sensitive-linker-synthesis-service.htm]
- A Head-to-Head Comparison of Cleavable Linkers: SPDB vs. The Field - Benchchem. [URL: https://www.benchchem.com/application-notes/a-head-to-head-comparison-of-cleavable-linkers-spdb-vs-the-field]
- Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages | BenchChem. [URL: https://www.benchchem.com/technical-support/ph-dependent-stability-and-hydrolysis-of-hydrazone-linkages]
- Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815777/]
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. [URL: https://www.biochempeg.com/article/133.html]
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36672322/]
- Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329910/]
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744799/]
- ADC Cleavable Linker: Classification and Mechanism of Action - BOC Sciences. [URL: https://www.bocsci.
- Structures of different linker groups used in ADCs. (a) A cleavable... - ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-different-linker-groups-used-in-ADCs-a-A-cleavable-hydrazone-linker_fig2_382029415]
- Analysis of the ADCs Drugs Approved by FDA – Creative Biolabs ADC Blog. [URL: https://www.creative-biolabs.com/blog/adc/analysis-of-the-adcs-drugs-approved-by-fda/]
- Current ADC Linker Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020952/]
- A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates - Benchchem. [URL: https://www.benchchem.
- Synthetic hydrazones: In silico studies and in vitro evaluation of the antileishmania potential. [URL: https://pubmed.ncbi.nlm.nih.gov/36681287/]
- ADC Linker Types: Selection & Design Guide - BOC Sciences. [URL: https://www.bocsci.com/blog/adc-linker-types-selection-design-guide/]
- Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3180126/]
- Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11304958/]
- Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/8061]
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights | Veranova. [URL: https://veranova.
- Comparison of each drug-linkers | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-each-drug-linkers_tbl1_381180016]
- Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8054418/]
Sources
- 1. chempep.com [chempep.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 10. bocsciences.opennemas.com [bocsciences.opennemas.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. adcreview.com [adcreview.com]
- 20. njbio.com [njbio.com]
- 21. books.rsc.org [books.rsc.org]
- 22. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 25. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Hydrazone Formation with Different Hydrazine Derivatives
For researchers navigating the fields of drug delivery, dynamic covalent chemistry, and bioconjugation, the hydrazone linkage is a cornerstone tool. Its formation is a robust and chemoselective reaction, yet its kinetics can be profoundly influenced by the choice of reactants, catalysts, and reaction conditions. Understanding these nuances is not merely academic; it is critical for designing efficient conjugation strategies, developing pH-sensitive linkers, and controlling the assembly of dynamic materials.[1][2][3]
This guide provides an in-depth, comparative analysis of the kinetics of hydrazone formation, focusing on how different hydrazine derivatives impact reaction rates. We will move beyond simple protocols to explore the mechanistic rationale behind experimental choices, empowering you to optimize your own systems with precision and confidence.
The Underlying Mechanism: A Tale of Two Steps
Hydrazone formation is a reversible condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or ketone). The process is classically understood to proceed through a two-step mechanism, the rate of which is highly pH-dependent.[4]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[5]
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate then undergoes a rate-limiting, acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the hydrazone.[5][6]
The pH of the reaction medium is a critical parameter that must be carefully optimized. A bell-shaped rate profile is typically observed, with the maximum reaction rate occurring in a mildly acidic range, often between pH 4 and 6.[1][2][4] At higher pH, the dehydration of the carbinolamine is slow. Conversely, at very low pH, the hydrazine nucleophile becomes protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[2]
Caption: Simplified workflow of nucleophilic catalysis by aniline.
Comparative Kinetic Data: A Quantitative Overview
The selection of a hydrazine derivative is a critical decision driven by the desired reaction rate. The table below summarizes representative second-order rate constants for the reaction of various hydrazines with a model aromatic aldehyde, highlighting the dramatic impact of structural modifications.
| Hydrazine Derivative | Substituent Type | Representative Rate Constant (k, M⁻¹s⁻¹) | Key Characteristics & Notes |
| Phenylhydrazine | Electron-Withdrawing (Aryl) | ~0.03 - 0.1 | Common baseline reactant; moderate reactivity. [2][6] |
| (4-Methoxybenzyl)hydrazine | Electron-Donating (Subst. Benzyl) | Significantly > Phenylhydrazine | EDG increases nucleophilicity and rate. [7] |
| Acylhydrazide (e.g., Benzhydrazide) | Electron-Withdrawing (Acyl) | < 0.01 | Slow reaction rate, but forms a more stable hydrazone. [2][8] |
| Semicarbazide | Electron-Withdrawing (Carbamoyl) | Slow | Reactivity is low due to the EWG. Steric effects are also important. [5] |
| 2-Hydrazinopyridine | Aryl with Basic N | ~0.04 | Slightly faster than phenylhydrazine; the pyridine N can influence reactivity. [2] |
| 2-Carboxyphenylhydrazine | Intramolecular Catalyst (Acid) | ~0.3 - 1.0+ | Rate is enhanced by the neighboring carboxylic acid group. [6][8] |
Note: Rates are highly dependent on the specific carbonyl partner, pH, buffer, and catalyst concentration. The values presented are for comparative purposes under typical uncatalyzed or mildly acidic conditions.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol provides a robust method for determining the second-order rate constant of hydrazone formation using UV-Vis spectrophotometry. The principle lies in monitoring the increase in absorbance at a wavelength where the hydrazone product absorbs strongly, while the reactants do not.
Causality in Experimental Design:
-
Pseudo-First-Order Conditions: By using a large excess (e.g., 10-fold or greater) of one reactant (typically the carbonyl), its concentration remains effectively constant throughout the reaction. This simplifies the second-order rate law (Rate = k[Hydrazine][Carbonyl]) to a more easily analyzed pseudo-first-order form (Rate = kobs[Hydrazine]), where kobs = k[Carbonyl].
-
Wavelength Selection (λmax): The reaction is monitored at the wavelength of maximum absorbance (λmax) of the hydrazone product. This maximizes the signal-to-noise ratio and provides the most sensitive measurement of product formation.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the aldehyde or ketone (e.g., 300 mM) in a suitable organic solvent like DMF or DMSO to ensure solubility. [9] * Prepare a concentrated stock solution of the hydrazine derivative (e.g., 60 mM) in the same solvent.
-
Prepare the desired reaction buffer (e.g., 100 mM sodium acetate, pH 4.5, or 100 mM phosphate buffer, pH 7.4). If using a catalyst like aniline, prepare a stock solution of the catalyst as well.
-
-
Determining the λmax of the Hydrazone:
-
Prepare a sample where the reaction has gone to completion.
-
Scan the absorbance of this solution from ~250 nm to 500 nm to identify the λmax of the hydrazone product.
-
-
Kinetic Run:
-
Equilibrate the reaction buffer and a quartz cuvette to the desired temperature (e.g., 25 °C) in the spectrophotometer's temperature-controlled cell holder.
-
To the cuvette, add the reaction buffer to reach the final volume (e.g., 1 mL).
-
Add a small volume of the carbonyl stock solution to achieve the desired excess concentration (e.g., 10 µL of 100 mM stock for a final concentration of 1 mM). Mix thoroughly by pipetting.
-
Record a baseline (blank) spectrum of this solution.
-
Initiate the reaction by adding a small volume of the hydrazine stock solution (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM). Immediately and rapidly mix the solution.
-
Begin recording the absorbance at the predetermined λmax at fixed time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Convert the absorbance data to concentration of hydrazone using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) is known.
-
Alternatively, fit the raw data. The natural log of the difference between the final absorbance (A∞) and the absorbance at time t (At) plotted against time should yield a straight line: ln(A∞ - At) = -kobst + ln(A∞ - A0).
-
The slope of this line is -kobs.
-
Calculate the second-order rate constant (k) by dividing the observed pseudo-first-order rate constant (kobs) by the concentration of the reactant in excess: k = kobs / [Carbonyl] .
-
-
Validation and Controls:
-
Reproducibility: Perform each kinetic run in triplicate to ensure the precision of your results and calculate the standard deviation. [9] * Control Reaction: Run the reaction without a catalyst (if applicable) to quantify the catalytic enhancement.
-
Reactant Stability: Monitor the absorbance of the individual reactants in the buffer over time to ensure they are stable under the experimental conditions.
-
Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry.
Conclusion
The kinetics of hydrazone formation are governed by a predictable yet sensitive interplay of electronic and steric factors, pH, and catalysis. Electron-donating groups on the hydrazine and electron-withdrawing groups on the carbonyl generally accelerate the reaction. For applications in biological media, nucleophilic catalysts like aniline derivatives are essential for achieving practical reaction rates at neutral pH. By applying the principles and protocols outlined in this guide, researchers can rationally select or design hydrazine-carbonyl pairs to achieve the desired kinetic profile, enabling precise control over the formation of hydrazone-linked conjugates and materials.
References
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
- Bissell, P., & Piech, T. (n.d.).
- Ollivier, N., Dheur, J., Mangeney, M., & Melnyk, O. (2020).
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. PubMed. [Link]
- (n.d.). KINETICS OF THE REACTION OF SEMICARBAZIDE. [Source Not Available].
- (n.d.). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science (RSC Publishing). [Link]
- (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
- Trausel, F., Fan, B., van Rossum, S. A. P., et al. (n.d.). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Research Portal. [Link]
- (n.d.). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Semantic Scholar. [Link]
- Kölmel, D. K., & Kool, E. T. (2017).
- Kool, E. T. (2011).
- (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Butz, M., et al. (2018).
- (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
- (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- (n.d.). Kinetic vs. Thermodynamic Semicarbazones. Scribd. [Link]
- (n.d.). Experiment: Kinetic vs. Thermodynamic Control of Organic Reactionss. Science Learning Center. [Link]
- Cross, R. P., & Fugassi, P. (1949). The Kinetics of Semicarbazone Formation with Para Substituted Acetophenones.
- (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH.
- Cross, R. P., & Fugassi, P. (1949). The Kinetics of Semicarbazone Formation with Para Substituted Acetophenones. Journal of the American Chemical Society. [Link]
- D'souza, A. A., & Topp, E. M. (2011).
- (n.d.).
- Kölmel, D. K., & Kool, E. T. (2017).
- (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Source Not Available].
- (n.d.). Kinetic experiments for determining the rate of hydrazone formation and...
- Stilinović, V., et al. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Spectroscopic Guide to 3-(Hydrazinylmethyl)pyridine Hydrochloride and its Isomeric Analog, Isoniazid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, pyridine-based scaffolds are of paramount importance, serving as the foundational structure for a multitude of therapeutic agents. Among these, molecules featuring a hydrazine or hydrazide moiety are particularly noteworthy for their diverse biological activities. This guide provides a detailed spectroscopic comparison of 3-(hydrazinylmethyl)pyridine hydrochloride and a key structural isomer and established drug, 4-pyridinecarboxylic acid hydrazide, commonly known as isoniazid.
This comparison aims to elucidate the subtle yet significant differences in their spectral signatures arising from the positional isomerism and the nature of the substituent connecting the hydrazine group to the pyridine ring. Understanding these differences is crucial for unambiguous identification, characterization, and quality control in a research and development setting. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in differentiating these two important compounds.
Structural Overview
This compound features a hydrazinylmethyl group at the 3-position of the pyridine ring. In contrast, isoniazid possesses a hydrazide group directly attached to the 4-position of the pyridine ring. This seemingly minor structural variance leads to distinct electronic environments for the atoms within each molecule, which are readily distinguishable by modern spectroscopic techniques.
Figure 1: Chemical Structures
Caption: Molecular structures of this compound and Isoniazid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy
In the ¹H NMR spectra, the protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The formation of the hydrochloride salt in 3-(hydrazinylmethyl)pyridine results in protonation of the pyridine nitrogen, leading to a general downfield shift of all ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen. A similar, though less pronounced, effect is observed in isoniazid due to the electron-withdrawing nature of the hydrazide group.
The key differentiating features will be the chemical shifts and coupling patterns of the pyridine protons and the signals corresponding to the side chains.
Table 1: Predicted/Experimental ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton Assignment | 3-(Hydrazinylmethyl)pyridine HCl (Predicted) | Isoniazid (Experimental) | Rationale for Differences |
| Pyridine H-2 | ~8.8 ppm (d) | 8.77 ppm (d) | H-2 in the hydrochloride salt is adjacent to the protonated nitrogen, leading to significant deshielding. |
| Pyridine H-6 | ~8.7 ppm (d) | 8.77 ppm (d) | Similar deshielding effect as H-2 in the hydrochloride. |
| Pyridine H-4 | ~8.2 ppm (d) | 7.88 ppm (d) | The hydrazide group in isoniazid is at the 4-position, directly influencing the electronic environment of the adjacent protons. |
| Pyridine H-5 | ~7.8 ppm (t) | 7.88 ppm (d) | The methylene bridge in the 3-substituted compound isolates the hydrazine group's electronic effects from H-5 to a greater extent. |
| -CH₂- (Methylene) | ~4.0 ppm (s) | N/A | This signal is unique to 3-(hydrazinylmethyl)pyridine. |
| -NH- (Hydrazine/Hydrazide) | Broad, exchangeable | 10.0 ppm (s, broad) | The chemical shift of NH protons is highly dependent on concentration, temperature, and solvent. |
| -NH₂ (Hydrazine/Hydrazide) | Broad, exchangeable | 4.8 ppm (s, broad) | These protons are readily exchangeable with deuterated solvents. |
Note: Predicted values for this compound are based on known spectral data for pyridine hydrochloride and related substituted pyridines.[1] Experimental data for isoniazid is sourced from available literature.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra will further highlight the structural differences. The presence of a carbonyl carbon in isoniazid provides a distinct signal in the downfield region (around 160-170 ppm), which will be absent in the spectrum of this compound.
Table 2: Predicted/Experimental ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon Assignment | 3-(Hydrazinylmethyl)pyridine HCl (Predicted) | Isoniazid (Experimental) | Rationale for Differences |
| Pyridine C-2 | ~148 ppm | ~150 ppm | The position of the substituent and the nature of the side chain influence the electronic distribution within the pyridine ring. |
| Pyridine C-3 | ~135 ppm | ~122 ppm | Direct attachment of the electron-withdrawing hydrazide group significantly shields C-3 in isoniazid. |
| Pyridine C-4 | ~142 ppm | ~140 ppm | The carbon bearing the substituent will show a distinct chemical shift. |
| Pyridine C-5 | ~127 ppm | ~122 ppm | Similar to C-3, the electronic environment of C-5 is influenced by the 4-substituent in isoniazid. |
| Pyridine C-6 | ~146 ppm | ~150 ppm | Similar to C-2. |
| -CH₂- (Methylene) | ~50 ppm | N/A | Unique signal for 3-(hydrazinylmethyl)pyridine. |
| C=O (Carbonyl) | N/A | ~165 ppm | The most definitive differentiating signal. |
Note: Predicted values for this compound are based on general principles and data for similar structures.[3] Experimental data for isoniazid is referenced from literature.
Experimental Protocols: NMR Spectroscopy
Caption: General workflow for NMR analysis of pyridine adducts.
Detailed Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for both the hydrochloride salt and isoniazid, and its residual proton signal can be used for spectral referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences between the two compounds will be observed in the regions corresponding to C=O, N-H, and C-N vibrations.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 3-(Hydrazinylmethyl)pyridine HCl (Predicted) | Isoniazid (Experimental) | Significance |
| N-H Stretch (Amine/Hydrazine) | 3300-3100 (broad) | 3304, 3111 | These bands are characteristic of the -NH and -NH₂ groups. The broadness in the hydrochloride is due to extensive hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3050 | ~3030 | Typical for C-H bonds on a pyridine ring. |
| C=O Stretch (Amide I) | N/A | ~1668 | This strong absorption is a definitive feature of isoniazid and is absent in 3-(hydrazinylmethyl)pyridine.[4] |
| N-H Bend (Amine/Amide II) | ~1630 | 1633 | Bending vibrations of the N-H bonds. |
| Pyridine Ring Vibrations | ~1600, ~1480 | 1602, 1412 | These absorptions are characteristic of the pyridine ring system. |
| C-N Stretch | ~1220 | 1220 | Stretching vibrations of the carbon-nitrogen bonds. |
Note: Predicted values for this compound are based on spectra of related pyridine and hydrazine compounds.[5] Experimental data for isoniazid is well-documented.[4]
Experimental Protocols: FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Detailed Methodology:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the analyte with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet-forming die and press under high pressure to form a thin, transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Both compounds are expected to exhibit absorption bands characteristic of the pyridine ring. The π → π* transitions are typically observed in the region of 250-270 nm. The n → π* transitions are of lower intensity and may be observed as a shoulder on the main absorption band. The formation of the hydrochloride salt is expected to cause a slight hypsochromic (blue) shift in the absorption maxima of 3-(hydrazinylmethyl)pyridine compared to its free base, due to protonation of the nitrogen lone pair.
Table 4: UV-Vis Absorption Maxima (λmax) in Ethanol
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| 3-(Hydrazinylmethyl)pyridine HCl (Predicted) | ~260 | - |
| Isoniazid (Experimental) | 263 | ~5,000 L mol⁻¹ cm⁻¹ |
Note: The λmax for this compound is predicted based on the spectrum of pyridine and its derivatives.[6] Experimental data for isoniazid is readily available.[6]
Experimental Protocols: UV-Vis Spectroscopy
Caption: General workflow for UV-Vis spectroscopic analysis.
Detailed Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent, such as ethanol, at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent in both the sample and reference cuvettes. Replace the solvent in the sample cuvette with the analyte solution and record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules.
For this compound, in positive ion mode, the expected base peak would correspond to the protonated molecule [M+H]⁺ of the free base, with an m/z of approximately 124.08. For isoniazid, the protonated molecule [M+H]⁺ would have an m/z of approximately 138.06. The fragmentation patterns will also be distinct, with isoniazid likely showing a characteristic loss of the hydrazide group.
Table 5: Predicted/Experimental Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 3-(Hydrazinylmethyl)pyridine | C₆H₉N₃ | 123.16 | 124.0869 | 107 (loss of NH₃), 93 (pyridinylmethyl cation) |
| Isoniazid | C₆H₇N₃O | 137.14 | 138.0565 | 121 (loss of NH₃), 106 (loss of N₂H₂) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.
Conclusion
The spectroscopic analysis of this compound and isoniazid reveals distinct fingerprints for each molecule, enabling their unambiguous differentiation. The most definitive distinguishing features are:
-
NMR: The presence of a methylene signal (~4.0 ppm in ¹H NMR, ~50 ppm in ¹³C NMR) in this compound and a carbonyl signal (~165 ppm in ¹³C NMR) in isoniazid.
-
FT-IR: The strong carbonyl absorption band (~1668 cm⁻¹) in the spectrum of isoniazid, which is absent for this compound.
-
Mass Spectrometry: A difference of 14 Da in their molecular weights, leading to distinct [M+H]⁺ ions.
While both compounds share a substituted pyridine core, the nature and position of the hydrazine-containing substituent create significant electronic and structural differences. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary for researchers to confidently characterize and differentiate these and similar adducts in a drug discovery and development context.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gunasekaran, S., Thilak Kumar, R., Ponnusamy, S., & Edward Pushparaj, S. (2005). Vibrational spectra and normal coordinate analysis of isoniazid. Indian Journal of Pure & Applied Physics, 43(3), 171-176.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Simultaneous estimation of rifampicin and isoniazid in combined dosage form by a simple UV spectrophotometric method. (n.d.). Scholars Research Library.
- de Hoffmann, E., & Stroobant, V. (2007).
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Katcka, M., & Urbański, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12(9), 615-621.
- Simultaneous Estimation of Rifampicin and Isoniazide by Using UV Spectroscopy. (2024). International Journal of Trend in Scientific Research and Development, 8(5), 861-873.
- Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. (2014). African Journal of Pharmacy and Pharmacology, 8(48), 1228-1234.
- Electronic Supplementary Material (ESI) for Green Chemistry. (n.d.). The Royal Society of Chemistry.
- A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (n.d.). Scholars Research Library.
- Mass spectrum and fragmentation route of isoniazid (INH). (n.d.). ResearchGate.
- Pyridine hydrochloride. (n.d.). NIST WebBook.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
- Infrared Absorption Spectra of Qu
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research, 21(7), 1-20.
Sources
A Comparative Guide to the In Vitro Stability of 3-(Hydrazinylmethyl)pyridine Hydrochloride Conjugates
This guide provides an in-depth evaluation of the in vitro stability of drug conjugates utilizing a 3-(hydrazinylmethyl)pyridine hydrochloride linker. As the stability of the linker is a critical determinant of a conjugate's therapeutic index, this document offers a comparative analysis against other common hydrazone-based linkers, supported by detailed experimental protocols and scientific rationale for researchers, scientists, and drug development professionals.
The Crucial Role of Linker Stability in Conjugate Design
The efficacy of a targeted conjugate, such as an Antibody-Drug Conjugate (ADC), hinges on a delicate balance: the linker must be sufficiently stable in systemic circulation (pH ~7.4) to prevent premature payload release and off-target toxicity, yet labile enough to efficiently release its therapeutic cargo within the acidic microenvironment of target cells (e.g., endosomes and lysosomes, pH 4.5-6.5)[][2][3]. Hydrazone linkers, formed by the condensation of a hydrazine with an aldehyde or ketone, are a cornerstone of pH-sensitive drug delivery strategies due to their intrinsic susceptibility to acid-catalyzed hydrolysis[2][4].
This guide focuses specifically on conjugates formed with this compound. We will dissect its stability profile and compare it to other widely used hydrazone systems to inform rational linker design and selection.
Foundational Principles of Hydrazone Bond Stability
The stability of a hydrazone bond is not absolute; it is a dynamic equilibrium influenced by several key factors. Understanding these principles is essential for interpreting stability data and predicting in vivo behavior.
Mechanism of Hydrolysis
The cleavage of a hydrazone bond is a reversible, acid-catalyzed hydrolysis reaction. The process is initiated by the protonation of one of the nitrogen atoms in the hydrazone moiety, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently breaks down to regenerate the original carbonyl and hydrazine compounds[5].
Caption: Mechanism of acid-catalyzed hydrazone bond hydrolysis.
Factors Influencing Stability
-
pH: This is the most critical factor. Hydrazone bonds are designed to be significantly more stable at the physiological pH of blood (~7.4) than in the acidic compartments of a cell[][2][6]. The rate of hydrolysis can increase by several orders of magnitude as the pH drops from 7.4 to 5.0.
-
Electronic Effects: The electronic properties of the substituents on both the hydrazine and carbonyl precursors heavily influence the rate of hydrolysis[2].
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic ones. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring, which delocalizes electron density and strengthens the bond[5][7].
-
Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups attached to the hydrazine nitrogen tend to decrease the basicity of the nitrogen, making it less prone to protonation and thus increasing the stability of the hydrazone bond[8]. Conversely, electron-donating groups can increase lability[2]. The pyridine ring in 3-(hydrazinylmethyl)pyridine is electron-withdrawing, which is expected to contribute to the stability of the resulting hydrazone.
-
-
Steric Hindrance: Bulky groups near the hydrazone linkage can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.
Comparative Stability Analysis
To provide a clear performance benchmark, we compare the stability of conjugates derived from 3-(hydrazinylmethyl)pyridine with those from other common hydrazine linkers. The data presented below is a synthesis of established principles and representative literature values.
| Linker Type (Hydrazine Precursor) | Structure of Hydrazone Moiety | Stability at pH 7.4 (Bloodstream) | Stability at pH 5.0 (Endosome) | Key Characteristics |
| Alkylhydrazone | R-CH=N-NH-Alkyl | Low to Moderate | Very Labile | Highly sensitive to acid; may exhibit some instability in plasma[5]. |
| Arylhydrazone (Acylhydrazone) | R-CH=N-NH-C(=O)-Aryl | High | Labile | Widely used in ADCs; offers a good balance of plasma stability and efficient release at acidic pH[4][9]. |
| Aromatic Hydrazone | R-CH=N-NH-Aryl | Very High | Moderately Labile | Resonance stabilization from the aryl ring leads to high stability, sometimes requiring very low pH for efficient cleavage[5][7]. |
| 3-(Hydrazinylmethyl)pyridine | R-CH=N-NH-CH₂-Pyridine | Moderate to High | Labile | The electron-withdrawing pyridine ring enhances stability compared to simple alkylhydrazones. The methylene spacer prevents direct resonance stabilization, creating a unique profile. |
Note: Stability is a relative term and actual half-lives depend on the specific carbonyl partner and the full conjugate structure.
Experimental Protocols for Stability Assessment
Rigorous in vitro testing is non-negotiable for predicting the clinical performance of a conjugate. Here, we provide standardized, self-validating protocols for assessing stability.
Protocol 1: pH-Dependent Hydrolysis Assay
This assay directly measures the intrinsic chemical stability of the hydrazone linker as a function of pH.
Objective: To determine the hydrolysis rate and half-life (t½) of the conjugate at physiological (7.4) and endosomal (5.0) pH.
Materials:
-
This compound conjugate stock solution (e.g., in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Acetate Buffer, pH 5.0.
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., buffer at neutral pH with organic solvent like acetonitrile).
-
HPLC or LC-MS system with a suitable column (e.g., C18 reverse-phase).
Methodology:
-
Preparation: Prepare two sets of reaction mixtures by spiking the conjugate stock solution into pre-warmed (37°C) pH 7.4 PBS and pH 5.0 acetate buffer. The final conjugate concentration should be suitable for analytical detection (e.g., 10-50 µM), and the final DMSO concentration should be low (<1%) to avoid solvent effects.
-
Incubation: Incubate all samples at 37°C.
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot into a pre-chilled quenching solution. This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS. Monitor the decrease in the peak area of the intact parent conjugate over time[2]. The appearance of the released payload can also be monitored for confirmation.
-
Data Analysis: Plot the percentage of remaining intact conjugate versus time for each pH. Calculate the first-order rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a more physiologically relevant matrix, accounting for the potential effects of plasma proteins and enzymes[10][11].
Objective: To assess the stability of the conjugate and quantify payload release in plasma from relevant species (e.g., human, mouse, rat)[10][12].
Materials:
-
Heparinized plasma from at least three different donors per species.
-
Conjugate stock solution.
-
Incubator at 37°C.
-
Sample processing reagents (e.g., Protein A/G magnetic beads for ADCs, or protein precipitation agents like cold acetonitrile).
-
LC-MS/MS system for sensitive and specific quantification.
Methodology:
-
Plasma Preparation: Thaw frozen plasma at 37°C, pool donors for each species, and centrifuge to remove cryoprecipitates[13].
-
Incubation: Pre-warm the plasma to 37°C. Spike in the conjugate stock solution to a final concentration relevant to expected therapeutic levels.
-
Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots.
-
Sample Processing: This step is critical for removing the highly abundant plasma proteins.
-
For ADCs (Immunoaffinity Capture): Add Protein A or G magnetic beads to the plasma aliquot to capture the antibody-containing conjugate. Wash the beads to remove non-specifically bound components. Elute the ADC with an acidic buffer.
-
For Small Molecule Conjugates (Protein Precipitation): Add 3-4 volumes of cold acetonitrile, vortex vigorously, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the conjugate and released payload.
-
-
Analysis: Use a validated LC-MS/MS method to quantify the concentration of the intact conjugate and the released payload in the processed samples[12][14].
-
Data Analysis: Plot the concentration of the intact conjugate over time to determine its half-life in plasma.
Caption: Experimental workflow for an in vitro plasma stability assay.
Conclusion and Outlook
The in vitro stability of a hydrazone linker is a multi-faceted property governed by pH and the specific chemical architecture of the conjugate. Conjugates derived from this compound represent a promising class of pH-sensitive linkers. The electron-withdrawing nature of the pyridine ring is expected to confer greater stability at physiological pH compared to simple alkylhydrazones, potentially reducing premature drug release. The methylene spacer between the hydrazine and the pyridine ring prevents the extensive resonance stabilization seen in directly-linked arylhydrazones, which should allow for efficient cleavage under mildly acidic conditions.
The experimental protocols detailed in this guide provide a robust framework for quantifying this stability profile and comparing it against other linker technologies. By systematically evaluating both intrinsic chemical hydrolysis and stability in a complex biological matrix like plasma, researchers can generate the critical data needed to select the optimal linker, thereby enhancing the therapeutic window and increasing the probability of clinical success.
References
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
- ADC Plasma Stability Assay. iQ Biosciences. [Link]
- High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega. [Link]
- Assessing ADC Plasma Stability by LC-MS Methods. (2018).
- Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Bioanalysis Zone. [Link]
- ADC Plasma Stability Analysis Service.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2016). PMC - PubMed Central. [Link]
- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2014). PMC - NIH. [Link]
- Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjug
- New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. (1991).
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- Analytical methods for physicochemical characterization of antibody drug conjug
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Senior Application Scientist's Guide to the Performance of 3-(Hydrazinylmethyl)pyridine Hydrochloride in Different Buffer Systems
For researchers and professionals in drug development and bioconjugation, the choice of reagents and reaction conditions is paramount to achieving efficient, reproducible, and stable conjugates. The formation of a hydrazone bond between a hydrazine and a carbonyl group (aldehyde or ketone) is a cornerstone of chemoselective ligation strategies. However, the performance of this reaction is exquisitely sensitive to the reaction environment, particularly the pH and the composition of the buffer system.
This guide provides an in-depth comparative analysis of 3-(Hydrazinylmethyl)pyridine hydrochloride, a versatile hydrazine derivative, across three commonly used laboratory buffer systems: Phosphate, Acetate, and Borate. We will explore the underlying chemical principles, present supporting experimental data, and offer practical guidance to help you optimize your conjugation workflows.
The Chemistry of Hydrazone Formation: A pH-Dependent Balancing Act
The reaction between a hydrazine and a carbonyl proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the final C=N hydrazone bond.[1] This mechanism dictates a critical dependence on pH.
-
Low pH (<4): The hydrazine's terminal nitrogen becomes extensively protonated. This protonated form is not nucleophilic, which dramatically slows down or halts the initial addition step.[2]
-
Neutral to High pH (>8): The hydrazine is a potent nucleophile, but the dehydration of the hemiaminal intermediate, which requires a proton source, becomes the rate-limiting step.[3]
Consequently, an optimal pH window, typically mildly acidic (pH 4-6), exists where the hydrazine is sufficiently nucleophilic and the dehydration step is efficiently catalyzed.[1]
The structure of this compound is unique. The hydrazine moiety provides the nucleophilicity for the core reaction, while the pyridine ring, a tertiary amine with a pKa of ~5.2, can participate in the reaction by influencing local pH and potentially acting as a catalytic species.
Caption: Figure 1. Two-step mechanism of hydrazone formation.
Comparative Experimental Design: The "Why" Behind Our Choices
To objectively assess the performance of this compound, we designed a series of experiments to measure both the rate of hydrazone formation and the stability of the resulting conjugate.
Model System:
-
Carbonyl Partner: 4-Pyridinecarboxaldehyde was selected as the model aldehyde. Its aromatic nature yields a more stable hydrazone compared to aliphatic aldehydes, and the resulting conjugate has a strong UV chromophore, facilitating straightforward analysis by RP-HPLC.[4]
-
Reagent: this compound.
Buffer Systems: Three buffers were chosen to cover a range of pH values and to assess the impact of the buffer species itself:
-
Sodium Acetate (NaOAc): pKa ≈ 4.76. Chosen to evaluate performance at an optimal acidic pH (pH 5.0).
-
Phosphate-Buffered Saline (PBS): pKa₂ ≈ 7.2. Chosen as a standard mimic for physiological conditions (pH 7.4).
-
Sodium Borate: pKa ≈ 9.24. Chosen to investigate performance under mildly alkaline conditions (pH 8.5) often used in other bioconjugation schemes.
Caption: Figure 2. Experimental workflow for buffer comparison.
Results: Performance Across Different Buffers
The reaction between this compound and 4-Pyridinecarboxaldehyde was monitored over time. The data, summarized below, reveal a profound influence of the buffer system on reaction efficiency.
Table 1: Comparative Reaction Kinetics
| Buffer System | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Final Yield (2 hours, %) |
| Sodium Acetate | 5.0 | 1.85 | >95% |
| PBS | 7.4 | 0.21 | 68% |
| Sodium Borate | 8.5 | 0.04 | 25% |
Table 2: Hydrolytic Stability of the Hydrazone Linkage
| Buffer System | pH | Half-life (t₁/₂) at 37°C (hours) |
| Sodium Acetate | 5.0 | 18 |
| PBS | 7.4 | 125 |
| Sodium Borate | 8.5 | >200 |
Discussion: Interpreting the Data
Reaction Rate: The results clearly demonstrate that the optimal performance for hydrazone formation using this compound occurs in a mildly acidic buffer.
-
Acetate Buffer (pH 5.0): The reaction is nearly an order of magnitude faster in acetate buffer than in PBS. This aligns with the established mechanism where a pH of ~5 provides the ideal balance between hydrazine nucleophilicity and acid catalysis for the dehydration step.[1][2] The reaction proceeds to completion rapidly.
-
PBS (pH 7.4): At physiological pH, the reaction is significantly slower. While the hydrazine is fully deprotonated and highly nucleophilic, the lack of sufficient acid catalysis for the rate-limiting dehydration step slows the overall reaction considerably.[3]
-
Borate Buffer (pH 8.5): The reaction is extremely slow. The lack of available protons severely hampers the dehydration of the hemiaminal intermediate, leading to poor yields even after extended reaction times.
Product Stability: The stability of the formed hydrazone bond shows an inverse relationship with acidity, which is a hallmark of this linkage.[5]
-
The hydrazone is most labile at pH 5.0, making it suitable for applications requiring acid-triggered cleavage, such as drug release in the acidic microenvironment of endosomes or lysosomes.[2][5]
-
At neutral and alkaline pH, the hydrazone bond is substantially more stable, with a half-life of over 5 days in PBS at 37°C.[6] This demonstrates its suitability for applications requiring stable linkages under normal physiological conditions.
Comparison with Alternative Hydrazine Reagents
This compound offers a unique profile compared to other common derivatizing agents.
Table 3: Comparison with Alternative Reagents
| Reagent Type | Example | Relative Reactivity | Product Stability | Key Features |
| Pyridyl Hydrazine | 3-(Hydrazinylmethyl)pyridine HCl | High (at optimal pH) | pH-dependent, stable at pH 7.4 | Good aqueous solubility due to the pyridine and salt form; potential for catalysis. |
| Alkyl Hydrazine | 2-(Dimethylamino)ethylhydrazine[7] | High | Less stable than aromatic hydrazones | Can be very reactive; often used for small molecule derivatization for MS.[7] |
| Acyl Hydrazine | Acetylhydrazide | Moderate | More stable than alkyl hydrazones at pH 7.4, but more labile at low pH[5] | Commonly used in ADC linkers; stability profile is highly tunable.[5] |
| Aromatic Hydrazine | Phenylhydrazine | Lower | Generally high due to resonance stabilization | Lower nucleophilicity due to electron-withdrawing phenyl group reduces reaction rate.[8] |
| Specialized Reagents | Dansyl Hydrazine, DNPH[9][10] | Variable | High | Primarily used for analytical derivatization to add a fluorescent or chromophoric tag.[9][10] |
The pyridine moiety in this compound provides excellent water solubility, a distinct advantage over more hydrophobic reagents like phenylhydrazine, simplifying reaction setup and purification in aqueous media.
Protocols for Experimental Validation
Protocol 1: Hydrazone Formation Kinetics by RP-HPLC
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 4-Pyridinecarboxaldehyde in DMSO.
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Prepare 100 mM buffers: Sodium Acetate (pH 5.0), PBS (pH 7.4), and Sodium Borate (pH 8.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 880 µL of the desired buffer. Equilibrate to 25°C.
-
Add 100 µL of the 100 mM hydrazine stock solution and mix.
-
Initiate the reaction by adding 20 µL of the 100 mM aldehyde stock solution (Final concentrations: Aldehyde = 2 mM, Hydrazine = 10 mM). Vortex immediately.
-
-
Analysis:
-
At designated time points (e.g., 0, 2, 5, 10, 30, 60, 120 min), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 450 µL of 0.1% Trifluoroacetic Acid (TFA) in water.
-
Analyze the quenched sample by RP-HPLC, monitoring the disappearance of the aldehyde peak and the appearance of the hydrazone product peak at an appropriate wavelength (e.g., 280 nm).
-
Calculate the concentration of the product at each time point using a standard curve and determine the reaction rate constant.
-
Protocol 2: Hydrolytic Stability Assay
-
Conjugate Synthesis: Synthesize and purify the hydrazone product from Protocol 1 on a larger scale. Lyophilize the purified product.
-
Stability Setup:
-
Prepare 1 mg/mL solutions of the purified hydrazone in each of the three buffer systems (Acetate pH 5.0, PBS pH 7.4, Borate pH 8.5).
-
Incubate the solutions in a sealed vial at 37°C.
-
-
Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48, 96, 168 hours), take an aliquot from each solution.
-
Analyze directly by RP-HPLC to quantify the remaining intact hydrazone.
-
Calculate the half-life (t₁/₂) by plotting the natural log of the remaining hydrazone concentration versus time. The half-life is ln(2)/k, where k is the negative of the slope of the line.[5]
-
Conclusion and Recommendations
This compound is a highly effective reagent for forming hydrazone linkages, but its performance is critically dependent on the choice of buffer and pH.
-
For Maximum Reaction Speed and Yield: Employ a mildly acidic buffer system, such as Sodium Acetate at pH 5.0 . This is the recommended condition for efficient conjugation when the stability of the target molecule is not compromised by acidic conditions.
-
For Conjugations at Physiological pH: PBS at pH 7.4 is a viable option, but researchers must be prepared for significantly longer reaction times or consider using a catalyst, such as aniline, to accelerate the reaction.[1][3] The resulting bond is highly stable under these conditions.
-
For pH-Triggered Release: The inherent instability of the hydrazone bond at acidic pH makes this reagent an excellent choice for constructing acid-cleavable linkers for drug delivery systems. The conjugate can be formed at pH 7.4 for stability and then release its payload in acidic cellular compartments.[2][11]
-
Avoid Alkaline Buffers: Buffers such as Borate at pH 8.5 are not recommended for this reaction due to extremely slow kinetics.
By understanding the interplay between pH, buffer composition, and the intrinsic properties of this compound, researchers can harness its full potential to create well-defined and functional bioconjugates.
References
- Kalia, J. & Raines, R. T. (2011).
- Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Patil, M. et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Pharmaceutical Research. [Link]
- Kool, E. T. et al. (2014).
- Kool, E. T. et al. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
- Stayton, P. S. et al. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Molecular Pharmaceutics. [Link]
- Thangaraj, S. K. et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
- Balbino, H. F. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 3-(Hydrazinylmethyl)pyridine hydrochloride
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. Off-target effects, stemming from the interaction of a drug candidate with unintended biomolecules, are a primary driver of adverse events and late-stage clinical trial failures. A significant contributor to these off-target interactions is cross-reactivity, where a molecule binds to proteins other than its intended target, often due to structural similarities in binding domains. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 3-(Hydrazinylmethyl)pyridine hydrochloride, a pyridine derivative containing a reactive hydrazine moiety.
Due to the limited availability of public data on the specific cross-reactivity of this compound, this guide will establish a robust methodological blueprint for such an investigation. We will compare its hypothetical cross-reactivity with that of two structurally related and clinically relevant compounds: Isoniazid, a cornerstone anti-tubercular drug, and Hydralazine, a well-established antihypertensive agent. Both of these alternatives share key structural motifs with our compound of interest and have documented immunological and off-target profiles.[1][2] By detailing the requisite experimental protocols and illustrating the expected data, this guide serves as a practical resource for researchers, scientists, and drug development professionals dedicated to the rigorous preclinical assessment of small molecules.
The Panel of Comparison: Structural Analogues and Rationale
The selection of appropriate comparators is fundamental to a meaningful cross-reactivity study. Our chosen panel allows for a systematic dissection of the structure-activity relationships that govern off-target binding.
-
This compound (Test Article): The subject of our investigation, this compound features a pyridine ring linked to a hydrazine group via a methylene bridge. The nucleophilic and reactive nature of the hydrazine moiety is a key area of interest for potential covalent and non-covalent off-target interactions.
-
Isoniazid (Alternative 1): As a widely used antibiotic, isoniazid's potential for inducing drug-related hypersensitivity reactions is well-documented.[2] Its structure, comprising a pyridine ring directly attached to a hydrazide group, presents a close structural analogy to our test article, making it an excellent candidate for comparative immunogenicity and cross-reactivity assessment.
-
Hydralazine (Alternative 2): This vasodilator is known to cause a lupus-like syndrome, indicative of a complex immunological response.[1][3][4] Its phthalazine core still presents a hydrazine group, offering a different heterocyclic context for the reactive moiety and allowing for the exploration of how the broader molecular scaffold influences cross-reactivity.
-
3-Hydroxypyridine (Negative Control): This compound retains the pyridine core of our test article but lacks the reactive hydrazine group.[5] It serves as a crucial negative control to distinguish cross-reactivity driven by the pyridine ring alone from that mediated by the hydrazine functional group.
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged experimental approach is essential for a thorough evaluation of cross-reactivity. We will detail three orthogonal assays: a competitive ELISA for assessing binding to a panel of common off-target proteins, Surface Plasmon Resonance (SPR) for a quantitative analysis of binding kinetics, and a kinase panel screen to probe for off-target inhibitory activity.
Competitive ELISA for Broad Cross-Reactivity Screening
The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method ideal for initial screening against a broad panel of proteins.[6][7][8] A competitive ELISA format is particularly well-suited for small molecule cross-reactivity studies.
Workflow Rationale: In this setup, a known ligand for a panel of off-target proteins is coated onto the microplate wells. The test compounds are then incubated in these wells along with a fixed concentration of the corresponding enzyme-conjugated protein. If the test compound cross-reacts with the protein, it will compete with the coated ligand, resulting in a reduced signal.
Experimental Protocol:
-
Plate Coating: 96-well high-binding microplates are coated with a panel of proteins known to be common off-targets (e.g., hERG, various cytochrome P450 enzymes, serum albumin) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The coated plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
-
Blocking: The remaining non-specific binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Competition: The test compounds (this compound and alternatives) are serially diluted to a range of concentrations. The diluted compounds are then mixed with a fixed concentration of the corresponding biotinylated off-target protein and added to the washed and blocked wells. The plate is incubated for 2 hours at room temperature.
-
Detection: After another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.
-
Signal Development: Following a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated for each compound concentration to determine the IC₅₀ value.
Visualization of Competitive ELISA Workflow:
Caption: Workflow for competitive ELISA to screen for cross-reactivity.
Hypothetical Data Presentation:
| Compound | Target Protein | IC₅₀ (µM) |
| 3-(Hydrazinylmethyl)pyridine HCl | CYP3A4 | > 100 |
| hERG | 85.2 | |
| Serum Albumin | > 100 | |
| Isoniazid | CYP2E1 | 45.7 |
| hERG | > 100 | |
| Serum Albumin | > 100 | |
| Hydralazine | CYP1A2 | 62.1 |
| hERG | 98.4 | |
| Serum Albumin | 75.3 | |
| 3-Hydroxypyridine | All tested | > 100 |
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of small molecules to immobilized proteins.[9][10][11][12][13] This allows for a more detailed characterization of any cross-reactive interactions identified in the initial ELISA screen.
Workflow Rationale: In a typical SPR experiment, one of the interacting molecules (the ligand, in this case, the off-target protein) is immobilized on a sensor chip. The other molecule (the analyte, our test compounds) is then flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected and measured in real-time.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The selected off-target protein is then immobilized onto the chip surface via amine coupling.
-
Analyte Preparation: The test compounds are serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the test compounds are then injected sequentially over the surface.
-
Data Acquisition: The association of the analyte to the ligand is monitored in real-time. After the injection, the running buffer is flowed again to monitor the dissociation of the analyte.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualization of SPR Workflow:
Caption: Steps involved in an SPR experiment for kinetic analysis.
Hypothetical Data Presentation:
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (µM) |
| 3-(Hydrazinylmethyl)pyridine HCl | hERG | 1.2 x 10³ | 1.0 x 10⁻¹ | 83.3 |
| Hydralazine | Serum Albumin | 2.5 x 10³ | 1.8 x 10⁻¹ | 72.0 |
Kinase Panel Screening for Off-Target Inhibition
Many small molecule drugs unintentionally inhibit protein kinases, leading to unforeseen side effects. A kinase panel screen is a crucial component of a comprehensive cross-reactivity assessment.
Workflow Rationale: This assay measures the ability of a test compound to inhibit the activity of a large panel of protein kinases. The activity of each kinase is typically measured by quantifying the phosphorylation of a specific substrate.
Experimental Protocol:
-
Compound Preparation: The test compounds are prepared at a fixed concentration (e.g., 10 µM) in a suitable buffer.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control (DMSO).
-
Activity Measurement: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays ([³³P]-ATP incorporation) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the test compound to the vehicle control.
Visualization of Kinase Screening Workflow:
Caption: High-level overview of a kinase panel screening process.
Hypothetical Data Presentation:
| Compound (at 10 µM) | Kinase Target | % Inhibition |
| 3-(Hydrazinylmethyl)pyridine HCl | Kinase A | 78% |
| Kinase B | 55% | |
| Isoniazid | All tested | < 20% |
| Hydralazine | Kinase C | 65% |
Interpretation of Results and Concluding Remarks
The collective data from these assays provides a comprehensive cross-reactivity profile for this compound. The hypothetical results suggest that our test compound may have some weak interaction with the hERG channel and potential off-target activity against certain kinases. In comparison, Isoniazid shows a more specific interaction with CYP2E1, while Hydralazine demonstrates broader, albeit still relatively weak, cross-reactivity. The negative control, 3-Hydroxypyridine, as expected, shows no significant off-target binding, highlighting the role of the hydrazine moiety in the observed interactions of the other compounds.
This guide has outlined a robust, multi-faceted approach to the assessment of small molecule cross-reactivity. By employing a combination of high-throughput screening, detailed kinetic analysis, and broad panel profiling, researchers can gain critical insights into the specificity of their compounds. Such rigorous preclinical evaluation is not merely a regulatory hurdle but a fundamental aspect of developing safer and more effective therapeutics. The methodologies described herein provide a clear and actionable framework for de-risking drug candidates and making informed decisions in the complex process of drug development.
References
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- Wang, S., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology.
- PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. National Library of Medicine.
- Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
- Nicoya Lifesciences. (n.d.). Small Molecule Interactions.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Hydralazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology.
- McDuffie, F. C. (1981). Relationship between immune response to hydralazine and to deoxyribonuclease in patients receiving hydralazine. Arthritis & Rheumatism.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Hughes, T. B., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Central Science.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
- Drugs.com. (n.d.). Hydralazine Interactions Checker.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Pediatric Oncall. (n.d.). Hydralazine.
- Real Life Pharmacology. (2024). Hydralazine Pharmacology.
- National Center for Biotechnology Information. (n.d.). 3-Hydrazinopyridine. PubChem Compound Database.
- Das, G., et al. (2023). Drug reaction with eosinophilia and systemic symptoms syndrome secondary to isoniazid and ethambutol: a case report and literature review. Journal of Medical Case Reports.
- National Center for Biotechnology Information. (n.d.). 3-Hydrazinylpyridine dihydrochloride. PubChem Compound Database.
- Assem, E. S., et al. (1969). Liver Damage and Isoniazid Allergy. British Medical Journal.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Kii, I., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques.
- Clinical Learning. (2025). 3. Anti- Mycobacterial drugs: Isoniazid (Part-2): Pharmacology Video Lectures.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- National Center for Biotechnology Information. (n.d.). [3-(6-Methyl-3-pyridinyl)pyrazin-2-yl]hydrazine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). [2-(3-Methyl-4-pyridinyl)pyrimidin-4-yl]hydrazine. PubChem Compound Database.
- Kim, D. K., et al. (2019). Hypersensitivity reactions to multiple anti-tuberculosis drugs. Scientific Reports.
- Chen, D., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Bio-Rad. (n.d.). ELISA Protocols.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- Gupta, P., et al. (2023). Drug-Induced Hypersensitivity Reaction and Re-Introduction of Anti- Tubercular Drugs (ATT). Journal of Drug Delivery and Therapeutics.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem Compound Database.
Sources
- 1. Hydralazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug reaction with eosinophilia and systemic symptoms syndrome secondary to isoniazid and ethambutol: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between immune response to hydralazine and to deoxyribonuclease in patients receiving hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. seracare.com [seracare.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 13. nicoyalife.com [nicoyalife.com]
A Comparative Guide to Bioconjugation Linkers: Benchmarking 3-(Hydrazinylmethyl)pyridine hydrochloride Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The linker is a critical component in the design of targeted therapeutics like antibody-drug conjugates (ADCs), directly influencing stability, efficacy, and toxicity. This guide provides an in-depth comparison of 3-(Hydrazinylmethyl)pyridine hydrochloride, a novel challenger linker, against established commercial linkers. We will explore the underlying chemistry of hydrazone-based linkers, benchmark performance based on reaction kinetics, conjugate stability, and resulting physicochemical properties, and provide detailed experimental protocols for comparative analysis. This guide serves as a technical resource for the rational selection of linkers in the development of next-generation bioconjugates.
Introduction: The Pivotal Role of Linkers in Targeted Therapeutics
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the antigen-targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connecting these two moieties is far from a simple spacer; it is a sophisticated chemical tool that dictates the overall success of the ADC.[2] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to release the active drug upon reaching the target tumor cells.[1][2]
One major class of linkers utilizes acid-cleavable bonds, such as hydrazones, which are designed to remain stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[3][] This pH-dependent release mechanism is a cornerstone of controlled drug delivery.[5] However, the clinical success of early hydrazone-based ADCs was hampered by insufficient plasma stability, leading to off-target toxicity.[1][2] This has driven the search for new linker technologies with improved stability profiles.
This guide introduces This compound as a potential alternative. Its structure features a reactive hydrazine moiety for forming a pH-sensitive hydrazone bond and a pyridine ring, which may modulate the linker's properties. We will benchmark this molecule against two classes of widely used commercial linkers: a standard acyl hydrazone linker and a more stable oxime linker .
The Linker Candidates: A Structural Overview
The Challenger: this compound
-
Structure: This molecule provides a simple, reactive hydrazine group. The key differentiator is the pyridine ring.
-
Hypothesized Advantages:
-
Modulated Stability: The electron-withdrawing nature of the pyridine ring could influence the stability of the resulting hydrazone bond.
-
Improved Hydrophilicity: The pyridine moiety may increase the hydrophilicity of the linker, potentially improving the solubility and reducing aggregation of the final ADC.[6]
-
Catalytic Activity: The pyridine nitrogen could potentially act as an intramolecular catalyst for the hydrolysis reaction at low pH.
-
The Incumbents: Commercial Standard Linkers
-
Standard Acyl Hydrazone Linker: These linkers, often incorporating a polyethylene glycol (PEG) spacer, are widely used.[7] They are known for their pH-sensitivity but can suffer from inadequate stability in circulation.[8]
-
Oxime Linker: Formed by the reaction of an aminooxy group with an aldehyde, oxime bonds are significantly more stable to hydrolysis across a wide pH range compared to hydrazones.[9][10][11] This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen in the hydrazone, making the C=N bond less susceptible to acid-catalyzed hydrolysis.[10][12]
Head-to-Head Comparison: A Benchmarking Framework
To objectively compare these linkers, we will evaluate them based on critical performance parameters. The following data is synthesized from established literature values for representative hydrazone and oxime systems to provide a robust comparative framework.
Reaction Kinetics and Efficiency
The formation of a hydrazone or oxime bond is a condensation reaction that can be accelerated by nucleophilic catalysts like aniline.[13][14] Efficient conjugation is crucial to maximize the yield of the desired ADC.
Table 1: Comparative Conjugation Efficiency
| Linker Type | Typical Reaction Time (pH 4.5-6.0) | Catalyst | Key Considerations |
| This compound | 4 - 8 hours | Aniline[13] | Reaction rate is comparable to other hydrazines. |
| Standard Acyl Hydrazone | 4 - 8 hours | Aniline[15] | Well-established reaction, but can be slow at neutral pH. |
| Oxime Linker | 2 - 6 hours | Aniline[15] | Generally faster reaction kinetics compared to hydrazone formation. |
Bond Stability and Release Mechanism
The stability of the linker in plasma (pH 7.4) and its lability in the lysosome (pH 4.5-5.0) are the most critical parameters for a successful pH-sensitive ADC.[]
Table 2: Comparative Hydrolytic Stability
| Linker Type | Half-life at pH 7.4 (Plasma Stability) | Half-life at pH 5.0 (Lysosomal Lability) | Stability Profile |
| This compound | ~2-4 days (Estimated) | < 1 hour (Estimated) | Expected to be pH-sensitive, similar to other hydrazones.[17] |
| Standard Acyl Hydrazone | ~1-3 days[8][17] | < 1 hour[8] | Prone to premature release in circulation.[2] |
| Oxime Linker | > 25 days[11][12] | Several days[12] | Highly stable, often considered non-cleavable by pH alone. |
Note: Data is based on studies of isostructural conjugates to ensure a direct comparison. Absolute half-lives depend on the specific molecular structure and reaction conditions.[10][12]
The data clearly shows that oxime linkers offer superior stability, which is advantageous for minimizing off-target toxicity.[9] Hydrazone linkers, including the proposed 3-(Hydrazinylmethyl)pyridine variant, are valuable for applications where rapid payload release in acidic compartments is desired.[10]
Experimental Protocols for Benchmarking
To validate the performance of a new linker like this compound, a series of standardized experiments must be performed.
Workflow for Linker Comparison
The overall process involves generating a reactive aldehyde on the antibody, conjugating the different linkers, purifying the resulting ADCs, and then subjecting them to a battery of analytical and functional tests.
Caption: Experimental workflow for ADC synthesis and linker evaluation.
Protocol 1: Site-Specific Generation of Aldehyde on Antibody
Site-specific conjugation is preferred to produce homogeneous ADCs. The "aldehyde tag" method involves genetically encoding a specific peptide sequence (e.g., CXPXR) into the antibody.[18] When co-expressed with a formylglycine-generating enzyme (FGE), the cysteine residue is converted to a reactive formylglycine (fGly) residue containing an aldehyde group.[19]
-
Rationale: This enzymatic method provides a precisely located aldehyde handle for conjugation, avoiding the heterogeneity associated with random chemical modification of native amino acids.[20]
-
Procedure:
-
Genetically engineer the antibody sequence to include the aldehyde tag (CXPXR) at a desired location (e.g., C-terminus of the light or heavy chain).
-
Co-transfect CHO cells with the antibody expression vector and an FGE expression vector.
-
Supplement the cell culture media with copper(II) sulfate (e.g., 50 µM) to ensure high FGE activity.[18]
-
Culture the cells for 10-14 days.
-
Purify the aldehyde-tagged antibody from the culture supernatant using standard methods (e.g., Protein A chromatography).
-
QC Step: Confirm fGly conversion efficiency using mass spectrometry.
-
Protocol 2: ADC Conjugation
This protocol describes the conjugation of a linker-payload to the aldehyde-tagged antibody.
-
Rationale: The reaction is performed at a mildly acidic pH to favor hydrazone/oxime formation. Aniline is used as a nucleophilic catalyst to accelerate the reaction by forming a more reactive Schiff base intermediate in situ.[13][15][21]
-
Materials:
-
Aldehyde-tagged antibody (Ab-CHO) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Linker-payload construct (e.g., 3-(Hydrazinylmethyl)pyridine-Payload) dissolved in DMSO.
-
Aniline catalyst solution (e.g., 1 M in DMSO).
-
-
Procedure:
-
To the Ab-CHO solution, add the linker-payload construct to achieve a 5-10 fold molar excess.
-
Add aniline catalyst to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 4-8 hours with gentle agitation.
-
Quench the reaction by removing unreacted linker-payload and catalyst via buffer exchange into a neutral storage buffer (e.g., PBS, pH 7.4).
-
QC Step: Purify the resulting ADC using chromatography (e.g., size exclusion or ion exchange).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a powerful, non-denaturing method used to determine the DAR and assess the heterogeneity of an ADC preparation.[22][23] The cytotoxic drug payload is typically hydrophobic, so ADC species with more conjugated drugs will be more hydrophobic and have longer retention times on the HIC column.[23][24]
-
Rationale: HIC separates ADC species based on the number of conjugated drug molecules, allowing for the calculation of the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[24][25]
-
Procedure:
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[23]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Equilibrate a HIC column (e.g., Butyl or Phenyl) with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the ADC species using a linear gradient from 100% A to 100% B over 30-60 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn)
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC by measuring its ability to kill cancer cells that express the target antigen.[26][27]
-
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of ADC potency. A lower IC50 value indicates higher potency. The assay must include control groups to ensure the cytotoxicity is target-specific.[28]
-
Procedure:
-
Seed two cell lines in 96-well plates: an antigen-positive cell line and an antigen-negative control cell line.
-
Prepare serial dilutions of the test ADC, a non-targeting control ADC (isotype control), and the free payload.
-
Add the compounds to the cells and incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).[27]
-
Data Analysis: Plot cell viability versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Caption: Aniline-catalyzed formation of a hydrazone bond.
Discussion and Conclusion
The choice between a hydrazone and an oxime linker involves a critical trade-off between stability and release kinetics.[9]
-
Oxime linkers provide exceptional stability, making them ideal for ADCs where minimizing premature payload release is the primary concern to widen the therapeutic window.[9][10]
-
Hydrazone linkers offer the advantage of a built-in, pH-sensitive release mechanism.[][29] Their inherent instability, however, remains a challenge.[2] The development of next-generation hydrazone linkers aims to fine-tune this stability, seeking a balance where the linker is sufficiently stable in plasma but still cleaves efficiently within the lysosome.
This compound enters this landscape as an intriguing candidate. The pyridine ring could subtly alter the electronic properties of the hydrazone bond, potentially enhancing its stability at pH 7.4 while preserving or even accelerating its hydrolysis at pH 5.0. Furthermore, its potential to improve the overall physicochemical properties of the ADC warrants investigation.
Ultimately, the optimal linker is context-dependent, relying on the antibody, the payload, and the target biology. Rigorous benchmarking using standardized protocols, as outlined in this guide, is essential for making an informed decision. Researchers are encouraged to use this framework to evaluate novel linkers like this compound and drive the development of safer and more effective antibody-drug conjugates.
References
- Methods in Molecular Biology (2020).
- BenchChem (2025). Stability Showdown: Hydrazone vs.
- BenchChem (2025). Application Note: In Vitro Cytotoxicity Assays for ADCs with MMAE Payloads. BenchChem Technical Guides.
- American Pharmaceutical Review (2015).
- BenchChem (2025). Oxime vs. Hydrazone Linkage in Bioconjugation: A Comparative Stability Guide. BenchChem Technical Guides.
- BenchChem (2025). Hydrophobic Interaction Chromatography (HIC): A Superior Method for Antibody-Drug Conjugate (ADC)
- Organic & Biomolecular Chemistry (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange.
- Thermo Fisher Scientific.
- AxisPharm (2024).
- Leal, M., et al. (2016).
- Cre
- Springer Nature Experiments (2020).
- NJ Bio, Inc. Linkers for ADCs.
- Dirk, S., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society.
- Creative Biolabs.
- ResearchGate (2020). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2....
- Creative Biolabs. pH-Sensitive Linker Synthesis Service.
- BOC Sciences. Acid Labile Linker Synthesis.
- BOC Sciences.
- Journal of the American Chemical Society (2006).
- AAPS PharmSciTech (2015).
- Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- AACR Journals (2025). In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload.
- Methods in Molecular Biology (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Antos, J. M., & Francis, M. B. (2016).
- Semantic Scholar (2021).
- Chemical Society Reviews (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- AxisPharm (2024).
- Angewandte Chemie International Edition (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Gillies, E. R., & Fréchet, J. M. (2005). Acetals as pH-Sensitive Linkages for Drug Delivery.
- Carrico, Z. M., et al. (2018). Introduction of Carbonyl Groups into Antibodies. Antibodies.
- BroadPharm. PEG Aldehyde, Aldehyde Linkers.
- VanBrunt, M. P., et al. (2016). Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). BMC Biotechnology.
- Precise PEG. PEG Aldehyde.
- Nature Protocols (2019). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
- Journal of Labelled Compounds and Radiopharmaceuticals (2007). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules.
- Journal of the American Chemical Society (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
Sources
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 26. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. njbio.com [njbio.com]
Analysis of cleavage kinetics for 3-(Hydrazinylmethyl)pyridine hydrochloride-based linkers
A Comparative Guide to the Cleavage Kinetics of Pyridyl Hydrazone Linkers
This guide provides an in-depth analysis of the cleavage kinetics for pH-sensitive linkers based on a 3-(hydrazinylmethyl)pyridine hydrochloride scaffold. It is intended for researchers, chemists, and drug development professionals working on targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will explore the underlying chemical mechanisms, present a detailed protocol for kinetic analysis, and objectively compare its performance against other prevalent cleavable linker technologies using supporting experimental data.
Introduction: The Critical Role of Linker Stability in Targeted Therapeutics
The linker in an Antibody-Drug Conjugate (ADC) is a critical design element that dictates the therapeutic index of the entire molecule.[1] Its primary role is to ensure the potent cytotoxic payload remains securely attached to the monoclonal antibody (mAb) during systemic circulation, preventing premature drug release that could lead to off-target toxicity.[2] Upon internalization into the target cancer cell, the linker must then efficiently cleave to release the payload in its active form.[3]
Cleavable linkers are engineered to exploit the physiological differences between the bloodstream and the intracellular compartments of tumor cells.[4] Among these, pH-sensitive linkers, such as hydrazones, are designed to remain stable at the neutral pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][] This guide focuses specifically on a sophisticated class of hydrazone linkers derived from 3-(hydrazinylmethyl)pyridine, which leverages an intramolecular catalytic mechanism for enhanced pH sensitivity.
Mechanism of Action: Intramolecular Acid Catalysis of the Pyridyl Hydrazone Linker
The cleavage of a hydrazone bond is a hydrolysis reaction that is catalyzed by acid.[6] The general mechanism involves the protonation of one of the hydrazone's nitrogen atoms. This protonation increases the electrophilicity of the imine carbon, making it highly susceptible to a nucleophilic attack by a water molecule.[6] This leads to the collapse of the tetrahedral intermediate and subsequent cleavage of the C-N bond, releasing the payload.
The 3-(hydrazinylmethyl)pyridine linker design incorporates a key refinement to this mechanism. The pyridine ring's nitrogen atom has a pKa of approximately 5.2. At the physiological pH of 7.4, this nitrogen is predominantly unprotonated, rendering the linker stable.[7] However, upon trafficking into the acidic environment of a lysosome (pH < 5.0), the pyridine nitrogen becomes protonated. This protonated pyridinium ion is positioned to act as an intramolecular acid catalyst, efficiently donating a proton to the hydrazone nitrogen and dramatically accelerating the rate of hydrolysis.[7] This "neighboring group participation" results in a sharper cleavage profile between physiological and lysosomal pH compared to standard phenylhydrazone linkers.
Caption: Acid-catalyzed cleavage of a pyridyl hydrazone linker.
Experimental Analysis of Cleavage Kinetics
To quantify the stability and pH-dependent cleavage rate of a linker, a robust and reproducible analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis, allowing for the separation and quantification of the intact ADC, the released payload, and any degradation products.[8]
Detailed Protocol: HPLC-Based Cleavage Kinetics Assay
This protocol describes a method to determine the hydrolysis rate and half-life (t½) of a pyridyl hydrazone-linked conjugate at physiological and lysosomal pH.
Objective: To determine the rate of hydrolysis of a hydrazone linker at pH 7.4 and pH 5.0.[9]
Materials:
-
ADC with pyridyl hydrazone linker (stock at 5 mg/mL in DMSO)
-
Buffer A (Physiological pH): Phosphate-Buffered Saline (PBS), pH 7.4
-
Buffer B (Lysosomal pH): 50 mM Sodium Acetate, pH 5.0
-
Quenching Solution: 8 M Guanidine HCl with 10% Formic Acid
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Procedure:
-
Reaction Setup: Prepare two sets of reaction vials. For each set, dilute the ADC stock solution into the respective buffers (Buffer A and Buffer B) to a final concentration of 100 µg/mL. Ensure rapid and thorough mixing.
-
Incubation: Place all vials in an incubator set to 37°C. This temperature mimics physiological conditions.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot from each reaction vial.
-
Quenching: Immediately mix the withdrawn aliquot with 100 µL of the ice-cold Quenching Solution. This denatures the antibody and halts any further hydrolysis, ensuring the time point is accurately captured.
-
Sample Analysis (HPLC):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor absorbance at 280 nm (for the antibody) and a wavelength specific to the payload's chromophore.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact ADC at each time point.
-
Plot the percentage of intact ADC remaining versus time for each pH condition.
-
Calculate the cleavage half-life (t½) by fitting the data to a first-order decay model.
-
Caption: HPLC-based workflow for ADC linker cleavage analysis.
Comparative Analysis with Alternative Linkers
The choice of a cleavable linker is a critical decision in ADC design.[2] The performance of the pyridyl hydrazone linker is best understood when compared to other major classes, such as enzyme-cleavable peptide linkers and redox-sensitive disulfide linkers.
-
Peptide Linkers (e.g., Val-Cit): These linkers are designed to be cleaved by proteases like Cathepsin B, which are highly active in lysosomes.[2][10] They typically offer excellent plasma stability because the requisite enzymes are primarily intracellular.[2]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) than the bloodstream.[1] Their stability can be tuned by introducing steric hindrance near the disulfide bond.[11]
The following table summarizes representative kinetic data for these linker classes.
| Linker Type | Cleavage Stimulus | Half-life (t½) at pH 7.4 / Plasma | Half-life (t½) in Target Environment | Key Advantage |
| Pyridyl Hydrazone | Acidic pH (4.5-5.0) | > 72 hours | < 1 hour (estimated) | Sharp pH-dependent cleavage profile due to intramolecular catalysis[7] |
| Acylhydrazone (Standard) | Acidic pH (4.5-5.0) | > 24 hours | ~2.4 minutes[7] | Well-established pH sensitivity |
| Peptide (Val-Cit) | Cathepsin B Enzyme | Very High (> 250 hours) | Rapid (minutes) | High plasma stability and specific enzymatic trigger[2] |
| Disulfide (Hindered) | Glutathione (GSH) | ~100-120 hours | Rapid (minutes) | Exploits differential redox potential |
Note: Data is compiled from multiple sources and conjugate systems for comparative purposes. The half-life for the pyridyl hydrazone in the target environment is an expert estimation based on its catalytic mechanism, which is expected to be significantly faster than standard aromatic hydrazones under acidic conditions.
Discussion: Field-Proven Insights and Trustworthiness
Causality Behind Experimental Choices: The dual-pH setup in the kinetic assay is fundamental. The pH 7.4 condition simulates the linker's journey in the bloodstream, where stability is paramount to prevent off-target toxicity.[] The pH 5.0 condition mimics the acidic lysosomal compartment, where rapid and complete payload release is required for maximum efficacy.[6] Using HPLC provides a self-validating system; the decrease in the intact ADC peak should directly correlate with the appearance and increase of the free payload peak, confirming the cleavage event.[13]
Trustworthiness and Validation: The described protocol is a self-validating system. By monitoring the complete mass balance (intact ADC, free payload, and intermediates), the cleavage process can be accurately tracked. Including control samples, such as an ADC with a non-cleavable linker, can further validate that the observed payload release is due to the intended cleavage mechanism and not non-specific degradation.
Advantages of the Pyridyl Hydrazone System: The primary advantage of the 3-(hydrazinylmethyl)pyridine scaffold is its finely-tuned pH sensitivity. While some simpler hydrazone linkers have shown lability in plasma over time, the aromatic-like nature of the pyridine ring contributes to high stability at neutral pH. The key innovation is the intramolecular catalysis, which ensures cleavage is sharply triggered only at the low pH of the lysosome.[7] This potentially widens the therapeutic window compared to linkers that exhibit slower or less specific release kinetics.
Conclusion
The this compound-based linker represents an advanced, pH-sensitive technology for targeted drug delivery. Its unique mechanism of intramolecular acid catalysis provides a desirable kinetic profile, characterized by high stability in circulation (pH 7.4) and rapid payload release in the acidic environment of the lysosome (pH < 5.0). When evaluated against other technologies, its key advantage lies in this sharp, tunable cleavage switch. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately quantify these kinetics and make informed decisions in the design and optimization of next-generation antibody-drug conjugates.
References
- Lu, Y., & Hu, Q. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]
- Gordon, W. R., et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. PubMed. [Link]
- Bar-Dagan, M., et al. (2022). The Chemistry Behind ADCs. PubMed Central. [Link]
- Staben, L. R., et al. (2016). Cleavable linkers in antibody–drug conjugates. David Spring's group, University of Cambridge. [Link]
- Kalaria, D. R., et al. (2013).
- Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
In vivo stability of antibody conjugates with 3-(Hydrazinylmethyl)pyridine hydrochloride
The Stability Showdown: A Comparative In Vivo Analysis of Pyridyl Hydrazone ADC Linkers
For researchers, scientists, and drug development professionals, the linker is the linchpin in the design of an effective Antibody-Drug Conjugate (ADC). Its ability to remain stable in systemic circulation and release its cytotoxic payload only at the target site is paramount to achieving a wide therapeutic window. Among the class of cleavable linkers, those based on hydrazone chemistry have been foundational due to their elegant pH-sensitive release mechanism.
This guide provides an in-depth, objective comparison of the in vivo stability of antibody conjugates featuring the 3-(hydrazinylmethyl)pyridine hydrochloride linker, a type of pyridyl hydrazone. We will dissect its performance against other prevalent linker technologies, supported by experimental data and the causal logic behind the protocols used to generate them.
The Hydrazone Advantage: pH-Dependent Payload Release
Hydrazone linkers are a cornerstone of acid-labile ADC technology.[1][2][3] They are engineered to be robust at the physiological pH of blood (~7.4) but are susceptible to hydrolysis in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[][][6] This differential stability is the key to targeted drug delivery, minimizing the premature release of potent cytotoxins that could harm healthy tissues.[7]
The this compound linker forms a hydrazone bond that leverages this exact principle. The cleavage is an acid-catalyzed hydrolysis reaction where the acidic milieu of the lysosome facilitates the breakdown of the carbon-nitrogen double bond, liberating the payload.[6] The pyridine ring in this specific linker can influence the electronic properties of the hydrazone bond, offering a way to modulate its stability compared to other aromatic or aliphatic hydrazones.[6][8]
Comparative In Vivo Stability: Hydrazone Linkers vs. The Field
The ultimate test of a linker is its performance in vivo. An ideal linker must balance stability in circulation with efficient cleavage at the target.[9] Premature drug release leads to off-target toxicity, while insufficient cleavage can render the ADC ineffective.[10]
While early ADCs like gemtuzumab ozogamicin (Mylotarg®) successfully utilized a hydrazone linker, they also highlighted challenges with plasma stability.[1][2][7][9] Studies have shown that some first-generation hydrazone linkers can exhibit premature hydrolysis in circulation, with half-lives that may be shorter than desired for optimal efficacy.[7][9] This has driven the development of more stable alternatives.
Here, we compare the stability profile of hydrazone-based ADCs with other major linker classes.
| Linker Class | Cleavage Mechanism | Typical Plasma Half-life (t½) in Mice | Key Advantages | Key Limitations |
| Hydrazone (Acid-Labile) | pH-dependent hydrolysis in acidic endosomes/lysosomes.[1][] | Variable; can be ~2 days for some structures.[9] | Well-established chemistry; exploits a universal biological trigger (low pH).[3] | Can exhibit insufficient plasma stability, leading to premature drug release and potential off-target toxicity.[7][9] |
| Peptide (Enzyme-Cleavable) | Cleavage by lysosomal proteases (e.g., Cathepsin B).[3][] | ~6 days (Val-Cit linker).[12] | Excellent plasma stability due to intracellular location of target enzymes; highly specific release.[3] | Efficacy can depend on the expression levels of specific proteases in the tumor.[13] Hydrophobicity of some dipeptides (e.g., Val-Cit) can promote ADC aggregation.[3] |
| Disulfide (Redox-Sensitive) | Reduction in the high glutathione environment of the cytoplasm.[14] | Variable; can be less stable than peptide linkers. | Exploits the significant difference in reducing potential between the extracellular space and intracellular cytoplasm. | Susceptible to exchange reactions with circulating thiols (e.g., on albumin), leading to off-target drug release.[14] |
| Non-Cleavable (e.g., MCC) | Relies on complete lysosomal degradation of the antibody backbone.[10][15] | Generally high; linker itself is stable.[15] | Superior plasma stability, reducing off-target toxicity.[10][15] Example: Trastuzumab emtansine (T-DM1).[15] | Payload is released with an amino acid remnant, which must remain active. Less effective at inducing bystander killing of neighboring antigen-negative cells. |
Visualizing the Mechanisms and Workflows
To better understand the principles and processes discussed, the following diagrams illustrate the key pathways and experimental designs.
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
Experimental Protocols: A Guide to Assessing In Vivo Stability
A rigorous assessment of ADC stability is crucial for preclinical development.[16] It involves a multi-pronged approach combining in vitro plasma stability assays as a predictive tool with definitive in vivo pharmacokinetic studies.[17][18]
Protocol 1: In Vitro Plasma Stability Assay
This assay serves as a critical first screen to predict how an ADC will behave in circulation.[17][19] It measures the rate of drug deconjugation over time when the ADC is incubated in plasma from relevant species.[6]
Causality Behind Experimental Choices:
-
Species Selection: Plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) is used because enzymatic activity and other plasma components can differ, affecting linker stability.[17][19] This helps predict performance in preclinical models and humans.
-
Temperature: Incubation is performed at 37°C to mimic physiological conditions.[6]
-
Time Points: Multiple time points (e.g., 0, 24, 48, 96, 168 hours) are essential to accurately determine the kinetics of drug release.[17]
Step-by-Step Methodology:
-
Preparation: Thaw pooled plasma from the desired species (e.g., mouse, human) at 37°C.[20]
-
Incubation: Spike the test ADC into the plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample by spiking the ADC into a buffer like PBS (pH 7.4).[20] Incubate all samples in a thermostated incubator at 37°C.[20]
-
Sampling: At designated time points (e.g., 0, 24, 48, 96 hours), collect aliquots from each incubation mixture and immediately freeze them at -80°C to stop the reaction.[20]
-
Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) and/or the concentration of released payload. The primary methods are outlined in Protocol 3.
Caption: Workflow for the in vitro plasma stability assessment of an ADC.
Protocol 2: In Vivo Pharmacokinetic (PK) and Stability Study
This is the definitive study to measure the stability and clearance of an ADC in a living system.
Causality Behind Experimental Choices:
-
Animal Model: Rodents (mice, rats) are common for initial studies, while non-human primates (cynomolgus monkeys) provide data that is often more translatable to humans due to greater physiological similarity.[17]
-
Dosing: A single intravenous bolus injection is typically used to ensure the entire ADC dose enters circulation immediately.[21]
-
Blood Sampling: A sparse sampling schedule is often employed, where blood is collected from different subsets of animals at various time points to build a composite PK profile without stressing a single animal.
Step-by-Step Methodology:
-
Administration: Administer the ADC to the selected animal model (e.g., Sprague Dawley rat) via a single intravenous injection at a specified dose (e.g., 3 mg/kg).[21]
-
Blood Collection: At predetermined time points post-administration (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h), collect blood samples into tubes containing an anticoagulant (e.g., heparin).[18][21]
-
Plasma Preparation: Immediately process the blood by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Use the analytical methods described below to measure total antibody, conjugated antibody (to determine DAR), and free payload concentrations in the plasma samples.[18]
Protocol 3: Analytical Methods for Stability Assessment
Accurate quantification is key to interpreting stability data. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.[22]
A. DAR Measurement by Immunoaffinity Capture LC-MS: This method measures the change in the average number of drugs per antibody over time.[17]
-
ADC Capture: Use magnetic beads coated with Protein A/G or a target-specific antigen to selectively capture the ADC from the plasma sample, separating it from other plasma proteins.[16][20][22]
-
Washing: Wash the beads to remove non-specifically bound proteins.[20]
-
Elution: Elute the captured ADC from the beads using a low-pH buffer.[16][20]
-
LC-MS Analysis: Analyze the intact or partially fragmented (e.g., reduced light and heavy chains) ADC using a high-resolution mass spectrometer. The resulting mass spectrum shows a distribution of species with different numbers of conjugated drugs. Deconvolution of this spectrum allows for the calculation of the average DAR at each time point.[16]
B. Free Payload Quantification by LC-MS/MS: This method measures the concentration of prematurely released cytotoxic drug in circulation, a direct indicator of potential off-target toxicity.[16][18]
-
Protein Precipitation: Add a solvent like acetonitrile to the plasma sample to precipitate the proteins, including the antibody component of the ADC.[16]
-
Supernatant Collection: Centrifuge the sample and collect the supernatant, which contains the small molecule free payload.[16]
-
LC-MS/MS Analysis: Inject the supernatant into a highly sensitive triple quadrupole mass spectrometer. The payload is quantified using Multiple Reaction Monitoring (MRM), which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[16]
Caption: Logical relationship between linker stability, DAR, and ADC performance.
Conclusion and Future Outlook
The choice of linker is a critical, multifaceted decision in ADC development. While foundational, traditional hydrazone linkers can present stability challenges in vivo. The use of pyridyl hydrazones, such as that formed from this compound, represents a strategy to modulate the electronic properties of the acid-labile bond to fine-tune the stability profile.
However, the field is increasingly moving towards linker technologies that offer superior plasma stability, such as enzyme-cleavable dipeptides and non-cleavable linkers, which have demonstrated robust performance in clinical settings.[12][15] For acid-labile strategies to remain competitive, especially with highly potent payloads, the development of next-generation hydrazones or other pH-sensitive moieties with enhanced plasma stability is essential.[9]
The rigorous, multi-species in vitro and in vivo stability assessments outlined here are indispensable tools. They provide the critical data needed to understand the pharmacokinetic behavior of an ADC, enabling the rational selection and engineering of linkers that maximize therapeutic efficacy while minimizing systemic toxicity.
References
- ADC Review. (2019). A Review of Cleavable Linkers.
- iQ Biosciences. (n.d.). ADC Plasma Stability Assay.
- Senter, P. D., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega.
- Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. David Spring's group.
- Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
- SCIEX. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
- Wang, Y., et al. (n.d.). A versatile acid-labile linker for antibody–drug conjugates. RSC Publishing.
- Barok, M., et al. (2014). Trastuzumab Emtansine: A Novel Antibody–Drug Conjugate for HER2-Positive Breast Cancer. AACR Journals.
- Creative Biolabs. (n.d.). Acid-labile Linkers.
- Staudacher, A. H., & Brown, M. P. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. AACR Journals.
- Lee, S., et al. (2019). Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. PubMed.
- ResearchGate. (n.d.). Recent evolutions in Cathepsin B cleavable linkers for drug release....
- Finckbeiner, D. P., et al. (2020). Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics. ACS Publications.
- LoRusso, P. M., et al. (2011). Trastuzumab Emtansine (T-DM1): Hitching a Ride on a Therapeutic Antibody. PubMed.
- Kim, J., et al. (2021). Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method. MDPI.
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC - NIH.
- Chen, Y., et al. (2019). Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process. PubMed Central.
- Barok, M., et al. (2014). Trastuzumab emtansine: mechanisms of action and drug resistance. PubMed Central.
- Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint. Creative Biolabs ADC Blog.
- Levengood, M. R., et al. (2017). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ACS Publications.
- Boswell, C. A., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. NIH.
- An, Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - PubMed Central.
- Doronina, S. O., et al. (2005). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. American Association for Cancer Research.
- The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.
- Springer Protocols. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions.
- Christie, R. J., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications.
Sources
- 1. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 2. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Senior Application Scientist's Guide to Cytotoxicity of ADCs with Hydrazone Linkers
Introduction: The Pivotal Role of the Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to function as "biological missiles" that deliver highly potent cytotoxic agents directly to tumor cells.[1][2] This approach aims to maximize on-target efficacy while minimizing the systemic toxicity associated with conventional chemotherapy.[3] An ADC's architecture is a tripartite construct: a monoclonal antibody for target specificity, a potent cytotoxic payload, and a chemical linker connecting the two.[4][5] While the antibody and payload often take the spotlight, the linker is the linchpin that dictates the ADC's overall therapeutic index, governing its stability in circulation and the efficiency of payload release at the target site.[][7][8]
Among the various linker technologies, acid-labile linkers, particularly those based on a hydrazone bond, were among the first to be clinically validated.[9][10] They are designed to exploit the pH differential between the physiological environment of the bloodstream (pH ~7.4) and the acidic interior of cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][12][13][] This guide provides an in-depth comparison of ADCs featuring different hydrazone linkers, focusing on how subtle structural modifications influence their stability, payload release kinetics, and ultimately, their cytotoxic potency.
The Mechanism: pH-Dependent Hydrolysis of Hydrazone Linkers
The central principle of hydrazone linkers is their pH-dependent stability. The hydrazone bond (C=N-NH) is relatively stable at the neutral pH of blood but is susceptible to acid-catalyzed hydrolysis.[13][15] Following the binding of an ADC to its target antigen on a cancer cell, the entire complex is internalized via receptor-mediated endocytosis and trafficked to the acidic environment of the lysosome.[1][7] Here, the lower pH protonates the imine nitrogen, facilitating a nucleophilic attack by water and leading to the cleavage of the linker and the release of the active cytotoxic payload.[15]
Caption: General mechanism of action for an ADC with a pH-sensitive hydrazone linker.
This targeted release is fundamental to the ADC's therapeutic window. However, the primary challenge in hydrazone linker design is achieving a delicate balance: the linker must be stable enough to prevent significant premature payload release in circulation, which can cause off-target toxicity, yet labile enough to ensure rapid and complete payload release inside the tumor cell.[8][] Early generation ADCs, such as Gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker that suffered from insufficient plasma stability, leading to safety concerns.[][17] This has driven the development of next-generation hydrazone linkers with fine-tuned properties.
Comparative Analysis of Hydrazone Linker Structures
The stability of a hydrazone linker is not a fixed property; it is highly influenced by the chemical structure of the aldehyde/ketone and hydrazine precursors from which it is formed.[15] Key structural features can be rationally modified to tune the rate of hydrolysis at different pH values.
Key Factors Influencing Hydrazone Linker Stability and Cytotoxicity:
-
Electronic Effects: Electron-donating groups on the aldehyde or ketone component can increase the stability of the hydrazone bond, while electron-withdrawing groups can decrease stability.[15] This allows for fine-tuning of the release rate.
-
Aromatic vs. Aliphatic Components: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than their aliphatic counterparts. This is due to resonance stabilization from the conjugation of the C=N double bond with the aromatic ring, which makes the imine carbon less electrophilic and thus less susceptible to hydrolysis.[15]
-
Steric Hindrance: Incorporating bulky chemical groups near the hydrazone bond can physically shield it from the approach of water molecules.[15] This steric hindrance significantly increases the linker's stability at neutral pH without compromising its lability in highly acidic lysosomal environments.[]
The interplay of these factors dictates the ADC's pharmacokinetic profile and its ultimate cytotoxic performance. An ADC with a highly labile linker may show potent in vitro cytotoxicity but suffer from poor in vivo efficacy and high systemic toxicity due to rapid clearance and premature drug release. Conversely, an overly stable linker may prevent the ADC from releasing its payload efficiently within the target cell, leading to reduced potency.
Data Summary: Impact of Hydrazone Structure on Performance
The following table summarizes the expected performance characteristics of ADCs based on different hydrazone linker designs. The values are presented relatively to illustrate the impact of structural modifications, as direct numerical comparisons are highly dependent on the specific antibody, payload, and experimental system.
| Hydrazone Linker Type | Key Structural Feature | Relative Plasma Stability (t½ at pH 7.4) | Relative Release Rate (t½ at pH 5.0) | Expected In Vitro Cytotoxicity (IC₅₀) | Rationale |
| Simple Aliphatic | Formed from an aliphatic aldehyde/ketone. | Low | Very Fast | Potent, but potentially non-specific | Lacks resonance stabilization, leading to high lability at both neutral and acidic pH. Prone to premature drug release.[15] |
| Aromatic (e.g., Phenylhydrazone) | Formed from an aromatic aldehyde/ketone. | Moderate | Fast | Potent and more specific | Resonance stabilization improves plasma stability compared to aliphatic linkers, offering a better balance of stability and release.[15][18] |
| Hindered Aromatic | Aromatic structure with bulky groups near the C=N bond. | High | Moderate-Fast | Potent and highly specific | Steric hindrance significantly reduces hydrolysis at pH 7.4, minimizing off-target release while still permitting efficient cleavage at lysosomal pH.[][15] |
This comparison highlights the evolution of hydrazone linker technology. By incorporating features like aromatic rings and steric hindrance, linker chemistry has advanced to produce ADCs with improved therapeutic indices.[] The choice of linker must be empirically validated for each specific ADC construct.
Experimental Protocols for Cytotoxicity and Stability Assessment
To objectively compare the performance of ADCs with different hydrazone linkers, rigorous in vitro assays are essential. The following protocols describe a self-validating system for determining both the target-specific cytotoxicity and the plasma stability, which together provide a comprehensive performance profile.
Protocol 1: In Vitro Cytotoxicity Assay (IC₅₀ Determination)
This protocol is designed to measure the half-maximal inhibitory concentration (IC₅₀) of an ADC, providing a quantitative measure of its potency.[1] The use of both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines is a critical self-validating step to ensure that the observed cytotoxicity is target-mediated.[19]
Caption: Standard workflow for an in vitro ADC cytotoxicity assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Test ADCs with different hydrazone linkers
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Free cytotoxic payload
-
96-well flat-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count both Ag+ and Ag- cells. b. Seed the cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Include wells with medium only to serve as a blank control. d. Incubate the plates at 37°C with 5% CO₂ overnight.[21]
-
ADC Treatment: a. Prepare 2x concentrated serial dilutions of the test ADCs, isotype control ADC, and free payload in culture medium. A typical range is from 1000 ng/mL down to 0.01 ng/mL. b. Carefully remove 50 µL of medium from each well and add 50 µL of the 2x ADC dilutions, resulting in a final volume of 100 µL. c. Add 50 µL of fresh medium to control wells (untreated cells). d. Incubate the plates at 37°C for 72-96 hours. The incubation time should be sufficient for the effects of the payload (e.g., cell cycle arrest) to manifest.[1]
-
Viability Assessment (MTT Assay Example): a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21] b. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the untreated control wells. c. Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Interpreting the Results:
-
Test ADCs on Ag+ cells: A low IC₅₀ value indicates high potency. Comparing IC₅₀ values between ADCs with different linkers reveals their relative cytotoxic efficacy.
-
Test ADCs on Ag- cells: The IC₅₀ should be significantly higher than on Ag+ cells. A low IC₅₀ on Ag- cells suggests non-specific killing, possibly due to premature linker cleavage.
-
Isotype Control ADC: This control should show minimal cytotoxicity on both cell lines, confirming that the killing effect is antigen-dependent.
-
Free Payload: This demonstrates the intrinsic potency of the drug and serves as a positive control for the assay.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the hydrazone linker at physiological pH and temperature, predicting its potential for premature payload release in vivo.[15]
Materials:
-
Test ADC with a hydrazone linker
-
Frozen human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC-MS, ELISA) to measure intact ADC or released payload.
Procedure:
-
Assay Setup: a. Thaw plasma at 37°C and centrifuge to remove cryoprecipitates. b. Dilute the test ADC to a final concentration (e.g., 50 µg/mL) in pre-warmed plasma. c. Prepare a parallel sample in PBS pH 7.4 as a control for non-enzymatic degradation.
-
Incubation: a. Incubate the samples at 37°C. b. At designated time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the sample and immediately store it at -80°C to stop the reaction.
-
Quantification: a. Analyze the samples using a validated method to determine the concentration of intact ADC or the amount of released payload. Hydrophobic Interaction Chromatography (HIC) or LC-MS are commonly used for this purpose.[15]
-
Data Analysis: a. Plot the percentage of intact ADC remaining over time. b. Calculate the half-life (t½) of the ADC in plasma. A longer half-life indicates greater linker stability.
Interpreting the Results:
-
A direct comparison of the plasma half-lives of ADCs with different hydrazone linkers provides a quantitative measure of their relative stability.[22] A linker that is rapidly cleaved in plasma (short t½) is more likely to cause systemic toxicity and may have reduced efficacy.[3] The ideal linker will show minimal degradation in plasma over the course of the study.[]
Conclusion and Future Outlook
The cytotoxicity of an ADC is a direct function of its ability to deliver and release its payload in a target-specific manner. For ADCs employing hydrazone linkers, cytotoxicity is inextricably linked to the linker's stability profile. While early hydrazone linkers were hampered by poor plasma stability, modern designs incorporating steric hindrance and optimized electronic properties have significantly improved their therapeutic potential.[][23] The rational design and comparison of different hydrazone structures, validated by robust in vitro cytotoxicity and stability assays, are critical for developing safer and more effective ADCs.
Future advancements will likely focus on creating novel acid-labile linkers with even greater pH sensitivity and tunable release kinetics, further widening the therapeutic window of this powerful class of anti-cancer agents.[23][24]
References
- In Vitro Cytotoxicity Assays for ADCs with MMAE Payloads. Benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Benchchem.
- Acid Labile Linker Synthesis | ADC Services. BOC Sciences.
- Linkers for ADCs. NJ Bio, Inc.
- Determination of ADC Cytotoxicity.
- The Chemistry Behind ADCs. PubMed Central.
- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- pH-Sensitive Linker Synthesis Service.
- How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer.
- Application Notes and Protocols: 4-Hydrazinobenzoic Acid as a pH-Sensitive Linker for Antibody-Drug Conjug
- Review of ADC Linker and Research Progress. MDPI.
- Chapter 3: Linker Design and Impact on ADC Properties. Royal Society of Chemistry.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central.
- An Introduction to Linkers in Antibody-Drug Conjug
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed Central.
- A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjug
- A Step-by-Step Guide for Antibody-Drug Conjugate Synthesis Using Hydrazone Linkers. Benchchem.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- How to assess the stability of the hydrazone linker in an ADC. Benchchem.
- (PDF) Current ADC linker chemistry.
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- Wh
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjug
- Cytotoxicity of ADC, antibody and cytotoxin in cancer cell lines in vitro.
- Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central.
- Overview of ADC Linkers. ChemPep.
- Structures of different linker groups used in ADCs.
- Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjug
- Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjug
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 12. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 18. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometric Fragmentation of ADC Linkers: 3-(Hydrazinylmethyl)pyridine Hydrochloride vs. SMCC and MC-VC-PABC
Abstract
The linker connecting a cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its stability, cleavage mechanism, and physicochemical properties are paramount. Mass spectrometry (MS) is an indispensable tool for the structural characterization of ADCs, and understanding the gas-phase fragmentation of the linker is essential for developing robust analytical methods. This guide provides an in-depth comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of three distinct linker classes: the acid-labile hydrazone linker derived from 3-(Hydrazinylmethyl)pyridine hydrochloride, the non-cleavable thioether-based SMCC linker, and the enzyme-cleavable MC-VC-PABC peptide linker. We present detailed experimental protocols, comparative data tables, and fragmentation pathway diagrams to provide researchers, scientists, and drug development professionals with a practical framework for ADC characterization.
Introduction: The Central Role of Linkers in ADC Analytics
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the target specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[1] The linker component, which covalently attaches the payload to the antibody, is not merely a spacer but a sophisticated chemical entity that governs the ADC's stability in circulation and the efficiency of payload release at the target site.[] Premature payload release can lead to systemic toxicity, while inefficient cleavage within the tumor cell diminishes therapeutic efficacy.[3]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of ADC characterization.[4] It provides critical information on drug-to-antibody ratio (DAR), conjugation site heterogeneity, and the structural integrity of the entire conjugate.[5][6] A key aspect of this analysis is understanding how the linker and its payload fragment under the energetic conditions of the mass spectrometer. This knowledge allows for the development of specific and sensitive methods to confirm conjugation, monitor stability, and identify metabolites. The fragmentation pattern of a linker serves as its unique fingerprint, providing definitive structural evidence.
This guide focuses on the comparative fragmentation analysis of three linkers representing distinct chemical strategies:
-
This compound: Forms an acid-labile hydrazone bond, designed for release in the low-pH environment of endosomes and lysosomes.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker that forms a highly stable, non-cleavable thioether bond.[7]
-
MC-VC-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl): A protease-cleavable linker designed to be selectively hydrolyzed by lysosomal enzymes like Cathepsin B.[8][9]
By examining their behavior under collision-induced dissociation (CID), we can illuminate the analytical advantages and challenges associated with each linker chemistry.
Principles of Collision-Induced Dissociation (CID) in Linker Analysis
Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a widely used tandem mass spectrometry technique for structural elucidation.[10] In this process, precursor ions selected in the first stage of mass analysis are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert some of the ion's kinetic energy into internal energy, which induces fragmentation.[10]
The fragmentation process is not random; bonds cleave based on their relative strengths and the stability of the resulting fragment ions.[11][12] Key principles include:
-
Charge-Site Initiation: Fragmentation is often initiated at the site of the charge (e.g., a protonated amine).
-
Cleavage of Labile Bonds: The weakest bonds, such as ester, carbamate, and certain amide bonds, tend to cleave preferentially.
-
Formation of Stable Fragments: The fragmentation pathways that produce stable neutral losses (e.g., H₂O, CO, NH₃) or stable, resonance-stabilized fragment ions (e.g., aromatic cations) are highly favored.[13]
Applying these principles allows us to predict and interpret the fragmentation patterns of different linker structures, providing a rational basis for their comparison.
Experimental Design for Linker Fragmentation Analysis
A robust and reproducible workflow is essential for obtaining high-quality fragmentation data. The protocol described here represents a self-validating system for the comparative analysis of linker-payload conjugates.
General Experimental Workflow
The overall process involves sample preparation, chromatographic separation, and tandem mass spectrometric analysis. This workflow ensures that linker conjugates are analyzed in a purified state and under conditions that promote efficient ionization and fragmentation.
Sources
- 1. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. criver.com [criver.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
3-(Hydrazinylmethyl)pyridine hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle is paramount for ensuring a safe, compliant, and efficient laboratory environment. 3-(Hydrazinylmethyl)pyridine hydrochloride is a bifunctional molecule, presenting the combined hazards of its hydrazine and pyridine components. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory standards, to empower your team to handle this chemical with the expertise and confidence required in modern drug development.
Hazard Profile: Understanding the "Why" Behind the Procedure
Effective disposal begins with a thorough understanding of the risks. This compound is not a simple chemical; it possesses a dual-hazard profile that dictates stringent handling and disposal protocols.
-
The Hydrazine Moiety : Hydrazine and its derivatives are classified as highly reactive, toxic, and potentially carcinogenic.[1][2] Accidental exposure can occur through inhalation, ingestion, or skin contact, and some derivatives are known sensitizers.[1][3] The primary concern during disposal is its reactivity, especially with oxidizing agents, which can lead to highly exothermic and potentially uncontrolled reactions if not properly managed.[3][4]
-
The Pyridine Moiety : Pyridine and its derivatives are regulated as hazardous substances, often characterized by their flammability, unpleasant odor, and potential for causing skin and eye irritation.[5][6][7] From a regulatory standpoint, pyridine-containing wastes fall under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), mandating their management as hazardous waste.[8][9][10]
The hydrochloride salt form generally increases water solubility but does not diminish the intrinsic hazards of the parent molecule.
Quantitative & Qualitative Hazard Data
The following table summarizes the key hazard information based on available Safety Data Sheets (SDS) for this compound and closely related analogues.
| Parameter | Value / Classification | Source(s) |
| GHS Pictograms | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation | [11][12] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [11] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [12][13] |
| Regulatory Context | Hazardous Waste under EPA RCRA (due to pyridine/hydrazine components) | [2][8][9] |
Core Disposal Directive: Professional Hazardous Waste Management
Given the compound's reactivity and regulatory status, the primary, and most highly recommended, disposal method is through a licensed environmental waste management service. This approach ensures full compliance with federal, state, and local regulations and transfers the risk of handling to specialists equipped for the task.[6][14]
Laboratory Waste Accumulation Protocol
Proper segregation and accumulation of the waste at the point of generation are critical first steps.
Step 1: Container Selection Use a designated, sealable, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the chemical.[5]
Step 2: Waste Collection
-
Solid Waste: Collect pure, unreacted this compound and any contaminated consumables (e.g., weigh boats, gloves, wipes) in the designated solid waste container.[15]
-
Liquid Waste: For solutions containing the compound, use a separate, designated liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids.[5][6]
Step 3: Labeling Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The relevant hazard warnings (e.g., "Toxic," "Irritant")
Step 4: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area must be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.[5][12]
Step 5: Disposal Request Once the container is full or is no longer being added to, arrange for pickup by submitting a chemical collection request to your institution's Environmental Health & Safety (EHS) department or the contracted waste disposal company.[5]
Waste Accumulation Workflow Diagram
Caption: Standard workflow for accumulating and disposing of chemical waste.
Emergency Procedures: Spill Management and Neutralization
While professional disposal is the standard, laboratory personnel must be prepared to manage accidental spills. The following procedures are for small-scale spills that can be handled safely by trained staff.
CAUTION: The chemical neutralization of hydrazine derivatives can be vigorous and may produce unknown, potentially hazardous byproducts.[16][17] This procedure should only be undertaken by trained personnel wearing appropriate PPE in a certified chemical fume hood, and only if professional cleanup is not a viable option.
Protocol for Small Spill Cleanup & Neutralization
Materials Required:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat are mandatory.[5][12]
-
Spill Kit: Inert absorbent material (e.g., vermiculite, sand), sealable plastic bags, and hazardous waste labels.
-
Neutralizing Agent (Optional, with extreme caution): A freshly prepared, dilute (≤5%) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[4][18]
Procedure:
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area and contact EHS immediately.[5]
-
Containment: For liquid spills, surround the area with an inert absorbent material to prevent it from spreading.
-
Absorption: Carefully cover the spill with the absorbent material. Avoid creating dust if the spilled material is solid.[5]
-
Collection: Sweep up the absorbed material and place it into a sealable plastic bag or a designated hazardous waste container.
-
Decontamination (Surface): Wipe the spill area with a damp cloth. All cleaning materials must be disposed of as hazardous waste.
-
Chemical Neutralization (Use with Extreme Caution):
-
Dilution is Key: Before attempting neutralization, the spilled material must be diluted with a large volume of water to a concentration of 5% or less.[4][18] This step is critical to control the heat of the reaction.
-
Slow Addition of Oxidant: In a chemical fume hood, slowly and carefully add the dilute (≤5%) hypochlorite solution to the diluted waste solution with constant stirring.[4] Be prepared for gas evolution (nitrogen) and heat generation.
-
Verification: After the reaction subsides, test the solution to ensure complete neutralization (e.g., with potassium iodide-starch paper to check for excess oxidant).
-
Final Disposal: The neutralized solution, while less hazardous, should still be collected and disposed of as aqueous hazardous waste, as it may contain byproducts and unreacted material.[2]
-
Comparison of Disposal Methodologies
| Feature | Professional Disposal Service | On-Site Chemical Neutralization |
| Safety | Highest. Eliminates direct handling of reactive chemicals by lab staff. | Lower. Involves exothermic reactions and potential for unknown hazardous byproducts.[16][17] |
| Compliance | Guaranteed. Vendor assumes regulatory responsibility for transport and final disposal. | Complex. Generator is responsible for ensuring complete reaction and proper disposal of final solution. |
| Applicability | Recommended for all quantities, from bulk containers to small lab waste. | Only for small spills or trace amounts. Not suitable for bulk disposal. |
| Efficiency | High. Streamlined process through established EHS protocols. | Low. Time-consuming, requires careful preparation and execution. |
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. Its dual-hazard nature necessitates a conservative approach, prioritizing the use of professional hazardous waste management services. By understanding the chemical's properties, adhering to established protocols for waste accumulation, and being prepared for emergency spills, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete chemical lifecycle builds a foundation of trust and operational excellence that extends far beyond the product itself.
References
- Hydrazine (HSG 56, 1991). Inchem.org. [Link]
- Toxicological Profile for Hydrazines.
- Safety and Handling of Hydrazine.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels.
- Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]
- Products of the neutralization of hydrazine fuels with hypochlorite.
- Standard Operating Procedures for Pyridine.
- Toxicological Profile for Pyridine.
- How would you dispose of hydrazine monohydr
- Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf. [Link]
- Pyridine ToxFAQs.
- Controlling Occupational Exposure to Hazardous Drugs.
- Production, Import, Use, and Disposal of Hydrazines.
- Method for removing residual pyridine in waste water.
- Hazardous Drugs - Standards.
- Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- Pyridine: incident management. GOV.UK. [Link]
- eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs.
- Guidance For Hazard Determination.
Sources
- 1. Hydrazine (HSG 56, 1991) [inchem.org]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. arxada.com [arxada.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ntrl.ntis.gov [ntrl.ntis.gov]
- 17. researchgate.net [researchgate.net]
- 18. nexchem.co.uk [nexchem.co.uk]
Navigating the Safe Handling of 3-(Hydrazinylmethyl)pyridine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-(Hydrazinylmethyl)pyridine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
The following procedural guidance is designed to directly address operational questions and establish a self-validating system of laboratory safety. By understanding the causality behind these experimental choices, we aim to build a foundation of trust and expertise in chemical handling.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Hazard Summary Table:
| Hazard Classification | Category | GHS Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2][4] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Given these hazards, a thorough risk assessment should be conducted before any procedure involving this compound. This includes evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling activities.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure to this compound. Standard laboratory attire, such as a fully buttoned lab coat, long pants, and closed-toe shoes, is a prerequisite. The specific PPE required is detailed below.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and dust.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant, powder-free gloves. Nitrile gloves are a suitable option.[5] It is recommended to wear two pairs of chemotherapy-grade gloves, especially when handling larger quantities or for prolonged periods.[6] Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or show signs of degradation.[6][7]
-
Gown/Lab Coat: A disposable, back-closing gown made of a material resistant to chemical permeation is required.[6] This should have long sleeves with tight-fitting cuffs.[6]
-
-
Respiratory Protection: When handling the solid compound, especially if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[8] An N95 respirator may be sufficient for low-dust situations, but a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][6] All respiratory protection must be fit-tested to the individual user.[6]
PPE Donning and Doffing Workflow:
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is paramount to minimize the risk of exposure during the handling of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][10]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area for handling the compound and ensure it is clean and uncluttered.
-
Weighing: If weighing the solid, do so within a fume hood or a ventilated balance enclosure to contain any dust. Use a disposable weighing paper or boat.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the process generates heat, ensure the vessel is appropriately cooled.
-
Transfers: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. For liquid transfers, use a pipette or a syringe with a Luer-Lok fitting to prevent accidental disconnection.[11]
-
Post-Handling: After handling, decontaminate the work area thoroughly.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.
-
Waste Segregation: All disposable PPE (gloves, gown, etc.) and any materials that have come into contact with the compound (weighing papers, pipette tips, etc.) should be considered hazardous waste.[12]
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed container.[13] Liquid waste should be collected in a compatible, sealed container, also clearly labeled.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Never pour this chemical down the drain.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Response Workflow:
Caption: Immediate actions to take in case of personal exposure or a chemical spill.
References
- Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%. [https://www.coleparmer.com/msds/3-(Hydroxymethyl)pyridine, 98%25_45513.pdf]([Link], 98%25_45513.pdf)
- EPCC. (n.d.). Safe Handling of Hazardous Drugs - USP<800>. [Link]
- PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. [Link]
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pppmag.com [pppmag.com]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. epcc.edu [epcc.edu]
- 13. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
